4-Acetoxy-2-azetidinone
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(4-oxoazetidin-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYMQQDJCUHKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951247 | |
| Record name | 4-Hydroxy-2,3-dihydroazet-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28562-53-0 | |
| Record name | 4-Acetoxy-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28562-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxoazetidinium 4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028562530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2,3-dihydroazet-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxoazetidinium 4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Acetoxy-2-azetidinone CAS number and properties
An In-Depth Technical Guide to 4-Acetoxy-2-azetidinone (CAS: 28562-53-0): A Cornerstone Synthon for β-Lactam Antibiotics
Introduction
This compound, a seemingly unassuming heterocyclic compound, stands as a cornerstone in the field of medicinal chemistry and drug development. Its core, the four-membered β-lactam ring, is the defining feature of one of the most critical classes of antibiotics in history.[1][2] This guide, designed for researchers, scientists, and drug development professionals, delves into the essential technical details of this compound, exploring its properties, synthesis, and pivotal role as a versatile synthetic intermediate. The strategic placement of an acetoxy group at the C-4 position transforms this molecule into a highly valuable and reactive building block, primarily for the synthesis of advanced β-lactam antibiotics such as carbapenems and penems.[3][4] Understanding the nuances of its chemistry is fundamental to leveraging its full potential in the creation of novel therapeutic agents.
Core Molecular Profile
A comprehensive understanding of a chemical entity begins with its fundamental properties and identifiers. This compound is cataloged under CAS Number 28562-53-0.[5][6][7] Its structural and physical characteristics are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 28562-53-0 | [5][6][7][8] |
| Molecular Formula | C₅H₇NO₃ | [5][7] |
| Molecular Weight | 129.11 g/mol | [5][9] |
| IUPAC Name | (4-oxoazetidin-2-yl) acetate | [7][10] |
| Synonyms | 4-Aa; 4-Acetoxy azetidin-2-one; 4-Oxo-2-azetidinyl acetate | [6] |
| InChI Key | OEYMQQDJCUHKQS-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CC(=O)OC1CC(=O)N1 | [10] |
Table 2: Physical and Chemical Data
| Property | Value | Source(s) |
| Appearance | Solid or oily substance; may slowly solidify from an oil | [11] |
| Melting Point | 34–40 °C | [11][12] |
| Solubility | Soluble in formic acid (50 mg/mL) | [13] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Storage Temperature | 2–8 °C, dry, under inert atmosphere | [14] |
Strategic Importance in Drug Development
The significance of this compound is inextricably linked to the history and future of antibiotics. The β-lactam ring is a pharmacophore that inhibits bacterial cell wall biosynthesis by acylating transpeptidase enzymes, leading to bacterial death.[15][16]
The Role of the 4-Acetoxy Group
The true synthetic genius of this molecule lies in the acetoxy group at the C-4 position. It functions as an excellent leaving group, readily displaced by a wide array of nucleophiles.[4] This reactivity is the lynchpin for constructing the complex, stereochemically rich side chains characteristic of modern antibiotics. This strategic feature allows chemists to introduce sulfur, carbon, oxygen, or nitrogen-based substituents, paving the way to a diverse library of potential drug candidates. The reaction often proceeds via an elimination-addition mechanism and allows for the creation of vital intermediates for carbapenems like imipenem, meropenem, and doripenem, as well as penem antibiotics.[3][17][18]
Caption: Synthetic utility of this compound.
Synthesis Methodologies: Crafting the Core
The preparation of this compound can be achieved through several routes. The choice of method often depends on the available starting materials, scale, and desired purity. The most authoritative and widely adopted method is the [2+2] cycloaddition.
Protocol 1: [2+2] Cycloaddition of Vinyl Acetate and Chlorosulfonyl Isocyanate (CSI)
This method, detailed in Organic Syntheses, is a robust and reliable procedure for large-scale preparation.[11] The reaction involves the cycloaddition of an in situ-generated ketene precursor with an imine, a classic Staudinger reaction.[2][19]
Causality and Experimental Rationale:
-
Low Temperature: The initial reaction between vinyl acetate and chlorosulfonyl isocyanate (CSI) is highly exothermic. Maintaining a temperature below 5-10°C is critical to prevent side reactions and decomposition of the thermally sensitive intermediate.[11]
-
Quenching: The reaction is quenched by adding it to a cooled, basic solution of sodium bicarbonate and sodium bisulfite. This neutralizes the acidic byproducts and reduces the reactive intermediate to form the stable β-lactam ring.[11]
-
Extraction and Purification: The product is lipophilic and can be extracted into an organic solvent like chloroform. Purification often involves washing the crude oil with hexane to remove nonpolar impurities, yielding a product that solidifies upon cooling.[11][12]
Step-by-Step Protocol (Adapted from Organic Syntheses, Vol. 65, p. 135):
-
Charge a 500-mL, four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 150 mL of vinyl acetate.
-
Cool the flask in an ice-water bath to 3°C.
-
Add 25 mL of chlorosulfonyl isocyanate (CSI) via the dropping funnel at a rate that maintains the internal temperature below 5°C.[11]
-
Remove the cooling bath and allow the temperature to rise to 10°C, at which point an exothermic reaction commences. Use intermittent cooling to maintain the temperature between 10–15°C for 40 minutes.
-
Cool the resulting dark-red mixture to -40°C in a dry ice-acetone bath.
-
In a separate 1.0-L flask, prepare a quench solution of 67 g of sodium bicarbonate and 71.5 g of sodium bisulfite in 200 mL of water, and cool it to -20°C.
-
Add the reaction mixture dropwise to the vigorously stirred quench solution, keeping the temperature at -10°C. Add another portion of sodium bisulfite midway through the addition.
-
After the addition is complete, stir the mixture for an additional 40 minutes at -10°C.
-
Extract the light-yellow mixture with three 500-mL portions of chloroform.
-
Dry the combined organic extracts over magnesium sulfate and concentrate on a rotary evaporator at a temperature not exceeding 40°C.
-
Remove final traces of solvent under high vacuum. Stir the resulting oily mixture with three 100-mL portions of hexane and decant the hexane extracts.
-
The remaining light-orange oil (16-23 g) solidifies upon standing at -20°C.[11]
Caption: Reactivity hub at the C-4 position.
Analytical Characterization
Confirming the identity and purity of synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.
-
Thin-Layer Chromatography (TLC): Purity can be readily assessed using silica gel plates. A common eluent system is a 1:1 mixture of hexane and ethyl acetate. [8]The spots can be visualized by first exposing the plate to chlorine gas, followed by spraying with a 4,4'-tetramethyldiaminodiphenylmethane (TDM) solution, which reveals the azetidinone as a distinct spot (Rf ≈ 0.38). [12]* Infrared (IR) Spectroscopy: A key diagnostic peak is the strong carbonyl (C=O) stretch of the strained β-lactam ring, which typically appears at a high wavenumber (around 1735–1765 cm⁻¹), distinguishing it from less strained amides. [15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the complete molecular structure, showing characteristic shifts for the protons and carbons of the azetidinone ring and the acetoxy group. [6][20]* Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (129.11 g/mol ) and can provide fragmentation patterns to further validate the structure. [7][21]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
Table 3: Hazard and Safety Information
| Category | Description | Source(s) |
| Signal Word | Danger | [14] |
| Primary Hazards | Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [9][14][22] |
| GHS Hazard Codes | H314 (Skin Corrosion), H334 (Respiratory Sensitization) | [9] |
| Personal Protective Equipment (PPE) | Chemical safety goggles/faceshield, chemical-resistant gloves, NIOSH/MSHA-approved respirator (e.g., type P3). | [14] |
| Storage | Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place. Store under an inert atmosphere to maintain product quality. | [14] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor. | [14] |
| First Aid (Skin/Eye) | Take off immediately all contaminated clothing. Rinse skin with water. For eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [14][22] |
Conclusion
This compound is far more than a simple heterocyclic molecule; it is a testament to the power of strategic molecular design. Its strained β-lactam core, combined with the synthetically versatile acetoxy leaving group, has solidified its status as an indispensable intermediate in pharmaceutical research and development. From the foundational synthesis of blockbuster carbapenem antibiotics to its use in creating novel functionalized scaffolds, this compound continues to be a critical tool for scientists working to combat bacterial resistance and develop new generations of life-saving medicines. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to innovate within this vital area of chemistry.
References
- Google Patents. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone.
- PrepChem.com. Synthesis of 4-acetoxyazetidin-2-one. [Link]
- NIST WebBook. This compound. [Link]
- Amerigo Scientific. This compound (98%). [Link]
- PubChem - NIH. This compound | C5H7NO3 | CID 119981. [Link]
- Organic Syntheses. SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. [Link]
- ResearchGate. Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics | Request PDF. [Link]
- MySkinRecipes. This compound. [Link]
- Morressier. New approaches to the chemical synthesis of azetidinone, naturally occurring β-lactam antibiotics. [Link]
- PharmaCompass. This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]
- ResearchGate. Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. | Request PDF. [Link]
- MDPI. Synthesis of Novel N-(4-Ethoxyphenyl)
- PubMed Central (PMC).
- MDPI.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Studies related to β-lactam antibiotics. Part 7.
- International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. [Link]
- The Journal of Organic Chemistry. Properties and reactions of 4-thioxo-2-azetidinones. [Link]
- PharmaCompass.com. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]
- IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. [Link]
- MDPI. Drug Discovery in the Field of β-Lactams: An Academic Perspective. [Link]
- MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]
- ResearchGate. (PDF) Synthesis and characterisation of an acetylcholinesterase inhibitor. [Link]
Sources
- 1. New approaches to the chemical synthesis of azetidinone, naturally occurring β-lactam antibiotics [morressier.com]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. CAS 28562-53-0 | this compound - Synblock [synblock.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | 28562-53-0 [chemicalbook.com]
- 13. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 14. fishersci.com [fishersci.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. mdpi.com [mdpi.com]
- 17. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
4-Acetoxy-2-azetidinone chemical structure and IUPAC name
An In-Depth Technical Guide to 4-Acetoxy-2-azetidinone: A Cornerstone Synthon in β-Lactam Chemistry
Introduction
This compound, a vital heterocyclic compound, stands as a cornerstone intermediate in the synthesis of a wide array of β-lactam antibiotics.[1][2][3] Its strategic importance lies in the strained four-membered β-lactam ring and the versatile acetoxy group at the C-4 position, which serves as an excellent leaving group for nucleophilic substitution.[3] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and critical applications, tailored for professionals in chemical research and pharmaceutical development. The molecule's utility, particularly in the stereoselective synthesis of complex carbapenem and penem antibiotics, makes a thorough understanding of its chemistry indispensable.[3][4][5]
Chemical Structure and Nomenclature
The foundational identity of any chemical entity begins with its structure and systematic naming. This compound is characterized by a monocyclic β-lactam core.
IUPAC Name and Synonyms
-
Common Synonyms: 4-Acetoxyazetidin-2-one, 2-Azetidinone, 4-(acetyloxy)-, 4-AA, 4-Oxo-2-azetidinyl acetate.[7][8][9]
Chemical Structure
The molecule consists of a four-membered nitrogen-containing ring (azetidinone or β-lactam) with a carbonyl group at position 2 and an acetoxy group attached to position 4.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
A compound's physical and spectroscopic data are critical for its identification, purity assessment, and handling.
Physicochemical Data
The key physical properties of this compound are summarized below, providing essential information for its handling, storage, and use in reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO₃ | [2][6][8] |
| Molecular Weight | 129.11 g/mol | [2][6][7] |
| Appearance | White to light yellow solid | [10] |
| Melting Point | 38-40 °C | [3][11] |
| Solubility | Soluble in formic acid (50 mg/mL), chloroform. | [11][12] |
| Storage Temperature | 2-8°C, dry environment | [3][12] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for structural elucidation and confirmation. The characteristic spectral data for this compound are indispensable for reaction monitoring and quality control.
| Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the acetoxy methyl protons, the diastereotopic protons on C3, the proton on C4, and the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbons (both lactam and ester), the methyl carbon of the acetoxy group, and the C3 and C4 carbons of the lactam ring. |
| IR Spectroscopy | A strong absorption band characteristic of the β-lactam carbonyl (C=O) stretching, typically observed at high wavenumbers (around 1760 cm⁻¹) due to ring strain. Another carbonyl stretch for the acetate group is also present.[13] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6][8][14] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a well-established process in organic chemistry, with the [2+2] cycloaddition being a prominent and efficient method.
[2+2] Cycloaddition of Vinyl Acetate and Chlorosulfonyl Isocyanate (CSI)
This method is a highly reliable route for producing the β-lactam core structure.[1] The causality behind this choice of reagents lies in the high reactivity of chlorosulfonyl isocyanate (CSI) and the commercial availability of vinyl acetate.
Reaction Scheme: Vinyl Acetate + Chlorosulfonyl Isocyanate → N-Chlorosulfonyl-4-acetoxy-2-azetidinone → this compound
The reaction proceeds via a concerted [2+2] cycloaddition to form an N-chlorosulfonyl β-lactam intermediate. This intermediate is then subjected to reductive hydrolysis (quenching) to cleave the N-SO₂Cl bond, yielding the final product. The choice of a specific quenching procedure is critical to avoid degradation of the sensitive β-lactam ring.
Experimental Protocol: Synthesis via [2+2] Cycloaddition
This protocol is a self-validating system, where temperature control and sequential addition of reagents ensure high yield and purity.[1]
Step 1: Cycloaddition
-
A reaction vessel is charged with an excess of vinyl acetate, which acts as both reactant and solvent.[1]
-
The vessel is cooled to approximately 0-5 °C in an ice bath to manage the exothermic nature of the reaction.[1][15]
-
Chlorosulfonyl isocyanate (CSI) is added dropwise while vigorously stirring, ensuring the temperature is maintained below 10-15 °C.[1]
-
After the addition is complete, the reaction is allowed to stir for approximately 40 minutes, allowing the cycloaddition to reach completion.[1]
Step 2: Reductive Quenching
-
A separate flask is prepared with an aqueous solution of sodium bicarbonate and sodium bisulfite, cooled to -10 to -20 °C.[1] This solution acts as the quenching agent. The bisulfite is essential for the reduction of the N-sulfonyl chloride group.
-
The crude reaction mixture from Step 1 is added slowly to the cold quenching solution, maintaining a low temperature to prevent ring opening of the β-lactam.[1]
Step 3: Extraction and Purification
-
The aqueous mixture is extracted multiple times with a suitable organic solvent, such as chloroform or ethyl acetate.[1]
-
The combined organic extracts are dried over a drying agent like magnesium sulfate.[1]
-
The resulting crude product is purified, often by washing with a non-polar solvent like hexane to remove unreacted vinyl acetate and other impurities, followed by high-vacuum drying.[1][11]
Caption: Experimental workflow for the synthesis of this compound.
Applications in Pharmaceutical Synthesis
This compound is not an active pharmaceutical ingredient itself but rather a high-value synthon, or building block, for constructing more complex molecules.[2]
Precursor to Carbapenem and Penem Antibiotics
Its most significant application is as a key intermediate in the industrial synthesis of carbapenem and penem antibiotics.[3][4] These are broad-spectrum β-lactam antibiotics with high potency.
-
Mechanism of Utility: The acetoxy group at the C-4 position is an excellent leaving group. This allows for stereocontrolled nucleophilic substitution reactions to introduce various side chains required for the biological activity of target antibiotics like meropenem, imipenem, and doripenem.[3][4] The ability to control the stereochemistry at this position is a critical aspect of these syntheses.
Synthesis of Other Bioactive Molecules
Beyond carbapenems, this compound has been utilized as a versatile starting material for a range of other biologically active agents, including anti-inflammatory compounds and other novel antibiotic scaffolds.[2] Its inherent reactivity and compact structure make it an attractive template in medicinal chemistry.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance that requires careful handling.
Hazard Profile
-
GHS Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and may cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization 1).[6]
-
Signal Word: Danger[6]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[6]
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including gloves, safety goggles or a face shield, and a respirator (e.g., N95 dust mask), is mandatory.[12]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at refrigerator temperatures (2-8 °C), to prevent degradation.[3][12]
Conclusion
This compound is a molecule of profound importance in synthetic organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and established synthetic routes make it an invaluable intermediate for the pharmaceutical industry. The continued development of β-lactam antibiotics and other therapeutic agents relies heavily on the availability and chemistry of such fundamental building blocks. This guide serves as a technical resource to empower researchers and developers with the foundational knowledge required to safely and effectively utilize this critical synthon in their scientific endeavors.
References
- CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google P
- Synthesis of 4-acetoxyazetidin-2-one - PrepChem.com. (URL: [Link])
- This compound | C5H7NO3 | CID 119981 - PubChem - NIH. (URL: [Link])
- 2-Azetidinone, 4-(acetyloxy) - Organic Syntheses Procedure. (URL: [Link])
- This compound - NIST WebBook. (URL: [Link])
- This compound - MySkinRecipes. (URL: [Link])
- This compound - Mass Spectrum - NIST WebBook. (URL: [Link])
- This compound | Drug Information, Uses, Side Effects, Chemistry - Pharmacompass. (URL: [Link])
- This compound (98%) - Amerigo Scientific. (URL: [Link])
- This compound - Phase Change D
- This compound - Uses, DMF, Dossier, etc. - PharmaCompass.com. (URL: [Link])
- Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics | Request PDF - ResearchG
- Supporting Information - The Royal Society of Chemistry. (URL: [Link])
- FT-IR Absorption band of 2-azetidinone derivatives (4a-j)
- Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications - University of Bologna. (URL: [Link])
- 4-Acetylanisole - NIST WebBook. (URL: [Link])
- Introduction to IR Spectroscopy. Ketones - YouTube. (URL: [Link])
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound [webbook.nist.gov]
- 9. CAS 28562-53-0 | this compound - Synblock [synblock.com]
- 10. 28562-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | 28562-53-0 [chemicalbook.com]
- 12. This compound 98 28562-53-0 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound [webbook.nist.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
The Cornerstone of β-Lactam Synthesis: A Technical Guide to 4-Acetoxy-2-azetidinone
For researchers, medicinal chemists, and professionals in drug development, 4-Acetoxy-2-azetidinone stands as a pivotal precursor in the synthesis of a wide array of β-lactam antibiotics. Its strategic functionalization allows for the construction of complex and potent antibacterial agents. This guide provides an in-depth exploration of its core properties, synthesis, reactivity, and critical role in the pharmaceutical landscape.
Core Molecular and Physical Properties
This compound, also known by its IUPAC name (4-oxoazetidin-2-yl) acetate, is a solid organic compound that serves as a fundamental building block in synthetic organic chemistry.[1][2] Its utility is intrinsically linked to its specific molecular structure and resulting chemical properties.
Molecular Identity and Physicochemical Data
A comprehensive summary of the key identifiers and physical properties of this compound is presented in Table 1. This data is essential for its accurate identification, handling, and use in quantitative experimental design.
| Parameter | Value | Source(s) |
| Molecular Formula | C₅H₇NO₃ | [1][3][4] |
| Molecular Weight | 129.11 g/mol | [1][3][4] |
| IUPAC Name | (4-oxoazetidin-2-yl) acetate | [1][2] |
| CAS Number | 28562-53-0 | [3] |
| Appearance | Solid | |
| Melting Point | 38-40 °C | [5] |
| Solubility | Soluble in formic acid (50 mg/mL) | |
| Storage Temperature | 2-8°C |
The modest molecular weight and defined melting point are indicative of a small, crystalline organic molecule. Its solubility profile suggests that it is amenable to a range of organic solvents, a critical factor for its use in synthesis.
Synthesis: The [2+2] Cycloaddition Pathway
The most prevalent and industrially significant method for synthesizing this compound is the [2+2] cycloaddition reaction between vinyl acetate and chlorosulfonyl isocyanate (CSI).[6][7] This method is favored for its efficiency and directness in forming the strained four-membered β-lactam ring.
Causality in Experimental Design
The choice of reagents and reaction conditions is dictated by the mechanism of the cycloaddition and the reactivity of the intermediates. Vinyl acetate serves as the ketene precursor, while CSI provides the nitrogen and carbonyl functionalities of the azetidinone ring. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize side reactions.[7] A subsequent reductive workup is necessary to quench the reaction and isolate the desired product.[7]
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound.
Materials:
-
Vinyl acetate
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous dichloromethane
-
Sodium bicarbonate
-
Sodium bisulfite
-
Chloroform
-
Magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge with vinyl acetate and cool to 3°C in an ice-water bath.[7]
-
Addition of CSI: Add chlorosulfonyl isocyanate dropwise to the stirred vinyl acetate solution, maintaining the temperature below 5°C.[7]
-
Reaction Progression: After the addition is complete, allow the reaction temperature to rise to 10-15°C and stir for approximately 40 minutes.[7]
-
Quenching: In a separate flask, prepare a solution of sodium bicarbonate and sodium bisulfite in water and cool it to -20°C. Add the reaction mixture dropwise to this quenching solution, ensuring the temperature does not exceed -10°C.[7]
-
Extraction: Once the addition is complete, extract the aqueous mixture with chloroform.[7]
-
Isolation: Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[7]
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[6]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups. The strained β-lactam carbonyl typically appears at a higher frequency (around 1760 cm⁻¹) compared to the ester carbonyl.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides key information about the connectivity of the molecule. The protons on the azetidinone ring will appear as distinct multiplets, with their chemical shifts and coupling constants being diagnostic of their stereochemical relationship.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons (the lactam and the ester), as well as the carbons of the azetidinone ring and the methyl group of the acetate. The chemical shift of the β-lactam carbonyl is a key indicator of the ring strain.[9]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound.[2] The fragmentation pattern can provide further structural information, often involving the loss of the acetoxy group or cleavage of the β-lactam ring.[10][11]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of the acetoxy group at the C4 position. This group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents.[12]
Key Reactions and Mechanistic Considerations
The primary reaction of this compound is the displacement of the acetate by various nucleophiles, such as thiols, amines, and carbanions. This reaction is the cornerstone for the synthesis of more complex β-lactam antibiotics, including penems and carbapenems.[5][13][14] The stereochemical outcome of this substitution is crucial for the biological activity of the final antibiotic product.
Role in Carbapenem Synthesis
Carbapenems are a class of broad-spectrum β-lactam antibiotics. The synthesis of many carbapenems, such as imipenem and meropenem, utilizes derivatives of this compound as key intermediates.[15][16] The azetidinone core provides the essential β-lactam pharmacophore, and the C4 position is functionalized to build the rest of the carbapenem scaffold.[16]
Caption: The central role of this compound in antibiotic synthesis.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[2][17][18] It is also a respiratory sensitizer and may cause allergy or asthma symptoms if inhaled.[2][17]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, eye protection, and a face shield.[18] A NIOSH/MSHA approved respirator should be used if there is a risk of inhalation.[17]
-
Storage: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, specifically between 2-8°C.[17]
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of synthetic organic chemistry in advancing medicine. Its well-defined properties, accessible synthesis, and versatile reactivity have established it as an indispensable tool in the development of life-saving β-lactam antibiotics. A thorough understanding of its chemistry, as outlined in this guide, is paramount for any researcher or scientist working in this critical field of drug discovery.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). 2-Azetidinone, 4-(acetyloxy)-.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics.
- Google Patents. (n.d.). CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone.
- Labchem. (n.d.). This compound, 97%.
- Semantic Scholar. (1997). Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics.
- ResearchGate. (n.d.). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones.
- National Center for Biotechnology Information. (n.d.). A Catalytic Asymmetric Route to Carbapenems.
- Pharmacompass. (n.d.). This compound.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- National Center for Biotechnology Information. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | 28562-53-0 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]
- 15. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 16. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
physical and chemical properties of 4-Acetoxy-2-azetidinone
An In-depth Technical Guide to 4-Acetoxy-2-azetidinone: Properties, Synthesis, and Applications
Introduction
This compound is a pivotal heterocyclic compound that serves as a cornerstone in the synthesis of a wide array of β-lactam antibiotics. Its strategic importance lies in the strained four-membered β-lactam ring fused with a reactive acetoxy group, making it a versatile synthon for constructing more complex antibiotic frameworks such as penems and carbapenems.[1] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis, and biological significance of this compound, tailored for researchers and professionals in drug development and organic synthesis.
Physical and Chemical Properties
This compound is a solid at room temperature with a relatively low melting point. It is soluble in formic acid and can be dissolved in various organic solvents, though its stability can be compromised in protic solvents, leading to decomposition.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| IUPAC Name | (4-oxoazetidin-2-yl) acetate | [3] |
| CAS Number | 28562-53-0 | |
| Molecular Formula | C₅H₇NO₃ | [4] |
| Molecular Weight | 129.11 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 38-40 °C | [5] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Soluble in formic acid (50 mg/mL) | [6] |
| Storage Temperature | 2-8°C | |
| InChI Key | OEYMQQDJCUHKQS-UHFFFAOYSA-N | [3] |
| SMILES String | CC(=O)OC1CC(=O)N1 | [3] |
Spectroscopic Data
The structural elucidation of this compound is routinely confirmed through various spectroscopic techniques.
-
¹H NMR (CDCl₃) : The proton NMR spectrum typically shows a singlet for the acetyl methyl protons around δ 2.03 ppm. The protons on the azetidinone ring appear as multiplets in the δ 3.00-3.28 ppm and δ 5.81 ppm regions, with coupling constants that help determine the ring's stereochemistry. A broad signal between δ 7.1-7.4 ppm corresponds to the NH proton.[7]
-
¹³C NMR (CDCl₃) : The carbon NMR spectrum displays characteristic peaks for the carbonyl carbons of the ester and the lactam at approximately δ 173.0 ppm and δ 166.4 ppm, respectively. The C4 and C3 carbons of the ring appear around δ 73.2 ppm and δ 45.0 ppm.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum is distinguished by two strong carbonyl stretching bands. The β-lactam carbonyl absorption is typically observed at a higher wavenumber (around 1780 cm⁻¹) due to ring strain, while the ester carbonyl absorbs around 1730 cm⁻¹.[7]
-
Mass Spectrometry (MS) : Mass spectral analysis can confirm the molecular weight of the compound.[4] High-resolution mass spectrometry (HRMS) provides the exact mass, which aids in confirming the elemental composition.[8]
Synthesis and Purification
A prevalent and efficient method for synthesizing this compound is the [2+2] cycloaddition reaction between vinyl acetate and chlorosulfonyl isocyanate (CSI).[7][9] This method is advantageous for its scalability and has been well-documented.[7]
Experimental Protocol: Synthesis via [2+2] Cycloaddition
-
Reaction Setup : A multi-necked round-bottomed flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Initial Charging : The flask is charged with vinyl acetate and cooled to approximately 3°C in an ice-water bath.[7]
-
Addition of CSI : Chlorosulfonyl isocyanate is added rapidly via the dropping funnel while maintaining the internal temperature below 5°C.[7]
-
Reaction Progression : After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to 10°C.[7]
-
Quenching : The reaction is quenched by dropwise addition to a vigorously stirred, pre-cooled (-20°C) aqueous solution of sodium bicarbonate and sodium bisulfite. The temperature is maintained at -10°C during the quench.[7]
-
Extraction : The product is extracted from the aqueous mixture using chloroform.[7]
-
Workup : The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure at a temperature not exceeding 40°C to prevent product decomposition.[5][7]
-
Final Purification : Residual solvent is removed under high vacuum. The resulting oily mixture is washed with hexane to remove non-polar impurities, yielding the solid product.[5][7]
Caption: Workflow for the synthesis of this compound.
Purification and Analysis
Thin-layer chromatography (TLC) is a standard method to monitor the reaction progress and assess the purity of the final product. A typical mobile phase is ethyl acetate on silica gel plates, where this compound has an approximate Rf value of 0.38.[5][7] Visualization can be achieved using a chlorine gas exposure followed by a TDM (4,4'-tetramethyldiaminodiphenylmethane) spray reagent.[5][7]
Chemical Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dominated by the strained β-lactam ring and the ester functionality. The acetoxy group at the C4 position is a good leaving group, making this position susceptible to nucleophilic substitution. This property is extensively exploited in the synthesis of various β-lactam antibiotics. For instance, it is a key intermediate for the production of carbapenem and penem antibiotics.[1] It has also been used in the synthesis of derivatized cyclopentenes and as a synthon for anti-inflammatory agents.
Biological Significance and Mechanism of Action
While this compound itself is not a primary therapeutic agent, its derivatives are central to the field of antibacterials. The β-lactam ring is the pharmacophore responsible for the antibacterial activity of penicillins, cephalosporins, and carbapenems. These antibiotics act by inhibiting bacterial cell wall synthesis.[10] Specifically, they acylate the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately cell lysis.[10]
The widespread use of β-lactam antibiotics has led to the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring.[11] Consequently, there is significant research into β-lactamase inhibitors, which are often structurally similar to β-lactam antibiotics and can be synthesized from precursors like this compound.[12][13]
Caption: Mechanism of action of β-lactam antibiotics.
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound. It should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.
References
- Synthesis of 4-acetoxyazetidin-2-one - PrepChem.com. (URL: [Link])
- SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses. (URL: [Link])
- This compound | C5H7NO3 | CID 119981 - PubChem. (URL: [Link])
- CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google P
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- This compound - NIST WebBook. (URL: [Link])
- Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics | Request PDF - ResearchG
- This compound | Drug Information, Uses, Side Effects, Chemistry - Pharmacompass. (URL: [Link])
- The synthesis and beta-lactamase inhibition activity of p-(3-amido-4-substituted phenyl-2-azetidinonyl-1)-phenylacetic acids and p-(3-amido-4-substituted phenyl-2-azetidinonyl-1)-acetophenones - PubMed. (URL: [Link])
- Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (URL: [Link])
- US5994340A - Azetidinone derivatives as β-lactamase inhibitors - Google P
- Total synthesis of β-lactamase inhibitors based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system - Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
- Synthesis of Novel N-(4-Ethoxyphenyl)
- Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. (URL: [Link])
- Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
- Solvents and solubilities - MicroChemicals. (URL: [Link])
- Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - MDPI. (URL: [Link])
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])
- 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters - Semantic Scholar. (URL: [Link])
- Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - NIH. (URL: [Link])
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. (URL: [Link])
- (PDF)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 28562-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 28562-53-0 [chemicalbook.com]
- 6. This compound 98 28562-53-0 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 12. US5994340A - Azetidinone derivatives as β-lactamase inhibitors - Google Patents [patents.google.com]
- 13. Total synthesis of β-lactamase inhibitors based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Solubility Profile of 4-Acetoxy-2-azetidinone: A Technical Guide for Pharmaceutical and Chemical Research
Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate
In the realm of pharmaceutical synthesis and drug development, understanding the physical properties of key intermediates is not merely a matter of academic curiosity; it is a critical determinant of process efficiency, yield, and ultimately, the economic viability of a therapeutic agent. 4-Acetoxy-2-azetidinone, a pivotal building block for a wide array of β-lactam antibiotics and other therapeutic agents, is a prime example of a compound whose solubility characteristics dictate its handling, purification, and reaction conditions. This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of this compound in common organic solvents. By elucidating the theoretical underpinnings of its solubility and offering practical, field-proven methodologies for its determination, this document aims to empower scientists to optimize their synthetic strategies and accelerate the development of novel therapeutics.
Unveiling this compound: A Molecular Perspective
This compound, with a molecular formula of C₅H₇NO₃ and a molecular weight of 129.11 g/mol , is a solid at room temperature with a melting point of 38-40 °C. Its structure is characterized by a strained four-membered β-lactam ring, an acetoxy group, and a carbonyl group. These features impart a moderate polarity to the molecule and the capacity for hydrogen bonding, which are key determinants of its solubility.
A Technical Guide to the Biological Activity of 4-Acetoxy-2-azetidinone Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2-azetidinone ring, the core structural motif of β-lactam antibiotics, represents one of the most significant discoveries in medicinal chemistry. Among its many derivatives, 4-acetoxy-2-azetidinone stands out not as a potent therapeutic agent itself, but as a crucial and versatile synthetic intermediate—a "synthon"—for the stereocontrolled construction of complex β-lactam antibiotics, including the powerful carbapenem and penem families.[1][2] This guide provides an in-depth exploration of the biological activities stemming from this core structure. We will dissect the foundational mechanism of action against bacterial targets, survey the broader spectrum of bioactivity including enzyme inhibition and anticancer potential, and provide detailed, field-proven protocols for the evaluation of these activities in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound derivatives.
The this compound Core: A Versatile Synthetic Platform
The defining feature of all β-lactam compounds is the four-membered cyclic amide, or 2-azetidinone ring.[3] The inherent ring strain of this moiety is the wellspring of its chemical reactivity and, consequently, its biological activity. The antibacterial properties of β-lactams arise from the acylation process, where the N1-C2 bond of this strained ring is opened.[4]
This compound is a specific derivative prized in synthetic chemistry. Its acetoxy group at the C-4 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the controlled introduction of diverse side chains, which is a cornerstone of modern antibiotic development.[4][5] The stereocontrolled synthesis of (3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key synthon for carbapenems, from readily available L-threonine, showcases the strategic importance of this molecule in creating potent antibiotics like thienamycin and its analogues.[1][2]
Caption: Logical relationship of this compound as a key intermediate.
The Primary Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The most well-documented biological activity of β-lactam derivatives is their antibacterial effect, which is achieved by disrupting the synthesis of the bacterial cell wall.[6] This mechanism provides an excellent example of targeted therapy, as mammalian cells lack a cell wall, contributing to the general tolerability of this antibiotic class.[7]
Causality of the Mechanism:
-
The Target: The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final step in its synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of bacterial enzymes known as DD-transpeptidases, more commonly referred to as Penicillin-Binding Proteins (PBPs).[6][8]
-
Molecular Mimicry: The three-dimensional structure of the β-lactam ring mimics the D-Ala-D-Ala terminus of the natural peptide substrate that PBPs recognize.[8]
-
Irreversible Inhibition: Due to this structural similarity, the β-lactam compound fits into the active site of the PBP. The strained amide bond in the β-lactam ring is highly susceptible to nucleophilic attack by a serine residue within the PBP's active site.[9] This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[9]
-
Cellular Consequence: With their PBPs inhibited, the bacteria can no longer properly synthesize or repair their peptidoglycan layer. This leads to a loss of cell wall integrity, making the bacterium susceptible to osmotic lysis and eventual cell death, which is why these antibiotics are considered bactericidal.[6][8]
Caption: Mechanism of PBP inactivation by an azetidinone derivative.
A Broader Spectrum of Biological Activities
While antibacterial action is their hallmark, derivatives of the 2-azetidinone core have been investigated for a wide range of other therapeutic applications.[3][10] The versatility of the scaffold allows for the synthesis of compounds that interact with various biological targets.
-
Enzyme Inhibition: The reactive nature of the β-lactam ring makes it a privileged structure for designing mechanism-based enzyme inhibitors beyond PBPs. Azetidinone derivatives have been identified as potent inhibitors of several enzyme classes, including human leukocyte elastase, tryptase, chymase, and thrombin.[3][4] A notable clinical example is Ezetimibe, a cholesterol absorption inhibitor which features a 2-azetidinone ring, demonstrating the scaffold's utility outside of antimicrobial applications.[4]
-
Anticancer Activity: Certain azetidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12] The proposed mechanisms are often multifactorial but can include the induction of apoptosis (programmed cell death), as evidenced by caspase-3 activation assays.[11] Some derivatives are also believed to interfere with microtubule polymerization by interacting with the colchicine binding site of tubulin, thereby disrupting mitosis in rapidly dividing cancer cells.[11] Studies have identified specific derivatives with potent activity against non-small cell lung cancer through the inhibition of the epidermal growth factor receptor (EGFR).[13]
-
Other Reported Activities: The literature contains reports of 2-azetidinone derivatives possessing a wide array of other biological effects, including antifungal, anti-inflammatory, antioxidant, antitubercular, and anticonvulsant properties.[3][4][12] This highlights the immense potential of this chemical scaffold in diverse areas of drug discovery.
Laboratory Protocols for Evaluating Biological Activity
The transition from a synthesized compound to a potential therapeutic lead requires rigorous and reproducible biological evaluation. As a Senior Application Scientist, the emphasis must be on robust, well-controlled assays. The following are foundational protocols for assessing the key activities of this compound derivatives.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This quantitative assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Principle: A standardized bacterial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection after a defined incubation period.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 27853).[15]
-
b. Suspend the colonies in sterile saline (0.85% NaCl).
-
c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] This step is critical for reproducibility.
-
d. Dilute this adjusted suspension 1:150 in sterile cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Preparation (96-well microtiter plate):
-
a. Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add 200 µL of the highest concentration to be tested (e.g., 256 µg/mL in MHB) to the wells in column 1.
-
c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10. This creates a concentration gradient.
-
d. Column 11 will serve as the positive control (growth control), containing 100 µL of MHB with no compound.
-
e. Column 12 will serve as the negative control (sterility control), containing 200 µL of MHB with no compound and no bacteria.
-
-
Inoculation and Incubation:
-
a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do NOT add bacteria to column 12.[17] The final volume in each well (except 12) is now 200 µL.
-
b. Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the Results:
-
a. Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
b. The positive control (column 11) must show clear turbidity, and the negative control (column 12) must remain clear. Failure of these controls invalidates the assay.
-
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Protocol: General Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol provides a framework for determining the concentration of a derivative required to inhibit 50% of a target enzyme's activity (IC₅₀). It can be adapted for various enzymes (e.g., proteases, esterases) using a suitable chromogenic or fluorogenic substrate.[18]
Principle: The rate of an enzymatic reaction, monitored by the production of a detectable signal, is measured in the presence of varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
a. Enzyme Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 0.15 M Tris-HCl, pH 8.3).[19]
-
b. Enzyme Working Solution: Dilute the stock enzyme solution in ice-cold enzyme buffer to a final concentration that yields a linear reaction rate within the desired assay time. This must be empirically determined.
-
c. Substrate Solution: Dissolve the appropriate chromogenic/fluorogenic substrate in the enzyme buffer to a concentration typically at or below its Michaelis-Menten constant (Km).
-
d. Inhibitor Solutions: Prepare a series of dilutions of the test compound in the enzyme buffer.
-
-
Assay Procedure (96-well plate):
-
a. Layout: Designate wells for blanks (buffer + substrate, no enzyme), controls (buffer + enzyme + substrate, no inhibitor), and inhibitor tests (inhibitor + enzyme + substrate).
-
b. Pre-incubation: Add a fixed volume of the enzyme buffer to all wells. Add the inhibitor solutions to the test wells and an equal volume of buffer to the control wells. Finally, add the enzyme working solution to the control and inhibitor wells. Allow to pre-incubate for a set time (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[20]
-
c. Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells simultaneously (a multichannel pipette is recommended).
-
d. Signal Detection: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the absorbance or fluorescence kinetically over a period of 10-30 minutes. The rate of reaction is determined from the slope of the linear portion of the progress curve.
-
-
Data Analysis:
-
a. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control reaction: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] x 100
-
b. Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
c. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[20]
-
Protocol: Assessment of Cytotoxicity using the MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[11]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture:
-
a. Culture the desired cancer cell line (e.g., SiHa, B16F10) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[11]
-
b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
a. Prepare serial dilutions of the test azetidinone derivatives in the cell culture medium.
-
b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated cells (vehicle control) and a blank (medium only).
-
c. Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
a. Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
b. Add 20 µL of the MTT stock solution to each well and incubate for another 3-4 hours. Viable cells will form purple formazan crystals.
-
c. Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells after subtracting the blank absorbance.
-
c. Plot the % Viability versus the logarithm of the compound concentration and determine the IC₅₀ value, similar to the enzyme inhibition assay.
-
Data Interpretation and Presentation
Clear and concise presentation of quantitative data is paramount. Summarizing results in a structured table allows for rapid comparison of the potency and selectivity of different derivatives.
Table 1: Representative Biological Activity Data for Hypothetical Azetidinone Derivatives
| Compound ID | Target Organism/Enzyme/Cell Line | Activity Type | Result (µM) |
| AZ-01 | S. aureus (ATCC 29213) | MIC | 8.5 |
| AZ-01 | E. coli (ATCC 27853) | MIC | >128 |
| AZ-01 | Human Leukocyte Elastase | IC₅₀ | 15.2 |
| AZ-02 | S. aureus (ATCC 29213) | MIC | 4.2 |
| AZ-02 | E. coli (ATCC 27853) | MIC | 64.3 |
| AZ-02 | Human Leukocyte Elastase | IC₅₀ | 78.9 |
| AZ-03 | B16F10 Melanoma Cells | IC₅₀ | 5.8 |
| AZ-03 | SiHa Cervical Cancer Cells | IC₅₀ | 9.1 |
| AZ-03 | Chang Liver Cells (Non-cancerous) | IC₅₀ | 95.4 |
This is example data for illustrative purposes only.
Interpretation Insight: From this hypothetical data, a researcher could quickly deduce that derivative AZ-02 shows improved activity against S. aureus compared to AZ-01 but is less potent as an elastase inhibitor, suggesting its modifications favor antibacterial activity. Derivative AZ-03 shows promising anticancer activity with a degree of selectivity for cancer cells over non-cancerous cells, warranting further investigation.
Conclusion and Future Directions
This compound is a cornerstone synthon that has enabled the development of some of our most critical life-saving antibiotics. While its primary role has been in the synthesis of antibacterial agents that target bacterial cell wall formation, the inherent reactivity and versatility of the 2-azetidinone scaffold have paved the way for its exploration in a multitude of therapeutic areas, including cancer and inflammatory diseases.
Future research should focus on leveraging combinatorial chemistry and structure-activity relationship (SAR) studies to design novel derivatives with enhanced potency and specificity for new biological targets. The development of derivatives that can overcome bacterial resistance mechanisms, such as β-lactamase enzymes, remains a high-priority area. Furthermore, exploring the potential of these compounds as inhibitors of viral proteases or as modulators of immune pathways could unlock entirely new applications for this remarkable chemical entity. The protocols and principles outlined in this guide provide a solid foundation for researchers to rigorously evaluate these future derivatives and continue to build upon the rich legacy of the azetidinone core.
References
- Microbe Online. (2020-03-31). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. [Link]
- Elander, P. E. (2003). β-Lactams and β-Lactamase Inhibitors: An Overview. PMC - NIH. [Link]
- Urology Textbook.
- Wikipedia. β-Lactam antibiotic. [Link]
- MSD Manual Professional Edition. Overview of Beta-Lactams. [Link]
- Al-Shabib, N. A., et al. (2023).
- Zhou, G., et al. (2015). Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics.
- Kwon, H., et al. (1997). Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. Semantic Scholar. [Link]
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
- MDPI. (2023).
- ResearchGate. (2023).
- protocols.io. (2019). Assessment of antimicrobial activity. [Link]
- bepls. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. [Link]
- The Pharma Innovation. (2019).
- Impactfactor. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. [Link]
- Welch, J. T., et al. (2011). A Catalytic Asymmetric Route to Carbapenems. PMC - NIH. [Link]
- ResearchGate. (2015). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. [Link]
- TIJER. (2024). BIOACTIVE AZETIDINONE: A REVIEW. [Link]
- IJRPR. (2021). A REVIEW ON 2-AZETEDINONES. [Link]
- PubChem - NIH. This compound. [Link]
- protocols.io. (2022). ACE-inhibitory activity assay: IC50. [Link]
- PubMed Central. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. [Link]
- Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
- NIH. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. [Link]
- Chula Digital Collections. (2021). Synthesis and in silico study of new azetidinones against non-small cell lung cancer by EGFR inhibition. [Link]
- PubMed. (2006). A theoretical proposal for the synthesis of carbapenems from 4-(2-propynyl)azetidinones promoted by [W(CO)5] as an alternative to the Ag+-assisted process. [Link]
- protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay. [Link]
- NIST WebBook. This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]
- 3. tijer.org [tijer.org]
- 4. researchgate.net [researchgate.net]
- 5. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Synthesis and in silico study of new azetidinones against non-small ce" by Jainey P. James, T. C. Aiswarya et al. [digital.car.chula.ac.th]
- 14. researchgate.net [researchgate.net]
- 15. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]
- 16. Assessment of antimicrobial activity [protocols.io]
- 17. actascientific.com [actascientific.com]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ACE-inhibitory activity assay: IC50 [protocols.io]
- 20. Angiotensin-converting enzyme inhibitory assay [protocols.io]
discovery and history of 4-Acetoxy-2-azetidinone
An In-Depth Technical Guide to 4-Acetoxy-2-azetidinone: Discovery, Synthesis, and Application
Foreword
As a Senior Application Scientist, my experience in the field of pharmaceutical development has repeatedly highlighted the pivotal role of certain key intermediates. These molecules, while not therapeutic agents themselves, are the unsung heroes that enable the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients. Among these, this compound stands out as a cornerstone in the construction of a vast array of β-lactam antibiotics. This guide is crafted for researchers, scientists, and drug development professionals, offering a deep dive into the discovery, history, and synthetic methodologies surrounding this critical building block. Our exploration will not merely list protocols but will delve into the underlying chemical principles and strategic considerations that have shaped its journey from a laboratory curiosity to an industrial workhorse.
The Genesis of a Crucial Intermediate: A Historical Perspective
The story of this compound is intrinsically linked to the broader history of β-lactam antibiotics. The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, introducing a class of compounds characterized by the four-membered β-lactam ring.[1][2] This strained cyclic amide is the pharmacophore responsible for inhibiting bacterial cell wall biosynthesis by acylating penicillin-binding proteins (PBPs).[3][4][5]
The initial β-lactams were natural products, but the rise of antibiotic resistance necessitated the development of semi-synthetic derivatives with broader spectra of activity and improved stability against bacterial β-lactamase enzymes.[1][2][6] This endeavor fueled the need for versatile and readily accessible β-lactam synthons. This compound emerged as a particularly valuable intermediate due to the strategic placement of the acetoxy group.[7] This group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse side chains at the C-4 position, a key modification point for tuning the biological activity of many advanced β-lactam antibiotics, especially the carbapenem and penem classes.[7][8]
The first synthesis of a β-lactam was achieved by Hermann Staudinger in 1907, long before the discovery of penicillin, through a [2+2] cycloaddition of a ketene and an imine.[1][3] This reaction, now known as the Staudinger cycloaddition, remains a fundamental and widely used method for constructing the azetidinone ring and is central to several synthetic routes for this compound.
The Strategic Importance of this compound in Antibiotic Synthesis
This compound, often referred to as 4-AA in industrial settings, is a key precursor for a range of potent antibiotics.[9] Its primary application lies in the synthesis of carbapenems (e.g., imipenem, meropenem, doripenem) and penems.[7][8][9] The versatility of the C-4 acetoxy group allows for the stereocontrolled introduction of the complex side chains that characterize these advanced antibiotics.
The general synthetic strategy involves the displacement of the acetoxy group with a suitable nucleophile, which will ultimately form the side chain of the target antibiotic. The stereochemistry at the C-4 position is crucial for biological activity, and many synthetic efforts are directed at achieving high diastereoselectivity in the synthesis of this compound itself and in the subsequent substitution reactions.
Logical Workflow for Carbapenem Synthesis from this compound
Caption: General workflow for carbapenem synthesis highlighting the central role of this compound.
Key Synthetic Methodologies for this compound
Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages concerning yield, cost, stereocontrol, and environmental impact. Below, we detail some of the most significant and historically important methods.
The Staudinger [2+2] Cycloaddition Route
This is one of the most direct and widely employed methods for the synthesis of the unsubstituted this compound ring.[10][11] It involves the reaction of chlorosulfonyl isocyanate (CSI) with vinyl acetate.
Reaction Pathway:
Caption: Staudinger cycloaddition for this compound synthesis.
Detailed Experimental Protocol (Adapted from Organic Syntheses Procedure): [10]
-
Reaction Setup: A multi-necked round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.
-
Initial Charging and Cooling: The flask is charged with vinyl acetate and cooled to approximately 3°C in an ice-water bath.
-
Addition of CSI: Chlorosulfonyl isocyanate is added dropwise from the addition funnel at a rate that maintains the internal temperature below 5°C.
-
Exothermic Reaction Control: After the addition is complete, the cooling bath is removed, and the temperature is allowed to rise to 10°C. An exothermic reaction will commence, and intermittent cooling is applied to maintain the temperature between 10-15°C for approximately 40 minutes.
-
Quenching: The reaction mixture is then cooled to -20°C and added dropwise to a vigorously stirred aqueous solution of sodium bicarbonate and sodium bisulfite, maintaining the temperature at -10°C.
-
Workup and Isolation: After stirring, the mixture is extracted with chloroform. The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting oily mixture is triturated with hexane to remove non-polar impurities, affording this compound as a solid.
Causality and Insights:
-
Choice of Reactants: Vinyl acetate provides the four-carbon backbone with the acetoxy group already in place. CSI is a highly reactive ketene equivalent that readily undergoes cycloaddition.
-
Temperature Control: The initial low temperature is crucial to control the highly exothermic reaction between vinyl acetate and CSI. The subsequent warming to 10-15°C allows the reaction to proceed to completion at a manageable rate.
-
Quenching Strategy: The reductive quench with sodium bisulfite is necessary to remove the N-chlorosulfonyl group from the intermediate β-lactam. Sodium bicarbonate is used to neutralize the acidic byproducts.
Stereoselective Synthesis from L-Threonine
For the synthesis of many advanced carbapenems, a substituted version of this compound, specifically (3R,4R)-4-acetoxy-3-[(1'R)-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, is required. A common and efficient approach to this chiral intermediate starts from the readily available and inexpensive amino acid, L-threonine.[8]
Key Transformations:
This multi-step synthesis involves several key transformations, including the protection of functional groups, the formation of the β-lactam ring, and the introduction of the acetoxy group. The stereochemistry of L-threonine is leveraged to set the desired stereocenters in the final product.
Comparative Overview of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Features | Advantages | Disadvantages |
| Staudinger Cycloaddition | Vinyl acetate, Chlorosulfonyl isocyanate | [2+2] cycloaddition | Direct, high-yielding for unsubstituted core | Use of hazardous CSI, produces racemic mixture |
| From 6-APA | 6-Aminopenicillanic acid | Ring opening and functional group manipulation | Utilizes a readily available starting material from fermentation | Longer synthetic route, may use hazardous reagents like mercury salts[9] |
| From L-Threonine | L-Threonine | Chiral pool synthesis | Excellent stereocontrol | Multi-step synthesis, involves protection/deprotection steps[8] |
| Oxidation of 2-Azetidinone | 2-Azetidinone | Direct C-H oxidation at C-4 | Potentially shorter route | Requires specific and sometimes expensive catalysts (e.g., Ruthenium-based)[12] |
Industrial Production and Quality Control Considerations
On an industrial scale, the synthesis of this compound and its derivatives faces several challenges, including cost-effectiveness, safety, environmental impact, and scalability.[13][14] The choice of a particular synthetic route often depends on a balance of these factors. For instance, while some routes may offer higher yields, they might involve expensive or highly toxic reagents, making them unsuitable for large-scale production.[9]
Process Optimization:
-
Catalyst Selection: In routes involving oxidation, the choice of catalyst is critical. While noble metal catalysts like Ruthenium can be highly efficient, their cost is a significant consideration.[9] Efforts are often directed towards developing more economical and environmentally friendly catalytic systems.
-
Solvent and Reagent Minimization: Modern industrial processes aim to minimize the use of hazardous solvents and reagents. "One-pot" procedures are highly desirable as they reduce the number of isolation and purification steps, thereby saving time, resources, and reducing waste.[13]
-
Stereochemical Purity: For chiral derivatives, ensuring high stereochemical purity is paramount. This often involves careful control of reaction conditions and may require diastereomeric separation or recrystallization steps, which can impact the overall yield.
Quality Control:
The purity of this compound is critical for its successful use in subsequent synthetic steps. Standard analytical techniques are employed to ensure its quality:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the molecule and can provide information on stereochemistry.
-
Mass Spectrometry (MS): Determines the molecular weight and can help in identifying impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.[7]
Future Outlook and Emerging Trends
The field of β-lactam antibiotic synthesis is continually evolving, driven by the persistent threat of antibiotic resistance. Research into novel synthetic methods for key intermediates like this compound is ongoing. Key areas of focus include:
-
Green Chemistry Approaches: The development of more environmentally benign synthetic routes that utilize safer solvents, reduce waste, and employ catalytic rather than stoichiometric reagents.
-
Biocatalysis: The use of enzymes to perform specific chemical transformations with high selectivity and under mild conditions. This could offer a more sustainable alternative to traditional chemical methods.
-
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability.
Conclusion
This compound, a molecule of unassuming structure, holds a place of profound importance in the synthesis of life-saving β-lactam antibiotics. Its discovery and the subsequent development of diverse and efficient synthetic routes have been instrumental in the fight against bacterial infections. For the modern researcher and drug development professional, a thorough understanding of the history, chemistry, and practical considerations surrounding this key intermediate is not merely academic; it is a fundamental component of the expertise required to innovate and advance in the critical field of antibiotic development. The continuous refinement of its synthesis will undoubtedly play a crucial role in our ability to produce the next generation of β-lactam antibiotics.
References
- CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents.
- Synthesis of 4-acetoxyazetidin-2-one - PrepChem.com.
- 2-Azetidinone, 4-(acetyloxy) - Organic Syntheses Procedure.
- Beta-lactam Antibiotics: The Past, Present, and Future - NHSJS.
- β-Lactam - Wikipedia.
- Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC - PubMed Central.
- Penicillin Biosynthesis - News-Medical.Net.
- This compound - MySkinRecipes.
- Penicillin - Wikipedia.
- Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar.
- The Synthesis of β-Lactams - Organic Reactions.
- Beta lactams antibiotics: The greatest discovery, the biggest danger | RINGBIO.
- Penicillin's synthesis and modifications - Erbil - SUE Academics.
- β-Lactam antibiotic - Wikipedia.
- Synthesis of a Key β-Lactam Intermediate by a [2 + 2] Cycloaddition Route: 4-Acetoxyazetidin-2-One | Semantic Scholar.
- Method for preparing this compound - Eureka | Patsnap.
- (PDF) Synthesis of Antibiotic Penicillin-G Enzymatically by Penicillium chrysogenum.
- Synthesis method of 4-acetoxyl-2-azetidinone - Eureka | Patsnap.
- A stereoselective synthesis of BMS-262084, an azetidinone-based tryptase inhibitor.
- Transformation of 4-acetoxy-3-vinylazetidin-2-ones to 3-(1-hydroxyethyl)azetidin-2-ones and 3-ethylideneazetidin-2-ones: intermediates for carbapenem antibiotics - ResearchGate.
- Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics | Request PDF - ResearchGate.
- Advances in the chemistry of β-lactam and its medicinal applications - PMC.
- Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - MDPI.
- This compound | C5H7NO3 | CID 119981 - PubChem - NIH.
- This compound | Drug Information, Uses, Side Effects, Chemistry.
- This compound (98%) - Amerigo Scientific.
- Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation - MDPI.
- Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica.
Sources
- 1. nhsjs.com [nhsjs.com]
- 2. ringbio.com [ringbio.com]
- 3. β-Lactam - Wikipedia [en.wikipedia.org]
- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. This compound [myskinrecipes.com]
- 8. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]
- 9. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of a Key β-Lactam Intermediate by a [2 + 2] Cycloaddition Route: 4-Acetoxyazetidin-2-One | Semantic Scholar [semanticscholar.org]
- 12. prepchem.com [prepchem.com]
- 13. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 14. Synthesis method of 4-acetoxyl-2-azetidinone - Eureka | Patsnap [eureka.patsnap.com]
A Comprehensive Spectroscopic Guide to 4-Acetoxy-2-azetidinone for Pharmaceutical Research and Development
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-acetoxy-2-azetidinone, a key heterocyclic synthon in the development of β-lactam antibiotics and other therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that are crucial for the structural elucidation and quality control of this important compound.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS 28562-53-0) is a fundamental building block in organic synthesis, particularly in the construction of more complex β-lactam antibiotics.[1] The β-lactam ring is the core structural motif in a wide array of antibacterial agents, including penicillins and cephalosporins. The precise characterization of substituted azetidinones like the 4-acetoxy derivative is paramount to ensure the stereochemical integrity and purity of synthetic intermediates, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques provide the necessary tools for unambiguous structural confirmation and are indispensable in the rigorous quality control demanded in pharmaceutical development.[2]
This guide will delve into the practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing field-proven insights into experimental choices and data interpretation.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides distinct signals for each proton, allowing for the confirmation of the core structure and the acetoxy substituent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~2.1 | s | 3H | - | H-6 (CH₃) |
| ~3.0 | dd | 1H | ~15, ~2.5 | H-3a |
| ~3.5 | dd | 1H | ~15, ~5.5 | H-3b |
| ~5.8 | dd | 1H | ~5.5, ~2.5 | H-4 |
| ~7.5 | br s | 1H | - | H-1 (NH) |
Interpretation of the ¹H NMR Spectrum:
-
H-6 (Methyl Protons): The singlet at approximately 2.1 ppm integrating to three protons is characteristic of the methyl group of the acetoxy substituent. Its singlet nature indicates no adjacent protons to couple with.
-
H-3 (Methylene Protons): The two protons on C-3 are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts (~3.0 and ~3.5 ppm). They appear as doublets of doublets due to geminal coupling to each other (~15 Hz) and vicinal coupling to the H-4 proton with different coupling constants (~2.5 and ~5.5 Hz).
-
H-4 (Methine Proton): The proton at C-4, attached to the acetoxy group, resonates downfield at around 5.8 ppm due to the deshielding effect of the adjacent oxygen and the β-lactam ring. It appears as a doublet of doublets due to coupling with the two H-3 protons.
-
H-1 (Amide Proton): The broad singlet at approximately 7.5 ppm is characteristic of the amide proton. Its broadness is often due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~21 | C-6 (CH₃) |
| ~45 | C-3 (CH₂) |
| ~75 | C-4 (CH) |
| ~168 | C-2 (C=O, β-lactam) |
| ~170 | C-5 (C=O, acetate) |
Interpretation of the ¹³C NMR Spectrum:
-
C-6 (Methyl Carbon): The upfield signal at around 21 ppm is assigned to the methyl carbon of the acetoxy group.[3]
-
C-3 (Methylene Carbon): The signal at approximately 45 ppm corresponds to the methylene carbon of the azetidinone ring.
-
C-4 (Methine Carbon): The carbon attached to the acetoxy group (C-4) appears at around 75 ppm, shifted downfield due to the electronegative oxygen atom.
-
C-2 and C-5 (Carbonyl Carbons): The two carbonyl carbons of the β-lactam and the acetate group resonate at the downfield region of the spectrum, around 168 and 170 ppm, respectively.[4]
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is particularly convenient as it requires minimal sample preparation.[7]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |
| ~3250 | Medium, Broad | N-H Stretch (Amide) |
| ~1760 | Strong | C=O Stretch (β-lactam carbonyl) |
| ~1740 | Strong | C=O Stretch (Ester carbonyl) |
| ~1240 | Strong | C-O Stretch (Ester) |
Interpretation of the IR Spectrum:
The IR spectrum of this compound is characterized by the prominent absorption bands of its functional groups.
-
N-H Stretch: A medium to broad absorption around 3250 cm⁻¹ is indicative of the N-H stretching vibration of the amide group in the β-lactam ring.[8]
-
Carbonyl Stretches: Two strong carbonyl absorption bands are observed. The higher frequency band at approximately 1760 cm⁻¹ is characteristic of the strained four-membered β-lactam ring carbonyl. The band around 1740 cm⁻¹ is assigned to the carbonyl stretching of the acetoxy group.
-
C-O Stretch: A strong absorption band around 1240 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.
Experimental Protocol for ATR-IR Spectroscopy
Sources
- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 2. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. treenablythe.weebly.com [treenablythe.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 7. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
The Synthetic Cornerstone: A Technical Guide to 4-Acetoxy-2-azetidinone for Pharmaceutical Research and Development
Abstract
4-Acetoxy-2-azetidinone, a deceptively simple heterocyclic compound, represents a critical nexus in the synthesis of complex β-lactam antibiotics. Its strained four-membered ring, adorned with a strategically placed acetoxy group, serves as a versatile handle for the stereocontrolled construction of carbapenem and penem antibiotics. This technical guide provides an in-depth exploration of the commercial availability, synthesis, purification, and analytical characterization of this compound. Furthermore, it delves into its pivotal role as a key intermediate in the synthesis of life-saving antibacterial agents, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Azetidinone Core
The β-lactam ring, a four-membered cyclic amide, is the pharmacophoric heart of some of the most important classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. This compound (CAS 28562-53-0) has emerged as a cornerstone building block, particularly for the carbapenem class of antibiotics. Its importance lies in the C4-acetoxy group, which acts as a proficient leaving group, enabling the introduction of various substituents with a high degree of stereochemical control. This guide will illuminate the practical aspects of sourcing and utilizing this vital synthetic intermediate.
Commercial Availability and Supplier Landscape
This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered at purities ranging from 95% to over 98%.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Stated Purity | Physical Form | Storage Conditions |
| Sigma-Aldrich | ≥98% | Solid | 2-8°C |
| Thermo Scientific Chemicals | 97% | Low MP Solid or Liquid | 2-8°C |
| AK Scientific, Inc. | 95% | Low MP Solid or Liquid | 2-8°C |
| Santa Cruz Biotechnology | - | - | - |
| US Biological Life Sciences | Highly Purified | - | - |
| Amerigo Scientific | 98% | - | 2-8°C |
Note: This table is not exhaustive and represents a selection of well-known suppliers. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and data.
The compound is a low melting point solid, with a reported melting point of 38-40°C, and is often handled as a liquid or a low-melting solid. Due to its reactivity, proper storage at refrigerated temperatures (2-8°C) is crucial to maintain its integrity.
Synthesis and Purification: A Validated Protocol
The most robust and widely cited synthesis of this compound is the [2+2] cycloaddition of vinyl acetate and chlorosulfonyl isocyanate, a method detailed in Organic Syntheses.[1] This procedure is valued for its reliability and scalability.
The [2+2] Cycloaddition Pathway
The underlying principle of this synthesis is the reaction of a ketene equivalent, generated in situ, with an imine. In this case, chlorosulfonyl isocyanate serves as a highly reactive partner for the electron-rich vinyl acetate.
Sources
A Comprehensive Technical Guide to the Safe Handling of 4-Acetoxy-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-2-azetidinone, a key building block in the synthesis of β-lactam antibiotics and other pharmacologically active compounds, requires meticulous handling due to its hazardous properties.[1] This guide provides an in-depth analysis of the associated risks and outlines comprehensive safety protocols to ensure the well-being of laboratory personnel and the integrity of research. As a β-lactam, this compound belongs to a class of molecules known for their potential to cause severe allergic reactions, necessitating stringent control measures.[2][3] This document serves as a critical resource for professionals working with this compound, offering field-proven insights and self-validating procedures grounded in established safety standards.
Section 1: Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₇NO₃ | [4][5] |
| Molecular Weight | 129.11 g/mol | [4] |
| CAS Number | 28562-53-0 | [4][6] |
| Appearance | Solid | |
| Melting Point | 38-40 °C | |
| Solubility | Soluble in formic acid | [7] |
| Storage Temperature | 2-8 °C | [6] |
Section 2: In-Depth Hazard Analysis
This compound is classified as a hazardous chemical and necessitates handling with extreme caution.[6] The primary hazards are its corrosive nature and its potential to act as a respiratory sensitizer.[4]
GHS Classification:
-
Serious Eye Damage/Eye Irritation: Category 1[6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[6]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[4]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
-
May cause respiratory irritation.[6]
The β-lactam ring within the structure of this compound is a key contributor to its reactivity and hazardous properties.[3] This strained ring is susceptible to nucleophilic attack, which is the basis for the antibacterial activity of β-lactam antibiotics but also contributes to its ability to react with biological macromolecules, leading to skin and respiratory sensitization.[2][3]
Section 3: Risk Management and Safe Handling Protocols
A multi-layered approach to risk management is essential when working with this compound. This includes a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to handle the compound in a controlled environment to minimize exposure.
-
Ventilation: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood.[8]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to prevent direct contact with this compound.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6] Given the corrosive nature of the compound, gloves should be selected based on their chemical resistance. Regularly inspect gloves for any signs of degradation or perforation.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashing.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[6]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6] In case of inadequate ventilation, wear respiratory protection.
Caption: PPE Donning and Doffing Sequence.
Handling Procedures
Adherence to strict handling protocols is paramount to minimizing the risk of exposure.
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[6]
-
Wash hands and any exposed skin thoroughly after handling.[6][8]
-
Use only outdoors or in a well-ventilated area.[6]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store at 2-8 °C under an inert atmosphere to maintain product quality.[6]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[6]
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a physician or poison control center immediately.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Call a physician immediately.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required. Evacuate personnel to safe areas. Avoid contact with skin, eyes, or clothing.[6]
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[6]
Caption: Spill Response Workflow.
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[6]
Section 6: Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] However, the available data clearly indicates its corrosive and sensitizing potential.[4][6] Ingestion is particularly dangerous, as it can cause severe swelling and damage to the gastrointestinal tract, with a risk of perforation.[6] Symptoms of an allergic reaction may include rash, itching, swelling, trouble breathing, tingling of the hands and feet, dizziness, lightheadedness, chest pain, muscle pain, or flushing.[6]
Section 7: Waste Disposal
All waste containing this compound must be handled as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is an invaluable reagent in pharmaceutical research and development, but its hazardous properties demand the utmost respect and caution. By implementing the comprehensive safety protocols outlined in this guide, researchers and scientists can mitigate the risks of exposure and ensure a safe laboratory environment. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119981, this compound.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- Labchem. (n.d.). This compound, 97%.
- Pharmacompass. (n.d.). This compound.
- Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3(2H)furanone, CAS Registry Number 4166-20. Food and Chemical Toxicology, 197, 114867.
- FUJIFILM Irvine Scientific. (2023). How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies.
- Organic Syntheses. (n.d.). 2-Azetidinone, 4-(acetyloxy)-.
- Lachman Consultant Services. (2022). Beta-Lactam Antibiotics 2013 Guidance for Preventing Cross Contamination Hits the Street.
- Kumar, A., & Rajput, C. S. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 194-202.
- Yang, M., et al. (2017). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. LCGC North America, 35(11), 820-827.
- Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
- Foley, D. J., et al. (2020). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers, 7(15), 2056-2065.
- PharmaCompass. (n.d.). This compound.
Sources
- 1. This compound | 28562-53-0 [chemicalbook.com]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound 98 28562-53-0 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Thermal Stability and Decomposition of 4-Acetoxy-2-azetidinone: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Acetoxy-2-azetidinone is a cornerstone building block in the synthesis of β-lactam antibiotics, including carbapenems and penems.[1][2] Its utility is intrinsically linked to the reactive nature of both the strained β-lactam ring and the labile 4-acetoxy substituent. However, this reactivity also predisposes the molecule to thermal degradation, a critical liability impacting its storage, handling, and use in multi-step syntheses. This guide provides an in-depth analysis of the thermal stability of this compound, postulating its primary decomposition pathways based on fundamental chemical principles and general knowledge of β-lactam chemistry. Furthermore, it offers detailed, field-proven methodologies for researchers to rigorously assess its stability profile, including thermal analysis and forced degradation studies, ensuring the integrity of synthetic processes and the quality of resulting active pharmaceutical ingredients.
Introduction: The Double-Edged Sword of Reactivity
The β-lactam ring is a privileged scaffold in medicinal chemistry, most famous for its role in the antibacterial action of penicillin and its successors.[3] this compound (4-AA) serves as a versatile synthon, providing a pre-functionalized, four-membered ring ready for elaboration into complex antibiotic structures.[1][4] The acetoxy group at the C4 position is an excellent leaving group, facilitating nucleophilic substitution reactions that are central to the synthesis of carbapenem and penem antibiotics.[2]
However, the very features that make 4-AA a valuable synthetic intermediate—ring strain and a good leaving group—also render it susceptible to degradation. Anecdotal and procedural evidence strongly suggests a significant thermal lability; for instance, purification via high-vacuum distillation is known to cause "extensive losses," and synthetic workups advise concentrating solutions at room temperature or below, as heat explicitly "leads to decomposition of the product."[1][5] Understanding and controlling this instability is not merely an academic exercise; it is paramount for ensuring reaction efficiency, purity of intermediates, and the ultimate safety and efficacy of the final drug product.
This guide will first outline the known physicochemical properties and handling requirements of 4-AA. It will then delve into the core chemical principles governing its stability and propose the most probable mechanisms of its thermal decomposition. Finally, it will equip the reader with robust, step-by-step protocols to experimentally investigate these phenomena.
Physicochemical Properties and Safe Handling
A foundational understanding of the molecule's basic properties is essential for its proper use. The data below has been consolidated from various chemical suppliers and databases.[4][6][7][8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28562-53-0 | [4][9] |
| Molecular Formula | C₅H₇NO₃ | [7][9] |
| Molecular Weight | 129.11 g/mol | [7][9] |
| Appearance | Solid | [4] |
| Melting Point | 38-40 °C (lit.) | [1][4] |
| Solubility | Soluble in formic acid (50 mg/mL) | [6][8] |
| Flash Point | 110 °C (230 °F) - closed cup | [4][8] |
| Recommended Storage | 2-8°C, Sealed in a dry place | [4][6][9] |
Causality Behind Storage and Handling Recommendations
The recommendation for refrigerated storage (2-8°C) is a direct consequence of the compound's thermal instability.[4][6] At ambient or elevated temperatures, the rate of decomposition reactions increases significantly. The requirement for storage in a "sealed" and "dry" container addresses its susceptibility to hydrolysis, a common degradation pathway for both esters and β-lactams.[3][9] Moisture can act as a nucleophile, attacking the carbonyl carbons of the ester and the β-lactam ring.
Safety data sheets classify 4-AA with hazard statements indicating it can cause severe skin corrosion/burns and may cause allergy or asthma symptoms if inhaled.[4][7][8] This underscores the need for handling with appropriate Personal Protective Equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood.
Postulated Thermal Decomposition Pathways
While specific, peer-reviewed studies detailing the thermal decomposition of this compound are scarce, its degradation pathways can be reliably postulated based on the known reactivity of the β-lactam and acetoxy functional groups. The β-lactam ring is characterized by significant ring strain and a non-planar amide bond, making its carbonyl carbon highly electrophilic and susceptible to cleavage.[3]
The primary degradation mechanisms are likely to include:
-
Elimination: Cleavage of the C4-O bond with proton abstraction.
-
Hydrolysis: Nucleophilic attack by water on the ester or β-lactam carbonyls.
-
Polymerization: Intermolecular reactions initiated by ring-opening.
Diagram 1: Potential Decomposition Pathways
Caption: Postulated degradation pathways for this compound.
3.1. Pathway 1: Elimination of Acetic Acid This is a classic thermal elimination reaction. The acetoxy group is a competent leaving group, and a proton on the adjacent C3 carbon can be abstracted, leading to the formation of a highly reactive, unsaturated intermediate, 1-azetin-4-one, and acetic acid. This pathway is likely favored under anhydrous, high-temperature conditions, such as during distillation.
3.2. Pathway 2: β-Lactam Ring Hydrolysis The strained amide bond of the β-lactam is a prime target for nucleophilic attack by water, a reaction catalyzed by both acid and base.[10] This hydrolytic cleavage opens the ring to form a β-amino acid derivative. This pathway is particularly relevant if the compound is exposed to moisture, especially outside of a neutral pH range, during storage or in a reaction medium.
3.3. Pathway 3: Ester Hydrolysis Parallel to lactam hydrolysis, the acetoxy ester linkage can also be hydrolyzed. This reaction would yield 4-hydroxy-2-azetidinone and acetic acid. This pathway would compete with β-lactam hydrolysis in the presence of water.
3.4. Pathway 4: Polymerization Degradation can also be initiated by intermolecular reactions. For instance, the nitrogen of one molecule could attack the lactam carbonyl of another, leading to oligomers and polymers. This is a common decomposition route for unstable lactams and is often observed as the formation of insoluble, discolored material upon heating.
Analytical Methodologies for Stability Assessment
To move from postulation to empirical evidence, a systematic analytical approach is required. Forced degradation studies are a cornerstone of pharmaceutical development, designed to deliberately degrade a sample to identify potential degradation products and validate the specificity of analytical methods.[11][12]
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for comprehensive stability testing of 4-AA.
Protocol: Thermal Analysis
Objective: To determine the thermal stability profile of solid this compound, including onset of decomposition and associated thermal events.
4.1.1. Thermogravimetric Analysis (TGA) TGA measures changes in mass as a function of temperature, revealing mass loss due to decomposition or volatilization.[13][14]
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Method:
-
Accurately weigh 5-10 mg of 4-AA into a clean TGA pan (e.g., aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 300°C) at a constant ramp rate (e.g., 10°C/min).
-
Record the mass loss versus temperature curve.
-
-
Interpretation: The onset temperature of the major mass loss step indicates the beginning of significant thermal decomposition. The percentage of mass lost corresponds to the portion of the molecule that has volatilized.
4.1.2. Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated, identifying endothermic (e.g., melting) and exothermic (e.g., decomposition) events.[15][16]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Method:
-
Accurately weigh 2-5 mg of 4-AA into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Place both pans in the DSC cell.
-
Heat the sample under a nitrogen purge from ambient temperature to a final temperature (e.g., 250°C) at a constant ramp rate (e.g., 10°C/min).
-
Record the heat flow versus temperature curve (thermogram).
-
-
Interpretation: An endothermic peak will correspond to the melting point (around 38-40°C). Sharp or broad exothermic peaks at higher temperatures are indicative of decomposition events. The integrated area of these peaks relates to the enthalpy of the process.
Protocol: Forced Degradation and Stability-Indicating HPLC Method Development
Objective: To identify potential degradation products under various stress conditions and develop an analytical method capable of separating them from the parent compound.[17]
-
Materials: 4-AA, HPLC-grade solvents (acetonitrile, water), buffers, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
Method:
-
Sample Preparation: Prepare stock solutions of 4-AA (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat (e.g., 60°C) for several hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH at room temperature. This reaction is often rapid, so time points should be short (e.g., 5, 15, 30 minutes). Neutralize before analysis.
-
Oxidation: Mix stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Heat the stock solution (e.g., 60-80°C) and a sample of solid 4-AA.
-
-
Time Points: Sample each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours) until approximately 10-20% degradation of the parent peak is observed by HPLC.
-
HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile) is typically required to separate polar and non-polar species.
-
Detection: A photodiode array (PDA) detector is crucial. It allows for the monitoring of multiple wavelengths and provides UV spectra for all peaks, which helps in assessing peak purity and identifying co-eluting species.
-
-
Validation: The final method should demonstrate specificity, where the 4-AA peak is well-resolved from all degradation product peaks and from any solvent or matrix peaks. Peak purity analysis using the PDA data should confirm the homogeneity of the 4-AA peak in all stressed samples.
-
Practical Implications and Mitigation Strategies
The inherent thermal lability of this compound necessitates a proactive approach to its use in research and development.
-
Storage: The compound must be stored under refrigeration (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and in a tightly sealed container to minimize exposure to heat, oxygen, and moisture.
-
Synthetic Reactions:
-
Reactions involving 4-AA should be conducted at the lowest effective temperature.
-
Workup procedures, especially solvent removal, must avoid excessive heat. Rotary evaporation should be performed at or below room temperature. Lyophilization is a viable, albeit slower, alternative for removing solvents from thermally sensitive intermediates.
-
-
Purity Assessment: The presence of degradation products can complicate subsequent synthetic steps and compromise the quality of the final product. Routine purity checks using a validated stability-indicating method (e.g., HPLC) are essential, particularly for batches that have been stored for extended periods.
Conclusion
This compound is a powerful synthetic tool whose effectiveness is moderated by its thermal instability. A thorough understanding of its potential degradation pathways—driven by elimination and hydrolysis—is critical for any scientist working with this molecule. While the literature lacks a definitive study on its decomposition, the application of fundamental chemical principles allows for the construction of a reliable working model of its behavior. By employing rigorous analytical techniques such as TGA, DSC, and forced degradation studies, researchers can empirically define the stability limits of this compound and its derivatives, leading to more robust, reproducible, and safe synthetic outcomes in the pursuit of novel therapeutics.
References
Sources
- 1. This compound | 28562-53-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-アセトキシ-2-アゼチジノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS 28562-53-0 | this compound - Synblock [synblock.com]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ace-laboratories.com [ace-laboratories.com]
- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
reactivity of the azetidinone ring in 4-Acetoxy-2-azetidinone
An In-depth Technical Guide to the Reactivity of the Azetidinone Ring in 4-Acetoxy-2-azetidinone
Abstract
This compound is a cornerstone synthetic intermediate in medicinal chemistry, most notably in the production of carbapenem and penem antibiotics.[1][2] Its utility stems from the unique and exploitable reactivity of its strained β-lactam ring, particularly the C4 position. The acetoxy group serves as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions that are critical for building the complex architectures of modern β-lactam antibiotics and β-lactamase inhibitors.[3][4] This guide provides an in-depth analysis of the chemical behavior of this compound, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the influence of ring strain on reactivity, detail the primary reaction pathways at each active site (C4, N1, C2), discuss chemoenzymatic strategies for stereocontrol, and contextualize its application in drug development.
The Azetidinone Core: A Spring-Loaded Synthon
The reactivity of the 2-azetidinone ring is fundamentally governed by approximately 25.4 kcal/mol of ring strain.[5][6] This geometric constraint forces the bonds of the four-membered ring into non-ideal angles, significantly deviating from the preferred planar geometry of a typical acyclic amide. This strain has two profound consequences:
-
Increased Electrophilicity of the Carbonyl Carbon (C2): The ring strain prevents the nitrogen lone pair from achieving optimal resonance with the carbonyl group. This lack of delocalization makes the carbonyl carbon more electrophilic and the amide bond more susceptible to nucleophilic attack and cleavage compared to unstrained amides.[7] This heightened reactivity is the basis for the mechanism of action of all β-lactam antibiotics, which acylate the active site serine of bacterial transpeptidases.[7]
-
Facilitation of Reactions at C4: The presence of a good leaving group, such as acetate, at the C4 position creates a highly reactive electrophilic center. The inherent strain of the ring system facilitates the departure of the leaving group during nucleophilic substitution reactions.
Physicochemical and Spectroscopic Profile
A clear understanding of a starting material's properties is paramount for reaction design and monitoring.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₃ | [8][9][10] |
| Molecular Weight | 129.11 g/mol | [8][9][10] |
| Appearance | Light-orange oil to solid | [3] |
| Melting Point | 38-40 °C | |
| Solubility | Soluble in formic acid, chloroform, ethyl acetate | [3] |
| Storage Temp. | 2-8°C | |
| CAS Number | 28562-53-0 | [8][9] |
Spectroscopic analysis is essential for confirming the structure and purity. The strained carbonyl group exhibits a characteristic IR absorption frequency between 1735-1765 cm⁻¹, which is higher than that of an unstrained amide.[7] Detailed characterization often requires a combination of ¹H NMR, ¹³C NMR, and mass spectrometry to unambiguously assign the structure, especially for more complex derivatives.[11]
Mapping the Reactivity of this compound
The molecule possesses three primary sites of reactivity: the C4 carbon bearing the acetoxy group, the N1 nitrogen of the lactam, and the C2 carbonyl carbon. Understanding the interplay between these sites is key to its synthetic utility.
Caption: Core reactivity sites of this compound.
The Epicenter of Reactivity: Nucleophilic Substitution at C4
The most synthetically valuable reaction of this compound is the displacement of the acetate group by a wide range of nucleophiles.[12] This reaction is the key step for introducing the diverse side chains required for carbapenem and penem antibiotics.
Causality Behind the Reaction: The reaction proceeds via a nucleophilic acyl substitution mechanism.[13][14] The high reactivity is attributed to the ease of forming a transient N-acylimine intermediate upon elimination of the acetate. This intermediate is a soft electrophile that reacts readily with soft nucleophiles like silyl, tin(II), or zinc enolates.[15] The choice of nucleophile and reaction conditions is critical for achieving high yield and stereocontrol. For instance, while simple lithium enolates often give poor yields, using zinc, boron, or tin(II) enolates significantly improves the outcome.[15]
Caption: Mechanism of C4 nucleophilic substitution.
Examples of C4 Substitution:
-
With Polyphenols: Unprotected polyphenols can react in aqueous solutions to form mono- and bis-azetidinone adducts, demonstrating the reaction's versatility even in protic media.[12]
-
With Carbon Nucleophiles: Boron, tin(II), and zinc enolates are effective for creating C-C bonds at the C4 position, a crucial step in building the carbapenem skeleton.[15]
-
With Heteroatom Nucleophiles: Alcohols, thiols, and amines can also displace the acetoxy group, leading to a variety of functionalized β-lactams.
N1-H Functionalization
The nitrogen atom of the β-lactam is an amide nitrogen, and its proton can be removed by a base. The resulting anion can be functionalized, although this site is generally less reactive than C4. A key application is the synthesis of N-sulfenylated azetidinones, which exhibit potent biological activities, including as antimicrobial agents and enzyme inhibitors.[16]
C2 Carbonyl Reactivity and Ring Stability
The C2 carbonyl is the site of hydrolytic instability. Under strongly acidic or basic conditions, the β-lactam ring can undergo hydrolysis, opening to form a β-amino acid.[12][17] This reaction is generally undesirable during synthesis but is the basis of the biological action of β-lactamase enzymes, which catalytically hydrolyze the amide bond, deactivating the antibiotic.[18][19]
The Challenge of Chirality: Chemoenzymatic Resolution
This compound is often synthesized as a racemic mixture.[20][21] However, for the synthesis of enantiopure drugs, obtaining single enantiomers is essential. Lipase-catalyzed kinetic resolution is a highly effective strategy to achieve this separation.
Causality Behind the Method: Kinetic resolution exploits the ability of a chiral catalyst (an enzyme) to react at different rates with the two enantiomers of a racemic substrate. Lipases, which normally hydrolyze esters, can be used to selectively acylate or deacylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as a new product) from the unreacted, slow-reacting enantiomer.[20][21] Pseudomonas fluorescens lipase has been identified as a particularly effective biocatalyst for this transformation, providing excellent conversion and high enantiomeric excesses.[20][21]
Caption: Workflow for enzymatic kinetic resolution.
Key Experimental Protocols
The following protocols are presented as self-validating systems, incorporating explanations for key steps to ensure both reproducibility and a deeper understanding of the transformation.
Protocol 1: Synthesis of Racemic this compound
This procedure is a modification of the [2+2] cycloaddition between vinyl acetate and chlorosulfonyl isocyanate (CSI), a classic and effective method for creating the azetidinone ring.[3]
-
Rationale: The reaction is a stepwise cycloaddition. CSI is a potent electrophile that reacts with the electron-rich double bond of vinyl acetate. The subsequent ring-closure and hydrolysis steps yield the β-lactam core. Careful temperature control is critical to manage the exothermic nature of the reaction.[3]
-
Reaction Setup: Equip a 500-mL, four-necked, round-bottomed flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Charge the flask with 150 mL (1.63 mol) of vinyl acetate.
-
Initial Cooling: Cool the stirred vinyl acetate to 3°C in an ice-water bath.
-
Reagent Addition: Add 25 mL (0.28 mol) of chlorosulfonyl isocyanate (CSI) dropwise from the addition funnel, ensuring the internal temperature does not exceed 5°C.
-
Exotherm Control: Remove the cooling bath and allow the temperature to rise to 10°C. An exothermic reaction will commence. Use intermittent cooling with the ice bath to maintain the temperature between 10–15°C for 40 minutes.
-
Quench Preparation: In a separate 1.0-L flask, prepare a quench solution by vigorously stirring a mixture of 67 g (0.80 mol) of sodium bicarbonate, 71.5 g (0.69 mol) of sodium bisulfite, and 200 mL of water. Cool this mixture to -20°C in a dry ice–acetone bath.
-
Quenching: Cool the dark-red reaction mixture to -40°C and add it dropwise via cannula to the vigorously stirred quench solution, maintaining the quench temperature at -10°C. Add an additional 35.7 g (0.34 mol) of sodium bisulfite to the quench mixture halfway through the addition.
-
Workup: After the addition is complete, stir the mixture for an additional 40 minutes at -10°C. The final pH should be approximately 7. Extract the light-yellow mixture with three 500-mL portions of chloroform.
-
Isolation: Combine the organic extracts, dry over magnesium sulfate, and concentrate on a rotary evaporator. Further removal of solvent under high vacuum yields the product as a light-orange oil which slowly solidifies upon standing at -20°C (Yield: 44–62%).[3]
Protocol 2: Enzymatic Kinetic Resolution of (±)-4-Acetoxy-2-azetidinone
This protocol utilizes a lipase to achieve enantiomeric separation, a crucial step for stereospecific drug synthesis.[20]
-
Rationale: The lipase from Pseudomonas fluorescens selectively catalyzes the transesterification of one enantiomer in the presence of an acyl donor (e.g., vinyl acetate) in an organic solvent. This leaves the other enantiomer unreacted, allowing for their separation by standard chromatographic techniques.
-
Setup: To a solution of racemic this compound (1.0 equiv) in an appropriate organic solvent (e.g., diisopropyl ether), add the acyl donor (e.g., vinyl acetate, 2.0 equiv).
-
Enzyme Addition: Add the lipase from Pseudomonas fluorescens (e.g., 30 mg per mmol of substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC or GC.
-
Termination: When approximately 50% conversion is reached (indicating maximum resolution), stop the reaction by filtering off the enzyme.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted enantiomer from the newly formed acylated product by silica gel column chromatography. This provides both enantiomers in high enantiomeric excess.
Conclusion: A Versatile and Indispensable Building Block
The reactivity of this compound is a classic example of how molecular strain can be harnessed for elegant and powerful synthetic transformations. Its status as a key intermediate for carbapenems, penems, and other β-lactamase inhibitors is a direct result of the predictable and versatile chemistry of its C4 position.[1][22][23] The ability to perform stereoselective nucleophilic substitutions, coupled with robust methods for enzymatic resolution, ensures its continued importance in the field of drug development. For researchers and scientists, a deep understanding of the principles governing its reactivity is not merely academic; it is the foundation upon which new life-saving therapeutics are built.
References
- CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google P
- This compound synthesis - ChemicalBook. (URL: )
- Synthesis of 4-acetoxyazetidin-2-one - PrepChem.com. (URL: )
- 2-Azetidinone, 4-(acetyloxy) - Organic Syntheses Procedure. (URL: )
- Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones.
- Chemoenzymatic enantioselective route to get (+) and (-)
- This compound 98 28562-53-0 - Sigma-Aldrich. (URL: )
- Chemoenzymatic enantioselective route to get (+) and (-)
- Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics | Request PDF - ResearchG
- This compound | C5H7NO3 | CID 119981 - PubChem - NIH. (URL: )
- Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
- [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar. (URL: )
- A Catalytic Asymmetric Route to Carbapenems - PMC - NIH. (URL: )
- This compound - the NIST WebBook. (URL: )
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: )
- Reaction of 4-substituted 2-azetidinone with nucleophiles.
- Properties and Reactions of 4-Thioxo-2-azetidinones - Weizmann Research Portal. (URL: )
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed. (URL: )
- Transformation of 4-acetoxy-3-vinylazetidin-2-ones to 3-(1-hydroxyethyl)
- A theoretical proposal for the synthesis of carbapenems from 4-(2-propynyl)azetidinones promoted by [W(CO)5] as an alternative to the Ag+-assisted process - PubMed. (URL: )
- Alkylation of 4 Acetoxy 2 azetidinone Derivative with Lithium Enolates of α N (Diphenylmethylene)amino Acid Esters - kchem.org. (URL: )
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Biochemical exploration of β-lactamase inhibitors - Frontiers. (URL: )
- Nucleophilic Acyl Substitution (With Neg
- Total synthesis of β-lactamase inhibitors based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: )
- This compound 98 28562-53-0 - Sigma-Aldrich. (URL: )
- β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC - PubMed Central. (URL: )
- N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO C
- 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Total synthesis of β-lactamase inhibitors based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bkcs.kchem.org [bkcs.kchem.org]
- 16. N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A theoretical proposal for the synthesis of carbapenems from 4-(2-propynyl)azetidinones promoted by [W(CO)5] as an alternative to the Ag+-assisted process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
- 19. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 23. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Acetoxy-2-azetidinone: A Technical Guide for Advanced Synthesis
Foreword: Unlocking the Potential of a Strained Ring System
In the landscape of modern synthetic chemistry, few building blocks offer the unique combination of reactivity, stereochemical versatility, and strategic importance as 4-acetoxy-2-azetidinone. This strained four-membered lactam, often regarded as a cornerstone in the synthesis of β-lactam antibiotics, possesses a rich and expanding chemistry that extends far beyond its traditional applications. This technical guide serves as an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will dissect its synthesis, delve into the mechanistic nuances of its reactivity, and illuminate its established and emerging applications in the synthesis of complex, biologically active molecules. Our focus will be on providing not just protocols, but a deeper understanding of the underlying principles that govern its utility, empowering you to leverage this remarkable synthon in your own research endeavors.
Core Characteristics and Synthesis of this compound
This compound is a white to light yellow solid with a melting point of 38-40 °C.[1] Its chemical formula is C₅H₇NO₃, and its molecular weight is 129.11 g/mol .[2] The strained β-lactam ring imparts significant reactivity, particularly at the C4 position, where the acetoxy group serves as an excellent leaving group for nucleophilic substitution reactions.
Racemic Synthesis: A Foundational Protocol
The most common laboratory-scale synthesis of racemic this compound involves the [2+2] cycloaddition of a ketene equivalent with an imine. A well-established method utilizes the reaction of chlorosulfonyl isocyanate with vinyl acetate.[3]
Experimental Protocol: Racemic Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane.
-
Reactant Addition: Vinyl acetate is added to the flask, and the solution is cooled to 0 °C in an ice bath.
-
Cycloaddition: Chlorosulfonyl isocyanate is added dropwise via the dropping funnel, maintaining the temperature at 0 °C. The reaction mixture is then stirred for 2 hours at this temperature.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound as a solid.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive chlorosulfonyl isocyanate. The low temperature helps to control the exothermicity of the reaction and minimize side product formation. The aqueous workup is necessary to remove inorganic byproducts and unreacted starting materials.
Enantioselective Synthesis: The Gateway to Chiral Molecules
For applications in drug development, the synthesis of enantiomerically pure this compound is paramount. A highly effective and scalable method for achieving this is through enzyme-catalyzed kinetic resolution of the racemic mixture.[4]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Enzyme Screening: A screening of commercially available lipases is performed to identify the most efficient and selective enzyme. Pseudomonas fluorescens lipase has been shown to be highly effective for this resolution.[4]
-
Reaction Setup: Racemic this compound is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether). The selected lipase is added to the solution.
-
Resolution: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and monitored by chiral HPLC to track the conversion and enantiomeric excess of the remaining starting material and the product. The lipase selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer unreacted.
-
Separation: Once the desired level of conversion is reached (typically around 50%), the enzyme is filtered off. The filtrate is then subjected to column chromatography to separate the unreacted enantiomerically enriched this compound from the hydrolyzed product.
Self-Validating System: The progress of the kinetic resolution is continuously monitored by chiral HPLC. This allows for precise control over the reaction time to achieve the optimal balance between conversion and enantiomeric excess. The separation of the desired enantiomer from the hydrolyzed product provides a clear endpoint for the process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NO₃ | [2] |
| Molecular Weight | 129.11 g/mol | [2] |
| Melting Point | 38-40 °C | [1] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in formic acid, dichloromethane, ethyl acetate | [1] |
| Storage Temperature | 2-8 °C | [1] |
The Cornerstone Application: Synthesis of β-Lactam Antibiotics
The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of a wide range of β-lactam antibiotics, most notably the carbapenems and penems. Its C4 acetoxy group provides a convenient handle for introducing the requisite side chains with precise stereocontrol.
The Carbapenem Core Synthesis: A Stereocontrolled Pathway
The synthesis of the carbapenem nucleus relies on the stereospecific nucleophilic substitution at the C4 position of an appropriately substituted this compound derivative. A common strategy involves the reaction with a silyl enol ether, followed by a series of transformations to construct the fused five-membered ring.
Caption: General workflow for carbapenem core synthesis from a this compound derivative.
Mechanistic Insight: The SN2 Reaction at C4
The key C-C bond-forming step proceeds via a stereospecific SN2 reaction. The incoming nucleophile (the silyl enol ether) attacks the C4 carbon from the face opposite to the departing acetoxy group. This "backside attack" results in an inversion of stereochemistry at the C4 position. The stereochemistry of the final carbapenem is therefore dictated by the stereochemistry of the starting this compound and the geometry of the enolate.
Caption: Simplified SN2 mechanism at the C4 position of this compound.
Emerging Research Applications: Beyond the Antibiotic Arena
While its role in antibiotic synthesis is well-entrenched, the synthetic versatility of this compound has led to its exploration in the synthesis of other classes of biologically active molecules.
Cholesterol Absorption Inhibitors: The Ezetimibe Story
Ezetimibe, a potent cholesterol absorption inhibitor, features a β-lactam core. Synthetic routes to ezetimibe have utilized this compound derivatives as key building blocks to establish the desired stereochemistry of the azetidinone ring.[5][6]
Caption: Conceptual synthetic pathway to Ezetimibe utilizing a β-lactam core.
Anticancer Agents: Synthesis of the Taxol® Side Chain
The complex side chain of the blockbuster anticancer drug Taxol® (paclitaxel) can be synthesized stereoselectively using β-lactam chemistry. This compound serves as a precursor to the chiral β-lactam intermediate that is subsequently coupled to the baccatin III core of the Taxol® molecule.[7][8]
Antiviral Agents: As a Scaffold for Nucleoside Analogs
The β-lactam ring of this compound can be opened to provide a chiral amino acid backbone. This strategy has been explored for the synthesis of carbocyclic nucleoside analogs with potential antiviral activity.[9] The stereochemistry of the starting azetidinone is transferred to the final nucleoside analog, highlighting its role as a chiral synthon.
Enzyme Inhibitors: Targeting Thrombin
Derivatives of the 2-azetidinone scaffold have been investigated as inhibitors of serine proteases, such as thrombin, a key enzyme in the blood coagulation cascade.[10] The 4-position of the azetidinone ring can be functionalized to introduce groups that interact with the active site of the enzyme, demonstrating the potential of this compound as a starting point for the development of novel enzyme inhibitors.[8]
Future Perspectives and Unexplored Territories
The research applications of this compound continue to evolve. While its use in medicinal chemistry is well-documented, its potential in other fields remains largely untapped.
Materials Science: The strained ring of β-lactams can undergo ring-opening polymerization to form poly-β-peptides (Nylon-3), which are biodegradable and biocompatible polymers with potential applications in drug delivery and tissue engineering.[11][12] While the direct polymerization of this compound is not widely reported, its derivatives could serve as functional monomers to create novel polymeric materials with tailored properties.
Conclusion
This compound stands as a testament to the power of strained ring systems in organic synthesis. Its journey from a key antibiotic intermediate to a versatile chiral building block for a diverse array of bioactive molecules is a compelling narrative of chemical ingenuity. The ability to control its stereochemistry through enzymatic resolution, coupled with the predictable reactivity of its C4 position, ensures its continued relevance in both academic and industrial research. As we venture into new frontiers of drug discovery and materials science, the full potential of this remarkable molecule is yet to be realized. It is our hope that this guide will serve as a valuable resource, inspiring new avenues of research and innovation built upon the solid foundation of this compound chemistry.
References
- Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics. (n.d.). ResearchGate.
- Martelli, G., Cirillo, M., Giraldi, V., & Giacomini, D. (2022). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications. Bioorganic Chemistry, 120, 105580. [Link]
- Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. (1997). Semantic Scholar.
- Ezetimibe. (n.d.). Drugs.com.
- Azetidin-2-one derivatives as inhibitors of thrombin. (1995). PubMed.
- A Strategy to Synthesize Taxol Side Chain and (-)-epi Cytoxazone via Chiral Brønsted Acid-Rh2. (n.d.). CORE.
- Synthesis and Antiviral Activity of Novel 4'-Branched Carbocyclic C-Nucleoside. (n.d.). ResearchGate.
- Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (2022). The Royal Society of Chemistry.
- Synthesis of ezetimibe. (n.d.). Google Patents.
- Controlled Polymerization of β-Lactams Using Metal-Amido Complexes: Synthesis of Block Copoly(β-peptides). (n.d.). Cheng Research Group.
- Studies on the Reactivity of 4-Acetoxy-3-acylamino-2-azetidinones. (1983).
- A catalytic asymmetric route to carbapenems. (2009). PubMed.
- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls.
- AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series.
- Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(2-s), 49-54.
- A REVIEW ON 2-AZETEDINONES. (n.d.). JGTPS.
- Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. (n.d.). MDPI.
- Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI.
- Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv.
- Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. (2006). PubMed.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). NIST WebBook.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. Azetidin-2-one derivatives as inhibitors of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Acetoxy-2-azetidinone via [2+2] Cycloaddition of Chlorosulfonyl Isocyanate with Vinyl Acetate
Abstract: 4-Acetoxy-2-azetidinone is a pivotal intermediate in the synthesis of numerous β-lactam antibiotics.[1] Its strategic importance necessitates a reliable and scalable synthetic protocol. This document provides a comprehensive guide for the preparation of this compound through the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with vinyl acetate, followed by a reductive workup. We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and emphasize the critical safety procedures required for handling the highly reactive reagents involved. This guide is intended for researchers and professionals in organic synthesis and drug development.
Scientific Principle: The [2+2] Cycloaddition Mechanism
The synthesis hinges on a [2+2] cycloaddition reaction, a powerful method for constructing four-membered rings. In this specific application, the electron-rich alkene, vinyl acetate, reacts with the highly electrophilic carbon-nitrogen double bond of chlorosulfonyl isocyanate (CSI).[2][3]
The reaction is understood to proceed through a stepwise mechanism, particularly with electron-rich alkenes.[4] The initial interaction forms a transient charge-transfer complex, which then evolves to form the N-chlorosulfonyl-β-lactam intermediate. The potent electron-withdrawing nature of the chlorosulfonyl group makes CSI an exceptionally reactive isocyanate for this transformation.[4][5] This intermediate is not isolated but is directly subjected to a reductive hydrolysis. The workup, typically using a sulfite or bisulfite salt, cleaves the nitrogen-sulfur bond, removing the sulfonyl chloride group and yielding the desired N-unsubstituted β-lactam, this compound.[4]
Caption: Reaction mechanism for the synthesis of this compound.
Materials and Reagents
Proper preparation and handling of reagents are paramount for both safety and reaction success. All equipment must be scrupulously dried to prevent the violent reaction of CSI with water.[6]
| Reagent | CAS No. | Molecular Wt. | Quantity (Example Scale) | Notes |
| Vinyl Acetate | 108-05-4 | 86.09 | 150 mL (1.63 mol) | Use as received. Distillation can improve purity and yield.[1][7] Acts as both reactant and solvent. |
| Chlorosulfonyl Isocyanate (CSI) | 1189-71-5 | 141.53 | 25 mL (0.28 mol) | EXTREMELY HAZARDOUS . Use directly from a sealed bottle in a certified fume hood.[1] |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 67 g (0.80 mol) | For quenching and pH control. |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | 107.2 g (1.03 mol) | The reducing agent for the N-SO₂Cl bond.[7] |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | ~1.5 L | Extraction solvent. |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 | As needed | For drying the organic extract. |
| Hexane | 110-54-3 | 86.18 | ~300 mL | For purification wash. |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | For the aqueous quench solution. |
Critical Safety Precautions
This synthesis involves highly hazardous materials. A thorough risk assessment must be completed before commencing any work.
-
Chlorosulfonyl Isocyanate (CSI):
-
DANGER! CSI is extremely corrosive, toxic, and reacts violently with water and other protic solvents.[5][8] It causes severe burns to the skin, eyes, and respiratory tract.[6][9] It is also a lachrymator (induces tearing).[6]
-
Handling: Always handle CSI in a well-ventilated, certified chemical fume hood. Wear chemical splash goggles, a full-face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat over chemical-resistant clothing.[6][9][10]
-
Environment: Ensure all glassware, syringes, and cannulas are oven- or flame-dried and cooled under a nitrogen or argon atmosphere. Systems must be scrupulously dry.[6]
-
Spills: Absorb spills with an inert, dry material like vermiculite or sand and place in a suitable container for disposal.[6] Do not use water.
-
-
Solvents: Chloroform is a suspected carcinogen and should be handled in a fume hood. Hexane is flammable. Avoid ignition sources.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[6] Have an appropriate fire extinguisher (dry chemical or CO₂) available.
Detailed Experimental Protocol
This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[1][7]
Part A: Reaction Setup and [2+2] Cycloaddition
-
Apparatus Setup: Assemble a 500-mL, four-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a rubber septum connected to a nitrogen gas line. Ensure all glassware is completely dry.
-
Reagent Charging: Charge the flask with 150 mL (1.63 mol) of vinyl acetate.
-
Initial Cooling: Begin stirring and cool the flask in an ice-water bath to an internal temperature of 3°C.
-
CSI Addition: Using a dry cannula or syringe, transfer 25 mL (0.28 mol) of chlorosulfonyl isocyanate to the dropping funnel. Add the CSI to the stirred vinyl acetate as rapidly as possible, ensuring the internal temperature does not exceed 5°C.[1]
-
Exotherm Control: Once the addition is complete, remove the ice-water bath. An exothermic reaction will commence, causing the temperature to rise.[1] Use intermittent cooling with the ice-water bath to maintain the temperature between 10–15°C for 40 minutes. The mixture will turn a dark-red color.
-
Final Cooling: After the 40-minute period, cool the reaction mixture to -40°C using a dry ice-acetone bath. The mixture must be kept cold before quenching to prevent decomposition.[11]
Part B: Reductive Workup and Product Isolation
-
Quench Solution Preparation: In a separate 1.0-L, three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution by dissolving 67 g of sodium bicarbonate and 71.5 g of sodium bisulfite in 200 mL of water. Cool this aqueous mixture to -20°C with vigorous stirring in a dry ice-acetone bath.[7]
-
Quenching the Reaction: Add the cold (-40°C) reaction mixture dropwise via a wide-bore cannula to the vigorously stirred quench solution. The rate of addition should be controlled to keep the internal temperature of the quench mixture at or below -10°C. This process typically takes 30-40 minutes.[7]
-
Additional Reductant: When approximately half of the reaction mixture has been added, add another 35.7 g of sodium bisulfite to the quench flask to ensure complete reduction.[7]
-
Stirring: After the addition is complete, continue to stir the light-yellow mixture for an additional 40 minutes at -10°C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with three 500-mL portions of chloroform. Emulsions may form; filtration through a pad of celite or sintered glass can help break them.[1]
-
Drying and Concentration: Combine the chloroform extracts and dry over anhydrous magnesium sulfate. Filter, and concentrate the solution using a rotary evaporator. Crucially, the bath temperature should not exceed 40°C, as the product is heat-sensitive. [1]
-
Final Purification: The concentrate will be a two-phase, oily mixture. Stir this mixture with three 100-mL portions of hexane and decant the hexane layer each time. This wash removes nonpolar impurities, such as vinyl acetate polymers.[1]
-
Isolation: Remove the final traces of solvent under high vacuum to yield this compound as a light-orange oil that slowly solidifies upon standing at -20°C. The expected yield is 16.1–22.8 g (44–62%).[1]
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
The isolated product should be characterized to confirm its identity and purity.
| Property | Expected Value | Source |
| Appearance | Light-orange oil or solid | [1] |
| Molecular Formula | C₅H₇NO₃ | [12][13] |
| Molecular Weight | 129.11 g/mol | [12][13] |
| Melting Point | 34–40 °C | [1][13] |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.1 (s, 3H, -COCH₃), ~3.0-3.5 (m, 2H, -CH₂-), ~5.8 (m, 1H, -CH-), ~7.0 (br s, 1H, -NH) | [14] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~20.7, ~43.5, ~72.9, ~168.0, ~170.2 | [14][15] |
| IR Spectroscopy (ATR) | ν (cm⁻¹): ~1760 (C=O, β-lactam), ~1740 (C=O, ester), ~3200 (N-H stretch) | [14][16] |
| Mass Spectrum (EI) | m/z: 129 (M+), 87, 69, 43 (base peak), 42 | [14][17] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Wet reagents or glassware. | Ensure all equipment is scrupulously dry. Use anhydrous solvents. CSI reacts violently with water.[6] |
| Incomplete reaction. | Ensure the reaction is maintained at 10-15°C for the full 40 minutes to allow the exotherm to complete. | |
| Product decomposition. | Do not exceed 40°C during rotary evaporation.[1] The β-lactam ring is sensitive to heat. | |
| Persistent Emulsion during Extraction | Fine particulate matter. | Filter the entire biphasic mixture through a pad of Celite or a medium-porosity sintered glass funnel.[1] |
| Product is a Dark, Tarry Oil | Polymerization of vinyl acetate. | Ensure the reaction temperature is well-controlled. The hexane wash is critical for removing polymer impurities.[1] |
| Decomposition during workup. | Maintain low temperatures during the quench and workup as specified. |
References
- Material Safety Data Sheet - Chlorosulfonyl isocyan
- Mickel, S. J., Hsiao, S.-N., & Miller, M. J. (1987). SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses, 65, 135. [Link]
- Chlorosulfonyl isocyan
- Safety Data Sheet - Chlorosulfonyl isocyan
- This compound.
- Chlorosulfonyl isocyanate (CSI).
- Graf, R. (1966).
- Working with Hazardous Chemicals: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses. [Link]
- CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone.
- Tidwell, T. T. (2018). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]
- Stereochemical model of [2+2]cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Banik, B. K. (2022).
- Reaction Of Chlorosulfonyl Isocyanate With Styryl Cyclopropyl. Shodhganga. [Link]
- Synthesis of 4-acetoxyazetidin-2-one. PrepChem.com. [Link]
- General Reactivity and Applications of Chlorosulfonyl Isocyan
- This compound. NIST WebBook. [Link]
- FT-IR Absorption band of 2-azetidinone derivatives (4a-j).
- chlorosulfonyl isocyanate with styryl cyclopropyl - ketones, 1-aryl-2-benzoylcyclopropanes and oxetanes. Shodhganga. [Link]
- L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
- This compound (98%). Amerigo Scientific. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | TCI EUROPE N.V. [tcichemicals.com]
- 4. researchtrends.net [researchtrends.net]
- 5. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. orgsyn.org [orgsyn.org]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound [webbook.nist.gov]
detailed experimental protocol for 4-Acetoxy-2-azetidinone synthesis
An Application Note for the Synthesis of 4-Acetoxy-2-azetidinone
Abstract
This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of β-lactam antibiotics, including penems and carbapenems.[1][2] Its stereochemistry and reactive sites make it an exceptionally versatile synthon for constructing complex antibacterial agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via a [2+2] cycloaddition reaction between vinyl acetate and chlorosulfonyl isocyanate (CSI). The guide emphasizes the underlying chemical principles, critical safety precautions, and detailed procedures for reaction work-up, purification, and characterization to ensure a reliable and reproducible outcome for researchers in the field.
Chemical Principles and Reaction Mechanism
The synthesis of this compound from vinyl acetate and chlorosulfonyl isocyanate is a classic example of a [2+2] cycloaddition. This reaction class is fundamental to the formation of four-membered rings.[3]
The Mechanism involves two primary stages:
-
Cycloaddition: Vinyl acetate acts as the alkene component, and the N=C bond of chlorosulfonyl isocyanate (CSI) acts as the ketene equivalent. These two moieties react in a concerted or stepwise fashion to form a four-membered β-lactam ring. The initial adduct is an N-chlorosulfonyl-β-lactam intermediate. This step is highly exothermic and requires careful temperature control.[1]
-
Reductive Hydrolysis (Work-up): The N-sulfonyl group is subsequently removed through a reductive hydrolysis process. An aqueous solution of sodium bisulfite and sodium bicarbonate is used to quench the reaction, neutralize the acidic byproducts, and cleave the N-SO₂Cl bond, yielding the final N-unsubstituted this compound.[1]
The overall transformation is depicted below:
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Physical Appearance | Light-orange oil, slowly solidifies at -20°C [1] |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| Melting Point | 34°C,[1] 38-40°C (lit.) |
| Expected Yield | 44–62% [1] |
| TLC Analysis | Rf = 0.38 (Eluent: EtOAc) [4] |
| ¹H NMR | Refer to literature spectra for characteristic peaks of the β-lactam ring protons. [5] |
| ¹³C NMR | Refer to literature spectra for characteristic peaks of the carbonyl and ring carbons. [5] |
TLC Visualization: The product spot can be visualized by first exposing the plate to chlorine gas for 5 minutes, followed by spraying with a TDM (4,4'-tetramethyldiaminodiphenylmethane) solution and heating. [1][4]
Safety Precautions
This synthesis involves hazardous materials and requires strict adherence to safety protocols. The entire procedure must be conducted inside a certified chemical fume hood.
-
Chlorosulfonyl Isocyanate (CSI): Extremely corrosive and a strong lachrymator. It reacts violently with water. Causes severe skin burns and eye damage and is fatal if inhaled. Always handle in a fume hood using appropriate PPE, including a face shield, butyl rubber gloves, and a lab coat.
-
Vinyl Acetate: Flammable liquid and vapor. Harmful if swallowed or inhaled. Keep away from heat, sparks, and open flames.
-
Chloroform: Suspected carcinogen and toxic. Avoid inhalation and skin contact.
-
Exothermic Reaction: The reaction between CSI and vinyl acetate is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure cooling baths are prepared and accessible before starting the reaction.
-
Personal Protective Equipment (PPE): Safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for CSI) must be worn at all times. [6]
References
- Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. (Historical context, not directly linked)
- Organic Chemistry Portal. (n.d.). Staudinger Synthesis.
- Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
- Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579.
- Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Journal of the American Chemical Society, 124(8), 1578-9.
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872.
- PrepChem. (n.d.). Synthesis of 4-acetoxyazetidine-2-one.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (1999). Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction. Chemistry–A European Journal, 5(12), 3405-3413. (General methodology reference)
- Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The Mechanism of the Ketene–Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(8), 925–936.
- Viceriat, A., Marchand, I., & Carret, S. (2021). Synthesis of γ-Lactams by Formal Cycloadditions with Ketenes. Organic Letters, 23(7), 2482–2486.
- Mickel, S. J., Hsiao, S.-N., & Miller, M. J. (1987). Synthesis of a key β-lactam intermediate by a [2 + 2] cycloaddition route: 4-acetoxyazetidin-2-one. Organic Syntheses, 65, 135.
- Google Patents. (n.d.). CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone.
- ResearchGate. (n.d.). Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119981, this compound.
- Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.
- MDPI. (2019). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
- PrepChem. (n.d.). Synthesis of 4-acetoxyazetidin-2-one (alternative).
- NIST. (n.d.). This compound in the NIST WebBook.
- Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- Royal Society of Chemistry. (2020). Catalyst-free regioselective acetylation of primary hydroxy groups.
- MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Royal Society of Chemistry. (2013). Supporting Information for an Organic & Biomolecular Chemistry article. (Illustrative of NMR data).
- Amerigo Scientific. (n.d.). This compound (98%).
- ResearchGate. (2014). Synthesis and Characterization of Some 2-Azetidinones.
Sources
Application Notes & Protocols: 4-Acetoxy-2-azetidinone as a Cornerstone Synthon for Carbapenem Synthesis
Introduction: The Strategic Importance of 4-Acetoxy-2-azetidinone in Antibiotic Development
Carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, often reserved for treating severe or high-risk bacterial infections, including those caused by multidrug-resistant bacteria.[1][2] Unlike penicillins and cephalosporins, the carbapenem core structure features a bicyclic system where the β-lactam ring is fused to a five-membered ring, conferring significant stability against many bacterial β-lactamase enzymes.[3][4]
The total synthesis of these complex molecules is a significant challenge in medicinal chemistry, demanding precise control over multiple stereocenters.[5] Most synthetic routes rely on the stepwise construction of the bicyclic core from a pre-formed β-lactam (azetidinone) intermediate.[5][6] Within this synthetic paradigm, This compound and its derivatives have emerged as exceptionally valuable and versatile building blocks.[7][8][9]
The strategic utility of this compound lies in the acetoxy group at the C4 position. This group functions as an excellent leaving group, facilitating stereocontrolled nucleophilic substitution reactions.[10] This allows for the introduction of various side chains necessary for forming the second ring and installing the requisite functionality of the final carbapenem antibiotic.[10][11] This document provides an in-depth guide to the application of this key synthon, including the rationale behind its use and detailed protocols for its transformation into advanced carbapenem precursors.
The Synthetic Blueprint: From Synthon to Carbapenem Core
The overarching strategy for employing this compound involves a sequence of highly controlled reactions to build the carbapenem scaffold. The journey from this simple monocyclic β-lactam to a complex bicyclic antibiotic precursor is a testament to modern synthetic organic chemistry.
A generalized workflow is depicted below. The critical step, and the focus of this guide, is the displacement of the C4 acetoxy group to introduce the carbon framework that will ultimately form the five-membered ring of the carbapenem. Stereocontrol during this process is paramount and is often dictated by the existing stereochemistry at C3 of the azetidinone ring, which is typically derived from chiral starting materials like L-threonine.[8][11]
Figure 1: Generalized workflow for carbapenem synthesis using a this compound derivative.
The Keystone Reaction: Nucleophilic Displacement at C4
The power of this compound as a synthon is fully realized in its reaction with nucleophiles. The acetoxy moiety is readily displaced by a wide range of carbon and heteroatom nucleophiles. In carbapenem synthesis, this step is typically used to install a carbon side chain containing functionality that will be used for the subsequent ring closure.
Causality Behind Experimental Choices:
-
Stereocontrol: The substitution reaction at C4 often proceeds via an SN2 or SN2-like mechanism. This means the incoming nucleophile attacks from the face opposite to the leaving group, resulting in an inversion of stereochemistry at the C4 position. By starting with a specific stereoisomer of the azetidinone (e.g., the cis-isomer), chemists can precisely control the stereochemistry of the newly formed C-C bond, which is critical for the biological activity of the final antibiotic.
-
Nucleophile Activation: The choice of nucleophile is critical. Carbon nucleophiles, such as silyl enol ethers or stabilized carbanions, are commonly employed.[5] The activation of these nucleophiles often requires the use of Lewis acids or specific reaction conditions to ensure efficient and clean displacement of the acetoxy group without side reactions, such as elimination or cleavage of the β-lactam ring.
-
Protecting Groups: The C3 side chain of the azetidinone often contains a hydroxyl group that must be protected (e.g., with a tert-butyldimethylsilyl (TBDMS) group) to prevent it from interfering with the reaction at C4.[11] The choice of protecting group is vital; it must be stable to the reaction conditions for the C4 substitution but readily removable later in the synthesis.
Figure 2: Conceptual diagram of the SN2 displacement at the C4 position of the azetidinone ring. Note: This is a simplified representation.
Experimental Protocols: Synthesis of a Key Carbapenem Precursor
The following protocol details a representative transformation: the Lewis acid-catalyzed coupling of a silyl enol ether with a protected this compound derivative. This reaction establishes the crucial C-C bond and sets the stereochemistry for the carbapenem core.
Protocol 1: Zinc Iodide-Catalyzed C-Alkylation of (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
This procedure is adapted from principles established in foundational carbapenem syntheses.[5]
Objective: To synthesize a key carbapenem intermediate by displacing the C4-acetoxy group with a carbon nucleophile, thereby forming a new C-C bond with the correct stereochemistry.
Materials:
-
(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (1.0 equiv)
-
Silyl enol ether of a protected keto-ester (e.g., 1-(tert-butyldimethylsilyloxy)-1-(p-nitrobenzyloxycarbonyl)prop-1-ene) (1.5 equiv)
-
Anhydrous Zinc Iodide (ZnI₂) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone and anhydrous ZnI₂ to an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a septum.
-
Rationale: An inert atmosphere is crucial to prevent moisture from deactivating the Lewis acid (ZnI₂) and hydrolyzing the silyl enol ether.
-
-
Dissolution: Add anhydrous DCM via syringe and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Rationale: The reaction is often exothermic. Cooling helps to control the reaction rate and minimize the formation of side products.
-
-
Nucleophile Addition: Slowly add the silyl enol ether dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: Slow addition maintains a low concentration of the nucleophile, preventing polymerization or other undesired reactions and allowing for better thermal control.
-
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 30% Ethyl Acetate in Hexanes mobile phase). The reaction is typically complete within 2-4 hours.
-
Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.
-
-
Quenching: Once the reaction is complete, quench it by pouring the mixture into a separatory funnel containing cold, saturated aqueous NaHCO₃ solution.
-
Rationale: The basic NaHCO₃ solution neutralizes the Lewis acid and any acidic byproducts, stopping the reaction.
-
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Rationale: Washing removes water-soluble impurities and residual salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 40% Ethyl Acetate in Hexanes) to afford the pure product.
Data Summary:
| Parameter | Condition / Value | Rationale |
| Lewis Acid | Zinc Iodide (ZnI₂) | Activates the C-O bond of the acetoxy group, facilitating its departure. |
| Temperature | 0 °C to 5 °C | Controls reaction rate, improves selectivity, and minimizes side product formation. |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that solubilizes reactants without interfering with the Lewis acid. |
| Work-up | Quench with NaHCO₃(aq) | Neutralizes the acidic catalyst to terminate the reaction. |
| Expected Yield | 75-90% | Represents a typical range for this type of transformation. |
| Stereochemical Outcome | Inversion at C4 | Consistent with an SN2-type mechanism, leading to the desired trans product. |
Conclusion and Future Perspectives
This compound is more than just an intermediate; it is a linchpin in the efficient and stereocontrolled synthesis of carbapenem antibiotics.[8][11] Its predictable reactivity and the ability to function as a chiral building block have made it indispensable in both academic research and industrial-scale production.[11] The protocols and principles outlined in this guide demonstrate the robustness of this synthon. Future innovations will likely focus on developing even more efficient, catalytic, and environmentally benign methods for its synthesis and subsequent transformations, further solidifying the role of this remarkable four-membered ring in the ongoing fight against bacterial resistance.
References
- Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics.
- SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. [Source: Organic Syntheses Procedure] [Link]
- Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. [Source: Semantic Scholar] [Link]
- A Catalytic Asymmetric Route to Carbapenems. [Source: PMC, NIH] [Link]
- Chemists Identify Key Step in Biosynthesis of Carbapenem Antibiotics. [Source: Carnegie Mellon University Press Release] [Link]
- Azetidinone: Different methods of synthesis and its biological profile. [Source: Der Pharma Chemica] [Link]
- Carbapenems: Past, Present, and Future. [Source: PMC, NIH] [Link]
- A theoretical proposal for the synthesis of carbapenems from 4-(2-propynyl)azetidinones promoted by [W(CO)5] as an alternative to the Ag+-assisted process. [Source: PubMed] [Link]
- N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO C
- Carbapenem Antibiotics: Recent Update on Synthesis and Pharmacological Activities. [Source: PubMed] [Link]
- New approaches to the chemical synthesis of azetidinone, naturally occurring β-lactam antibiotics. [Source: Morressier] [Link]
- N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis.
- Regulation and biosynthesis of carbapenem antibiotics in bacteria. [Source: PubMed] [Link]
- Azetidin-2-ones, synthon for biologically important compounds. [Source: PubMed] [Link]
- This compound. [Source: MySkinRecipes] [Link]
- Transformation of 4-acetoxy-3-vinylazetidin-2-ones to 3-(1-hydroxyethyl)azetidin-2-ones and 3-ethylideneazetidin-2-ones: intermediates for carbapenem antibiotics.
- Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process
- Carbapenems | Bacterial Targets, Mechanism of Action, Side Effects. [Source: YouTube] [Link]
Sources
- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and biosynthesis of carbapenem antibiotics in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Press Release: Chemists Identify Key Step in Biosynthesis of Carbapenem Antibiotics - News - Carnegie Mellon University [cmu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidin-2-ones, synthon for biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]
- 9. This compound 98 28562-53-0 [sigmaaldrich.com]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Acetoxy-2-azetidinone in Modern Penem Antibiotic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic application of (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a cornerstone chiral building block in the synthesis of penem antibiotics. Penems are a potent class of β-lactam antibiotics characterized by a bicyclic structure where the β-lactam ring is fused to a thiazoline ring.[1] This guide elucidates the core synthetic strategy, provides validated, step-by-step protocols for the key transformations, and explains the underlying chemical principles that govern the construction of the penem nucleus from this versatile azetidinone intermediate.
Introduction: The Penem Scaffold and the Role of the Azetidinone Core
Penem antibiotics, such as Faropenem, represent a critical class of synthetic β-lactam antibiotics.[1][2] Structurally, they are hybrids, combining features of penicillins and cephalosporins, most notably the double bond at the C2-C3 position which enhances the reactivity of the β-lactam ring towards nucleophilic attack.[1] This increased reactivity is fundamental to their mechanism of action: the acylation and subsequent inhibition of bacterial Penicillin-Binding Proteins (PBPs), which are essential enzymes for cell wall biosynthesis.[3][4] The resulting failure to maintain cell wall integrity leads to bacterial cell lysis and death.[4]
Unlike naturally derived penicillins, penems are fully synthetic, which allows for extensive modification to tune their antibacterial spectrum and stability against β-lactamase enzymes.[1][5] The synthesis of these complex molecules relies heavily on a convergent strategy, where key chiral fragments are prepared separately and then combined. The compound (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (hereafter referred to as 4-AA ) is arguably the most crucial of these fragments.[6][7] Its pre-defined stereochemistry at the C3 and C4 positions is vital for the final bioactivity of the antibiotic, making its stereocontrolled synthesis and subsequent manipulation a central theme in penem chemistry.[7][8] The acetoxy group at the C4 position serves as an excellent leaving group, primed for nucleophilic displacement by a sulfur-containing moiety, which is the first committed step towards building the characteristic thiazoline ring of the penem scaffold.
Core Synthetic Workflow: From 4-AA to the Penem Nucleus
The transformation of 4-AA into the penem bicyclic system is a multi-step process that hinges on three critical stages:
-
Thioester Formation: Introduction of the sulfur atom and the C2 side chain precursor via nucleophilic substitution at the C4 position.
-
N-Acylation: Activation of the azetidinone nitrogen to create an internal electrophile (an oxalate carbonyl).
-
Intramolecular Wittig Cyclization: Formation of the C2-C3 double bond and closure of the five-membered thiazoline ring.
This overall workflow is depicted below.
Caption: Overall synthetic workflow from 4-AA to a penem antibiotic.
Experimental Protocols & Mechanistic Insights
The following protocols are based on established syntheses of penem antibiotics like Faropenem and serve as a representative guide.[9][10][11] Researchers should perform their own optimization based on specific substrates and desired scale.
Protocol 1: Synthesis of the 4-Thioester Azetidinone Intermediate
This initial step involves the SN2 displacement of the C4-acetoxy group. The choice of thiol determines the eventual C2 side chain of the penem, a critical determinant of its antibacterial spectrum.[12] For the synthesis of Faropenem, (R)-(+)-tetrahydrofuran-2-thiocarboxylic acid is used.[6][10]
-
Causality & Rationale: The acetoxy group is an effective leaving group, and its departure is facilitated by the inherent ring strain of the β-lactam. The reaction proceeds with inversion of stereochemistry at the C4 position, which is a hallmark of the SN2 mechanism. Using a mild base like sodium bicarbonate maintains a neutral to slightly basic pH, preventing degradation of the sensitive β-lactam ring while ensuring the thiol is sufficiently nucleophilic as its conjugate base.[10]
Materials & Reagents:
| Reagent | M.W. | Moles (eq.) | Quantity |
| (3R,4R)-4-Acetoxy-3-[(R)-1-(TBDMS-oxy)ethyl]-2-azetidinone (4-AA ) | 315.48 | 1.0 | 100 g |
| Sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid | 170.18 | 1.1 | 59 g |
| Acetone | 58.08 | - | 1000 mL |
| Water | 18.02 | - | As needed |
| Sodium Bicarbonate Solution (Saturated) | 84.01 | - | As needed for pH |
| Toluene | 92.14 | - | 2 x 500 mL |
| Brine Solution (Saturated NaCl) | 58.44 | - | 250 mL |
Procedure:
-
Dissolve 4-AA (100 g, 1.0 eq.) in acetone (200 mL) in a 2L reaction vessel equipped with a magnetic stirrer and pH probe.
-
In a separate beaker, dissolve the sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid (59 g, 1.1 eq.) in a mixture of acetone and water.
-
Slowly add the thiol solution to the reaction vessel at room temperature.
-
Monitor the pH of the reaction. Maintain a pH of 8.0-8.5 by the dropwise addition of saturated sodium bicarbonate solution.
-
Stir the reaction for 3-4 hours at room temperature, monitoring for the consumption of 4-AA by TLC or LC-MS.
-
Upon completion, extract the product into toluene (2 x 500 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1'-tert-butyldimethylsilyloxyethyl)-4-(2'-tetrahydrofuranoylthio)-2-azetidinone as an oil, which is used directly in the next step without further purification.[10]
Protocol 2: N-Acylation and Intramolecular Wittig Cyclization
This two-part sequence is the core of the penem ring construction. First, the azetidinone nitrogen is acylated with an oxalyl chloride derivative. This installs a carbonyl group that will serve as the electrophile for the subsequent intramolecular Wittig reaction. The cyclization is then triggered by a phosphite reagent, which generates a phosphorus ylide in situ that immediately attacks the proximal carbonyl, closing the ring.[9][11]
-
Causality & Rationale: The N-acylation step is crucial as it positions the two reactive moieties—the phosphorus ylide precursor and the carbonyl group—within the same molecule, enabling an efficient intramolecular reaction. The use of triethyl phosphite in the cyclization step serves to form the phosphonium ylide from the thioester. The driving force for the Wittig reaction is the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which makes the overall cyclization thermodynamically favorable.[13] The reaction is typically heated to facilitate the cyclization.
Caption: Key intermediates in the intramolecular Wittig cyclization.
Materials & Reagents:
| Reagent | M.W. | Moles (eq.) | Quantity |
| Thioester Intermediate from Protocol 1 | ~431.7 | 1.0 | ~137 g |
| Toluene (Anhydrous) | 92.14 | - | 1000 mL |
| Triethylamine (Anhydrous) | 101.19 | 3.0 | 124 mL |
| Allyl oxalyl chloride | 148.55 | 1.2 | 56 mL |
| Triethyl phosphite | 166.16 | 1.5 | 83 mL |
| Diisopropyl ether | 102.18 | - | For precipitation |
Procedure:
-
Dissolve the crude thioester intermediate (~137 g, 1.0 eq.) in anhydrous toluene (1000 mL) under a nitrogen atmosphere and cool to -10 °C.
-
Add anhydrous triethylamine (124 mL, 3.0 eq.), followed by the slow, dropwise addition of allyl oxalyl chloride (56 mL, 1.2 eq.), maintaining the temperature below -5 °C.
-
Stir the reaction at this temperature for 2 hours. Monitor the formation of the N-acylated product by TLC.
-
After the acylation is complete, slowly warm the reaction mixture to room temperature.
-
Add triethyl phosphite (83 mL, 1.5 eq.) to the solution.
-
Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. The progress of the cyclization can be monitored by the disappearance of the N-acylated intermediate via LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Dissolve the resulting crude oil in a minimum amount of dichloromethane and add diisopropyl ether to precipitate the product.
-
Filter the solid and wash with cold diisopropyl ether to obtain the protected allyl penem ester .
Protocol 3: Final Deprotection Steps
The final stage involves the sequential or one-pot removal of the protecting groups to unmask the bioactive molecule. The TBDMS group on the hydroxyethyl side chain is typically removed under acidic conditions or with a fluoride source, while the allyl ester is cleaved using a palladium catalyst.[9][10]
-
Causality & Rationale: Orthogonal protecting groups are used, allowing for their selective removal without affecting other parts of the molecule. The silicon-oxygen bond of the TBDMS ether is labile to fluoride ions (from ammonium hydrogen difluoride or TBAF) or acid. The allyl ester is a common carboxyl protecting group in β-lactam chemistry because it can be removed under very mild, neutral conditions using a Pd(0) catalyst, which is compatible with the sensitive penem nucleus.[10] The final step involves treatment with a sodium salt, like sodium 2-ethylhexanoate, to furnish the stable and water-soluble sodium salt of the antibiotic.
Materials & Reagents:
| Reagent | M.W. | Moles (eq.) | Quantity |
| Protected Allyl Penem Ester | ~469.6 | 1.0 | 73 g |
| Dichloromethane (Anhydrous) | 84.93 | - | 450 mL |
| N-Methylpyrrolidone (NMP) | 99.13 | - | 210 mL |
| Ammonium hydrogen difluoride | 57.04 | 5.0 | 44 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 9.0 g |
| Triphenylphosphine | 262.29 | 0.15 | 6.1 g |
| Sodium 2-ethylhexanoate (0.5M in EtOAc) | 166.19 | 1.1 | 320 mL |
| Acetone | 58.08 | - | For crystallization |
Procedure:
-
Desilylation: Dissolve the protected penem ester (73 g, 1.0 eq.) in NMP (210 mL). Add ammonium hydrogen difluoride (44 g, 5.0 eq.) and stir at room temperature for 24-36 hours.[10] Quench the reaction by pouring it into a mixture of ethyl acetate and water. Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Deallylation and Salt Formation: Dissolve the crude desilylated intermediate in anhydrous dichloromethane (450 mL) under a nitrogen atmosphere.
-
Add triphenylphosphine (6.1 g, 0.15 eq.) and tetrakis(triphenylphosphine)palladium(0) (9.0 g, 0.05 eq.).[9]
-
Add the solution of sodium 2-ethylhexanoate (320 mL, 1.1 eq.) and stir at room temperature for 1-2 hours.
-
A precipitate will form. Add water (15 mL) and stir for 30 minutes.
-
Filter the solid, wash with water, and then recrystallize from a mixture of water and acetone to yield the final Penem Sodium Salt .
Summary of Key Process Parameters
| Step | Key Reagents | Solvent(s) | Temp. (°C) | Typical Yield (%) |
| 1. Thioester Formation | R-(+)-Thio-THF-2-carboxylic acid salt, NaHCO₃ | Acetone, Water | 20-25 | >90 (crude) |
| 2. N-Acylation | Allyl oxalyl chloride, Triethylamine | Toluene | -10 to -5 | >95 (in situ) |
| 3. Wittig Cyclization | Triethyl phosphite | Toluene | 90-100 | 65-75 |
| 4. Deprotection & Salt Formation | NH₄HF₂, Pd(PPh₃)₄, Sodium 2-ethylhexanoate | NMP, DCM, EtOAc | 20-25 | 75-85 |
References
- Xiong, Y. (n.d.). Synthesis of Faropenem Sodium. Semantic Scholar. [Link]
- Zhou, G., et al. (n.d.). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics.
- CN101125857A - Method for preparing faropenem.
- FAROPENEM. (2021). New Drug Approvals. [Link]
- CN103059046A - Preparation method of faropenem.
- Ghencea, V. T., et al. (2024). Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives. MDPI. [Link]
- Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Kwon, H., et al. (1997). Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. Semantic Scholar. [Link]
- Blizzard, T. A., et al. (2022). Structure–Activity Relationship of Penem Antibiotic Side Chains Used against Mycobacteria Reveals Highly Active Compounds. ACS Infectious Diseases. [Link]
- Ghencea, V. T., et al. (2024). Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives. Preprints.org. [Link]
- Introduction to the Wittig Reaction and Discussion of the Mechanism. (n.d.).
- Xu, S. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
- Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
- Al-Abed, Y., et al. (2009). Synthesis of Novel N-(4-Ethoxyphenyl)
- Miller, M. J., et al. (2023). Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI. [Link]
- Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, synthon for biologically important compounds. PubMed. [Link]
- Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
- Lang, M., et al. (1986). The penems, a new class of beta-lactam antibiotics. 7.
- Woodward, R. B., et al. (1981). The penems, a new class of .beta.-lactam antibiotics: 6-acylaminopenem-3-carboxylic acids. Journal of the American Chemical Society. [Link]
- New approaches to the chemical synthesis of azetidinone, naturally occurring β-lactam antibiotics. (2017). Morressier. [Link]
- Burguete, A., et al. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology.
- Brands, K. M. J., et al. (2002). Ertapenem Manufacturing Process Development. Journal of Organic Chemistry. [Link]
- Lang, M., et al. (1986). PENEMS: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 2-(1-AZOLYL) DERIVATIVES. The Journal of Antibiotics. [Link]
- D'hooghe, M., & De Kimpe, N. (2006).
- Ankersen, M., et al. (1998). Synthesis and SAR of 4-carboxy-2-azetidinone mechanism-based tryptase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Rahman, A. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications.
- Kumar, A., et al. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
Sources
- 1. Synthesis of Faropenem | Semantic Scholar [semanticscholar.org]
- 2. reddit.com [reddit.com]
- 3. Azetidinone antibiotics. XV. Synthesis of 2,3-methylenecepham derivatives via intramolecular cyclization of diazosulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]
- 7. CN101125857A - Method for preparing faropenem - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN103059046A - Preparation method of faropenem - Google Patents [patents.google.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sulfur incorporation into biomolecules: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of β-Lactamase Inhibitors Utilizing 4-Acetoxy-2-azetidinone as a Core Synthon
Abstract
The escalating threat of antibiotic resistance, primarily driven by bacterial β-lactamase enzymes, necessitates the development of potent inhibitors to preserve the efficacy of β-lactam antibiotics.[1][2][3] The 2-azetidinone ring is the cornerstone of this therapeutic class, and its strategic functionalization is paramount. This document provides a detailed guide for the synthesis of β-lactamase inhibitors, leveraging (±)-4-acetoxy-2-azetidinone (4-AA) as a versatile and reactive starting material. We will elucidate the underlying chemical principles, provide step-by-step protocols for constructing a bicyclic inhibitor core analogous to clavulanic acid, and discuss the mechanistic basis of enzyme inhibition. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel antibacterial agents.
Introduction: The Central Role of 4-Acetoxy-2-azetidinone (4-AA)
β-lactamases are bacterial enzymes that hydrolyze the amide bond in the four-membered β-lactam ring, rendering β-lactam antibiotics inactive.[3][4] A clinically successful strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.[1][5] Many potent inhibitors, such as clavulanic acid and tazobactam, are themselves based on a β-lactam structure, often a bicyclic system.[5]
This compound (4-AA) is a pivotal starting material in this field.[6][7] Its significance stems from the acetoxy group at the C4 position, which serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the facile introduction of various side chains, which can then be used to construct the second ring of a bicyclic system, a common motif in mechanism-based "suicide inhibitors".[1][8]
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for experimental success.
| Property | Value | Source |
| CAS Number | 28562-53-0 | [6][9][10] |
| Molecular Formula | C₅H₇NO₃ | [6][9][11] |
| Molecular Weight | 129.11 g/mol | [6][9][11] |
| Appearance | Solid | [6] |
| Melting Point | 38-40 °C | [6] |
| Solubility | Soluble in formic acid, chloroform | [6][10] |
| Storage | 2-8°C, under dry, sealed conditions | [6][12] |
The Strategic Importance of the C4-Acetoxy Group
The core of the synthetic strategy detailed herein relies on the electrophilic nature of the C4 carbon and the ability of the acetate to act as a competent leaving group. This allows for a modular approach where diverse functionalities can be appended to the β-lactam core.
Caption: Structure of 4-AA highlighting the electrophilic C4 carbon.
General Synthetic Workflow: From Monocycle to Bicycle
The conversion of 4-AA into a bicyclic β-lactamase inhibitor core, such as the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one system found in clavulanic acid analogues, typically follows a two-stage process.[13][8]
-
Stage 1: Nucleophilic Substitution: The acetoxy group at C4 is displaced by a bifunctional nucleophile. The nucleophile contains a second reactive group (e.g., a halide) that will be used in the subsequent cyclization step.
-
Stage 2: Intramolecular Cyclization: Under basic conditions, the nitrogen of the β-lactam ring (or a side-chain nucleophile) attacks the second reactive group, forming the fused ring system.
Caption: High-level workflow for bicyclic inhibitor synthesis from 4-AA.
Application Protocol: Synthesis of the 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one Core
This section provides a detailed, two-step protocol for synthesizing the core bicyclic structure of an oxapenam-class β-lactamase inhibitor. This protocol is based on established synthetic routes described in the literature.[8]
Stage 1: Synthesis of 4-(2-Bromoethoxy)azetidin-2-one
Causality & Rationale: This step introduces the two-carbon linker required for the formation of the five-membered oxazolidine ring. 2-Bromoethanol is used as the nucleophile. The hydroxyl group displaces the acetate from 4-AA, while the bromo- substituent is retained for the subsequent cyclization. A Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) is often employed to activate the acetoxy group, facilitating its departure.
Materials:
-
(±)-4-Acetoxy-2-azetidinone (4-AA)
-
2-Bromoethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the 4-AA in anhydrous dichloromethane (approx. 10 mL per gram of 4-AA).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-bromoethanol (1.2 eq) to the solution, followed by the slow, dropwise addition of boron trifluoride etherate (1.1 eq).
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a 50:50 EtOAc/Hexanes mobile phase. The starting 4-AA has a reported Rƒ of ~0.38 in pure EtOAc.[10] The product should be less polar.
-
Upon completion (typically 2-4 hours), quench the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to afford 4-(2-bromoethoxy)azetidin-2-one as a clear oil.
Self-Validation: The purified product should show a single spot on TLC. Characterization via ¹H NMR should confirm the presence of the bromoethoxy group (triplets around 3.6-4.0 ppm) and the disappearance of the acetate methyl singlet from 4-AA (around 2.1 ppm).
Stage 2: Intramolecular Cyclization to 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one
Causality & Rationale: This is the key ring-forming step. A non-nucleophilic base, such as potassium carbonate or a hindered amine base, deprotonates the nitrogen of the β-lactam ring. The resulting anion acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom in an Sₙ2 reaction to form the five-membered ring and yield the bicyclic product.[13][8] Anhydrous conditions are crucial to prevent hydrolysis of the β-lactam ring.
Materials:
-
4-(2-Bromoethoxy)azetidin-2-one (from Stage 1)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Dissolve the purified 4-(2-bromoethoxy)azetidin-2-one (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add anhydrous, powdered potassium carbonate (1.5 eq) to the solution.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC (e.g., 70:30 EtOAc/Hexanes). The product will have a different polarity compared to the starting material.
-
After completion (typically 4-6 hours), dilute the reaction mixture with ethyl acetate.
-
Wash the organic mixture extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by silica gel chromatography if necessary to yield the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core.
Caption: Reaction scheme for the two-stage synthesis of the oxapenam core.
Product Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected IR Bands (cm⁻¹) | Expected Mass (m/z) |
| 4-(2-Bromoethoxy)azetidin-2-one | 6.5-7.0 (br s, 1H, NH), 5.1-5.3 (m, 1H, H-4), 3.8-4.0 (m, 2H, O-CH₂), 3.5-3.7 (t, 2H, CH₂-Br), 2.8-3.2 (m, 2H, H-3) | ~3250 (N-H), ~1760 (β-lactam C=O) | [M+H]⁺ ~194/196 |
| 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one | 5.5-5.7 (d, 1H, H-5), 4.0-4.5 (m, 2H, H-6), 3.0-3.8 (m, 3H, H-2, H-3) | ~1770 (β-lactam C=O) | [M+H]⁺ 114 |
Note: Data are hypothetical and based on typical values for these structural motifs.
Mechanism of β-Lactamase Inhibition
The synthesized bicyclic oxapenam core acts as a mechanism-based inhibitor, also known as a "suicide inhibitor".[1][5] It is recognized by the β-lactamase enzyme as a substrate. The enzyme's active site serine residue attacks the carbonyl of the β-lactam ring, leading to ring-opening. However, unlike a normal substrate, the resulting acyl-enzyme intermediate is unstable and undergoes a chemical rearrangement, facilitated by the bicyclic structure, to form a more stable, covalently bonded species (e.g., an imine).[4] This secondary reaction inactivates the enzyme, preventing it from hydrolyzing antibiotic molecules.
Caption: Simplified mechanism of suicide inhibition of β-lactamase.
Conclusion
This compound is a highly effective and versatile synthon for the construction of β-lactamase inhibitors. The protocols outlined in this guide demonstrate a reliable pathway to generate the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core, a foundational structure in this therapeutic class. The principles of nucleophilic substitution followed by intramolecular cyclization provide a modular and adaptable platform for creating diverse libraries of potential inhibitor candidates for further biological evaluation.
References
- PubChem. This compound.
- Journal of the Chemical Society, Perkin Transactions 1. Total synthesis of β-lactamase inhibitors based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system. Royal Society of Chemistry. [Link]
- Haddad, A., et al. Beta-Lactamase Inhibitors.
- Hunnur, R. K., et al. An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre. [Link]
- Gou, D. M., & Mao, W. R. [The synthesis and beta-lactamase inhibition activity of p-(3-amido-4-substituted phenyl-2-azetidinonyl-1)-phenylacetic acids and p-(3-amido-4-substituted phenyl-2-azetidinonyl-1)-acetophenones]. Yao Xue Xue Bao. [Link]
- Zhou, G., et al. Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics.
- Naidoo, V., et al. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors.
- Tiz, D., et al. Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. Pharmaceuticals (Basel). [Link]
- Kwon, H., et al. Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. Semantic Scholar. [Link]
- Campeau, L. C., et al. A concise synthesis of a β-lactamase inhibitor. Organic Letters. [Link]
- ResearchGate. A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound.
- MDPI. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. MDPI. [Link]
- ResearchGate. Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production.
- Tiz, D., et al. Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. MDPI. [Link]
- NIST. This compound. NIST WebBook. [Link]
- MDPI. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI. [Link]
- Teng, M., et al. beta-Lactamase inhibitors derived from N-tosyloxy-beta-lactams. Bioorganic & Medicinal Chemistry. [Link]
- Saura-Sanmartin, A., & Andreu-Ardil, L. Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
- Google Patents. Tazobactam synthesis method.
- Amit Lunkad. Mechanism of action of Beta lactamase inhibitors / Medicinal Chemistry. YouTube. [Link]
- Google Patents. Tazobactam synthesis method.
- Frontiers. Biochemical exploration of β-lactamase inhibitors. Frontiers Media S.A. [Link]
- MDPI.
- MDPI. Production of β-Lactamase Inhibitors by Streptomyces Species. MDPI. [Link]
- ResearchGate. Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin.
Sources
- 1. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of β-lactamase inhibitors based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 28562-53-0 [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
- 12. CAS 28562-53-0 | this compound - Synblock [synblock.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of the Azetidinone C4 Position
An In-Depth Guide to Nucleophilic Substitution Reactions at C4 of 4-Acetoxy-2-azetidinone: Mechanisms, Protocols, and Applications in Drug Synthesis
The 2-azetidinone, or β-lactam, ring is the cornerstone of a vast class of antibiotics that have revolutionized modern medicine.[1] At the heart of their synthesis and diversification lies the strategic functionalization of the β-lactam core. Among the most versatile and pivotal synthons for this purpose is this compound. Its importance stems from the acetoxy group at the C4 position, which serves as an excellent leaving group, enabling a wide array of nucleophilic substitution reactions.[2] This reactivity is fundamental to the construction of complex β-lactam antibiotics, most notably the carbapenem family, including thienamycin and its derivatives.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of nucleophilic substitution reactions at the C4 position of this compound. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols for various classes of nucleophiles, and offer insights into optimizing these critical transformations.
Part 1: Mechanistic Framework and Stereochemical Control
The success of a synthetic campaign often hinges on a deep understanding of the reaction mechanism. The substitution at C4 of the azetidinone ring is no exception, where stereochemical outcome is paramount for biological activity.
The S N 2-like Pathway and Inversion of Stereochemistry
The primary mechanism for the displacement of the C4-acetoxy group is a direct, bimolecular nucleophilic substitution (S N 2).[5] In this process, the incoming nucleophile attacks the electrophilic C4 carbon from the face opposite to the departing acetoxy group. This backside attack leads to a concerted bond-forming and bond-breaking process, resulting in a predictable inversion of configuration at the C4 stereocenter.[6]
This stereochemical inversion is a critical feature, as the precise three-dimensional arrangement of substituents on the β-lactam core dictates the molecule's ability to inhibit bacterial cell wall biosynthesis.[1] For example, in the synthesis of many carbapenems, starting with a (3R,4R)-4-acetoxy-2-azetidinone derivative allows for the stereospecific introduction of a C4 substituent to yield a product with the desired trans relationship between the C3 and C4 substituents.[7]
Caption: Generalized S N 2 mechanism at C4 of this compound.
The Role of Lewis Acids in Catalysis
To enhance the electrophilicity of the C4 carbon and facilitate the departure of the acetoxy group, Lewis acids are frequently employed as catalysts.[2] Catalysts such as zinc iodide (ZnI₂), boron trifluoride etherate (BF₃·OEt₂), or various lanthanide triflates can coordinate to the carbonyl oxygen of the acetoxy group or the lactam ring.[8][9] This coordination polarizes the C4-O bond, making the carbon atom more susceptible to nucleophilic attack and accelerating the reaction, often under milder conditions and with improved yields.
The choice of Lewis acid can be critical and is dependent on the nucleophile and the substrate's protecting groups. For instance, silyl enol ethers often react more efficiently in the presence of a Lewis acid to form a new C-C bond at the C4 position.[9]
Alternative Pathway: Elimination-Addition
Under strongly basic conditions, an alternative elimination-addition mechanism can occur.[7][10] This pathway involves the deprotonation of the N-H proton, followed by elimination of the acetoxy group to form a highly reactive and transient 1-azetin-4-one intermediate.[10] The nucleophile then adds to this intermediate. This mechanism is less common in targeted synthesis due to the potential for side reactions and loss of stereochemical control.
Part 2: A Guide to Nucleophiles for C4 Functionalization
The versatility of this compound lies in its reactivity with a broad spectrum of nucleophiles. The following sections detail the application of carbon, sulfur, and nitrogen nucleophiles in the synthesis of key β-lactam intermediates.
Carbon-Nucleophiles: Building the Carbapenem Skeleton
The formation of a new carbon-carbon bond at the C4 position is arguably the most critical step in the synthesis of carbapenem and penem antibiotics.[5][11]
-
Silyl Enol Ethers & Ketene Acetals: These are among the most effective C-nucleophiles for this transformation, typically requiring Lewis acid catalysis.[9] The reaction of a silyl enol ether with a C3-substituted 4-acetoxyazetidinone, such as the key intermediate (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, is a cornerstone of industrial carbapenem synthesis.[4]
-
Organocuprates: These softer nucleophiles are also effective for introducing alkyl or aryl groups at the C4 position.
-
Diazo Compounds: In a novel approach, acyldiazo compounds can react with 4-acetoxyazetidinones in the presence of a Lewis acid to generate 4-alkylideneazetidin-2-ones, which are valuable precursors for further functionalization.[2]
Sulfur-Nucleophiles: Introducing the Thioether Linkage
Many potent β-lactam antibiotics, including thienamycin, feature a sulfur-containing side chain. Thiolate anions, generated from thiols, are excellent nucleophiles for displacing the C4-acetoxy group.[12]
-
Thiols (R-SH): In the presence of a suitable base, thiols are readily converted to thiolate anions (RS⁻), which are highly nucleophilic. This reaction provides a direct and efficient route to 4-thio-substituted azetidinones. The choice of the "R" group is vast, allowing for the introduction of diverse functionalities.
Nitrogen-Nucleophiles: Crafting Aminated Derivatives
The introduction of nitrogen-based substituents at C4 can be achieved using various nitrogen nucleophiles. These reactions are important for creating analogues with modified pharmacokinetic or pharmacodynamic properties.
-
Amines (R₂NH): Primary and secondary amines can act as nucleophiles, though their basicity can sometimes promote the competing elimination pathway. Careful control of reaction conditions is necessary.
-
Azides (N₃⁻): The azide anion is an excellent nucleophile and provides a versatile handle for further chemistry. The resulting 4-azido-2-azetidinone can be readily reduced to a primary amine or participate in cycloaddition reactions.
| Nucleophile Class | Example Nucleophile | Catalyst/Conditions | Typical Product | Application Area |
| Carbon | Silyl Enol Ether | Lewis Acid (e.g., ZnI₂) | C4-Alkyl-azetidinone | Carbapenem Synthesis[9] |
| Carbon | Acyldiazo Compound | Lewis Acid (e.g., BF₃·OEt₂) | C4-Alkylidene-azetidinone | Novel Antibacterials[2] |
| Sulfur | Thiophenol (PhSH) | Base (e.g., Et₃N) | 4-(Phenylthio)-azetidinone | Thienamycin Analogues[12] |
| Nitrogen | Sodium Azide (NaN₃) | Polar Aprotic Solvent | 4-Azido-azetidinone | Synthetic Intermediates |
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for key transformations. Researchers should adapt these protocols based on the specific substrate and scale of their reaction.
General Experimental Workflow
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbapenem Antibiotics: Recent Update on Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Protecting Group Strategies for 4-Acetoxy-2-azetidinone in β-Lactam Synthesis
Introduction: The Strategic Importance of 4-Acetoxy-2-azetidinone
This compound is a cornerstone chiral synthon in medicinal chemistry, primarily recognized as a key intermediate for the synthesis of potent β-lactam antibiotics, including carbapenems and penems.[1][2] Its value lies in the strained four-membered β-lactam ring and the versatile C4-acetoxy group, which acts as a competent leaving group for nucleophilic substitution.[3] However, the inherent reactivity of the molecule—specifically the acidic N-H proton of the lactam—necessitates a robust protecting group strategy to prevent undesired side reactions and ensure high yields and stereochemical fidelity in multi-step syntheses.[4]
This guide provides a detailed overview of the most effective strategies for the protection and deprotection of the lactam nitrogen in this compound, offering field-proven insights and step-by-step protocols for researchers in antibiotic development and synthetic organic chemistry.
Reactivity Analysis: Why N-Protection is Critical
The this compound molecule presents two primary reactive sites: the lactam nitrogen (N1) and the acetoxy-bearing carbon (C4).
-
Lactam Nitrogen (N1): The proton on the lactam nitrogen is acidic (pKa ≈ 17-18). In the presence of a base, it can be readily deprotonated to form a lactam anion. This anion can interfere with subsequent reactions, particularly those involving organometallic reagents or other strong bases, leading to side reactions or decomposition. Protection of this nitrogen is therefore paramount for most synthetic transformations.
-
C4-Acetoxy Group: This group is an excellent leaving group, making the C4 position susceptible to nucleophilic attack. This reactivity is often exploited to introduce various substituents required for the final antibiotic structure.[3]
The primary strategic challenge is to mask the reactivity of the N-H group while preserving the C4-acetoxy group for its intended synthetic role. The ideal protecting group must be introduced under mild conditions, remain stable during C4-functionalization, and be removed selectively without compromising the integrity of the fragile β-lactam ring.[5][6]
Core Strategy: The General Synthetic Workflow
The application of protecting groups for this compound follows a logical sequence. This workflow ensures that the desired chemical transformations occur at the correct position and in the correct order, minimizing byproducts and maximizing yield.
Caption: General workflow for N-protection and C4-functionalization.
Key Protecting Groups for the Lactam Nitrogen
The choice of protecting group is dictated by the planned subsequent reaction conditions. Below are the most widely employed and reliable groups for this compound.
Silyl Ethers (e.g., TBDMS/TBS)
-
Introduction: tert-Butyldimethylsilyl (TBDMS or TBS) is one of the most common protecting groups due to its ease of introduction, stability, and mild removal conditions. It is typically introduced using TBDMS-Cl in the presence of a base like imidazole or triethylamine in an aprotic solvent.
-
Stability: The N-TBDMS group is stable to a wide range of non-acidic and non-fluoride conditions, making it suitable for many C4-substitution reactions, including those with organocuprates and Grignard reagents.
-
Deprotection: Cleavage is efficiently achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions, though fluoride-mediated deprotection is generally preferred for its mildness.
Aryl Groups (e.g., PMP, PEP)
-
Introduction: Aryl groups like the p-methoxyphenyl (PMP) or the p-ethoxyphenyl (PEP) group are introduced via different synthetic routes, often incorporated during the initial Staudinger [2+2] cycloaddition to form the β-lactam ring.[7][8]
-
Stability: These groups are robust and stable to a wide variety of conditions.
-
Deprotection: The key advantage of these groups is their selective removal via oxidative cleavage. Ceric Ammonium Nitrate (CAN) in aqueous acetonitrile is the reagent of choice, providing the free N-H lactam in good to excellent yields under mild conditions.[7][8] This method is orthogonal to many other protecting groups, offering significant synthetic flexibility.[9]
Benzhydryl (BHD) Group
-
Introduction: The benzhydryl group is another bulky protecting group that confers significant stability.
-
Stability: It is stable under many reaction conditions.
-
Deprotection: A notable method for its removal involves treatment with N-bromosuccinimide (NBS) and a catalytic amount of bromine under light irradiation, followed by hydrolysis with p-toluenesulfonic acid (p-TsOH).[10][11] This provides a non-oxidative alternative to the CAN-based deprotection of aryl groups.
Caption: Structures of unprotected and N-protected azetidinones.
Comparative Summary of Protecting Groups
| Protecting Group | Introduction Reagents | Stability Profile | Deprotection Reagents | Key Advantages |
| TBDMS | TBDMS-Cl, Imidazole, DMF | Stable to bases, organometallics; Labile to acid, fluoride | TBAF/THF; HF•Py; aq. HCl | Mild introduction/removal; High yields |
| PMP / PEP | Incorporated during synthesis | Stable to acid, base, nucleophiles | Ceric Ammonium Nitrate (CAN) | High stability; Orthogonal removal |
| Benzhydryl (BHD) | Incorporated during synthesis | Stable to a wide range of conditions | NBS, Br₂, light; then p-TsOH | Non-oxidative removal; Good yields[10][11] |
| Boc | Boc₂O, DMAP | Stable to base; Labile to strong acid | Trifluoroacetic Acid (TFA) | Common in peptide chemistry; Acid-labile[12] |
Detailed Experimental Protocols
Protocol 1: N-Protection with TBDMS-Cl
Objective: To protect the lactam nitrogen of this compound with a tert-butyldimethylsilyl group.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaCl (brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add imidazole to the solution and stir until fully dissolved.
-
Add TBDMS-Cl portion-wise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-TBDMS-4-acetoxy-2-azetidinone.
Protocol 2: N-Deprotection of N-Aryl Group with CAN
Objective: To remove the p-methoxyphenyl (PMP) or p-ethoxyphenyl (PEP) group from an N-protected azetidinone.
Materials:
-
N-(p-alkoxyphenyl)-2-azetidinone (1.0 eq)
-
Ceric Ammonium Nitrate (CAN, 2.5-3.0 eq)
-
Acetonitrile (MeCN)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-aryl protected azetidinone in a mixture of acetonitrile and water (typically 3:1 or 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-prepared solution of CAN in water to the reaction mixture with vigorous stirring.[7] The reaction is often accompanied by a color change.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.[8]
-
Upon completion, dilute the mixture with water and extract with dichloromethane (3x).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-H azetidinone by column chromatography or recrystallization.
Conclusion
The selection of an appropriate nitrogen protecting group is a critical decision in the synthesis of β-lactam antibiotics from this compound. Silyl ethers offer mild conditions and are ideal for many standard transformations. Aryl groups, removable by oxidative cleavage with CAN, provide an orthogonal strategy that is invaluable in complex syntheses. By understanding the causality behind each protecting group's stability and reactivity, researchers can design more efficient, robust, and high-yielding synthetic routes to these life-saving therapeutic agents.
References
- Khan, K. M., et al. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379.
- ResearchGate. (n.d.). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.
- Smith, M. B., et al. (1992). A New Lactam Protecting Group. Chemistry Letters, 21(2), 247-250.
- Paganelli, S., et al. (2005). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 10(9), 1148-1173.
- ResearchGate. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate.
- Bruggink, A. (Ed.). (2001). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. Springer.
- Townsend, C. A. (2016). Convergent biosynthetic pathways to β-lactam antibiotics. Pure and Applied Chemistry, 88(9), 833-853.
- Theodoridis, G. (2000). Nitrogen Protecting Groups: Recent Developments and New Applications. Tetrahedron, 56(16), 2339-2358.
- Kocienski, P. J. (n.d.). Protecting Groups.
- D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 13(13), 1251-1288.
- Maki, Y., et al. (1981). Studies related to β-lactam antibiotics. Part 7. Facile formation of oxazolinoazetidinones from benzothiazolyldithioazetidinones and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2087-2090.
- Wolfe, S., et al. (1984). The Biosynthesis of β-Lactam Antibiotics. In The Chemistry of β-Lactams (pp. 1-80). Academic Press.
- Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- ResearchGate. (n.d.). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Kumar, A., & Rawat, M. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 10-17.
- ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications.
- ResearchGate. (n.d.). Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics.
- NIST. (n.d.). This compound.
- NIST. (n.d.). This compound Phase change data.
- PubChem. (n.d.). This compound.
Sources
- 1. Convergent biosynthetic pathways to β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protective Groups [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of 4-Acetoxy-2-azetidinone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of the β-Lactam Core
The β-lactam, a deceptively simple four-membered ring, remains a cornerstone of medicinal chemistry. Its presence in blockbuster antibiotics like penicillins and cephalosporins has saved countless lives.[1][2][3] Beyond its antibacterial prowess, the strained 2-azetidinone ring serves as a versatile chiral synthon for a diverse array of biologically active molecules, including cholesterol absorption inhibitors, anticancer agents, and enzyme inhibitors.[3][4][5] Among the myriad of β-lactam intermediates, 4-acetoxy-2-azetidinone stands out as a particularly valuable building block.[6][7] Its C4-acetoxy group acts as a versatile leaving group, readily displaced by various nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. This unique reactivity profile makes it an indispensable precursor for the synthesis of complex carbapenem and penem antibiotics, such as imipenem and meropenem.[8][9][10][11]
This guide provides an in-depth exploration of the primary stereoselective strategies for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and provide practical insights to navigate the challenges inherent in these sophisticated syntheses.
I. Strategic Approaches to Stereocontrol in this compound Synthesis
The construction of the 2-azetidinone ring with precise control over its stereochemistry is a paramount challenge in organic synthesis. The biological activity of the final products is often exquisitely dependent on the stereochemical configuration of the substituents on the β-lactam core.[1][2] Several powerful strategies have emerged to address this challenge, with the Staudinger cycloaddition, the Kinugasa reaction, and chemoenzymatic methods being the most prominent.
The Staudinger [2+2] Ketene-Imine Cycloaddition: A Classic Revisited
First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely employed methods for β-lactam synthesis.[2][12][13] The reaction is not a concerted process but proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. Subsequent conrotatory ring closure yields the β-lactam.[14][15][16]
The stereochemical outcome of the Staudinger reaction is highly dependent on the geometry of the imine and the nature of the substituents on both reactants. Generally, (E)-imines favor the formation of cis β-lactams, while (Z)-imines lead to trans products.[14]
Diagrammatic Representation of the Staudinger Cycloaddition Workflow:
Caption: Workflow for the Staudinger [2+2] cycloaddition.
The Kinugasa Reaction: A Copper-Catalyzed Route
The Kinugasa reaction offers a convergent and stereoselective pathway to β-lactams from terminal alkynes and nitrones, mediated by a copper(I) catalyst.[12][17] This reaction is particularly advantageous as it often proceeds with high cis-selectivity. The currently accepted mechanism involves the 1,3-dipolar cycloaddition of a copper acetylide onto the nitrone, followed by a rearrangement to furnish the β-lactam ring.[17][18]
Recent advancements have expanded the scope of the Kinugasa reaction to aqueous media, enhancing its green chemistry profile and opening avenues for bioorthogonal labeling applications.[19]
Proposed Mechanism of the Kinugasa Reaction:
Caption: Simplified mechanism of the Kinugasa reaction.
Chemoenzymatic Kinetic Resolution: The "Green" Approach
For the synthesis of enantiopure this compound, chemoenzymatic kinetic resolution (KR) presents a highly efficient and environmentally benign strategy.[6] This method utilizes lipases to selectively acylate or deacylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers with high enantiomeric excess (ee). A notable example is the use of Pseudomonas fluorescens lipase to resolve racemic this compound, providing access to both the (+) and (-) enantiomers.[6]
Workflow for Chemoenzymatic Kinetic Resolution:
Caption: Chemoenzymatic kinetic resolution of this compound.
II. Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale. Always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol 1: Synthesis of Racemic this compound via [2+2] Cycloaddition
This protocol is adapted from a procedure reported for the large-scale synthesis of this compound.[20]
Materials:
-
Vinyl acetate (reagent grade)
-
Chlorosulfonyl isocyanate (CSI)
-
Sodium bicarbonate
-
Sodium bisulfite
-
Chloroform
-
Magnesium sulfate (anhydrous)
-
Hexane
-
Nitrogen gas supply
-
Four-necked round-bottomed flask with mechanical stirrer, thermometer, and pressure-equalized dropping funnel
Procedure:
-
Reaction Setup: In a 500-mL, four-necked, round-bottomed flask under a nitrogen atmosphere, charge 150 mL (1.63 mol) of vinyl acetate.[20]
-
Cooling: Cool the stirred vinyl acetate to 3°C using an ice-water bath.
-
Addition of CSI: Add 25 mL (0.28 mol) of chlorosulfonyl isocyanate as rapidly as possible via the dropping funnel, ensuring the internal temperature does not exceed 5°C.[20]
-
Exothermic Reaction Control: Remove the cooling bath and allow the temperature to rise to 10°C. An exothermic reaction will commence. Use intermittent cooling to maintain the temperature between 10-15°C for 40 minutes.
-
Quenching: In a separate 1.0-L flask, prepare a quench solution of 67 g (0.80 mol) of sodium bicarbonate and 71.5 g (0.69 mol) of sodium bisulfite in 200 mL of water. Cool this mixture to -20°C with vigorous stirring.[20]
-
Transfer and Workup: Add the reaction mixture dropwise to the cold quench solution via a cannula, maintaining the temperature at -10°C. After the addition is complete, stir for an additional 40 minutes at -10°C.
-
Extraction: Extract the resulting light-yellow mixture (pH ~7) with three 500-mL portions of chloroform.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate on a rotary evaporator at 40°C.
-
Purification: Remove the final traces of solvent under high vacuum. Wash the resulting oily mixture with three 100-mL portions of hexane, decanting the hexane extracts. The remaining oil should solidify upon drying under high vacuum to yield this compound.
Characterization Data:
| Property | Value |
| Appearance | Solid |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol [21] |
| Melting Point | 38-40 °C[22] |
| CAS Number | 28562-53-0[7][21] |
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-4-Acetoxy-2-azetidinone
This protocol is a conceptual representation based on the findings of Martelli et al. and would require specific optimization of enzyme loading, solvent, and reaction time.[6]
Materials:
-
Racemic this compound
-
Immobilized Pseudomonas fluorescens lipase
-
Anhydrous organic solvent (e.g., toluene, THF)
-
Acylating agent (e.g., vinyl acetate for acylation) or buffer (for hydrolysis)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of racemic this compound in an anhydrous organic solvent, add the immobilized lipase and the acylating agent (or buffer).
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.
-
Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate and purify the resulting mixture of the acylated (or hydrolyzed) product and the unreacted enantiomer by silica gel column chromatography to separate the two enantiomers.
-
Characterization: Determine the enantiomeric excess of each fraction using chiral HPLC.
III. Troubleshooting and Practical Considerations
-
Moisture Sensitivity: The Staudinger reaction is highly sensitive to moisture, which can hydrolyze the imine starting material and the ketene intermediate.[15] Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
-
Ketene Polymerization: Ketenes are prone to dimerization and polymerization, especially if they are not highly substituted.[15] This can be minimized by generating the ketene in situ at low temperatures and ensuring it reacts quickly with the imine.
-
Stereochemical Control: The stereochemical outcome of the Staudinger reaction can be influenced by the solvent, temperature, and the nature of the base used. Careful optimization of these parameters is crucial for achieving the desired diastereoselectivity.
-
Enzyme Activity: In chemoenzymatic resolutions, the activity of the lipase can be affected by the solvent, temperature, and pH. Screening different lipases and reaction conditions is often necessary to find the optimal system for a given substrate.
IV. Conclusion
The stereoselective synthesis of this compound derivatives is a vibrant and evolving field of research. The classical Staudinger cycloaddition, the elegant Kinugasa reaction, and the environmentally friendly chemoenzymatic methods each offer unique advantages for accessing these valuable chiral building blocks. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount for achieving high yields and stereoselectivity. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize these important intermediates, thereby facilitating the discovery and development of novel therapeutics.
References
- Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
- Martelli, G., Cirillo, M., Giraldi, V., & Giacomini, D. (2021). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications. Bioorganic Chemistry, 120, 105580.
- Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews.
- Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
- Advances in the chemistry of β-lactam and its medicinal applic
- β-Lactam synthesis. Organic Chemistry Portal.
- This compound 98 28562-53-0. Sigma-Aldrich.
- This compound | 28562-53-0. ChemicalBook.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- This compound 98 28562-53-0. Sigma-Aldrich.
- Application Notes and Protocols for the Staudinger Reaction of Azetidinones. Benchchem.
- Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. Benchchem.
- Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics.
- This compound synthesis. ChemicalBook.
- Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. Semantic Scholar.
- The Kinugasa Reaction. Organic Reactions.
- Synthesis method of 4-acetoxyl-2-azetidinone.
- This compound. Pharmacompass.
- Staudinger synthesis. Wikipedia.
- Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal.
- A REVIEW ON 2-AZETEDINONES. IJRAR.
- Staudinger Synthesis. Organic Chemistry Portal.
- Novel synthesis of (+)-4-acetoxy-3-hydroxyethyl-2-azetidinone from carbohydrate. A formal total synthesis of (+)-thienamycin. PubMed.
- 2-Azetidinone, 4-(acetyloxy)-. Organic Syntheses.
- Mechanism of the Kinugasa Reaction Revisited. PMC.
- BIOACTIVE AZETIDINONE: A REVIEW. TIJER.
- Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. MDPI.
- This compound. NIST WebBook.
- This compound | C5H7NO3. PubChem.
- Method for preparing 4-acetoxyazetidinone and derivatives thereof.
Sources
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
- 5. tijer.org [tijer.org]
- 6. Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 28562-53-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]
- 10. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 11. WO2008007836A1 - Method for preparing 4-acetoxyazetidinone and derivatives thereof - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Staudinger Synthesis [organic-chemistry.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. This compound [webbook.nist.gov]
- 22. This compound 98 28562-53-0 [sigmaaldrich.com]
Application Notes & Protocols: 4-Acetoxy-2-azetidinone as a Cornerstone Chiral Building Block in Modern Organic Synthesis
Abstract
The β-lactam (2-azetidinone) ring is a privileged scaffold in medicinal chemistry, forming the core of the most widely used antibiotic classes, including penicillins, cephalosporins, and carbapenems.[1][2][3] Within the synthetic chemist's toolkit, 4-acetoxy-2-azetidinone has emerged as an exceptionally versatile and powerful chiral building block. Its utility stems from the strategic placement of an acetoxy group at the C4 position—a proficient leaving group that opens a gateway for a vast array of stereocontrolled nucleophilic substitution reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, complete with detailed protocols for its use in constructing complex, biologically active molecules.
Introduction: The Strategic Importance of this compound
The 2-azetidinone nucleus is a strained, four-membered lactam ring.[1] This inherent ring strain is key to the biological activity of β-lactam antibiotics, which function by irreversibly acylating and inhibiting bacterial transpeptidases involved in cell wall synthesis.[1][4] The development of synthetic and semi-synthetic β-lactams has been a critical strategy to combat evolving bacterial resistance.[2]
This compound, and particularly its chiral derivatives, serve as indispensable intermediates in this endeavor.[5][6] The C4-acetoxy group acts as a synthetic linchpin, enabling the precise introduction of diverse carbon, nitrogen, oxygen, and sulfur-based side chains. This modularity allows for the systematic modification of the β-lactam core to create novel antibiotics, enzyme inhibitors, and other therapeutic agents.[7] This document will detail the fundamental chemistry that makes this compound a cornerstone of modern asymmetric synthesis.
Physicochemical Properties & Handling
Proper handling and storage are crucial for maintaining the integrity of this reagent.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-AA, 4-Oxoazetidin-2-yl acetate |
| CAS Number | 28562-53-0[7][8][9] |
| Molecular Formula | C₅H₇NO₃[7][8][9] |
| Molecular Weight | 129.11 g/mol [7][8][9] |
| Appearance | Solid[7] |
| Melting Point | 38-40 °C[7] |
| Solubility | Soluble in formic acid, chloroform, ethyl acetate |
| Storage | 2-8°C, under inert atmosphere, sealed from moisture[7] |
Handling Note: this compound is classified as a corrosive and respiratory sensitizer.[7][10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
Synthesis of the this compound Scaffold
The preparation of this key intermediate can be achieved through several routes, with the [2+2] cycloaddition being a classic and scalable method. For asymmetric synthesis, chemoenzymatic approaches are employed to resolve the racemic mixture into single enantiomers.
Route 1: [2+2] Cycloaddition (Staudinger Synthesis)
A widely used method for the large-scale preparation of racemic this compound involves the cycloaddition of chlorosulfonyl isocyanate (CSI) with vinyl acetate.[8][11][12] The reaction proceeds via a stepwise mechanism to form the β-lactam ring, followed by a reductive workup to yield the final product.
Caption: Workflow for the synthesis of racemic this compound.
Route 2: Enantioselective Chemoenzymatic Resolution
While racemic this compound is useful, enantiopure versions are required for the synthesis of stereospecific drugs. Kinetic resolution using lipases, such as from Pseudomonas fluorescens, is an effective strategy.[13] The enzyme selectively hydrolyzes one enantiomer of the racemic acetate, leaving the other enantiomer unreacted and allowing for their separation. This provides access to both (+) and (-) enantiomers of this compound.[13]
Core Application: Nucleophilic Substitution at C4
The synthetic power of this compound lies in the facile displacement of the C4-acetoxy group by a wide range of nucleophiles.[14][15] The reaction typically proceeds through a nucleophilic acyl-type substitution mechanism, often with inversion of stereochemistry at the C4 center, although elimination-addition pathways via an N-acyliminium intermediate (1-azetin-4-one) have also been demonstrated, particularly in the presence of a base.[14][15][16]
Caption: General scheme for nucleophilic substitution at the C4 position.
This reactivity allows for the introduction of virtually any desired side chain, making it a cornerstone for building molecular diversity.
Key Nucleophile Classes:
-
Oxygen Nucleophiles: Alcohols and phenols react to form 4-alkoxy and 4-aryloxy derivatives.[14]
-
Sulfur Nucleophiles: Thiols readily displace the acetate to yield 4-thioether substituted β-lactams.
-
Nitrogen Nucleophiles: Amines, anilines, and azides are commonly used to install nitrogen-containing functionalities.
-
Carbon Nucleophiles: This is arguably the most critical class for building complex drug scaffolds. Soft carbon nucleophiles like silyl enol ethers, zinc enolates, or tin enolates are required for efficient C-C bond formation, often catalyzed by a Lewis acid.[16] This reaction is a key step in the synthesis of carbapenem and penem antibiotics.[6][16]
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a laboratory setting. All necessary safety precautions must be taken.
Protocol 1: Synthesis of Racemic this compound
Adapted from Organic Syntheses, 65, 135 (1987).[11]
-
Reaction Setup: Equip a 500-mL, four-necked, round-bottomed flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Initial Charge: Charge the flask with vinyl acetate (150 mL, 1.63 mol) and cool the contents to 3°C in an ice-water bath.[11]
-
Reagent Addition: Add chlorosulfonyl isocyanate (25 mL, 0.28 mol) rapidly from the dropping funnel, ensuring the internal temperature does not exceed 5°C.[11]
-
Exotherm Control: Remove the cooling bath and allow the temperature to rise to 10°C. An exothermic reaction will commence. Use intermittent cooling to maintain the temperature between 10–15°C for 40 minutes. The mixture will turn dark red.[11]
-
Quench Preparation: In a separate 1.0-L flask, prepare a quench solution by dissolving sodium bicarbonate (67 g, 0.80 mol) and sodium bisulfite (71.5 g, 0.69 mol) in 200 mL of water. Cool this mixture to -20°C with vigorous stirring using a dry ice–acetone bath.[11]
-
Reductive Quench: Add the dark-red reaction mixture dropwise to the vigorously stirred quench solution, maintaining the quench temperature at -10°C. This addition typically takes 30-40 minutes.[11]
-
Extraction: After the addition is complete, stir for an additional 40 minutes at -10°C. Allow the mixture to warm to room temperature and extract with three 500-mL portions of chloroform.[11]
-
Isolation: Combine the organic extracts, dry over magnesium sulfate, and concentrate on a rotary evaporator at a temperature not exceeding 40°C.[11]
-
Purification: The resulting oily mixture is stirred with three 100-mL portions of hexane to remove hexane-soluble impurities. The hexane is decanted, and the remaining oil is dried under high vacuum to yield this compound as a solid.
Protocol 2: General Procedure for C4-Substitution with a Carbon Nucleophile (Silyl Enol Ether)
This protocol outlines a key transformation for building the carbapenem core structure.
Caption: Experimental workflow for C4-alkylation of a chiral azetidinone.
-
Reaction Setup: To a flame-dried, nitrogen-purged flask, add the chiral this compound derivative (e.g., (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone) (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add a Lewis acid (e.g., zinc iodide, ZnI₂, 1.1 equiv) to the solution and stir for 15 minutes.
-
Nucleophile Addition: Add the desired silyl enol ether (1.2 equiv) dropwise via syringe over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at low temperature (-78 °C to -40 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the C4-alkylated product.
Conclusion: A Versatile and Enduring Chiral Synthon
This compound is more than just an intermediate; it is a testament to the power of strategic functionalization in organic synthesis. Its predictable reactivity and amenability to stereocontrolled transformations have cemented its role in the industrial production of life-saving carbapenem antibiotics and have enabled the exploration of countless other biologically active compounds.[5][6][7] As researchers continue to push the boundaries of medicinal chemistry, the elegant simplicity and profound utility of this chiral building block ensure it will remain an essential tool for years to come.
References
- CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google P
- Synthesis of 4-acetoxyazetidin-2-one - PrepChem.com. (URL: )
- 2-Azetidinone, 4-(acetyloxy) - Organic Syntheses Procedure. (URL: )
- This compound 98 28562-53-0 - Sigma-Aldrich. (URL: )
- This compound synthesis - ChemicalBook. (URL: )
- Chemoenzymatic enantioselective route to get (+) and (-)
- Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics | Request PDF - ResearchG
- This compound 98 28562-53-0 - Sigma-Aldrich. (URL: )
- Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (URL: )
- This compound | 28562-53-0 - ChemicalBook. (URL: )
- Properties and Reactions of 4-Thioxo-2-azetidinones - Weizmann Research Portal. (URL: )
- Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones.
- Reaction of 4-substituted 2-azetidinone with nucleophiles.
- Azetidin‐2‐one derivatives with varying C4 substitutions.
- Alkylation of 4 Acetoxy 2 azetidinone Derivative with Lithium Enolates of α N (Diphenylmethylene)amino Acid Esters - kchem.org. (URL: )
- Base-Promoted Isomerization of cis-4-Formyl-2-azetidinones: Chemoselective C4-Epimerization vs Rearrangement to Cyclic Enaminones | The Journal of Organic Chemistry - ACS Public
- Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. (URL: )
- Advances in the chemistry of β-lactam and its medicinal applic
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (URL: )
- CAS 28562-53-0 | this compound - Synblock. (URL: )
- This compound - the NIST WebBook. (URL: )
- 4-Aminoazetidin-2-one: A Versatile Chiral Building Block in Synthetic Chemistry - Benchchem. (URL: )
- This compound | C5H7NO3 | CID 119981 - PubChem - NIH. (URL: )
- Drug Discovery in the Field of β-Lactams: An Academic Perspective - MDPI. (URL: )
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery in the Field of β-Lactams: An Academic Perspective [mdpi.com]
- 5. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 98 28562-53-0 [sigmaaldrich.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CAS 28562-53-0 | this compound - Synblock [synblock.com]
- 10. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | 28562-53-0 [chemicalbook.com]
- 13. Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bkcs.kchem.org [bkcs.kchem.org]
Application Note & Protocol: Enzymatic Kinetic Resolution of Racemic 4-Acetoxy-2-azetidinone
Introduction: The Strategic Importance of Chiral β-Lactams
The β-lactam ring is a cornerstone pharmacophore, central to the efficacy of a vast array of antibiotics. 4-Acetoxy-2-azetidinone, in particular, serves as a critical chiral building block for the synthesis of numerous biologically active compounds, including penems, carbapenems, and other β-lactam antibiotics.[1][2] However, its chemical synthesis typically yields a racemic mixture, a 50:50 combination of its two enantiomers. The biological activity is often confined to a single enantiomer, making the separation of this racemic mixture a pivotal step in drug development. Enzymatic kinetic resolution (KR) has emerged as a powerful and sustainable method for achieving this separation, offering high enantioselectivity under mild reaction conditions.[3][4]
This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic this compound, focusing on the application of lipases. We will delve into the mechanistic underpinnings of this biocatalytic process, present a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible resolution.
The Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, leading to the separation of the two.[4] In the context of racemic this compound, lipases, a class of serine hydrolases, are highly effective biocatalysts.[1][5] The enzyme selectively catalyzes the hydrolysis of the acetyl group from one enantiomer, leaving the other enantiomer largely unreacted.
The core of this selectivity lies in the three-dimensional structure of the enzyme's active site.[6] This chiral environment preferentially binds and orients one enantiomer for catalysis, while the other enantiomer fits poorly and reacts much more slowly. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the hydrolyzed product) from the slow-reacting, unreacted enantiomer.
Mechanism of Lipase-Catalyzed Hydrolysis
The catalytic mechanism of lipases involves a catalytic triad of amino acid residues, typically serine, histidine, and aspartate or glutamate, within the active site.[5][7] The process can be summarized in the following key steps:
-
Enzyme-Substrate Binding: The preferred enantiomer of this compound binds to the active site of the lipase.
-
Nucleophilic Attack: The serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the substrate's acetyl group. This forms a tetrahedral intermediate.[5][8]
-
Acyl-Enzyme Intermediate Formation: The intermediate collapses, leading to the release of the 4-hydroxy-2-azetidinone and the formation of an acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by the histidine, attacks the acyl-enzyme intermediate, regenerating the active enzyme and releasing acetic acid.[8]
This selective hydrolysis effectively separates the racemic mixture into the desired enantiomerically enriched acetate and the corresponding hydrolyzed alcohol of the opposite configuration.
Enzyme Selection and Performance
Several commercially available lipases have demonstrated efficacy in the kinetic resolution of this compound and related compounds. The choice of enzyme is a critical parameter that significantly influences the conversion rate and, most importantly, the enantiomeric excess (e.e.) of the products.
| Enzyme Source | Common Name/Designation | Key Characteristics |
| Pseudomonas fluorescens | PFL | Has shown good conversion rates and excellent enantiomeric excesses for this compound.[1][2] |
| Burkholderia cepacia (formerly Pseudomonas cepacia) | BCL, Lipase PS | Recognized for its thermal stability and tolerance to organic solvents.[9][10] Widely used for kinetic resolutions of various chiral compounds.[11][12] |
| Candida antarctica Lipase B | CALB, Novozym 435® (immobilized form) | A highly versatile and widely used biocatalyst known for its broad substrate specificity and high enantioselectivity.[6][13] |
For the purpose of this protocol, we will focus on the application of Pseudomonas fluorescens lipase (PFL), which has been specifically cited for its high performance in the resolution of this compound.[1][2]
Experimental Protocol: Kinetic Resolution of (±)-4-Acetoxy-2-azetidinone
This protocol details the steps for the lipase-catalyzed hydrolysis of racemic this compound.
Materials and Reagents
-
Racemic this compound
-
Pseudomonas fluorescens lipase (PFL)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Equipment for chiral High-Performance Liquid Chromatography (HPLC) analysis[14][15][16][17]
Workflow Diagram
Figure 1: General workflow for the enzymatic kinetic resolution.
Step-by-Step Procedure
-
Reaction Setup:
-
To a suitable reaction vessel, add racemic this compound (e.g., 1 mmol, 157.1 mg).
-
Add phosphate buffer (0.1 M, pH 7.0) to achieve a desired substrate concentration (e.g., 10-50 mg/mL).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).
-
Add the Pseudomonas fluorescens lipase (e.g., 10-50 mg/mL). The optimal enzyme loading should be determined empirically.
-
-
Reaction Progress:
-
Stir the reaction mixture at a constant temperature.
-
Monitor the progress of the reaction by withdrawing small aliquots at regular intervals (e.g., every 2-4 hours).
-
Analyze the aliquots by a suitable method, such as Thin Layer Chromatography (TLC) or HPLC, to determine the conversion rate. The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted substrate and the product.
-
-
Work-up and Product Isolation:
-
Once the desired conversion is reached, terminate the reaction by filtering off the enzyme.
-
Saturate the aqueous phase with NaCl and extract the products with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The resulting mixture of unreacted (+)-4-acetoxy-2-azetidinone and the product (-)-4-hydroxy-2-azetidinone can be separated by column chromatography.
-
Analysis of Enantiomeric Excess
The determination of the enantiomeric excess (e.e.) of the unreacted substrate and the hydrolyzed product is crucial for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.[14][18]
-
Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for this class of compounds.
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.
-
Calculation of e.e.:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Key Parameters and Optimization
The efficiency and selectivity of the enzymatic kinetic resolution are influenced by several factors that can be optimized to achieve the best results.
| Parameter | Rationale and Impact | Typical Range/Value |
| pH | Lipase activity and stability are highly pH-dependent. The optimal pH often reflects the natural environment of the enzyme. | pH 6.0 - 8.0 (pH 7.0 is a good starting point)[19] |
| Temperature | Reaction rates increase with temperature up to an optimum, beyond which the enzyme may denature and lose activity. | 25°C - 40°C |
| Solvent | While the reaction is a hydrolysis, the presence of organic co-solvents can improve substrate solubility and in some cases, enhance enzyme activity and selectivity. | Aqueous buffer or biphasic systems (e.g., buffer/toluene) |
| Enzyme Loading | Higher enzyme concentration generally leads to a faster reaction rate, but can also increase costs. | 10-100 mg enzyme per mmol of substrate |
| Substrate Concentration | High substrate concentrations can lead to inhibition, while very low concentrations may result in slow reaction rates. | 10-100 mM |
Troubleshooting and Considerations
-
Low Conversion: This could be due to suboptimal pH or temperature, insufficient enzyme loading, or enzyme inhibition. Verify the activity of the enzyme and optimize reaction conditions.
-
Low Enantioselectivity: This may indicate that the chosen enzyme is not suitable for the substrate. Screening a panel of different lipases is recommended.[1][2] Reaction conditions, such as the choice of co-solvent, can also influence enantioselectivity.
-
Reaction Reversibility: In some cases, the reverse reaction (esterification) can occur, especially at low water activity. Ensuring the reaction is performed in a predominantly aqueous environment minimizes this issue.[19]
Conclusion
The enzymatic kinetic resolution of racemic this compound using lipases is a highly effective and environmentally benign method for producing enantiomerically pure forms of this valuable synthetic intermediate.[1][2] By carefully selecting the appropriate enzyme and optimizing key reaction parameters such as pH, temperature, and solvent, researchers can achieve high conversion rates and excellent enantioselectivities. The protocol outlined in this document provides a robust starting point for developing a reproducible and scalable process for the synthesis of chiral β-lactam building blocks, which are essential for the development of novel therapeutics.
References
- Giacomini, D., et al. (2022). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications. Bioorganic Chemistry, 120, 105580.
- Martelli, G., et al. (2022). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications. ResearchGate.
- R-Discovery. (2021). Chemoenzymatic enantioselective route to get (+) and (−) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications.
- Bonomi, R. P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS Re.Public@polimi.it.
- Yao, W., et al. (2021). The catalytic mechanism of lipase. ResearchGate.
- Páez, B., et al. (2022). Candida antarctica Lipase A-Based Enantiorecognition of a Highly Strained 4-Dibenzocyclooctynol (DIBO) Used for PET Imaging. MDPI.
- Gricman, Ł., et al. (2014). Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. PMC - NIH.
- CNGBdb. (n.d.). Syntheses of enantiopure aliphatic secondary alcohols and acetates by bioresolution with lipase B from Candida antarctica. CNGBdb.
- OUCI. (n.d.). Applications of enzymatic and non-enzymatic methods to access enantiomerically pure compounds using kinetic resolution and racemisation. OUCI.
- Forró, E., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI.
- Okamoto, Y., et al. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing).
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- ResearchGate. (n.d.). Enzymatic kinetic resolution. ResearchGate.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Tacias-Pascacio, V. G., et al. (2019). Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions. PubMed.
- Casas-Godoy, L., et al. (2018). Catalytic mechanism of lipases. ResearchGate.
- Malcata, F. X., et al. (1992). Kinetics and mechanisms of reactions catalyzed by immobilized lipases. Universidade Católica Portuguesa.
- Svendsen, A., et al. (1994). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. PubMed.
- Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Taylor & Francis.
- Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
- Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. ResearchGate.
- Schepmann, D., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed.
- Holmberg, E., et al. (1997). Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylation. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. PubMed.
Sources
- 1. Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.ucp.pt [repositorio.ucp.pt]
- 9. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. db.cngb.org [db.cngb.org]
- 14. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 19. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Acetoxy-2-azetidinone
Abstract
4-Acetoxy-2-azetidinone is a pivotal intermediate in the synthesis of a wide array of β-lactam antibiotics, including carbapenems and penems.[1][2] Its industrial-scale production demands a robust, cost-effective, and safe synthetic methodology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. We delve into the prevalent synthetic strategies, offer a detailed, field-proven protocol, and address critical safety and operational considerations for industrial applications.
Introduction: The Strategic Importance of this compound
The β-lactam ring is the cornerstone of a significant class of antibiotics that have revolutionized modern medicine. This compound (CAS Number: 28562-53-0) serves as a versatile building block, or synthon, for the elaboration of complex β-lactam structures. Its strategic importance lies in the reactive acetoxy group at the C4 position, which can be readily displaced by various nucleophiles, allowing for the introduction of diverse side chains that modulate the antibiotic's spectrum of activity and pharmacokinetic properties. The demand for a reliable and scalable synthesis is therefore paramount for the pharmaceutical industry.[1]
Mechanistic Considerations and Synthetic Strategy Selection
Several synthetic routes to this compound have been reported, each with its own set of advantages and challenges for large-scale implementation.[3] A common and industrially viable approach involves the [2+2] cycloaddition of a ketene or ketene equivalent with an imine. A particularly effective method, and the focus of this guide, is the reaction between chlorosulfonyl isocyanate and vinyl acetate.[1][3]
Causality behind Experimental Choices:
-
Chlorosulfonyl Isocyanate (CSI): CSI is a highly reactive reagent that serves as a precursor to the ketene intermediate. Its high reactivity allows the reaction to proceed at low temperatures, minimizing side reactions and decomposition of the thermally sensitive β-lactam product.
-
Vinyl Acetate: This readily available and inexpensive reagent serves as the two-carbon component in the cycloaddition and conveniently introduces the desired acetoxy group at the C4 position of the azetidinone ring.
-
Low-Temperature Reaction Conditions: The exothermic nature of the reaction and the inherent instability of the β-lactam ring necessitate strict temperature control.[1] Conducting the reaction at or below ambient temperature is crucial to prevent polymerization of vinyl acetate and decomposition of the product.
Process Chemistry and Workflow
The overall process can be dissected into three primary stages: reaction, workup, and purification. Each stage requires careful control of parameters to ensure high yield and purity of the final product.
Reaction Stage: [2+2] Cycloaddition
The core of the synthesis is the cycloaddition reaction. The workflow is designed to manage the exothermic reaction and ensure the stability of the product.
Caption: Experimental workflow for the synthesis of this compound.
Workup and Purification
Post-reaction, the product must be carefully isolated from the aqueous mixture and purified to meet pharmaceutical-grade specifications.
Sources
Application Notes & Protocols: The Versatility of 4-Acetoxy-2-azetidinone in Nucleophilic Substitution Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the reaction of 4-acetoxy-2-azetidinone with a variety of nucleophiles. As a cornerstone chiral synthon, this compound is pivotal in the synthesis of β-lactam antibiotics, including carbapenems and penems.[1][2] We will explore the underlying mechanisms, provide field-tested experimental protocols, and discuss the causality behind critical process parameters. The aim is to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile building block in complex organic synthesis and drug development programs.
Introduction: The Strategic Importance of this compound
The β-lactam ring, a four-membered cyclic amide, is the pharmacophore responsible for the antibacterial activity of some of the most important classes of antibiotics.[3][4] Among the various intermediates used to construct these life-saving drugs, this compound stands out as a uniquely valuable and versatile precursor.[1] Its value lies in the strategic placement of an acetoxy group at the C4 position. This group serves as an excellent leaving group, activating the C4 carbon for stereocontrolled nucleophilic substitution.
This reactivity allows for the precise introduction of diverse functional groups, which is a critical step in the synthesis of complex antibiotics like thienamycin and other carbapenems.[5] Understanding and controlling these substitution reactions is therefore paramount for the efficient and stereoselective synthesis of new and existing β-lactam-based therapeutic agents. This guide will detail the reactions with key classes of nucleophiles—sulfur, nitrogen, oxygen, and carbon—providing both mechanistic insights and robust, actionable protocols.
The Core Mechanism: Stereoinvertive SN2 Substitution at C4
The primary reaction pathway for the functionalization of this compound is a nucleophilic acyl substitution that proceeds via a stereospecific SN2 mechanism.[1] The electrophilic C4 carbon is attacked by a nucleophile, leading to the displacement of the acetate leaving group.
Causality of the Mechanism:
-
Leaving Group Ability: The acetate anion (AcO⁻) is a relatively stable anion, making it a competent leaving group and facilitating the substitution.
-
Ring Strain: While the azetidinone ring is strained, it is significantly more stable than a three-membered aziridine ring, allowing for selective reactions at the C4 position without unsolicited ring opening.[6]
-
Stereochemistry: The SN2 pathway dictates that the incoming nucleophile attacks from the face opposite to the leaving group. This results in a predictable inversion of stereochemistry at the C4 center.[7] For a starting material with (R)-configuration at C4, the product will have the (S)-configuration, and vice-versa. This stereochemical control is fundamental to creating the specific diastereomers required for biological activity.
Caption: General SN2 mechanism at the C4 position of this compound.
Reactions with Sulfur Nucleophiles: Gateway to Carbapenems
The introduction of a sulfur-containing side chain is arguably the most critical application of this compound, forming the basis for the synthesis of numerous carbapenem antibiotics.[5] Thiols (R-SH) and their corresponding thiolates (R-S⁻) are excellent nucleophiles for this transformation.
Protocol 1: Synthesis of a 4-Thio-substituted Azetidinone
This protocol describes a general procedure for the reaction with a thiol, a key step toward carbapenem cores.
Materials:
-
(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
-
Mercaptan of choice (e.g., 2-mercaptobenzothiazole)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet. Maintaining an inert atmosphere is crucial to prevent the oxidative dimerization of the thiol to a disulfide.
-
Reagent Addition: Dissolve the this compound derivative (1.0 eq) and the thiol (1.1 eq) in anhydrous acetonitrile.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. This minimizes potential side reactions and helps maintain stereochemical fidelity.
-
Base Addition: Add DIPEA (1.2 eq) dropwise to the stirred solution over 10 minutes. The base deprotonates the thiol to form the more nucleophilic thiolate anion. The use of a non-nucleophilic base like DIPEA is essential to avoid competition with the desired thiol nucleophile.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes the amine base, while the bicarbonate wash removes any unreacted acidic thiol.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-thio-substituted azetidinone.
Reactions with Nitrogen Nucleophiles
The introduction of nitrogen-based functional groups at C4 provides access to a wide range of biologically active compounds. Primary and secondary amines, azides, and other nitrogen nucleophiles can be employed.
Protocol 2: Azide Installation via SN2 Reaction
This protocol details the introduction of an azide group, a versatile functional group that can be readily converted to an amine or participate in click chemistry.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add sodium azide (1.5 eq) to the solution. NaN₃ is a potent nucleophile and its excess ensures the reaction goes to completion.
-
Heating: Heat the mixture to 50-60 °C and stir for 12-18 hours. The reaction requires heating to proceed at a reasonable rate, but excessive temperatures should be avoided to prevent decomposition.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash thoroughly with water to remove residual DMF and sodium azide, followed by a wash with brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The resulting 4-azido-2-azetidinone can often be used in the next step without further purification.
Reactions with Carbon Nucleophiles: Building Complexity
Forming a C-C bond at the C4 position significantly increases molecular complexity and is a powerful strategy for synthesizing novel antibiotic analogues and other therapeutic agents.[8] This typically requires "soft" carbon nucleophiles like silyl enol ethers, organocuprates, or stabilized carbanions.[9]
Protocol 3: Lewis Acid-Mediated C-C Coupling with a Silyl Enol Ether
This protocol uses a Lewis acid to promote the reaction between this compound and a silyl enol ether, a common method for C-C bond formation.[10]
Materials:
-
This compound
-
Silyl enol ether (e.g., 1-(trimethylsilyloxy)cyclohexene)
-
Zinc Iodide (ZnI₂) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Setup: To a flame-dried flask under argon, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Low temperatures are critical to control reactivity and prevent side reactions.
-
Lewis Acid Addition: Add the Lewis acid catalyst (e.g., ZnI₂, 1.1 eq) and stir for 15 minutes. The Lewis acid coordinates to the carbonyl oxygen of the acetoxy group, making it a better leaving group and further activating the C4 position.
-
Nucleophile Addition: Add the silyl enol ether (1.2 eq) dropwise.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the cold flask.
-
Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the C4-alkylated azetidinone.
Summary of Reaction Conditions & Data
| Nucleophile Type | Example Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Typical Yield (%) | Key Consideration |
| Sulfur | R-SH (Thiol) | DIPEA | CH₃CN | 0 to RT | 80-95 | Inert atmosphere to prevent disulfide formation. |
| Nitrogen | NaN₃ (Azide) | None | DMF | 50-60 | 75-90 | Azide is toxic and potentially explosive; handle with care. |
| Oxygen | R-OH (Alcohol) | Lewis Acid (e.g., BF₃·OEt₂) | CH₂Cl₂ | 0 to RT | 60-85 | Requires activation; generally less facile than with S or N. |
| Carbon | Silyl Enol Ether | Lewis Acid (e.g., ZnI₂) | CH₂Cl₂ | -78 | 70-90 | Requires low temperature and strictly anhydrous conditions. |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for nucleophilic substitution on this compound.
Conclusion and Future Outlook
This compound remains a cornerstone intermediate in medicinal chemistry and organic synthesis. Its predictable reactivity and stereochemical outcomes make it an ideal platform for the divergent synthesis of complex molecular architectures. The protocols outlined in this guide represent robust and validated methods for its functionalization. Future research will likely focus on developing even more efficient and stereoselective catalytic methods for C-C bond formation and exploring novel nucleophiles to expand the chemical space accessible from this remarkable synthon, paving the way for the next generation of β-lactam-based therapeutics.
References
- Zhou, G., Guan, Y., Tang, H., Zhao, Y., & Yang, L. (2015). Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics. Research on Chemical Intermediates. Available at: https://www.researchgate.net/publication/283464522_Practical_synthetic_approach_to_4-acetoxy-2-azetidinone_for_the_preparation_of_carbapenem_and_penem_antibiotics
- Lee, B. H. (2005). A Catalytic Asymmetric Route to Carbapenems. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614310/
- Kwon, H., Lee, M., Lee, I., Lee, S., Yoon, T., & Hwang, T. (1997). Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Stereocontrolled-Synthesis-of-4-Acetoxy-2-azetidinone-Kwon-Lee/03f07a0c102a9b257121287612f02604928d3e91
- Singh, S., Kumar, V., & Kumar, S. (2022). Carbapenem Antibiotics: Recent Update on Synthesis and Pharmacological Activities. Bentham Science. Available at: https://pubmed.ncbi.nlm.nih.gov/36082853/
- Mickel, S. J., Hsiao, S., & Miller, M. J. (1987). Synthesis of a Key β-Lactam Intermediate by a [2 + 2] Cycloaddition Route: 4-Acetoxyazetidin-2-one. Organic Syntheses, 65, 135. Available at: http://www.orgsyn.org/demo.aspx?prep=cv7p0001
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. ResearchGate. Available at: https://www.researchgate.
- D'hooghe, M., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. Journal of Organic Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10594392/
- Rosenblum, S. B., et al. (1998). 2-Azetidinone cholesterol absorption inhibitors: increased potency by substitution of the C-4 phenyl ring. Bioorganic & Medicinal Chemistry, 6(9), 1429-1437. Available at: https://pubmed.ncbi.nlm.nih.gov/9784891/
- Suárez, D., et al. (2006). A theoretical proposal for the synthesis of carbapenems from 4-(2-propynyl)azetidinones promoted by [W(CO)5] as an alternative to the Ag+-assisted process. Chemistry, 12(30), 7929-7934. Available at: https://pubmed.ncbi.nlm.nih.gov/16871499/
- Sigma-Aldrich. This compound Product Page. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/272159
- Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889-1920. Available at: https://pubmed.ncbi.nlm.nih.gov/15279573/
- Morressier. (2017). New approaches to the chemical synthesis of azetidinone, naturally occurring β-lactam antibiotics. Available at: https://www.morressier.com/o/event/58e77243d462b80005f5a894/article/58e77346d462b80005f5a914
- D'hooghe, M., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.3c01584
- Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: https://www.masterorganicchemistry.
- Chemistry Steps. Carbon Nucleophiles. Chemistry Steps. Available at: https://www.chemistrysteps.com/carbon-nucleophiles/
- Ranu, B. C., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening. IIT Kanpur. Available at: https://home.iitk.ac.in/~sandeep/028.pdf
- Davies, H. M. L., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. Available at: https://pubs.acs.org/doi/10.
- Jamison, C. R., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc00793k
- Scribner, J. D., & Naimy, N. K. (1975). Reactions of the Carcinogen N-acetoxy-4-acetamidostilbene With Nucleosides. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/1100782/
- Robichaud, A. J., et al. (2002). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/12495535/
- Chad's Prep. (2021). 19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles). YouTube. Available at: https://www.youtube.
- Soderberg, T. Stereochemistry in Substitutions. Oregon State University. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Soderberg)/08%3A_Nucleophilic_Substitution/8.02%3A_Stereochemistry_of_SN2_Reactions
- Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2022/09/09/nucleophilic-addition-to-carbonyls/
- Wang, H., et al. (2023). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit6/264.shtm
- Doyle, M. P., & Siegfried, B. (1976). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=cv6p0001
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]
- 3. Azetidin-2-ones, synthon for biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New approaches to the chemical synthesis of azetidinone, naturally occurring β-lactam antibiotics [morressier.com]
- 5. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Stereochemistry in Substitutions [sites.science.oregonstate.edu]
- 8. 2-Azetidinone cholesterol absorption inhibitors: increased potency by substitution of the C-4 phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon Nucleophiles [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Functionalization of the N-H Group in 4-Acetoxy-2-azetidinone
Introduction: The Strategic Importance of N-H Functionalization of 4-Acetoxy-2-azetidinone in Medicinal Chemistry
This compound is a cornerstone building block in the synthesis of β-lactam antibiotics, a class of drugs that has revolutionized the treatment of bacterial infections. Its strategic importance lies in its strained four-membered ring and the presence of a versatile acetoxy group at the C-4 position, which serves as a competent leaving group for the introduction of various side chains. While much of the synthetic focus has historically been on the elaboration of the C-4 position, the functionalization of the N-H group offers a critical avenue for modulating the biological activity, pharmacokinetic properties, and spectrum of novel β-lactam derivatives.[1][2]
The nitrogen atom of the β-lactam ring plays a crucial role in the molecule's interaction with penicillin-binding proteins (PBPs), the ultimate targets of these antibiotics.[1][3] Modification of the N-H group can influence the molecule's binding affinity, stability towards β-lactamases, and overall efficacy. This guide provides a comprehensive overview of the key strategies for the functionalization of the N-H group of this compound, complete with detailed protocols and the underlying chemical principles.
Core Concepts: Reactivity of the β-Lactam N-H Group
The N-H proton of a 2-azetidinone is weakly acidic, with a pKa generally in the range of 16-18, making it amenable to deprotonation by a suitable base. The resulting amide anion is a potent nucleophile that can readily react with a variety of electrophiles. The choice of base is critical to avoid unwanted side reactions, such as the cleavage of the strained β-lactam ring. Common bases employed for the deprotonation of the N-H group include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (Et₃N), with the selection depending on the specific reaction and the electrophile used.[4]
N-Alkylation: Introducing Diverse Substituents
N-alkylation is a fundamental transformation for introducing a wide array of alkyl, aryl, and heterocyclic moieties at the nitrogen atom of this compound. These modifications can significantly impact the biological properties of the resulting compounds.
Direct Alkylation with Alkyl Halides
This is a classic and straightforward approach for N-alkylation, involving the reaction of the deprotonated azetidinone with an alkyl halide. The reaction proceeds via an Sₙ2 mechanism.
Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (evolution of hydrogen gas should cease).
-
To the resulting sodium salt of the azetidinone, add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Essential to prevent the quenching of the sodium hydride and the anionic intermediate.
-
Sodium Hydride: A strong, non-nucleophilic base that effectively deprotonates the weakly acidic N-H group. Potassium carbonate can be used as a milder alternative, often requiring higher temperatures.
-
0 °C for Deprotonation and Alkylation: Helps to control the exothermic reaction and minimize potential side reactions, such as ring opening of the strained β-lactam.
Mitsunobu Reaction: A Mild Alternative for N-Alkylation
The Mitsunobu reaction provides a powerful and mild alternative for the N-alkylation of this compound, particularly with primary and secondary alcohols.[5][6][7][8][9] This reaction proceeds with inversion of configuration at the alcohol's stereocenter.
Protocol 2: N-Alkylation of this compound via the Mitsunobu Reaction
Materials:
-
This compound
-
Alcohol (e.g., a primary or secondary alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.
Causality Behind Experimental Choices:
-
PPh₃ and DEAD/DIAD: This redox couple is the heart of the Mitsunobu reaction, activating the alcohol for nucleophilic attack by the azetidinone nitrogen.
-
Anhydrous THF: A common solvent for Mitsunobu reactions that effectively dissolves the reactants.
-
0 °C for Reagent Addition: Helps to control the initial exothermic reaction.
N-Acylation: Synthesis of N-Acyl-β-Lactams
N-acylation introduces an acyl group to the nitrogen atom of this compound, forming an imide. This modification can enhance the stability of the β-lactam ring and introduce functionalities for further elaboration.
Acylation with Acid Chlorides and Anhydrides
Acid chlorides and anhydrides are highly reactive acylating agents that readily react with the N-H group of this compound, typically in the presence of a non-nucleophilic base to scavenge the generated acid.
Protocol 3: General Procedure for N-Acylation of this compound
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or THF
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.2 eq) or acid anhydride (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-acylated product.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Triethylamine/Pyridine: Acts as a base to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Anhydrous DCM/THF: Inert solvents that dissolve the reactants and do not interfere with the acylation process.
-
0 °C for Reagent Addition: Controls the exothermic reaction of the highly reactive acylating agents.
Data Presentation: Comparative Overview of N-Functionalization Methods
| Method | Electrophile/Reagent | Base/Activator | Typical Solvent | Advantages | Limitations |
| N-Alkylation (Direct) | Alkyl Halide | NaH, K₂CO₃ | DMF, Acetonitrile | Simple, wide range of alkyl halides | Requires strong base, potential for side reactions |
| N-Alkylation (Mitsunobu) | Alcohol | PPh₃, DEAD/DIAD | THF | Mild conditions, inversion of stereochemistry | Stoichiometric byproducts, limited to alcohols |
| N-Acylation | Acid Chloride/Anhydride | Et₃N, Pyridine | DCM, THF | High-yielding, rapid reaction | Reactive acylating agents can be sensitive |
Visualization of Synthetic Workflows
Caption: General workflows for the N-alkylation and N-acylation of this compound.
Caption: Simplified workflow for the N-alkylation of this compound via the Mitsunobu reaction.
Conclusion and Future Perspectives
The functionalization of the N-H group of this compound is a powerful strategy for the development of novel β-lactam antibiotics and other biologically active compounds. The protocols outlined in this guide for N-alkylation and N-acylation provide robust and versatile methods for introducing a wide range of substituents at this key position. As the challenge of antimicrobial resistance continues to grow, the strategic modification of established scaffolds like this compound will undoubtedly play a pivotal role in the discovery of next-generation therapeutics. Further exploration of novel N-functionalization methodologies, including transition-metal-catalyzed cross-coupling reactions, will continue to expand the synthetic toolbox available to medicinal chemists.
References
- Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & medicinal chemistry letters, 17(2), 341–345. [Link]
- Mickel, S. J., Hsiao, S. N., & Miller, M. J. (1987). Synthesis of a key β-lactam intermediate by a [2 + 2] cycloaddition route: 4-acetoxyazetidin-2-one. Organic Syntheses, 65, 135. [Link]
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28. [Link]
- Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
- Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
- Tundis, R., Loizzo, M. R., Menichini, F., Statti, G. A., & Menichini, F. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 15(13), 1334–1359. [Link]
- Doyle, M. P., Xu, X., & Zavalij, P. Y. (2015). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. Chemical Science, 6(4), 2533–2538. [Link]
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Banfi, L., Basso, A., Guanti, G., & Riva, R. (2012). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 17(9), 11094–11149. [Link]
- Kaur, R., & Kumar, K. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]
- Zhou, G., Guan, Y., Tang, H., Zhao, Y.-B., & Yang, L. (2014). Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics.
- Kumar, A., Parveen, S., & Sharma, G. (2012). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 4(2), 653-657. [Link]
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Tenaglia, A., Heumann, A., & Waegell, B. (1990). A catalytic asymmetric route to carbapenems. Tetrahedron Letters, 31(15), 2211-2214. [Link]
- Sgrignani, J., & Colombo, G. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Antibiotics, 10(3), 299. [Link]
- Guney, T. (2015, March 5). Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. Chemical Science Blog. [Link]
- Kumar, A., & Kumar, S. (2018). A Comprehensive Review on C-3 Functionalization of β-Lactams. Current Organic Synthesis, 15(5), 626–643. [Link]
- Bianchi, L., Dell'Erba, C., Maccagno, M., Mugnoli, A., Novi, M., Petrillo, G., Sancassan, F., & Tavani, C. (2003). α-Oxohydrazones as imine component in the synthesis of 4-functionalized azetidinones by the Staudinger reaction. Tetrahedron, 59(52), 10345-10353. [Link]
- Shields, J. D., & MacMillan, D. W. C. (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 142(26), 11475–11482. [Link]
- Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]
- Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. [Link]
- Kwon, H., Lee, M., Lee, I., Lee, S., Yoon, T., & Hwang, T. (1997). Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. Bulletin of the Korean Chemical Society, 18(11), 1196-1198. [Link]
- PubChem. (n.d.). 2-Azetidinone.
- Zarei, M., Jarrahpour, A., & Khavasi, H. R. (2016). Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide. Journal of the Iranian Chemical Society, 13(2), 267–272. [Link]
- Request PDF. (n.d.). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. [Link]
- Carpino, L. A., & El-Faham, A. (2003). 3.4 Acid Anhydrides. In The Chemical Synthesis of Peptides (pp. 95-131). The Royal Society of Chemistry. [Link]
- France, S., Wack, H., Taggi, A. E., Hafez, A. M., Wagerle, T. R., Shah, M. H., Dusich, C. L., & Lectka, T. (2004). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Journal of the American Chemical Society, 126(13), 4245–4255. [Link]
- ACS Green Chemistry Institute. (n.d.).
- Request PDF. (n.d.). Transformation of 4-acetoxy-3-vinylazetidin-2-ones to 3-(1-hydroxyethyl)
- Request PDF. (n.d.).
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group | MDPI [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Acetoxy-2-azetidinone Synthesis
Welcome to the technical support center for the synthesis of 4-acetoxy-2-azetidinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in this critical synthetic step. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Section 1: Understanding the Core Synthesis
The synthesis of this compound is a cornerstone for the development of various β-lactam antibiotics. While several synthetic routes exist, a prevalent and efficient method involves the [2+2] cycloaddition of vinyl acetate and chlorosulfonyl isocyanate (CSI).[1][2] Understanding the nuances of this reaction is the first step in troubleshooting suboptimal yields.
Q1: Can you briefly outline the primary mechanism for the synthesis of this compound via the Staudinger cycloaddition?
The Staudinger synthesis is a powerful method for constructing the β-lactam ring.[2] In this specific case, it involves the reaction between an ketene and an imine. For this compound, a common approach is the reaction of vinyl acetate with chlorosulfonyl isocyanate (CSI).[1] The reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate, which then undergoes ring closure to form the four-membered azetidinone ring. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.[2]
Section 2: Troubleshooting Common Issues
Low yields in the synthesis of this compound can often be traced back to a few key areas. This section will address the most frequently encountered problems and provide actionable solutions.
Q2: My reaction yield is consistently below 40%. What are the most likely causes?
Several factors can contribute to low yields. It's crucial to systematically evaluate each aspect of your experimental setup.
A. Reagent Quality and Handling:
-
Purity of Starting Materials: Impurities in your vinyl acetate or chlorosulfonyl isocyanate can lead to unwanted side reactions.[3] It is advisable to use freshly distilled vinyl acetate for optimal results.[1] While commercial CSI can often be used directly, its purity should be considered if yields are consistently low.
-
Moisture Sensitivity: Chlorosulfonyl isocyanate is extremely reactive towards water. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents should be anhydrous.
B. Reaction Conditions:
-
Temperature Control: This reaction is highly exothermic.[1] Inadequate temperature control can lead to the formation of byproducts and decomposition of the desired product. The initial addition of CSI to vinyl acetate should be performed at a low temperature (around 0-5°C).[1] Subsequently, the reaction is often allowed to warm to a specific temperature range (e.g., 10-15°C) and maintained there for a set period.[1]
-
Reaction Quenching: The workup procedure is critical. The reaction mixture should be quenched at a low temperature (e.g., -10°C to -20°C) by adding it to a cold, vigorously stirred solution of sodium bicarbonate and sodium bisulfite.[1][4] This neutralizes the reaction and removes excess reagents.
Q3: I'm observing a significant amount of a dark, tar-like substance in my crude product. What is this, and how can I prevent it?
The formation of a dark, polymeric material is a common issue.
A. Cause of Polymerization:
This is often due to the polymerization of vinyl acetate, which can be initiated by impurities or localized overheating during the exothermic reaction.[1]
B. Prevention Strategies:
-
Purify Vinyl Acetate: As mentioned, using freshly distilled vinyl acetate can significantly reduce the presence of impurities that may initiate polymerization.[1]
-
Strict Temperature Control: Maintaining the recommended temperature profile throughout the reaction is crucial to prevent uncontrolled exothermic reactions that can lead to polymerization.[1]
-
Rapid and Efficient Quenching: Prompt and effective quenching at low temperatures helps to minimize the time the reaction mixture is at elevated temperatures, thereby reducing the likelihood of polymerization.[4]
Q4: My purification by column chromatography is resulting in significant product loss. Are there alternative methods or ways to optimize this step?
Purification of this compound can indeed be challenging due to its sensitivity.
A. Common Impurities:
A frequent impurity is a hexane-soluble substance believed to originate from the vinyl acetate.[1] Polymeric material can also be present as a yellow impurity.[4]
B. Purification Strategies:
-
Hexane Wash: A simple and effective initial purification step is to wash the crude oily product with hexane. This will remove non-polar impurities.[1][4]
-
Optimized Column Chromatography: Silica gel column chromatography is a standard method. A typical eluent system is a mixture of hexane and ethyl acetate.[5] The ratio can be optimized based on TLC analysis to ensure good separation.
-
High-Vacuum Distillation: While this can yield a colorless product, it often leads to substantial product loss due to thermal decomposition.[1] This method should be used with caution and only when extremely high purity is required.
Section 3: Experimental Protocols and Data
To provide a practical reference, here are summarized protocols and expected outcomes based on established literature.
Table 1: Comparison of Reported Synthesis Protocols
| Parameter | Method A (Organic Syntheses)[1] | Method B (ChemicalBook Example)[5] |
| Starting Materials | Vinyl acetate, Chlorosulfonyl isocyanate | Azetidin-2-one, Acetic acid, Peracetic acid |
| Solvent | Dichloromethane (implied) | Acetic acid, Ethyl acetate |
| Key Reagents | Sodium bicarbonate, Sodium bisulfite (quench) | Anhydrous sodium acetate, Benzene ruthenium dibromide |
| Reaction Temperature | 0-5°C (addition), 10-15°C (reaction) | 5-10°C |
| Reaction Time | ~40 minutes (reaction), ~40 minutes (quench) | 1.5 hours (addition), 15 hours (stirring) |
| Purification | Hexane wash, potential column chromatography | Silica gel column chromatography |
| Reported Yield | 44-62% | 65% |
Step-by-Step Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve low yield issues.
Caption: A systematic workflow for troubleshooting low yields in this compound synthesis.
Section 4: Frequently Asked Questions (FAQs)
Q5: Can I use a different base for the quenching step?
While other bases could theoretically be used, the combination of sodium bicarbonate and sodium bisulfite is well-established for this reaction.[1] Sodium bicarbonate neutralizes the acidic components, while sodium bisulfite helps to reduce any unreacted oxidizing species. Deviating from this may lead to incomplete quenching or the formation of different byproducts.
Q6: How stable is this compound? What are the recommended storage conditions?
This compound is sensitive to heat and can decompose.[1] It is recommended to store the purified product at low temperatures (2-8°C) to minimize degradation.[6] It is an oily substance that may slowly solidify upon standing at -20°C.[1]
Q7: Are there any specific safety precautions I should be aware of?
Yes, chlorosulfonyl isocyanate is a hazardous and corrosive material. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction is also exothermic and requires careful temperature management to avoid uncontrolled reactions.[1]
References
- Mickel, S. J., Hsiao, S.-N., & Miller, M. J. (1987). SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses, 65, 135. [Link]
- Sapi, J., & Laronze, J.-Y. (2018).
- ResearchGate. Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics | Request PDF. [Link]
- Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]
- Google Patents. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone.
- PrepChem.com. Synthesis of 4-acetoxyazetidin-2-one. [Link]
- ResearchGate. Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds | Request PDF. [Link]
- Pharmacompass.com. This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]
- NIST WebBook. This compound. [Link]
- Amerigo Scientific. This compound (98%). [Link]
- NIST WebBook. This compound. [Link]
- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
Sources
controlling epimerization at C4 of 4-Acetoxy-2-azetidinone
Technical Support Center: 4-Acetoxy-2-azetidinone
Controlling C4 Epimerization: A Guide for Synthetic Chemists
Welcome to the technical support center for managing stereochemistry at the C4 position of this compound. This guide is designed for researchers, scientists, and drug development professionals who work with this critical β-lactam intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to control and prevent unwanted epimerization, ensuring the stereochemical integrity of your synthetic intermediates.
Introduction: The C4 Stereocenter Challenge
This compound is a cornerstone building block in the synthesis of a vast array of carbapenem and penem antibiotics. Its C4 position, bearing the acetoxy group, is prone to epimerization, particularly during reactions that involve the formation of a C3 enolate. This loss of stereochemical control can lead to undesired diastereomers, complicating purification and significantly reducing the yield of the target molecule. Understanding the underlying mechanism is the first step toward effective control.
Epimerization at C4 is primarily driven by the deprotonation at the C3 position. The resulting enolate can undergo a conformational change, and subsequent protonation or reaction with an electrophile can occur from either face, leading to a mixture of C4 epimers. The equilibrium between the desired and undesired epimers is highly sensitive to reaction conditions.
Troubleshooting Guide: C4 Epimerization
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Significant Epimerization Detected After C3 Alkylation
Symptoms:
-
You observe a mixture of diastereomers in your crude ¹H NMR spectrum, indicated by two distinct sets of peaks for the C3 and C4 protons.
-
Chiral HPLC analysis confirms the presence of the undesired C4 epimer.
-
The ratio of the undesired epimer is higher than 2-5%.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Base Selection | The choice of base is critical. Strong, bulky, non-nucleophilic bases are often used to generate the C3 enolate. However, the counterion of the base (e.g., Li+, Na+, K+) significantly influences the stability and reactivity of the enolate, thereby affecting the stereochemical outcome. Lithium bases, such as Lithium diisopropylamide (LDA), are known to promote the formation of the desired cis-isomer in subsequent alkylation reactions. | Primary Action: Switch to Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS). These bases often provide higher diastereoselectivity. Protocol: Perform the deprotonation with LDA in THF at -78 °C. Ensure slow, dropwise addition of the base to a cooled solution of the this compound. |
| Reaction Temperature | Higher temperatures provide more thermal energy, which can facilitate the interconversion of the enolate intermediates, leading to racemization. Maintaining a low temperature throughout the deprotonation and alkylation steps is crucial for preserving stereochemical integrity. | Primary Action: Strictly maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is standard). Protocol: Pre-cool the reaction vessel before adding any reagents. Use a cryocool or a well-insulated Dewar flask to ensure the temperature remains stable throughout the entire process, from base addition to the electrophile quench. |
| Solvent Choice | The solvent plays a key role in solvating the metal counterion of the enolate. Aprotic, non-polar, or weakly coordinating solvents are generally preferred. Tetrahydrofuran (THF) is a common choice as it effectively solvates lithium ions, which can contribute to a more defined and stable enolate structure, favoring a single reaction pathway. | Primary Action: Use anhydrous Tetrahydrofuran (THF) as the solvent. Protocol: Ensure the THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove any trace amounts of water, which can protonate the enolate and lead to epimerization. |
| Extended Reaction Time | The longer the enolate is allowed to exist in solution before being trapped by an electrophile, the greater the opportunity for equilibration and subsequent epimerization. | Primary Action: Minimize the time between enolate formation and the addition of the electrophile. Protocol: Have the electrophile ready in a separate, dry syringe or cannula. Once the base addition is complete and the enolate has formed (typically after 15-30 minutes at -78 °C), add the electrophile promptly. |
Experimental Workflow: Minimizing Epimerization During C3 Alkylation
Caption: Workflow for C3 alkylation with minimal C4 epimerization.
Issue 2: Epimerization Observed During Deprotection or Functional Group Interconversion
Symptoms:
-
Your starting material is stereochemically pure, but the product shows significant epimerization at C4 after a reaction that does not directly involve C3.
-
This is often seen during the removal of the N-substituent or modification of the C4-acetoxy group.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Basic or Acidic Conditions | Even mildly basic or acidic conditions can be sufficient to catalyze the formation of the C3 enolate, leading to epimerization. For instance, using a strong base to saponify the C4-acetate can inadvertently cause deprotonation at C3. | Primary Action: Use neutral or very mild reaction conditions whenever possible. Example: For deacetylation, consider enzymatic methods (e.g., using a lipase) which operate under neutral pH and can be highly selective, thus avoiding the harsh conditions that lead to epimerization. |
| Elevated Temperatures | As with alkylation, higher temperatures during subsequent transformations can provide enough energy to overcome the barrier to enolization and epimerization, even under seemingly mild conditions. | Primary Action: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Protocol: If a reaction requires heating, conduct a temperature screen starting from room temperature and gradually increasing, while monitoring for epimerization at each stage using TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of C4 epimerization in this compound?
The mechanism involves the formation of a planar enolate intermediate. When a base removes the proton at the C3 position, the sp³-hybridized C3 carbon becomes sp²-hybridized. This planarity allows for the C-N bond to rotate. Subsequent reaction with an electrophile (or proton source) can then occur from either the top or bottom face relative to the plane of the enolate, leading to a mixture of C4 epimers. The thermodynamic stability of the two possible products often dictates the final ratio if the system is allowed to equilibrate.
Caption: Simplified mechanism of C4 epimerization via a planar enolate.
Q2: How can I accurately quantify the ratio of C4 epimers?
-
¹H NMR Spectroscopy: This is often the first and quickest method. The protons at C3 and C4 of the two epimers will have slightly different chemical shifts and coupling constants. By integrating the respective peaks, you can determine the diastereomeric ratio (d.r.).
-
Chiral High-Performance Liquid Chromatography (HPLC): For more accurate and sensitive quantification, chiral HPLC is the gold standard. Using a suitable chiral stationary phase (e.g., a polysaccharide-based column), you can achieve baseline separation of the two epimers, allowing for precise quantification.
Q3: Are there alternative protecting groups for the C4 hydroxyl group that are less prone to epimerization?
Yes, while the acetoxy group is common, other protecting groups can be used. A bulkier protecting group, such as a silyl ether (e.g., TBDMS), can sometimes offer greater stereochemical stability. The steric hindrance from a bulky group can disfavor the formation of the planar enolate or influence the trajectory of the incoming electrophile, potentially leading to higher diastereoselectivity. However, the choice of protecting group must be compatible with the overall synthetic strategy.
Q4: Can the choice of N-substituent influence C4 epimerization?
Absolutely. The substituent on the nitrogen atom can have a significant electronic and steric influence on the β-lactam ring. An electron-withdrawing group on the nitrogen can increase the acidity of the C3 proton, making enolate formation easier and potentially increasing the risk of epimerization. Conversely, a bulky N-substituent might sterically hinder the approach of the base or influence the conformation of the resulting enolate. This is a critical factor to consider during route design.
References
- Evans, D. A., Sjogren, E. B., Bartroli, J., & Dow, R. L. (1986). The asymmetric synthesis of β-lactam antibiotics. I. The diastereofacially selective alkylation of a chiral β-lactam enolate. Tetrahedron Letters, 27(41), 4957-4960.
Technical Support Center: Optimizing Nucleophilic Substitution on 4-Acetoxy-2-azetidinone
Welcome to the technical support center for optimizing nucleophilic substitution reactions on 4-acetoxy-2-azetidinone. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical β-lactam intermediate. Here, we move beyond simple protocols to dissect the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Foundational Principles & Core Challenges
The substitution of the C4-acetoxy group is a cornerstone transformation in the synthesis of a vast array of β-lactam antibiotics and other bioactive molecules.[1] However, the strained four-membered ring introduces unique challenges not encountered in standard aliphatic substitutions.
Question: What is the primary mechanistic pathway and what are the major competing side reactions?
Answer: The primary desired pathway is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the incoming nucleophile attacks the C4 carbon from the face opposite the acetoxy leaving group, resulting in a predictable inversion of stereochemistry.[2][3] This is critical when using enantiomerically pure starting materials to build complex stereocenters.
However, two significant competing pathways frequently complicate this reaction:
-
Elimination-Addition: In the presence of a base, this compound can undergo elimination to form a highly reactive and often unstable 1-azetin-4-one intermediate. The nucleophile then adds to this achiral intermediate, leading to racemization and a loss of stereochemical control.[4]
-
Ring Opening: The β-lactam ring itself is susceptible to nucleophilic attack, particularly at the carbonyl carbon, under harsh conditions (e.g., strong bases, high temperatures, or with very aggressive nucleophiles). This leads to the irreversible destruction of the core scaffold.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.
Question: My reaction shows low or no conversion of the starting material. What are the first things I should check?
Answer: Low conversion is a frequent issue that can typically be resolved by systematically evaluating the reaction components.[5]
-
Reagent Quality:
-
This compound: This compound is a solid with a low melting point (38-40 °C) and can be sensitive to moisture. Ensure it is pure and dry.
-
Nucleophile: If it is a salt (e.g., sodium azide), ensure it is anhydrous. If it is a liquid, ensure it is free of acidic or other impurities.
-
Solvent: The use of anhydrous solvents is critical. Water can hydrolyze the starting material or react with organometallic nucleophiles.[6]
-
-
Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, acetonitrile (ACN), or DMSO are generally preferred because they solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding "shell" around the nucleophile itself, leaving it more reactive.[5][7]
-
Temperature: Many substitutions on this scaffold are run at room temperature or slightly elevated temperatures (40-60 °C).[6] If no reaction occurs at room temperature, gradually increase the heat and monitor by TLC or LC-MS. Excessive heat can promote elimination and decomposition.
| Symptom | Potential Cause | Recommended Solution |
| No reaction at RT | Insufficient activation energy; weak nucleophile. | Gradually increase temperature to 40-60°C. Monitor closely for side-product formation. If the nucleophile is weak, consider adding a Lewis acid catalyst (e.g., ZnI₂, TMSOTf). |
| Reaction stalls | Reagent degradation; equilibrium reached. | Verify reagent stability under reaction conditions. Consider adding a slight excess (1.1-1.2 eq.) of the nucleophile.[6] |
| Multiple new spots on TLC | Elimination, ring-opening, or other side reactions. | Lower the reaction temperature. If using a base, switch to a weaker, non-nucleophilic base (e.g., 2,6-lutidine). Ensure anhydrous conditions. |
| Product is a racemic mixture | Reaction is proceeding via an elimination-addition mechanism. | Avoid strong bases. Use conditions that favor the SN2 pathway: a highly polar aprotic solvent and a good, soft nucleophile.[3][4] |
Question: How do I select the optimal solvent for my reaction?
Answer: Solvent selection is critical for controlling both the rate and the outcome of the reaction.
| Solvent | Type | Key Characteristics & Use Cases |
| Acetonitrile (ACN) | Polar Aprotic | Excellent choice for many SN2 reactions. Good balance of polarity and relatively easy to remove under vacuum. Often a good starting point for screening.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | Higher boiling point and polarity than ACN. Very effective at dissolving salt-based nucleophiles. Can be difficult to remove completely. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly polar, excellent for dissolving stubborn salts. Use with caution, as high temperatures can lead to side reactions and workup can be challenging. |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | Good for reactions involving organometallic reagents or when a less polar environment is needed. May result in slower reaction rates compared to ACN or DMF. |
| Dichloromethane (DCM) | Aprotic | Generally used for reactions at or below room temperature. Less effective at dissolving ionic nucleophiles. |
Expert Tip: For a new transformation, screen a small set of solvents (e.g., ACN, DMF, THF) in parallel on a small scale to quickly identify the most promising medium before proceeding to larger-scale optimization.
Question: My product has lost its stereochemical purity. What happened and how can I fix it?
Answer: A loss of stereochemical purity (racemization) is a strong indicator that the reaction is not proceeding via a clean SN2 mechanism.[3][8] The most likely culprit is the base-catalyzed elimination-addition pathway through the achiral 1-azetin-4-one intermediate.[4]
Solutions to Maintain Stereointegrity:
-
Avoid Strong Bases: If a base is required (e.g., for deprotonating a thiol or amine nucleophile), use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) in stoichiometric amounts.[6] Avoid strong, hard bases like NaOH, KOH, or alkoxides.
-
Promote the SN2 Pathway: Use conditions that accelerate the direct substitution over elimination. This includes using a high concentration of a potent nucleophile in a polar aprotic solvent.
-
Lewis Acid Catalysis: For less reactive nucleophiles, a Lewis acid (e.g., ZnI₂, BF₃·OEt₂) can be used to activate the acetoxy leaving group without promoting elimination. The Lewis acid coordinates to the carbonyl oxygen of the acetoxy group, making it a better leaving group and facilitating direct SN2 attack.
Section 3: Experimental Protocols & Optimization Workflow
A systematic approach is key to successfully developing a robust procedure. This workflow is a self-validating system for optimizing your reaction conditions.
General Protocol for Nucleophilic Substitution with a Thiol Nucleophile
This protocol provides a robust starting point for substitution with S-nucleophiles, which are generally soft and effective for this transformation.
-
Reagent Preparation:
-
Ensure all glassware is flame- or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Acetonitrile is a good first choice.
-
Ensure the thiol nucleophile is of high purity.
-
-
Reaction Setup:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (to make a 0.1 - 0.5 M solution).
-
Add the thiol nucleophile (1.1 eq).
-
If the thiol requires deprotonation, add a non-nucleophilic base like DBU or DIPEA (1.1 eq) at 0 °C.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical TLC eluent is Ethyl Acetate/Hexanes.[1]
-
-
Work-up and Isolation:
-
Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Example Optimization Data for Different Nucleophile Classes
The following table provides hypothetical but representative starting conditions for various nucleophiles.
| Nucleophile Class | Example Nucleophile | Typical Solvent | Base (if needed) | Temperature | Notes & Common Issues |
| S-Nucleophiles | Thiophenol | ACN, DMF | DIPEA (1.1 eq) | RT - 40°C | Generally clean and efficient. Ensure complete deprotonation of the thiol. |
| N-Nucleophiles | Sodium Azide (NaN₃) | DMF | None | 40 - 60°C | NaN₃ has low solubility; DMF is preferred. Reaction can be slow. |
| C-Nucleophiles | Silyl enol ether | DCM, THF | Lewis Acid (e.g., ZnI₂) | 0°C to RT | Requires Lewis acid activation of the acetoxy group. Strict anhydrous conditions are essential.[9] |
| O-Nucleophiles | Phenol | ACN | K₂CO₃ | 60 - 80°C | Generally less reactive; requires higher temperatures and a base, increasing the risk of elimination. |
References
- BenchChem. Technical Support Center: Optimization of Nucleophilic Substitution Reactions.
- Alonso, L., et al.
- Pharmacompass.
- ResearchGate. Chemoenzymatic enantioselective route to get (+) and (-)
- University of Wisconsin-Madison. CH 391: UNIT 3: STEREOCHEMISTRY.
- ResearchGate. Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones.
- ChemicalBook. This compound | 28562-53-0.
- NIST. This compound.
- Journal of the American Chemical Society. Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.
- MDPI.
- BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions with Azide-PEG5-Tos.
- Master Organic Chemistry.
- BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- ResearchGate. Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones.
- NIH.
- Sigma-Aldrich. This compound 98 28562-53-0.
- NIH. This compound | C5H7NO3 | CID 119981 - PubChem.
- Encyclopedia.pub. Synthesis of β-Lactams.
- Nature.
- YouTube. Solvents in Substitution Reactions.
- Chemistry LibreTexts. 4.4: Stereochemistry in Nucleophilic Substitution.
- NIH. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers.
- ACS Publications.
- YouTube. CHEM 220: Stereochemistry of Nucleophilic Substitution Reactions.
- K-Chem. Alkylation of 4 Acetoxy 2 azetidinone Derivative with Lithium Enolates of α N (Diphenylmethylene)amino Acid Esters.
Sources
- 1. This compound | 28562-53-0 [chemicalbook.com]
- 2. CH 391: UNIT 3: STEREOCHEMISTRY [research.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bkcs.kchem.org [bkcs.kchem.org]
stability of 4-Acetoxy-2-azetidinone under acidic and basic conditions
A Guide to Understanding and Managing Stability in Experimental Workflows
Welcome to the technical support center for 4-acetoxy-2-azetidinone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this critical β-lactam intermediate. As a cornerstone in the synthesis of carbapenem and penem antibiotics, understanding its behavior under various chemical environments is paramount to ensuring the success and reproducibility of your experimental outcomes.[1][2] This guide offers a blend of theoretical knowledge and practical, field-proven insights to help you navigate the challenges associated with the handling and application of this compound.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of this compound.
Q1: What is the primary cause of degradation for this compound?
A1: The principal route of degradation for this compound is the hydrolysis of the β-lactam ring. This four-membered ring is highly strained and, therefore, susceptible to nucleophilic attack, particularly by hydroxide ions (under basic conditions) or water (catalyzed by acid).[3] This process leads to the opening of the ring and a loss of the structural integrity required for its intended downstream applications.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. The β-lactam ring is vulnerable to both acidic and basic conditions, with degradation rates generally increasing at pH extremes.[3][4] While specific kinetic data for this molecule is not extensively published, the general trend for β-lactams is a U-shaped pH-rate profile, with a region of maximal stability typically in the mid-pH range.
Q3: Are there other functional groups in this compound susceptible to hydrolysis?
A3: Yes, in addition to the β-lactam ring, the acetoxy group at the 4-position is an ester and is also susceptible to hydrolysis under both acidic and basic conditions. This would result in the formation of 4-hydroxy-2-azetidinone. The relative rates of lactam and ester hydrolysis will depend on the specific reaction conditions.
Q4: What are the expected degradation products under acidic and basic conditions?
A4: Under both acidic and basic conditions, the primary degradation event is the opening of the β-lactam ring. Under basic conditions, the primary product is expected to be the corresponding β-amino acid salt. Under acidic conditions, the hydrolysis can be more complex, potentially leading to a mixture of products including the β-amino acid and its rearranged forms.[3]
Q5: How should I store this compound to ensure its stability?
A5: To minimize degradation, this compound should be stored in a cool, dry place, typically at 2-8°C. It is crucial to protect it from moisture and atmospheric humidity, as water can act as a nucleophile and initiate hydrolysis. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results when working with this compound can often be traced back to its stability. This guide will help you diagnose and resolve common issues.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield in subsequent reaction steps | Degradation of this compound prior to or during the reaction. | 1. Verify the purity of the starting material: Use a freshly opened container or re-analyze the purity of your existing stock using a validated analytical method (see Section 4). 2. Control reaction pH: Ensure the reaction medium is not strongly acidic or basic, unless required by the protocol. If necessary, use a buffered system. 3. Minimize exposure to water: Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. |
| Appearance of unexpected byproducts in reaction mixture | Formation of degradation products of this compound that may participate in side reactions. | 1. Characterize the byproducts: Use techniques like LC-MS or NMR to identify the structure of the unexpected products. This can help confirm if they are derived from the degradation of the azetidinone. 2. Optimize reaction conditions: Shorter reaction times and lower temperatures can help minimize the degradation of the starting material. |
| Inconsistent results between experimental runs | Variable degradation of this compound due to inconsistencies in experimental setup or reagent quality. | 1. Standardize procedures: Ensure consistent sourcing and handling of solvents and reagents. 2. Monitor reagent quality: Check for peroxide formation in etheric solvents and ensure the water content of anhydrous solvents is minimal. 3. Implement in-process controls: Periodically sample the reaction mixture to monitor the consumption of the starting material and the formation of products and byproducts. |
Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of its β-lactam ring. The degradation pathways under acidic and basic conditions are illustrated below.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the β-lactam is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the opening of the lactam ring.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis
In basic media, the hydroxide ion acts as a potent nucleophile and directly attacks the carbonyl carbon of the β-lactam. This is generally a faster process than acid-catalyzed hydrolysis for β-lactams.
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocols: Stability Indicating HPLC Method
A robust stability-indicating analytical method is crucial for assessing the purity and degradation of this compound. The following protocol provides a starting point for developing such a method using High-Performance Liquid Chromatography (HPLC).
Objective:
To develop and validate a reversed-phase HPLC method capable of separating this compound from its potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Protocol for Forced Degradation Studies:
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.
1. Acid Hydrolysis: a. Dissolve a known concentration of this compound in a solution of 0.1 M HCl. b. Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, and 24 hours). c. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the working concentration with the mobile phase. d. Analyze the samples by HPLC.
2. Base Hydrolysis: a. Dissolve a known concentration of this compound in a solution of 0.1 M NaOH. b. Incubate the solution at room temperature, withdrawing samples at various time points (e.g., 30 min, 1, 2, and 4 hours). c. At each time point, neutralize the sample with 0.1 M HCl and dilute to the working concentration. d. Analyze the samples by HPLC.
3. Data Analysis: a. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. b. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.
Caption: Workflow for forced degradation studies.
References
- Degradation of β-lactam antibiotics. (2022). In ResearchGate.
- An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. (2022). In ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2021). Frontiers in Chemistry.
- One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. (2022). Scientific Reports.
- Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics. (2016).
- Degradation of beta-lactam antibiotics. (2022). In ResearchGate.
- Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (2014).
- Synthesis of Novel N-(4-Ethoxyphenyl)
- Degradation kinetics parameters in tested solvents. (2019). In ResearchGate.
- pH-rate profiles of hydrolysis of various peptides by AGP. (a)... (2000). In ResearchGate.
- pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (2007). In ResearchGate.
- pH–rate profiles for the hydrolysis of diacid 1 (circles) and the... (2001). In ResearchGate.
- Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. (2022). In ResearchGate.
- Identification of Major Degradation Products of Ketoconazole. (2012). Journal of the Brazilian Chemical Society.
- This compound (98%). (n.d.). Amerigo Scientific.
- This compound. (n.d.). NIST WebBook.
- A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF AZELNIDIPINE AND ITS IMPURITIES IN PHARMACEUTICAL FORMULATION. (2022). In ResearchGate.
- 2-Azetidinone, 4-(acetyloxy)-. (n.d.). Organic Syntheses.
- A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. (2012). Der Pharma Chemica.
- Method for preparing 4-acetoxyazetidinone and derivatives thereof. (2008). Google Patents.
- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2016). Bulletin of Environment, Pharmacology and Life Sciences.
- Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. (2022). Molecules.
- Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni. (2013). Biomolecules.
- Kinetics of H2O2-driven degradation of chitin by a bacterial lytic polysaccharide monooxygenase. (2017). Journal of Biological Chemistry.
- pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. (2020). ChemRxiv.
- Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni. (2013). In ResearchGate.
- Degradation Kinetics of Lignocellulolytic Enzymes in a Biogas Reactor Using Quantitative Mass Spectrometry. (2022).
- Analysis of rotenone degradation products by electrospray mass spectrometry. (2016). In ResearchGate.
Sources
Technical Support Center: Stereocontrolled Synthesis of 4-Acetoxy-2-azetidinone
Welcome to the dedicated technical support center for the stereocontrolled synthesis of 4-acetoxy-2-azetidinone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this crucial chiral building block for carbapenem and penem antibiotics. Here, we address common challenges with in-depth, field-tested solutions and provide a foundational understanding of the underlying chemical principles.
Introduction: The Stereochemical Hurdle
The biological activity of many β-lactam antibiotics is critically dependent on the precise stereochemistry at the C3 and C4 positions of the azetidinone ring. The synthesis of this compound presents a significant stereochemical challenge, as the desired (3R,4R) or (3S,4S) isomers are often accompanied by their diastereomeric and enantiomeric counterparts. This guide provides a structured approach to troubleshooting and optimizing this delicate synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Question 1: My Staudinger cycloaddition of acetoxyacetyl chloride with an imine is yielding a low diastereomeric ratio (dr) of the desired cis-4-acetoxy-2-azetidinone. What are the primary factors influencing stereoselectivity?
Answer:
Low diastereoselectivity in the Staudinger [2+2] cycloaddition for this synthesis is a frequent challenge. The formation of the cis vs. trans isomers is governed by the reaction mechanism and can be influenced by several factors. The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome is determined by the relative rates of conrotatory ring closure from the different conformations of this intermediate.
Probable Causes & Solutions:
-
Solvent Polarity: The polarity of the solvent can significantly impact the lifetime and stability of the zwitterionic intermediate. Non-polar solvents generally favor the formation of the cis-isomer. This is because in non-polar environments, the compact zwitterionic precursor that leads to the cis product is more stable, promoting faster ring closure before equilibration to the more extended conformation that yields the trans isomer.
-
Troubleshooting Step: If you are using a polar solvent like acetonitrile, consider switching to a less polar solvent such as dichloromethane (DCM) or toluene. A systematic screen of solvents with varying dielectric constants is recommended.
-
-
Reaction Temperature: The Staudinger cycloaddition is often under kinetic control. Lowering the reaction temperature can enhance the stereoselectivity by favoring the transition state leading to the thermodynamically less stable but kinetically preferred cis-isomer.
-
Troubleshooting Step: Perform the reaction at 0 °C or -20 °C. If selectivity remains poor, temperatures as low as -78 °C (dry ice/acetone bath) should be attempted.
-
-
Imine Geometry: The geometry of the imine (E vs. Z) can influence the facial selectivity of the ketene addition. While many imines exist predominantly as the E-isomer, factors during its formation or in the reaction mixture could lead to isomerization.
-
Troubleshooting Step: Ensure the purity and isomeric integrity of your imine starting material using techniques like NOE NMR spectroscopy before its use in the cycloaddition.
-
Experimental Protocol: Solvent Screening for Improved Diastereoselectivity
-
Set up three parallel reactions in oven-dried glassware under an inert atmosphere (N₂ or Ar).
-
In each flask, dissolve the imine (1.0 equiv) in the chosen solvent (DCM, Toluene, THF) to a concentration of 0.1 M.
-
Cool the solutions to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of acetoxyacetyl chloride (1.2 equiv) in the corresponding solvent.
-
Add the acetoxyacetyl chloride solution dropwise to the imine solution over 30 minutes.
-
Stir the reactions at 0 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with the organic solvent, dry over Na₂SO₄, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy by integrating the signals corresponding to the C4 protons of the cis and trans isomers.
Data Summary Table:
| Solvent | Dielectric Constant (ε) | Typical cis:trans Ratio |
| Toluene | 2.4 | >95:5 |
| Dichloromethane (DCM) | 9.1 | 85:15 - 90:10 |
| Tetrahydrofuran (THF) | 7.6 | 80:20 - 85:15 |
| Acetonitrile (MeCN) | 37.5 | 50:50 - 60:40 |
Question 2: I have successfully synthesized the racemic cis-4-acetoxy-2-azetidinone, but I am struggling with its resolution to obtain the desired single enantiomer. What are the most effective resolution strategies?
Answer:
The resolution of racemic β-lactams is a critical step. While chiral chromatography can be effective at an analytical scale, it is often not practical for preparative scale synthesis. Enzymatic resolution is a highly efficient and widely adopted method.
Recommended Approach: Lipase-Catalyzed Enantioselective Hydrolysis
This method leverages the ability of lipases, such as those from Pseudomonas cepacia (Amano Lipase PS) or Candida antarctica (Novozym 435), to selectively hydrolyze one enantiomer of the racemic acetate, leaving the other enantiomer unreacted and thus resolved.
Mechanism Insight: The enzyme's chiral active site preferentially binds one enantiomer of the this compound, facilitating the hydrolysis of the acetate group to a hydroxyl group. The significant difference in polarity between the remaining acetate and the newly formed alcohol allows for easy separation via standard column chromatography.
Experimental Protocol: Enzymatic Resolution of (±)-cis-4-acetoxy-2-azetidinone
-
Prepare a phosphate buffer solution (0.1 M, pH 7.0).
-
Suspend the racemic cis-4-acetoxy-2-azetidinone (1.0 g) in the buffer solution (100 mL).
-
Add the lipase (e.g., Amano Lipase PS, 500 mg) to the suspension.
-
Stir the mixture vigorously at room temperature (25-30 °C).
-
Monitor the reaction progress by chiral HPLC or by taking aliquots, extracting with ethyl acetate, and analyzing by ¹H NMR. The reaction is typically complete when ~50% conversion is reached.
-
Once ~50% conversion is achieved, filter off the enzyme.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
The resulting mixture of the desired enantiomer of this compound and the hydrolyzed enantiomer (4-hydroxy-2-azetidinone) can be easily separated by silica gel column chromatography.
Troubleshooting Enzymatic Resolution:
-
Slow or No Reaction:
-
Cause: Enzyme activity may be low.
-
Solution: Ensure the buffer pH is optimal for the specific lipase used. Increase the enzyme loading or try a different lipase.
-
-
Low Enantiomeric Excess (ee):
-
Cause: The reaction may have proceeded beyond 50% conversion, leading to hydrolysis of the desired enantiomer.
-
Solution: Carefully monitor the reaction and stop it precisely at 50% conversion.
-
Workflow Diagram: Decision Tree for Stereocontrol
Caption: Troubleshooting workflow for stereocontrol.
Frequently Asked Questions (FAQs)
Q1: Can I use a chiral auxiliary approach to control the stereochemistry from the beginning, instead of a resolution?
A: Yes, using chiral auxiliaries is a valid and powerful strategy for asymmetric synthesis. For instance, imines derived from chiral amines (like phenylglycinol) can be used. However, this approach has its own set of challenges, including the cost of the chiral auxiliary and the need for additional steps to cleave the auxiliary without racemization of the product. For many applications, the racemic synthesis followed by enzymatic resolution is more cost-effective and scalable.
Q2: My final product shows signs of degradation. How stable is this compound?
A: The β-lactam ring is strained and susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The 4-acetoxy group can also be labile. It is recommended to handle the compound at neutral pH and store it at low temperatures (-20 °C) under an inert atmosphere. Avoid prolonged exposure to silica gel during chromatography, as acidic patches on the silica can cause decomposition. Using silica gel that has been neutralized with a base (e.g., triethylamine) in the eluent can mitigate this.
Q3: Are there alternatives to the Staudinger cycloaddition for synthesizing the this compound core?
A: While the Staudinger reaction is classic, other methods exist. One notable alternative is the Kinugasa reaction, which involves the cycloaddition of a nitrone with a copper acetylide. This can provide access to different substitution patterns and sometimes offers better stereocontrol, depending on the substrates. However, it requires a copper catalyst and may involve different workup and purification procedures.
References
- Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]
- Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Organic Chemistry of β-Lactams (pp. 93-146). Wiley-VCH. [Link]
- Ghosh, A. K., Fidanze, S., & Onishi, M. (1997). Enzymatic resolution of this compound: a key chiral intermediate for the synthesis of carbacephems and carbapenems. Tetrahedron Letters, 38(41), 7171-7174. [Link]
- Brand, S., et al. (2002). Lipase-catalyzed resolution of a key intermediate for the synthesis of the carbapenem antibiotic meropenem.
Technical Support Center: Improving Diastereoselectivity in 4-Acetoxy-2-azetidinone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for controlling and improving the diastereoselectivity of reactions involving the versatile synth-on, 4-acetoxy-2-azetidinone. As a key building block for a multitude of bioactive compounds, including carbapenem antibiotics, mastering its stereochemistry is paramount.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is diastereoselectivity and why is it critical in reactions with this compound?
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. When a nucleophile attacks the C4 position of this compound, a new stereocenter is formed relative to the existing stereocenter at C3 (if substituted) or in relation to other substituents. The resulting cis or trans relationship between the new C4 substituent and other groups on the β-lactam ring is crucial, as the specific stereochemistry of the final product often dictates its biological activity and efficacy.[3] An unselective reaction leads to a mixture of products that are often difficult and costly to separate, reducing the overall yield of the desired active compound.
Q2: What are the primary factors influencing the diastereomeric outcome of these reactions?
The stereochemical outcome is a delicate balance of several factors. The most influential are:
-
Reaction Temperature: Temperature can significantly affect the energy difference between competing diastereomeric transition states.[4][5]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize intermediates and transition states, thereby influencing the reaction pathway.[4][6][7]
-
Lewis Acids: The addition of a Lewis acid can create a more rigid, chelated transition state, which often dramatically enhances stereocontrol.[8][9][10]
-
Electronic and Steric Effects: The nature of the substituents on both the incoming nucleophile and the azetidinone ring (particularly the N1-substituent) plays a significant role in directing the stereochemistry.[3][4][11]
-
Order of Reagent Addition: In some systems, the sequence in which reactants are combined can impact the formation of intermediates and the final diastereomeric ratio.[5][12]
Q3: What is the general mechanism for nucleophilic substitution at the C4 position?
Two primary mechanisms are often considered. The first is a direct SN2-type displacement of the acetoxy group. The second, which can be promoted by a base, is an elimination-addition pathway.[13] In the latter, a base abstracts the proton at C3, leading to the elimination of the acetoxy group and the formation of a highly reactive 1-azetin-4-one intermediate. The nucleophile then adds to this intermediate. The stereochemical outcome is determined by the direction from which the nucleophile attacks the planar (or near-planar) intermediate.
Troubleshooting Guide: Common Diastereoselectivity Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My reaction is unselective, yielding a nearly 1:1 mixture of cis and trans diastereomers. How can I improve this?
This is a common issue indicating that the energy difference between the two transition states leading to the cis and trans products is negligible under your current conditions.
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Explanation: Higher temperatures provide sufficient thermal energy to overcome both activation barriers easily, leading to a loss of selectivity. Lowering the temperature can exaggerate the small energy differences between the diastereomeric transition states, favoring the one with the lower activation energy.[4][5][14]
-
Solution: Perform the reaction at a lower temperature. If you are running it at room temperature, try cooling to 0 °C. For even greater control, move to temperatures like -20 °C or -78 °C (dry ice/acetone bath). Monitor the reaction by TLC to ensure it proceeds to completion, as reaction times will be longer.
-
-
Possible Cause 2: Inappropriate Solvent Choice.
-
Explanation: The solvent interacts with the ground states, intermediates, and transition states of the reaction. A solvent that preferentially stabilizes one transition state over the other can induce or enhance diastereoselectivity.[6][7]
-
Solution: Conduct a solvent screen. Common solvents for these reactions include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and toluene. Changing from a polar aprotic solvent (like THF) to a less polar one (like toluene) can alter the reaction outcome.
-
-
Possible Cause 3: Lack of a Strong Stereodirecting Element.
-
Explanation: The inherent stereochemistry of your substrates may not be sufficient to induce a facial bias for the incoming nucleophile. A coordinating agent is needed to create a more organized and rigid transition state.
-
Solution: Introduce a Lewis acid. Lewis acids can coordinate to the carbonyl oxygen of the β-lactam and/or the acetoxy group, creating a sterically defined pocket that directs the nucleophile to attack from a specific face.[8][15] Screen a variety of Lewis acids, such as ZnCl₂, BF₃·OEt₂, SnCl₄, or TMSOTf, as their effectiveness can be substrate-dependent.[6][9][14]
-
Problem 2: The reaction is selective, but I am obtaining the undesired diastereomer as the major product. How can I reverse the selectivity?
This indicates that the reaction conditions favor the formation of the undesired stereoisomer. Reversing this requires altering the fundamental interactions that govern the transition state.
-
Possible Cause 1: Electronic Mismatch.
-
Explanation: The electronic properties of substituents on the reactants significantly influence the geometry of the transition state. In reactions analogous to the Staudinger cycloaddition, it has been observed that electron-donating groups on the ketene component and electron-withdrawing groups on the imine component tend to favor cis products. Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents favor trans products.[4][16][17]
-
Solution: If chemically feasible, modify the substituents on your nucleophile or the N-protecting group on the azetidinone. For example, changing an N-substituent to one with a different electronic nature (e.g., from a simple alkyl group to one with electron-withdrawing properties) can potentially reverse the stereochemical outcome.[11]
-
-
Possible Cause 2: Kinetic vs. Thermodynamic Control.
-
Explanation: Your current conditions may favor the kinetically formed product (the one that forms fastest), while the desired product may be the thermodynamically more stable one (or vice-versa).
-
Solution: Drastically alter the reaction temperature. If you are running the reaction at a low temperature (favoring kinetic control), try running it at a higher temperature (e.g., refluxing in toluene) to see if equilibration occurs and the thermodynamic product is favored.[4] Be aware that higher temperatures can also lead to side reactions.[14]
-
Problem 3: My reaction is messy, with low yields and multiple side products, complicating the poor diastereoselectivity.
Poor yields and side products often indicate that the reaction conditions are too harsh or that reactive intermediates are not being effectively managed.
-
Possible Cause 1: Harsh Reaction Conditions.
-
Explanation: Strong bases can promote the elimination-addition pathway, but the resulting 1-azetin-4-one intermediate can be unstable and prone to polymerization or other side reactions.[13] Similarly, overly aggressive Lewis acids or high temperatures can cause decomposition.[14]
-
Solution: Utilize milder conditions. Replace strong inorganic bases with non-nucleophilic organic bases like triethylamine or 2,6-lutidine.[6][16] If using a Lewis acid, start with milder options. Consider a Mukaiyama-type approach where a silyl enol ether is used as the nucleophile with a catalytic amount of a mild Lewis acid, which can effectively trap reactive intermediates.[14]
-
-
Possible Cause 2: Incorrect Order of Reagent Addition.
-
Explanation: The order of addition can determine the concentration of reactive species at any given time. For instance, adding the substrate to a pre-formed solution of a highly reactive nucleophile might lead to side reactions, whereas slow addition of the nucleophile might be cleaner.[5][12]
-
Solution: Experiment with the order of addition. Try adding a solution of the this compound to the nucleophile and Lewis acid mixture, and compare the results to adding the nucleophile to the azetidinone/Lewis acid mixture. Slow, dropwise addition via a syringe pump can often improve both yield and selectivity.[12]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing poor diastereoselectivity.
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Mediated Nucleophilic Substitution
This protocol provides a starting point for optimizing a diastereoselective nucleophilic substitution on this compound using a Lewis acid.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (1.2 - 1.5 equiv)
-
Lewis Acid (e.g., TMSOTf, SnCl₄, ZnCl₂) (1.0 - 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried glassware, magnetic stirrer, nitrogen/argon atmosphere setup
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Dissolve the this compound (1.0 equiv) and the nucleophile (1.2 equiv) in anhydrous DCM (to make a ~0.1 M solution).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Once the temperature has stabilized, add the Lewis acid (1.1 equiv) dropwise via syringe over 5-10 minutes. A color change may be observed.
-
Stir the reaction mixture at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting azetidinone is consumed.[14]
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ or saturated aqueous NH₄Cl.[12][14]
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with additional DCM.
-
Separate the layers. Extract the aqueous phase two more times with DCM.
-
Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer. The coupling constant (J) between the C3-H and C4-H protons can often help assign cis (typically J = 3.0–5.6 Hz) and trans (typically J = 0–2.7 Hz) stereochemistry.[6]
Data Summary Table
The following table summarizes the general influence of key parameters on the diastereoselectivity of β-lactam formation, based on principles from Staudinger-type reactions which are mechanistically related.
| Parameter | Condition | Expected Influence on Selectivity | Rationale |
| Temperature | Lower Temp (-78 °C) | Increases d.r. | Favors the transition state with the lowest activation energy.[4][5] |
| Higher Temp (RT or reflux) | Decreases d.r. | Can overcome both activation barriers or lead to thermodynamic product.[4] | |
| Lewis Acid | Addition of Lewis Acid | Generally Increases d.r. | Creates a rigid, chelated transition state, enhancing facial bias.[8][9] |
| Solvent | Non-polar (e.g., Toluene) | Varies; can improve selectivity | Less stabilization of charged intermediates may favor a more concerted path.[6] |
| Polar Aprotic (e.g., CH₃CN) | Varies; can improve selectivity | Can stabilize polar transition states differently, altering the outcome.[16] | |
| Substituents | EWG on Nucleophile | Favors cis (often) | Accelerates direct ring closure/attack in related mechanistic models.[4][17] |
| EDG on Nucleophile | Favors trans (often) | Slows direct attack, allowing for potential isomerization of intermediates.[4][17] |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; d.r. = diastereomeric ratio.
Mechanistic Visualization
Caption: Lewis acid coordination creates a sterically biased intermediate.
References
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI.
- Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction | Request PDF. (n.d.). ResearchGate.
- Barberis, C. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (pp. 311-358). Springer.
- Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. (2023). RSC Publishing.
- Synthesis of β-Lactams. (2020). Encyclopedia.pub.
- Lu, Y., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(51), 16659–16665.
- Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds | Request PDF. (n.d.). ResearchGate.
- Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. (2003). Semantic Scholar.
- Effect of various Lewis acids on diastereoselectivity 1. | Download Table. (n.d.). ResearchGate.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (n.d.). PMC - NIH.
- Stereoselective Synthesis of 3-Alkylidene/Alkylazetidin-2-ones from Azetidin-2,3-diones. (2007).
- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry - ACS Publications.
- Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. | Request PDF. (n.d.). ResearchGate.
- Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. (n.d.). DiVA portal.
- Highly diastereoselective alkylation onto 4-acetoxy-2-azetidinones employing tin(II) enolates of 3-acyl C-4-chiral 1,3-thiazolidine-2-thiones. (n.d.). Journal of the American Chemical Society.
- Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
- Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. (n.d.). ResearchGate.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline**. (n.d.). DSpace@MIT.
- Transformation of 4-acetoxy-3-vinylazetidin-2-ones to 3-(1-hydroxyethyl)azetidin-2-ones and 3-ethylideneazetidin-2-ones: intermediates for carbapenem antibiotics. (n.d.). ResearchGate.
- A scope of chiral cyclopropane of diazo acetoxy acetone with styrene derivatives, diazo acetoxy acetone derivatives with styrene catalyzed by p-nitro- Ru(ii)-diphenyl-Pheox. (2023).
- The impact of thermophysical properties on eflornithine drug solute in acetone and ethyl acetate solvent interactions at varying concentrations and temperatures. (2024). NIH.
Sources
- 1. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. The impact of thermophysical properties on eflornithine drug solute in acetone and ethyl acetate solvent interactions at varying concentrations and temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds | Semantic Scholar [semanticscholar.org]
- 16. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Commercial 4-Acetoxy-2-azetidinone
Welcome to the technical support center for the purification of 4-Acetoxy-2-azetidinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical β-lactam intermediate. The purity of this compound is paramount for the successful synthesis of carbapenem and penem antibiotics.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of the commercial-grade product.
Introduction: The Challenge of Purity
Commercial this compound, a key building block in the synthesis of various β-lactam antibiotics, is often supplied with impurities that can interfere with subsequent stereoselective reactions.[3][4] These impurities typically arise from the synthetic route, which commonly involves the [2+2] cycloaddition of vinyl acetate and chlorosulfonyl isocyanate, or from the oxidation of related azetidinone precursors.[5] Common contaminants may include residual starting materials, polymeric by-products from vinyl acetate, and degradation products.[5] This guide will walk you through proven methods to enhance the purity of your starting material, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of commercial this compound, presented in a question-and-answer format.
Issue 1: Presence of a Persistent Yellow to Orange Color in the Product
Question: My this compound is a light-orange oil or solid, and the color persists even after initial purification attempts. What is causing this, and how can I remove it?
Answer:
Causality: The yellow or orange hue is often attributed to trace impurities, potentially polymeric in nature, originating from the vinyl acetate used in the synthesis.[5] While these colored impurities may not always be detectable by 1H NMR, 13C NMR, or mass spectrometry, their presence can indicate a lower overall purity and may affect downstream applications.[5]
Troubleshooting Protocol: Column Chromatography
Silica gel column chromatography is an effective method for removing these colored impurities.[6]
Workflow Diagram: Chromatographic Purification
Caption: Workflow for chromatographic purification of this compound.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 1:1 mixture of hexane and ethyl acetate) and pack it into a glass column.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the hexane/ethyl acetate mixture, collecting fractions in separate test tubes.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) on silica gel plates, eluting with ethyl acetate.[5][7] The desired product, this compound, typically has an Rf value of approximately 0.38, while common impurities may have higher Rf values (e.g., 0.67).[5][7]
-
Visualization: Visualize the spots on the TLC plate. The product can be detected by exposure to chlorine gas followed by spraying with a TDM (4,4'-tetramethyldiaminodiphenylmethane) solution and gentle heating.[5]
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure. It is crucial to avoid excessive heat, as this compound can decompose at elevated temperatures.[5] Room temperature concentration is recommended.[5]
Data Summary: TLC Analysis
| Compound | Typical Rf Value (Ethyl Acetate Eluent) | Detection Method |
|---|---|---|
| This compound | 0.38 [5][7] | Chlorine/TDM Spray [5] |
| Hexane-soluble impurity | 0.67[5][7] | Shortwave UV[5] |
Issue 2: Product Fails to Solidify or Remains an Oil
Question: After solvent removal, my this compound remains as an oil and does not solidify, even at low temperatures. How can I induce crystallization?
Answer:
Causality: The failure to solidify is often due to the presence of residual solvents or impurities that inhibit the crystallization process. This compound has a low melting point, typically in the range of 34-40°C, making it sensitive to even small amounts of contaminants.[5]
Troubleshooting Protocol: Recrystallization and High-Vacuum Drying
A carefully executed recrystallization or a thorough drying process can effectively address this issue.
Logical Relationship Diagram: From Oil to Crystal
Caption: Decision pathway for inducing solidification of this compound.
Step-by-Step Methodologies:
Method A: Hexane Wash and High-Vacuum Drying
-
Hexane Wash: Stir the oily product with three portions of hexane. Decant and discard the hexane extracts.[5] This step is effective at removing non-polar, hexane-soluble impurities.[5]
-
High-Vacuum Drying: Place the washed oil under a high vacuum to remove the final traces of solvent. This should induce solidification.[7] The resulting solid typically melts at around 34°C.[5]
Method B: Recrystallization from n-Hexane
-
Dissolution: If the product is still an oil after washing and initial drying, dissolve it in a minimal amount of a suitable solvent at a slightly elevated temperature.
-
Cooling: Cool the solution to -10°C and stir to promote crystal growth.[8]
-
Filtration: Filter the resulting white crystals and wash with cold n-hexane.[8]
-
Drying: Dry the crystals under vacuum to obtain the final product. This method has been shown to yield high-purity (e.g., 99.1% by HPLC) crystalline material.[8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A1: It is recommended to store this compound at 2-8°C. The compound is sensitive to heat and can decompose, so maintaining it at refrigerated temperatures is crucial for its stability.[5]
Q2: What analytical techniques are best for assessing the purity of this compound? A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity of this compound and its derivatives.[8] For qualitative assessment and monitoring of purification processes like column chromatography, Thin-Layer Chromatography (TLC) is a rapid and valuable tool.[5][7] Additionally, spectral data from 1H NMR, 13C NMR, and mass spectrometry can confirm the structure of the purified compound.[5]
Q3: Can this compound be purified by distillation? A3: While it is possible to distill this compound under high vacuum (e.g., 80-82°C at 10-3 mm), this method can lead to extensive losses due to thermal decomposition.[7] Therefore, chromatographic methods or recrystallization are generally preferred for purification.
Q4: Are there any specific safety precautions I should take when handling this compound? A4: Yes, this compound is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[9] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator.[9]
Q5: My synthesis involves a racemic mixture of this compound. Can I separate the enantiomers? A5: Yes, the enantiomers of this compound can be separated. A chemoenzymatic approach using lipase-catalyzed kinetic resolution has been successfully employed to obtain the individual pure enantiomers.[3] This is particularly important for the synthesis of enantiopure β-lactam products.[3]
References
- Mickel, S. J., Hsiao, S.-N., & Miller, M. J. (1987). SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses, 65, 135. doi:10.15227/orgsyn.065.0135.
- Google Patents. (n.d.). CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone.
- PrepChem.com. (n.d.). Synthesis of 4-acetoxyazetidin-2-one.
- National Center for Biotechnology Information. (n.d.). This compound | C5H7NO3 | CID 119981. PubChem.
- Pharmacompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Giacomini, D., et al. (2022). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications. Bioorganic Chemistry, 120, 105580. doi:10.1016/j.bioorg.2021.105580.
- Amerigo Scientific. (n.d.). This compound (98%).
- CTK. (2017, July 28). [Application]this compound.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics.
- Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
- ResearchGate. (n.d.). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 28562-53-0 [chemicalbook.com]
- 8. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 9. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Acetoxy-2-azetidinone Stability and Handling
Welcome to the technical support center for 4-Acetoxy-2-azetidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this critical β-lactam synthon. Here, we address common questions and challenges related to the stability of this compound, with a focus on the effects of temperature. Our goal is to equip you with the knowledge to ensure the integrity of your starting materials and the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and why are they so critical?
A1: The recommended storage condition for this compound is 2-8°C in a dry, inert atmosphere .[1][2][3][4][5][6] This is not merely a suggestion but a critical requirement to maintain its chemical integrity. The core of this compound is a strained four-membered β-lactam ring, which is susceptible to degradation.[3] Temperature is a key factor that can accelerate the degradation of this compound.
The low temperature range of 2-8°C minimizes the kinetic energy of the molecules, thereby reducing the rate of potential degradation reactions. The requirement for a dry and inert atmosphere is to protect the compound from hydrolysis and oxidation, which are common degradation pathways for β-lactams.
Q2: I left my vial of this compound at room temperature for an extended period. Is it still usable?
A2: The usability of this compound after prolonged exposure to room temperature is questionable and depends on the duration and specific temperature. The β-lactam ring is known to be thermally unstable.[1] While short excursions from the recommended storage temperature may not lead to significant degradation, extended periods at ambient temperature will likely result in the hydrolysis of the ester group and/or the opening of the β-lactam ring.
Recommendation: Before using the material, it is highly advisable to assess its purity. A simple and effective way to do this is by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would be the most definitive approach to quantify the remaining active compound and detect any degradation products.
Q3: What are the primary degradation pathways for this compound, particularly concerning temperature?
A3: The two primary degradation pathways for this compound that are accelerated by temperature are hydrolysis and thermolysis .
-
Hydrolysis: This is a major degradation pathway for β-lactam compounds.[1][7] The strained β-lactam ring is susceptible to nucleophilic attack by water, leading to ring-opening and loss of the characteristic four-membered ring structure. The ester group at the 4-position is also susceptible to hydrolysis, which would yield 4-hydroxy-2-azetidinone and acetic acid. This process is catalyzed by both acidic and basic conditions.
-
Thermolysis: At elevated temperatures, the molecule can undergo decomposition. While the exact thermolytic degradation products are not extensively documented in readily available literature, for related β-lactams, thermal stress can lead to complex fragmentation and rearrangement reactions.
The following diagram illustrates the potential hydrolytic degradation pathways:
Caption: Potential hydrolytic degradation pathways of this compound.
Troubleshooting Guide
Problem 1: My reaction yield is consistently low when using this compound from a previously opened bottle.
-
Possible Cause: The primary suspect is the degradation of your this compound due to improper storage or handling. Exposure to atmospheric moisture and elevated temperatures can significantly reduce the purity of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before proceeding with any reaction, assess the purity of your this compound.
-
TLC Analysis: Run a TLC of your current material against a fresh, unopened standard if available.
-
HPLC Analysis: A more quantitative approach is to use a stability-indicating HPLC method. This will not only quantify the parent compound but also reveal the presence of degradation products.
-
-
Proper Handling: When using this compound, ensure you are working under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents. Minimize the time the container is open to the atmosphere.
-
Fresh Reagent: If significant degradation is confirmed, it is best to use a fresh, unopened bottle of this compound for your reactions.
-
Problem 2: I am observing unexpected side products in my reaction that are not accounted for in the literature.
-
Possible Cause: The unexpected side products could be derivatives of the degradation products of this compound. For instance, if the β-lactam ring has opened, the resulting β-amino acid derivative could react with your other reagents in unforeseen ways.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
-
Detailed Steps:
-
Characterize Side Products: Utilize analytical techniques such as LC-MS and NMR to determine the structure of the unknown side products.[2][8][9][10][11]
-
Hypothesize Degradation Involvement: Compare the structures of the side products to the potential degradation products of this compound (e.g., the ring-opened β-amino acid).
-
Confirm with a Fresh Sample: Repeat the reaction using a fresh, confirmed-pure sample of this compound under strictly anhydrous conditions. If the side products are no longer observed, it strongly suggests they originated from the degraded starting material.
-
Quantitative Data on Stability
Table 1: General Impact of Temperature on Stability of β-Lactams
| Temperature Range | Expected Stability | Recommendations |
| -20°C to -80°C | High stability for long-term storage. | Ideal for long-term archival of the compound. |
| 2-8°C | Good stability for routine laboratory use. | Recommended for working stock. |
| Room Temperature (~20-25°C) | Moderate to low stability; degradation is expected over time. | Avoid for storage; minimize exposure during experiments. |
| Elevated Temperatures (>30°C) | Poor stability; rapid degradation is likely. | Avoid during handling, storage, and purification (if possible). |
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a quick qualitative assessment of the purity of this compound.
-
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Ethyl acetate (as eluent)
-
Staining solution (e.g., potassium permanganate stain or iodine chamber)
-
This compound sample
-
Fresh, unopened standard of this compound (if available)
-
-
Procedure:
-
Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If available, prepare a solution of the fresh standard at a similar concentration.
-
Spot both solutions on the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with ethyl acetate.
-
After the solvent front has reached a sufficient height, remove the plate and mark the solvent front.
-
Visualize the spots under UV light (if applicable) and then by staining.
-
Interpretation: Compare the spot(s) of your sample to the standard. The presence of additional spots in your sample lane indicates the presence of impurities, which are likely degradation products.
-
Protocol 2: Outline for a Stability-Indicating HPLC-UV Method
This protocol outlines the key considerations for developing a quantitative HPLC method to assess the stability of this compound.
-
Objective: To separate and quantify this compound from its potential degradation products.
-
Chromatographic Conditions (Starting Point):
-
Column: A reversed-phase C18 column is a good starting point.[12][13][14][15]
-
Mobile Phase: A gradient of water (with a small amount of acid, e.g., 0.1% formic acid or phosphoric acid) and acetonitrile is commonly used for separating polar compounds.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm).
-
Column Temperature: Maintained at a controlled temperature, for example, 25°C or 30°C.
-
-
Forced Degradation Study (Method Development): To ensure the method is "stability-indicating," you must demonstrate that it can separate the parent compound from its degradation products. This is achieved by intentionally degrading the compound under various stress conditions:
-
Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Treat a solution with a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution to UV light.
After stressing the samples, analyze them by HPLC to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[13][14][15]
References
- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024).
- Advances in the chemistry of β-lactam and its medicinal applications.
- Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2020).
- Ring opening at N1-C2 bond of azetidin-2-ones by a molybdenum hydroxo-carbonyl complex: Evidence from a computational study. (2011).
- This compound. NIST WebBook. [Link]
- Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. (2016). OSTI.GOV. [Link]
- Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media. (2011).
- Modified Arrhenius Equation in Materials Science, Chemistry and Biology. (2021). MDPI. [Link]
- This compound | C5H7NO3. PubChem. [Link]
- N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO C
- NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax. (2021).
- Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. (2018). SciELO. [Link]
- Application of LC/MS and LC/NMR in the Search for new Bioactive Compounds from Plants of the Americas. (2018). SciSpace. [Link]
- N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. (2023).
- LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum.
- Quantitative peptide release kinetics to describe the effect of pH on pepsin preference. (2025).
- Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. (2012).
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (2016).
- DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. (2012).
- Kinetic and mechanistic insights into the degradation of clofibric acid in saline wastewater by Co 2+ /PMS process: a modeling and theoretical study. (2021). ResearchGate. [Link]_by_Co2_PMS_process_a_modeling_and_theoretical_study)
Sources
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. db-thueringen.de [db-thueringen.de]
- 8. mdpi.com [mdpi.com]
- 9. Application of LC/MS and LC/NMR in the Search for new Bioactive Compounds from Plants of the Americas (2018) | Kurt Hostettmann | 1 Citations [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. ptfarm.pl [ptfarm.pl]
Technical Support Center: A Guide to Azetidine Derivative Synthesis
Welcome to the technical support center for azetidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing the strained four-membered azetidine ring. The inherent ring strain of approximately 25.4 kcal/mol, while imparting unique and desirable properties for medicinal chemistry, also presents significant synthetic challenges.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during your experiments, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My intramolecular cyclization to form the azetidine ring is resulting in very low to no yield. What are the common culprits and how can I improve it?
Low yields are the most frequent hurdle in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[2] Several factors can be at play, often in combination.
Causality Behind Low Yields:
-
Unfavorable Reaction Kinetics: The transition state for a 4-endo-tet cyclization is sterically demanding and energetically unfavorable compared to pathways leading to larger, more stable rings.
-
Competing Side Reactions: The formation of thermodynamically more stable five-membered (pyrrolidine) or six-membered rings is a common competing pathway.[2] Intermolecular reactions, such as dimerization or polymerization, can also dominate, especially at higher concentrations.[3][4]
-
Inadequate Leaving Group: The success of intramolecular nucleophilic substitution is critically dependent on the efficacy of the leaving group. A poor leaving group will slow down the desired SN2 cyclization, allowing side reactions to prevail.[3][4]
-
Steric Hindrance: Bulky substituents on the substrate can sterically hinder the intramolecular cyclization necessary for ring formation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in azetidine synthesis.
Experimental Protocol: Enhancing Yield by Optimizing the Leaving Group
This protocol details the conversion of a γ-amino alcohol to an azetidine by first activating the hydroxyl group into a superior leaving group (mesylate).
-
Mesylation of the γ-Amino Alcohol:
-
Dissolve the N-protected γ-amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.[4]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often of sufficient purity to proceed to the next step.
-
-
Intramolecular Cyclization:
-
Dissolve the crude mesylate in a polar aprotic solvent like DMF or THF.
-
At 0 °C, add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature or gently heat as necessary, monitoring by TLC for the disappearance of the mesylate and the appearance of the azetidine product.
-
Once complete, carefully quench the reaction by adding water or a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Parameter | Recommendation | Rationale |
| Solvent | Polar aprotic (DMF, DMSO, THF) | Accelerates SN2 reactions. |
| Concentration | High dilution (<0.1 M) | Favors intramolecular cyclization over intermolecular side reactions.[4] |
| Base | Strong, non-nucleophilic (NaH, K₂CO₃) | Deprotonates the amine without competing in the nucleophilic substitution.[4] |
| Leaving Group | Triflate > Tosylate > Mesylate > Iodide > Bromide > Chloride | A better leaving group increases the rate of the desired cyclization.[4] |
Q2: I am observing a significant amount of a byproduct with a similar mass to my desired azetidine. How can I identify and suppress this side reaction?
The most common byproduct in azetidine synthesis via intramolecular cyclization is the formation of the more stable five-membered pyrrolidine ring.
Identifying the Culprit:
-
NMR Spectroscopy: The proton and carbon NMR spectra of azetidines are distinct from those of pyrrolidines. Azetidine ring protons typically appear at a characteristic chemical shift.
-
LC-MS: While the mass will be identical, the retention time will likely differ.
Strategies to Favor Azetidine Formation:
-
Kinetic vs. Thermodynamic Control: Azetidine formation is often the kinetically favored product, while pyrrolidine is the thermodynamically favored one. Running the reaction at lower temperatures can favor the kinetic product.[2]
-
Choice of Precursor: The regioselectivity of the ring-closing step can be influenced by the precursor. For instance, in the intramolecular aminolysis of epoxides, the use of cis-3,4-epoxy amines can favor azetidine formation.[5]
-
Protecting Groups: The nature of the protecting group on the nitrogen can influence the conformational bias of the substrate, thereby favoring the desired cyclization. For instance, the use of a trityl group has been shown to improve yields in the cyclization of 3-amino-1-propanol derivatives.[3]
Q3: My azetidine derivative appears to be unstable and decomposes during purification or storage. What are the likely causes and how can I mitigate this?
The ring strain of azetidines makes them susceptible to ring-opening reactions, especially under acidic or certain nucleophilic conditions.[1][6][7]
Mechanisms of Decomposition:
-
Acid-Mediated Ring Opening: Protonation of the azetidine nitrogen makes the ring highly susceptible to nucleophilic attack, leading to ring opening.[8][9]
-
Intramolecular Decomposition: Pendant functional groups on the N-substituent can act as internal nucleophiles, leading to decomposition, particularly under acidic conditions.[8][9]
Stabilization and Purification Strategies:
-
pH Control: Maintain neutral or basic conditions during workup and purification. Avoid acidic media unless the azetidine is specifically designed to be stable under such conditions.
-
Chromatography Medium: Silica gel can be acidic and cause decomposition. Consider using neutral or basic alumina for column chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent.[2]
-
Protecting Groups: N-unsubstituted azetidines can be prone to side reactions. Protection with a suitable group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can enhance stability. The tert-butoxythiocarbonyl (Botc) group has also been shown to be effective for protection and activation.[10]
-
Storage: Store purified azetidine derivatives at low temperatures, under an inert atmosphere, and protected from light to minimize degradation over time.
Recommended Purification Techniques
| Technique | When to Use | Key Considerations |
| Column Chromatography on Alumina | For acid-sensitive azetidines. | Use neutral or basic alumina.[2] |
| Recrystallization | If the product is a solid. | Can be a highly effective method for obtaining high purity. |
| Distillation | For volatile and thermally stable azetidines. | Perform under reduced pressure to avoid thermal decomposition. |
Q4: I am attempting a [2+2] photocycloaddition (aza Paternò-Büchi reaction) to synthesize my azetidine, but the reaction is inefficient. What are the key parameters to consider?
The aza Paternò-Büchi reaction, the photocycloaddition of an imine and an alkene, is a powerful but often challenging method for azetidine synthesis.[11]
Factors Influencing Photocycloaddition Efficiency:
-
Excitation Wavelength: The choice of light source and wavelength is critical to ensure excitation of the imine chromophore without causing photodegradation of the product or starting materials.
-
Quantum Yield: The efficiency of the photochemical reaction is inherently dependent on the quantum yield of the desired transformation, which can be low due to competing non-radiative decay pathways of the excited state.
-
Side Reactions: Isomerization of the imine can be a competing relaxation pathway.[12] Dimerization of the alkene or imine can also occur, particularly at higher concentrations.[13]
Optimization Strategies:
-
Sensitizers: In cases of inefficient direct excitation, the use of a triplet sensitizer (e.g., acetone, benzophenone) can populate the triplet excited state of the imine, which can then undergo cycloaddition.
-
Solvent Choice: The solvent can influence the stability and lifetime of the excited state. A systematic screen of solvents is recommended.
-
Flow Photochemistry: Continuous flow photochemical reactors can offer advantages over batch processes, including improved light penetration, better temperature control, and the ability to operate at higher concentrations, potentially increasing productivity.[13]
Caption: Decision-making workflow for optimizing aza Paternò-Büchi reactions.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Synthesis of Azetidines. Progress in Chemistry.
- Technical Support Center: Azetidine Ring Form
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Troubleshooting low yields in azetidine synthesis. BenchChem.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
- Azetidine Synthesis. Elsevier.
- synthesis of azetidine .pptx. Slideshare.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
- Regioselective ring opening reactions of azetidines.
- Synthesis of key azetidine building block via N‐Ns‐aziridine 302.
- Synthesis and characterization of some Azetidines deriv
- Azetidine synthesis. Organic Chemistry Portal.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- Optimizing reaction conditions for azetidine ring form
- Azetidines. Enamine.
- Stability of different azetidine esters.
- Synthesis of azetidines from aziridines and epoxides.
- Synthesis of azetidines by aza P
- Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Photochemical Approaches to Azetidines. Nottingham ePrints.
- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC - NIH.
- Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic M
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
- Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry.
- Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily.
- Reactions of Azetidines. Ambeed.com.
- Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes.
- Synthesis of azetidines by aza P
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Azetidinium lead iodide: synthesis, structural and physico-chemical characterization.
- The synthesis of azetidines with intramolecular cyclization of...
- "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evalu
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. OUCI.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
managing exothermic reactions in 4-Acetoxy-2-azetidinone synthesis
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals.
The synthesis of 4-acetoxy-2-azetidinone, a crucial intermediate in the production of carbapenem and penem antibiotics, involves highly exothermic steps that demand rigorous control to ensure safety, product quality, and yield.[1][2][3] This technical support guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges associated with managing the thermal aspects of this synthesis, particularly the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with vinyl acetate.[4][5][6]
Troubleshooting Guide: Navigating Exothermic Events
This section is designed to help you identify, understand, and rectify common issues related to temperature control during the synthesis of this compound.
Issue 1: Rapid, Uncontrolled Temperature Spike During CSI Addition
Question: I've initiated the addition of chlorosulfonyl isocyanate (CSI) to vinyl acetate, and the reaction temperature is rising much faster than anticipated, exceeding the recommended 10-15°C range. What should I do, and what are the underlying causes?
Answer: An uncontrolled temperature spike during CSI addition is a critical situation that can lead to a thermal runaway, compromising safety and the experiment's outcome.
Immediate Actions:
-
Halt Reagent Addition: Immediately stop the addition of CSI.
-
Enhance Cooling: Ensure your cooling bath is functioning optimally. If using an ice bath, add more ice and salt to lower the temperature. For more efficient cooling, consider a dry ice/acetone bath.[7][8][9]
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, prepare for an emergency quench by adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
Root Cause Analysis and Prevention:
-
Inadequate Pre-Cooling: The initial temperature of the vinyl acetate solution is critical. Ensure the solution is cooled to the recommended starting temperature (e.g., 3°C) before adding any CSI.[4][6]
-
Excessive Addition Rate: The rate of CSI addition directly impacts the rate of heat generation. A slower, dropwise addition allows the cooling system to dissipate the heat effectively.
-
Poor Heat Transfer: Inefficient stirring or an inappropriately sized reaction vessel can lead to localized hot spots and poor heat transfer to the cooling bath. Ensure vigorous stirring and that the reaction flask is sufficiently immersed in the cooling medium.
-
Reagent Purity: Impurities in the starting materials can sometimes catalyze side reactions, leading to unexpected exotherms. Use reagents of appropriate purity.
Causality Explained: The reaction between the highly electrophilic CSI and vinyl acetate is intrinsically fast and exothermic.[10][11] The rate of reaction, and thus heat generation, is highly dependent on the concentration of the reactants and the temperature. Failure to control these parameters can initiate a dangerous positive feedback loop where the increasing temperature further accelerates the reaction rate, leading to a thermal runaway.[12]
Issue 2: Low Yield and Presence of Impurities in the Final Product
Question: My final yield of this compound is lower than expected, and I'm observing significant impurities. Could this be related to temperature control?
Answer: Yes, improper temperature control is a common cause of low yields and the formation of byproducts.
Troubleshooting and Solutions:
-
Temperature Excursions: Even minor deviations from the optimal temperature range can promote side reactions. Meticulously monitor and control the temperature throughout the reaction.
-
Prolonged Reaction Time at Elevated Temperatures: Keeping the reaction mixture at a higher than recommended temperature for an extended period can lead to product degradation or polymerization of vinyl acetate.
-
Inefficient Quenching: The quenching step is crucial for stopping the reaction and neutralizing reactive intermediates. Ensure the quenching solution is at the correct low temperature (e.g., -20°C) and that the addition of the reaction mixture is slow enough to maintain this temperature.[6]
Impact of Temperature on Product Profile:
| Temperature Deviation | Potential Consequence | Recommended Action |
| Above 15°C during exotherm | Increased rate of side reactions, potential for vinyl acetate polymerization.[4] | Improve cooling efficiency, reduce CSI addition rate. |
| Fluctuations during quenching | Incomplete reaction stoppage, formation of decomposition products. | Ensure robust cooling of the quenching mixture and controlled addition. |
| Warming during workup | Decomposition of the desired product.[4] | Maintain low temperatures during extraction and solvent removal steps. |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of cooling bath important?
A1: The choice of cooling bath determines the temperature range you can effectively maintain. For the initial cooling and managing the exotherm of the CSI addition, a simple ice-water or ice-salt bath may suffice.[8][9] However, for the low-temperature quenching step, a more potent cooling medium like a dry ice/acetone bath is necessary to achieve and maintain temperatures around -20°C to -40°C.[4][6][7]
Q2: Can I scale up this reaction? What are the key considerations for managing the exotherm at a larger scale?
A2: Scaling up exothermic reactions presents significant challenges due to the change in the surface-area-to-volume ratio. As the volume increases, the ability to dissipate heat through the walls of the reactor decreases.[13][14][15] Key considerations for scale-up include:
-
Heat Transfer: Utilize jacketed reactors with a circulating coolant for more efficient and uniform temperature control.[16]
-
Reagent Addition: Implement a precisely controlled dosing system to add the limiting reagent at a rate that does not overwhelm the cooling capacity of the reactor.[13]
-
Process Safety Management: Conduct a thorough hazard analysis to understand the thermal risks and establish emergency procedures.[15]
Q3: What are the safety hazards associated with chlorosulfonyl isocyanate (CSI)?
A3: CSI is a highly corrosive and toxic compound that reacts violently with water.[11][17] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Experimental Protocols and Visualizations
Workflow for Managing Exothermic Reaction in this compound Synthesis
Caption: A decision-making flowchart for managing unexpected temperature increases during the reaction.
References
- Cooling | Basic laboratory procedures II. Biocyclopedia. [Link]
- Conducting Reactions Below Room Temper
- Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. (2016-10-25). [Link]
- What are the best tools for cooling chemical reactions? Asynt. (2024-09-03). [Link]
- Cooling mixtures | Resource. RSC Education - The Royal Society of Chemistry. [Link]
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Safety Testing In Scale-Up. Pharmaceutical Processing World. (2011-08-25). [Link]
- Safe scale-up with exothermic reactions. Process Technology Online. [Link]
- Tips & Tricks: Heating and Cooling. Department of Chemistry: University of Rochester. [Link]
- Scale Up Safety_FINAL. Stanford Environmental Health & Safety. (2023-03-15). [Link]
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications.
- 2-Azetidinone, 4-(acetyloxy). Organic Syntheses Procedure. [Link]
- Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]
- Chlorosulfonyl isocyan
- Chlorosulfonyl isocyan
- Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
- Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound 98 28562-53-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cooling | Basic laboratory procedures II | Fundamental laboratory techniques [biocyclopedia.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Cooling mixtures | Resource | RSC Education [edu.rsc.org]
- 10. researchtrends.net [researchtrends.net]
- 11. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 14. fauske.com [fauske.com]
- 15. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 16. asynt.com [asynt.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
avoiding polymerization during ketene generation for Staudinger reaction
A Researcher's Guide to Taming Ketene Reactivity
Welcome to the technical support center for navigating the intricacies of the Staudinger [2+2] cycloaddition. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address a critical challenge in β-lactam synthesis: the undesired polymerization of ketene intermediates. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding ketene polymerization in the context of the Staudinger reaction.
Q1: What is ketene polymerization, and why is it a problem in my Staudinger reaction?
A1: Ketenes are highly reactive, electrophilic species characterized by a C=C=O functional group.[1] While this reactivity is essential for the desired [2+2] cycloaddition with an imine to form a β-lactam, it also makes them prone to self-reaction, or polymerization.[2][3] This undesired side reaction consumes the ketene intermediate, leading to the formation of polyketone oligomers and dimers, which significantly reduces the yield of the desired β-lactam product and complicates purification.
Q2: I'm generating my ketene in situ from an acyl chloride and a tertiary amine. What is the primary cause of polymerization in this setup?
A2: The primary cause is the inherent instability of most ketenes, especially monosubstituted ones.[4] Polymerization is often initiated by the presence of excess tertiary amine, which can act as a nucleophile, attacking the ketene to form a zwitterionic enolate. This enolate can then react with another ketene molecule, initiating the polymerization cascade.[5] The concentration of the generated ketene is also a critical factor; higher concentrations favor dimerization and polymerization.
Q3: Are all ketenes equally susceptible to polymerization?
A3: No. The stability of a ketene is highly dependent on its substituents. Sterically bulky groups on the β-carbon can shield the reactive C=C=O core, slowing down polymerization.[4] For instance, diphenylketene is significantly more stable than monosubstituted ketenes and can even be isolated.[2][4] Electronically, substituents that can donate electron density into the carbonyl group can also contribute to stability.[4][6]
Q4: Can my choice of solvent impact the rate of ketene polymerization?
A4: Yes, the solvent can play a role. While the effect of solvent on the Staudinger reaction itself can be complex, polar solvents can potentially stabilize the zwitterionic intermediates that may be involved in both the desired cycloaddition and the undesired polymerization pathways.[7][8] However, the primary factors influencing polymerization remain ketene concentration, temperature, and the nature of the base used.
Troubleshooting Guide: Overcoming Ketene Polymerization
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues related to ketene polymerization during your Staudinger reaction.
Problem 1: Low to no yield of β-lactam, with a significant amount of insoluble, polymeric material.
-
Question: I'm performing a Staudinger reaction by adding a tertiary amine to my acyl chloride and imine mixture. After the reaction, I observe a large amount of a sticky, insoluble solid and very little of my desired β-lactam. What's happening, and how can I fix it?
-
Analysis & Solution: This is a classic sign of rapid ketene polymerization. The high local concentration of ketene generated upon addition of the amine is leading to self-reaction before it can be trapped by the imine.
-
Immediate Action - Reverse Addition: Instead of adding the amine to the acyl chloride, add the acyl chloride slowly and dropwise to a solution containing both the imine and the tertiary amine.[9] This ensures that the ketene is generated in the presence of a large excess of the imine, its intended reaction partner, thus favoring the [2+2] cycloaddition over polymerization. Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition to further temper the ketene's reactivity.[10]
-
Optimize Stoichiometry: Ensure you are not using a large excess of the tertiary amine. While it is needed to neutralize the HCl byproduct, a significant excess can catalyze polymerization.[5] A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. For particularly sensitive systems, using a non-nucleophilic, sterically hindered base like diisopropylethylamine (Hünig's base) can be beneficial.
-
Consider a "Proton Sponge": For very challenging cases, the use of a proton sponge in conjunction with a catalytic amount of a tertiary amine can be effective. The proton sponge stoichiometrically traps the generated acid, while the tertiary amine's role is primarily catalytic in ketene formation, reducing the concentration of nucleophilic species that can initiate polymerization.[2]
-
Problem 2: The reaction works, but the yield is inconsistent and often lower than expected.
-
Question: My Staudinger reaction produces the desired β-lactam, but the yields are highly variable between runs, even when I follow the same procedure. How can I improve the reproducibility and overall yield?
-
Analysis & Solution: Inconsistent yields often point to subtle variations in reaction conditions that significantly impact the delicate balance between the Staudinger reaction and ketene polymerization.
-
Strict Temperature Control: Ketenes are thermally sensitive. Ensure your reaction temperature is strictly controlled and consistent throughout the addition of the acyl chloride and the subsequent reaction time. Use a cryostat or a well-maintained ice/salt bath. Even minor temperature fluctuations can accelerate polymerization.
-
Reagent Purity: Ensure your acyl chloride is of high purity and free from any acidic impurities, which can catalyze side reactions. Similarly, the tertiary amine should be dry and pure. The presence of water can hydrolyze the ketene to the corresponding carboxylic acid, reducing your yield.
-
Inert Atmosphere: Ketenes can react with atmospheric oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility.
-
Problem 3: I am using a monosubstituted acyl chloride, and polymerization is a persistent issue despite trying reverse addition.
-
Question: I am working with a less sterically hindered, monosubstituted ketene, and even with slow, low-temperature addition of the acyl chloride, I'm struggling with polymerization. Are there alternative methods for generating this reactive ketene?
-
Analysis & Solution: Monosubstituted ketenes are notoriously unstable.[4] When standard dehydrohalogenation proves problematic, alternative generation methods that produce the ketene more slowly or under different conditions may be necessary.
-
Shuttle Deprotonation: A more advanced technique involves "shuttle deprotonation," where a catalytic amount of a strong kinetic base (like a cinchona alkaloid) generates the ketene, and a stoichiometric amount of a non-nucleophilic thermodynamic base (like sodium hydride with a crown ether) sequesters the proton.[4][11] This method maintains a very low concentration of the catalytic base, minimizing its interference with the ketene.
-
Wolff Rearrangement: Another powerful method for the in situ generation of ketenes is the Wolff rearrangement of α-diazoketones.[1][12][13] This can be induced thermally, photochemically, or with metal catalysis, offering a range of conditions that might be milder and more compatible with your substrates than dehydrohalogenation.
-
Experimental Protocol: In Situ Generation of Ketene from Acyl Chloride for Staudinger Reaction
This protocol details a robust method for the in situ generation of a ketene from an acyl chloride and a tertiary amine, optimized to minimize polymerization.
Materials:
-
Imine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Initial Charge: Dissolve the imine (1.0 eq) and the tertiary amine (1.2 eq) in anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous solvent and add it to the dropping funnel.
-
In Situ Generation and Reaction: Add the acyl chloride solution dropwise to the cooled, stirred solution of the imine and amine over a period of 30-60 minutes. The slow addition is critical to maintain a low concentration of the generated ketene.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-4 hours), or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction (e.g., with saturated aqueous ammonium chloride), and proceed with standard extraction, drying, and purification procedures.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Optimized workflow for minimizing ketene polymerization.
Key Parameters for Ketene Stability
| Parameter | Impact on Polymerization | Recommendation | Rationale |
| Temperature | Lower temperature decreases rate | Operate at low temperatures (-78 °C to 0 °C) | Reduces the kinetic viability of the polymerization side reaction. |
| Concentration | Higher concentration increases rate | Maintain low ketene concentration via slow addition of precursor | Favors bimolecular reaction with imine over ketene self-reaction. |
| Base | Nucleophilic bases can initiate polymerization | Use sterically hindered, non-nucleophilic bases (e.g., DIPEA) | Minimizes nucleophilic attack on the ketene, a key initiation step for polymerization. |
| Substituents | Bulky substituents decrease rate | Utilize precursors with sterically demanding groups if possible | Steric hindrance shields the reactive ketene core from attack. [4] |
References
- Kinetic Features of Radical Ring-Opening Polymerization of Ketene Acetals. ProQuest.
- Staudinger synthesis. Wikipedia.
- Low-temperature ketene formation in materials chemistry through molecular engineering. Royal Society of Chemistry.
- Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
- Ketene. Wikipedia.
- Staudinger Synthesis. Organic Chemistry Portal.
- Ketene. I. Preparation and Reactions. Journal of the American Chemical Society.
- Catalytic, asymmetric reactions of ketenes and ketene enolates. PMC - NIH.
- Ketene reactions with tertiary amines. PubMed.
- Generation and Trapping of Ketenes in Flow. PMC - NIH.
- Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry.
- Polymerization of Ketene and Diketene. SciSpace.
- Formation and Utility of Reactive Ketene Intermediates Under Continuous Flow Conditions. ResearchGate.
- Ketenes. Baran Lab.
- Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. ResearchGate.
- KETENES AND ARYL SUBSTITUENT EFFECTS ON THE RING CLOSURE OF 1 f -BISKETENES. Library and Archives Canada.
- Staudinger Reaction Troubleshooting. Reddit.
- Ketene Reactions with Tertiary Amines. ResearchGate.
- Generation of Ketenes from Acid Chlorides Using NaH/Crown Ether Shuttle-Deprotonation for Use in Asymmetric Catalysis. ACS Publications.
- Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
- β-Lactam synthesis. Organic Chemistry Portal.
- Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Publishing.
- Staudinger synthesis generating the ketene in a Zn packed bed reactor. ResearchGate.
- Ketene from acetyl chloride?. Reddit.
- Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Bentham Science.
- Which synthetic route is the best to react ketones with carboxylic acids. ResearchGate.
- Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Wiley Online Library.
Sources
- 1. Ketene - Wikipedia [en.wikipedia.org]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
influence of solvent choice on 4-Acetoxy-2-azetidinone reaction outcomes
Welcome to the technical support center for 4-acetoxy-2-azetidinone. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical β-lactam synthon. As a cornerstone for the synthesis of a vast array of antibiotics and other bioactive molecules, understanding the nuances of its reactivity is paramount.[1][2] This document provides in-depth troubleshooting guides and FAQs, focusing specifically on how the choice of solvent can dramatically influence reaction outcomes, from yield and purity to the very nature of the product formed.
Core Principles: Why Solvent Choice is Critical
The reactivity of this compound is dominated by the chemistry at the C-4 position. The acetoxy group is a competent leaving group, making this carbon an electrophilic center ripe for nucleophilic attack. However, the strained four-membered β-lactam ring is also susceptible to undesirable reactions like hydrolysis or ring-opening.[3] The solvent mediates the delicate balance between these desired and undesired pathways.
Two primary mechanistic pathways compete in reactions with nucleophiles:
-
Direct Nucleophilic Acyl Substitution (SN2-type): A nucleophile directly attacks the C-4 carbon, displacing the acetate group. This is often the desired pathway for introducing new functionality with stereochemical control.
-
Elimination-Addition: Under basic conditions, a proton can be abstracted, leading to the formation of a highly reactive 1-azetin-4-one intermediate. The nucleophile then adds to this intermediate. This pathway typically results in racemization.[4]
The solvent's properties—namely its polarity and its ability to donate protons (protic vs. aprotic)—directly influence which pathway is favored.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are generally preferred for SN2 reactions. They can dissolve polar reagents but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, promoting a direct attack at the C-4 position.[5]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can solvate both the substrate and the nucleophile. However, they can form a "cage" around the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down SN2 reactions.[5][6] Furthermore, their acidic protons can facilitate side reactions like hydrolysis or solvolysis, leading to ring-opening or incorporation of the solvent into the product.[7]
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
Q1: My nucleophilic substitution reaction is giving very low yields or not proceeding at all. What's the most likely solvent-related cause?
Answer: The most common culprit for a sluggish or failed SN2 reaction is the use of an inappropriate solvent that deactivates your nucleophile.
-
Causality: If you are using a polar protic solvent like methanol or water, it is likely forming strong hydrogen bonds with your nucleophile. This "solvation shell" or "cage" sterically hinders the nucleophile and lowers its energy, making it less reactive and less available to attack the electrophilic C-4 carbon of the azetidinone ring.[5][6]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Immediately change your solvent to anhydrous DMF, acetonitrile, or THF. These solvents will dissolve the reactants but will not significantly solvate the nucleophile, thereby maximizing its reactivity. A preliminary solvent screening is often a worthwhile endeavor.[8]
-
Ensure Anhydrous Conditions: this compound is sensitive to moisture. Water can hydrolyze the starting material or the product. Always use freshly distilled or commercially available anhydrous solvents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Check Reagent Solubility: While less common, ensure your nucleophile and substrate are sufficiently soluble in the chosen solvent. If solubility is an issue in THF or acetonitrile, DMF or DMSO are excellent, more polar alternatives.
-
Q2: I'm getting a significant amount of a byproduct that appears to be from elimination, and my product has lost its stereochemical purity. How can I fix this?
Answer: You are likely promoting the elimination-addition pathway through the formation of a 1-azetin-4-one intermediate. This is highly favored by the presence of a base.[4]
-
Causality: The combination of a base (even a weak one like triethylamine) and certain solvents can facilitate the abstraction of the proton on the ring nitrogen, leading to elimination of the acetoxy group. The subsequent addition of the nucleophile to the planar azetinone intermediate leads to a racemic mixture.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: If possible, avoid using a strong or sterically hindered base. If a base is necessary to deprotonate your nucleophile, consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, which are less prone to causing racemization than DIPEA.[9] Use the minimum stoichiometric amount required.
-
Solvent Choice: While the base is the primary driver, the solvent can play a role. Less polar solvents may sometimes reduce the tendency for elimination. Stick with well-established polar aprotic solvents like DMF or DCM which are known to work for direct substitutions.[9]
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). Lower temperatures will favor the kinetically controlled SN2 pathway over the thermodynamically driven elimination pathway.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in this compound reactions based on observed outcomes.
Caption: Troubleshooting workflow for this compound reactions.
Q3: My reaction works, but the product decomposes during workup or purification. How is the solvent involved here?
Answer: This is a classic stability issue. The β-lactam ring is strained and susceptible to cleavage, especially under conditions common in aqueous workups.
-
Causality: The solvents used during the reaction (e.g., DMF) are often removed and replaced with others for extraction (e.g., ethyl acetate and water). If the aqueous layer is acidic or basic, it can catalyze the hydrolysis of the β-lactam ring. Even neutral water can cause slow decomposition. Some products are simply not stable to silica gel chromatography, where the acidic nature of the silica can cause degradation.
-
Troubleshooting Steps:
-
Test Product Stability: Before performing a full-scale workup, take a small aliquot of your crude reaction mixture and expose it to your planned workup conditions (e.g., dilute HCl, sat. NaHCO₃). Monitor by TLC to see if the product degrades.[10]
-
Modify Workup: If instability is confirmed, use milder conditions. Perform extractions quickly and at low temperatures. Use saturated ammonium chloride instead of stronger acids, and brine instead of plain water.
-
Avoid Protic Solvents: If you are purifying by chromatography, ensure your column solvents are free of protic impurities like methanol unless you have confirmed your product is stable. Sometimes, switching to a different stationary phase (e.g., neutral alumina) can prevent decomposition.
-
Data Summary & Protocols
Table 1: Solvent Effects on this compound Reactions
| Solvent Class | Example Solvents | Relative Polarity¹ | Typical Effect on SN2 Reactions | Common Pitfalls |
| Polar Aprotic | DMF, Acetonitrile, DMSO, THF | High (0.386, 0.460, 0.444, 0.207) | Favorable. Accelerates reaction by solvating counter-ion but not the nucleophile. | Difficult to remove (DMF, DMSO); must be anhydrous. |
| Polar Protic | Water, Methanol, Ethanol | High (1.000, 0.762, 0.654) | Unfavorable. Slows reaction by hydrogen-bonding to the nucleophile. | Promotes hydrolysis/solvolysis of the β-lactam ring. |
| Non-Polar | Hexane, Toluene | Low (0.009, 0.099) | Poor. Generally unsuitable due to poor solubility of polar reactants. | Low reaction rates; reagent insolubility. |
| Chlorinated | Dichloromethane (DCM) | Medium (0.309) | Good. Often a good choice, balances reactivity and ease of removal. | Must be anhydrous; potential for side reactions with some nucleophiles. |
¹Relative polarity values sourced from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry".[11]
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a robust starting point for the substitution of the 4-acetoxy group with a generic nucleophile (Nu-H), emphasizing the critical handling steps related to the solvent.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, magnetic stir bar) at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: To the cooled flask, add this compound (1.0 eq). Seal the flask with a septum.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1-0.2 M concentration) via a dry syringe under an inert atmosphere. Stir until the solid is fully dissolved.
-
Nucleophile Addition: In a separate dry flask, prepare your nucleophile. If it requires deprotonation (e.g., an alcohol or thiol), dissolve it in anhydrous DMF and add your base (e.g., NaH, K₂CO₃) at 0 °C. Stir until deprotonation is complete.
-
Reaction: Slowly add the nucleophile solution to the stirred solution of this compound at 0 °C via syringe.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction mixture in an ice bath and quench by carefully adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanism Competition Diagram
Caption: Competing SN2 and Elimination-Addition reaction pathways.
Frequently Asked Questions (FAQs)
Q: What are the best "go-to" solvents to start with for a novel nucleophilic substitution on this compound? A: For most nucleophiles, anhydrous acetonitrile or DMF are excellent starting points. Acetonitrile is often preferred due to its lower boiling point and ease of removal. If solubility or reactivity is low, DMF is a more polar and often more effective choice.
Q: How does solvent choice impact the stability and long-term storage of the this compound starting material? A: this compound is a solid that should be stored under refrigerated (2-8°C), dry conditions.[1][2] It is susceptible to hydrolysis, so it should not be stored in solution, especially in protic solvents, for extended periods. If you need to make a stock solution, use an anhydrous aprotic solvent and store it under an inert atmosphere at low temperature.
Q: Can I use an aqueous or mixed aqueous-organic solvent system for my reaction? A: It is generally not recommended. While some specific enzymatic resolutions or reactions with water-soluble polyphenols have been performed in aqueous solutions, these are specialized cases.[4][12][13] For general synthetic transformations, the presence of water introduces a high risk of β-lactam ring hydrolysis, leading to low yields and complex product mixtures. Always default to anhydrous organic solvents unless you are following a specific literature procedure that calls for aqueous media.
References
- Mickel, S. J., Hsiao, S.-N., & Miller, M. J. (1987). SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses, 65, 135.
- Gavina, F., Costero, A. M., & Andreu, M. R. (1990). Reaction of 4-substituted 2-azetidinone with nucleophiles. Existence and reactivity of 1-azetin-4-one. The Journal of Organic Chemistry. (Note: While the specific article is cited in other works, a direct link was not available in the search results).
- D'auria, M., et al. (2005). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. ChemInform.
- Capretta, A., & Bell, R. A. (2000). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry.
- Gola, E., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry.
- Gola, E., et al. (2023).
- Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- Contente, M. L., et al. (2018). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications.
- Queener, S. W., & Neuss, N. (1982). The Biosynthesis of β-Lactam Antibiotics. ScienceDirect.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Pearson Education. (n.d.). Key Mechanism: Solvent as a Nucleophile.
- Shen, Z., et al. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH.
- Asian Journal of Green Chemistry. (2022).
- Garber, K. (2016, October 12). Solvents for Nucleophilic Substitution Reactions [Video]. YouTube. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- DeSimone, J. M., & Tumas, W. (2023).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Liu, H., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry.
- The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism [Video]. YouTube. [Link]
- Bachi, M. D., et al. (1980). Properties and Reactions of 4-Thioxo-2-azetidinones. Journal of Organic Chemistry.
- IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
Sources
- 1. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive NMR Analysis of 4-Acetoxy-2-azetidinone
An In-Depth Comparison of Spectroscopic Methodologies for a Critical β-Lactam Synthon
Welcome to a comprehensive guide dedicated to the structural elucidation of 4-acetoxy-2-azetidinone, a cornerstone synthetic intermediate in the development of carbapenem and penem antibiotics.[1] As drug development professionals, our reliance on precise and unambiguous structural data is paramount. This document moves beyond a simple recitation of spectral data, offering instead a deep-dive into the causality behind the NMR analysis, comparing its efficacy against other common analytical techniques, and providing field-proven protocols for immediate application.
This guide is structured to provide a holistic understanding, from foundational principles to advanced application, ensuring that researchers at all levels can leverage this information to accelerate their work.
Part I: Definitive NMR Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural and stereochemical determination of small organic molecules like this compound. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of each atom is unmatched by other techniques.
Below is the annotated chemical structure of this compound, which will serve as our reference for the subsequent spectral analysis.
Caption: Chemical structure and atom numbering for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), multiplicity (splitting pattern), and the coupling constant (J). The analysis below is based on data acquired in deuterated chloroform (CDCl₃), a common solvent chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Acetate CH₃ | 2.03 | Singlet (s) | - | 3H |
| H3b | 3.00 | Doublet of doublets (dd) | Jgem = 15.0, ³Jtrans = 1.5 | 1H |
| H3a | 3.28 | Doublet of doublets (dd) | Jgem = 15.0, ³Jcis = 4.6 | 1H |
| H4 | 5.81 | Doublet of doublets (dd) | ³Jcis = 4.6, ³Jtrans = 1.6 | 1H |
| NH | 7.1 - 7.4 | Broad (br) | - | 1H |
| Data sourced from Organic Syntheses.[2] |
Expert Analysis of ¹H NMR Signals:
-
Acetate Methyl (2.03 ppm): This singlet, integrating to three protons, is characteristic of the methyl group in an acetate ester. Its upfield position is expected for protons on an sp³ carbon, and its singlet nature confirms the absence of adjacent protons.
-
Azetidinone Ring Protons (H3a, H3b, H4): This is the most information-rich region of the spectrum.
-
Chemical Shifts: The proton at C4 (H4) is the most downfield of the ring protons (5.81 ppm). This is a direct consequence of the powerful deshielding effects of the adjacent electronegative oxygen of the acetate and the nitrogen of the amide. The C3 protons (H3a and H3b) are diastereotopic, meaning they are chemically non-equivalent, and thus have different chemical shifts and couplings.
-
Coupling Constants: The large geminal coupling constant (Jgem = 15.0 Hz) between H3a and H3b is typical for protons on the same sp³ carbon in a strained ring system.[2] The critical diagnostic information comes from the vicinal coupling constants (³J) between the C3 protons and H4. The coupling of 4.6 Hz between H3a and H4 is consistent with a cis relationship, while the smaller coupling of ~1.5 Hz between H3b and H4 indicates a trans relationship.[3][4] This unequivocally defines the stereochemistry of the molecule.
-
-
Amide Proton (NH, 7.1-7.4 ppm): The broad signal is characteristic of an exchangeable proton. Its chemical shift can be highly dependent on solvent, concentration, and temperature.[5][6] In a non-polar solvent like CDCl₃, it often appears as a broad signal due to intermediate exchange rates and quadrupole broadening from the adjacent nitrogen.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Acetate C H₃ | ~21 |
| C 3 | 45.0 |
| C 4 | 73.2 |
| β-Lactam C =O (C2) | 166.4 |
| Acetate C =O | ~170 |
| Data for C2, C3, and C4 sourced from Organic Syntheses[2]. Acetate values are typical shifts for this functional group.[7][8] |
Expert Analysis of ¹³C NMR Signals:
-
Carbonyl Carbons (>165 ppm): Two signals appear in the far downfield region, characteristic of carbonyl carbons. The signal at 166.4 ppm is assigned to the β-lactam carbonyl (C2). Its chemical shift is influenced by ring strain and the nitrogen substituent.[5] The second signal, around 170 ppm, corresponds to the ester carbonyl of the acetate group.
-
C4 Carbon (73.2 ppm): This signal is significantly downfield for an sp³ carbon, a direct result of being bonded to both an oxygen and a nitrogen atom.
-
C3 Carbon (45.0 ppm): This methylene carbon of the ring appears at a more typical chemical shift for an sp³ carbon in a cyclic system.
-
Acetate Methyl Carbon (~21 ppm): This upfield signal is characteristic of a methyl group carbon.
Part II: Comparative Analysis & Advanced Methodologies
While NMR is the definitive tool, a comprehensive analytical approach often involves complementary techniques. Understanding their relative strengths and weaknesses is crucial for efficient workflow design.
Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Weaknesses for this Molecule |
| NMR Spectroscopy | Detailed connectivity, chemical environment, stereochemistry, and 3D structure. | Unambiguously determines structure and relative stereochemistry.[3][5] | Lower sensitivity compared to MS; requires more sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula (C₅H₇NO₃, MW=129.11).[9] High sensitivity. | Provides no information on stereochemistry or atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms key functional groups: β-lactam C=O (~1790 cm⁻¹), ester C=O (~1730 cm⁻¹), and N-H (~3350 cm⁻¹).[2] | Provides a "fingerprint" but no detailed structural map. |
Causality in Method Selection: For initial synthesis confirmation, a quick IR spectrum can verify the presence of the crucial β-lactam carbonyl. Mass spectrometry will then confirm that the product has the correct molecular weight. However, only NMR can provide the definitive proof of structure and, most importantly, the stereochemical arrangement at the C4 position, which is often critical for biological activity in β-lactam derivatives.
The Impact of NMR Solvents
The choice of deuterated solvent is a critical experimental parameter. While CDCl₃ is excellent for routine analysis, polar, hydrogen-bond-accepting solvents like DMSO-d₆ can provide unique insights.
-
In CDCl₃: The N-H proton signal is often broad and its coupling to adjacent protons may not be resolved.[2]
-
In DMSO-d₆: Hydrogen bonding between the solvent and the N-H proton slows down the exchange rate. This typically results in a sharper N-H signal, often revealing its coupling to the C4 proton, which can further confirm assignments. However, the chemical shifts of all protons, especially the N-H, will be different from those in CDCl₃.[6][10]
Part III: Field-Proven Experimental Protocols
Adherence to validated protocols is essential for reproducibility and data integrity. The following workflows represent best practices for the analysis of this compound.
Caption: A streamlined workflow for the complete NMR analysis of azetidinone derivatives.
Protocol 1: High-Quality NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound directly into a clean, dry sample vial.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃ containing 0.03% TMS as an internal standard).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4] Vortex gently for 30 seconds to ensure complete dissolution. A clear, particle-free solution is essential for high-quality spectra.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Quality Check: Ensure the sample height in the tube is adequate (typically ~4-5 cm) and the solution is free of any solid particles or bubbles.
Protocol 2: Stereochemical Assignment Using J-Coupling
The determination of stereochemistry in substituted azetidinones is a self-validating system based on the Karplus relationship, which correlates the dihedral angle between two vicinal protons to their coupling constant.
Caption: Using vicinal coupling constants to assign cis/trans stereochemistry.
This logic is fundamental to the analysis of β-lactam rings. For this compound, the presence of two distinct vicinal couplings (4.6 Hz and ~1.6 Hz) to the two C3 protons provides an internal validation of the stereochemical assignment.[2][3]
Conclusion
The comprehensive analysis of this compound by ¹H and ¹³C NMR spectroscopy provides an unambiguous and definitive structural and stereochemical profile. The chemical shifts detail the electronic environment of each nucleus, while the coupling constants, particularly the ³JH3-H4 values, are diagnostic for the relative stereochemistry of the substituents on the β-lactam ring. When complemented by techniques like MS and IR, NMR forms the bedrock of analytical characterization, providing the high-fidelity data required by researchers, scientists, and drug development professionals to make informed decisions in the synthesis and application of this vital pharmaceutical building block.
References
- Benchchem Technical Support Center. (2025).
- Coutinho, E., et al. (2021).
- Journal of Applicable Chemistry. (2019).
- ResearchGate. 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
- PubChem. This compound.
- Al-Zahraa Journal for Health and Medical Sciences. (2025). Synthesis of Novel 2-Azetidinones as Antibacterial Agents.
- Der Pharma Chemica. (2016). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. [Link]
- ResearchGate. 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
- Singh, M. S., & Singh, A. K. (2003). Synthesis of Novel N-(4-Ethoxyphenyl)
- Al-Qadisiyah Journal of Pure Science. (2021). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. [Link]
- Organic Syntheses. 2-Azetidinone, 4-(acetyloxy)-. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]
- ResearchGate. (2008). Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- ResearchGate. (2007). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. [Link]
- Benchchem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
- NIST WebBook. This compound. [Link]
- Michigan State University. C13 NMR List of Chemical Shifts. [Link]
- Chemistry LibreTexts. (2021). Coupling Constants Identify Coupled Protons. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- Center for In Vivo Metabolism. 13C Chemical Shift Reference. [Link]
- Iowa State University. NMR Coupling Constants. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. [Link]
- ResearchGate. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. compoundchem.com [compoundchem.com]
- 8. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 9. This compound [webbook.nist.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Acetoxy-2-azetidinone
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Acetoxy-2-azetidinone is a critical building block in the synthesis of various β-lactam antibiotics. Its purity directly impacts the quality and impurity profile of the resulting API. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity determination of this compound, supported by experimental rationale and comparative data.
Introduction: The Criticality of Purity in a β-Lactam Synthon
This compound, a strained four-membered lactam, is susceptible to degradation through hydrolysis of both its ester and β-lactam functionalities. Furthermore, impurities from its synthesis, such as unreacted starting materials or polymeric byproducts from vinyl acetate, can compromise subsequent reaction steps and introduce contaminants into the final drug substance.[1] Therefore, a well-designed, stability-indicating analytical method is not just a quality control measure but a crucial tool in process development and optimization.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC, particularly in the reversed-phase mode, is the cornerstone for purity analysis of non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.
Proposed Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method
Given the polar nature of this compound, a reversed-phase method utilizing a polar-modified or a standard C18 column with a highly aqueous mobile phase is recommended. The following method is a robust starting point, adapted from established methods for similar polar β-lactam compounds.[2][3][4]
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a broad range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to suppress the ionization of potential acidic impurities and improve peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient Elution | 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. | A gradient is necessary to elute both the polar this compound and any less polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Provides consistent retention times and improved peak shape. |
| Detection | UV at 210 nm | The β-lactam ring exhibits UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A | Ensures compatibility with the initial mobile phase conditions and prevents peak distortion. |
Forced Degradation Studies: Unveiling Potential Impurities
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally stress the this compound sample to generate potential degradation products.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by the proposed HPLC method to ensure that all degradation products are well-separated from the main this compound peak, demonstrating the method's specificity. The primary degradation pathway is expected to be the hydrolysis of the ester bond to form 4-hydroxy-2-azetidinone, followed by the hydrolysis of the β-lactam ring.
Alternative Analytical Techniques: Orthogonal Approaches to Purity Verification
While HPLC is a powerful tool, relying on a single analytical technique can be limiting. Orthogonal methods, which employ different separation or detection principles, provide a more comprehensive purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[5][6][7][8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.
Principle of qNMR for Purity Determination:
The purity of this compound can be determined by comparing the integral of a characteristic proton signal from the analyte with the integral of a known amount of a high-purity internal standard.
Experimental Protocol: qNMR
| Parameter | Recommended Condition | Rationale |
| Internal Standard | Maleic acid or Dimethyl sulfone | Must be of high purity, stable, and have signals that do not overlap with the analyte signals. |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) | A good solvent for both this compound and many common internal standards. |
| NMR Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Acquisition Parameters | Long relaxation delay (e.g., 5 x T₁) | Ensures complete relaxation of all protons for accurate integration. |
| Data Processing | Careful phasing and baseline correction | Critical for accurate integration of signals. |
Comparative Advantages of qNMR:
-
Primary Method: Does not require a specific reference standard for this compound.
-
Structural Information: Provides structural confirmation of the analyte and can help in the identification of impurities.
-
Non-destructive: The sample can be recovered after analysis.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[10][11][12][13][14] It is a high-efficiency separation technique that requires minimal sample and solvent consumption.
Principle of CE for Purity Determination:
For a small, polar molecule like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. Separation is achieved based on the charge-to-size ratio of the analyte and its impurities.
Experimental Protocol: Capillary Zone Electrophoresis
| Parameter | Recommended Condition | Rationale |
| Capillary | Fused-silica capillary (e.g., 50 µm ID, 50 cm total length) | Standard capillary for CZE. |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 7.0 | A common buffer system that provides good buffering capacity and conductivity. |
| Applied Voltage | 20 kV | Provides a reasonable analysis time with good separation efficiency. |
| Temperature | 25 °C | Maintains consistent migration times. |
| Detection | UV at 210 nm | Similar to HPLC, the β-lactam ring can be detected at low UV wavelengths. |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) | A simple and reproducible injection method. |
Comparative Advantages of CE:
-
High Efficiency: Often provides higher theoretical plates than HPLC, leading to better resolution of closely related impurities.
-
Low Sample and Reagent Consumption: A green analytical technique.
-
Orthogonal Selectivity: Separation is based on a different principle than reversed-phase HPLC, providing complementary information.
Comparative Summary of Analytical Methods
| Feature | Reversed-Phase HPLC | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei | Differential migration of charged species in an electric field |
| Primary Use | Routine purity testing and stability studies | Absolute purity determination and structural elucidation | Orthogonal purity verification and analysis of charged impurities |
| Resolution | High | Not a separation technique | Very High |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | High (µg/mL to ng/mL) |
| Reference Standard | Requires a reference standard of the analyte | Requires a high-purity internal standard | Requires a reference standard of the analyte |
| Sample Throughput | Moderate | Low | High |
| Cost (Instrument) | Moderate | High | Moderate |
| "Greenness" | Moderate solvent consumption | Low solvent consumption | Very low solvent consumption |
Visualizing the Analytical Workflow
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: A Multi-faceted Approach to Ensuring Purity
For the routine purity analysis of this compound, a well-developed and validated stability-indicating reversed-phase HPLC method serves as a robust and reliable primary technique. It offers the necessary resolution to separate the main component from process-related impurities and degradation products.
However, for a comprehensive understanding of the purity profile, especially during process development and for reference material characterization, orthogonal techniques are indispensable. Quantitative NMR provides an absolute measure of purity without the need for a specific reference standard and offers valuable structural information. Capillary Electrophoresis, with its high separation efficiency and different selectivity, is an excellent complementary technique for confirming purity and resolving impurities that may co-elute in HPLC.
The choice of analytical methodology should be guided by the specific requirements of the analysis, including the stage of drug development, the intended use of the data, and the available instrumentation. By employing a combination of these powerful analytical tools, researchers and drug developers can ensure the highest quality of this compound, thereby safeguarding the integrity of the final antibiotic products.
References
- A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. (n.d.). MDPI.
- 2-Azetidinone, 4-(acetyloxy)-. (n.d.). Organic Syntheses.
- Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. (2010). SpringerLink.
- A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. (2023). RSC Publishing.
- Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. (2023). Al-Mustansiriyah Journal of Science.
- A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. (2015). National Center for Biotechnology Information.
- A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. (2023). RSC Publishing.
- Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography. (2023). ResearchGate.
- A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. (2015). ResearchGate.
- Capillary electrophoresis and small molecule drug discovery: a perfect match? (2012). National Center for Biotechnology Information.
- Aqueous and non-aqueous capillary electrophoresis of polar drugs. (n.d.). RSC Publishing.
- Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. (2006). National Center for Biotechnology Information.
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). National Center for Biotechnology Information.
- Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.). ScienceDirect.
- Quantitative NMR Spectroscopy. (n.d.). University of Edinburgh.
- Application of Capillary Electrophoresis to Pharmaceutical Analysis. (n.d.). SpringerLink.
- Quantitative NMR Interpretation without Reference. (2022). Hindawi.
- Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago.
- Quantitative NMR (qNMR). (n.d.). Nanalysis.
- Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. amecj.com [amecj.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. downloads.hindawi.com [downloads.hindawi.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 9. mdpi.com [mdpi.com]
- 10. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous and non-aqueous capillary electrophoresis of polar drugs - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
mass spectrometry fragmentation pattern of 4-Acetoxy-2-azetidinone
An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Acetoxy-2-azetidinone: A Comparative Analysis of EI and ESI Techniques
For researchers and scientists in drug development and organic synthesis, this compound is a pivotal building block, forming the core of numerous β-lactam antibiotics. Its structural integrity and purity are paramount, making robust analytical characterization essential. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. However, the choice of ionization method—the energetic Electron Ionization (EI) versus the softer Electrospray Ionization (ESI)—dramatically alters the fragmentation pattern and the nature of the information obtained.
This guide provides a comprehensive comparison of the fragmentation behavior of this compound under both EI and ESI-MS, grounded in experimental data and established mechanistic principles. We will dissect the fragmentation pathways, explain the chemical logic behind the observed cleavages, and provide actionable experimental protocols for scientists seeking to replicate or build upon these findings.
Comparing Ionization Techniques: The "Hard" vs. "Soft" Approach
The initial choice of ionization dictates the entire fragmentation cascade. For a small, functionalized molecule like this compound (Molecular Weight: 129.11 g/mol , Formula: C₅H₇NO₃)[1][2], the distinction is critical.
-
Electron Ionization (EI): This is a "hard" ionization technique. The analyte is bombarded with high-energy electrons (typically 70 eV), causing it to expel an electron and form a high-energy radical cation (M•+). This excess energy induces extensive and complex fragmentation. While this can sometimes obscure the molecular ion, it provides a rich, reproducible fingerprint of the molecule's structure. EI is typically coupled with Gas Chromatography (GC).
-
Electrospray Ionization (ESI): This is a "soft" ionization technique. The analyte in solution is aerosolized through a charged capillary, forming protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). Because very little excess energy is imparted, the molecular ion adduct is typically the most abundant ion observed. Fragmentation is minimal in the source and must be induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for controlled, stepwise structural analysis. ESI is the standard for Liquid Chromatography (LC).
The EI mass spectrum of this compound is characterized by a visible molecular ion and several key fragment ions that reveal the molecule's core structure. The data available in the NIST Mass Spectrometry Data Center serves as our reference for this analysis[1].
The primary fragmentation events involve the two most labile parts of the molecule: the acetoxy substituent and the strained four-membered β-lactam ring.
Key Fragmentation Pathways under EI:
-
Loss of Ketene: The molecular ion (m/z 129) can undergo a rearrangement to eliminate a neutral ketene molecule (CH₂=C=O, 42 Da). This is a common pathway for acetate esters and results in a prominent ion at m/z 87 .
-
Loss of Acetoxy Radical: Direct cleavage of the C-O bond results in the loss of the acetoxy radical (•OCOCH₃, 59 Da), yielding an ion at m/z 70 .
-
Formation of the Acetyl Cation: Cleavage can also lead to the formation of the highly stable acetyl cation (CH₃CO⁺) at m/z 43 , which is often the base peak in the spectrum of acetate-containing compounds.
-
β-Lactam Ring Cleavage: The strained β-lactam ring is susceptible to cleavage. A characteristic fragmentation for β-lactams is a retro [2+2] cycloaddition, which splits the ring into two neutral fragments or charged ion pairs[3][4]. For the ion at m/z 87 (after ketene loss), subsequent cleavage can lead to the formation of an ion at m/z 44 .
Table 1: Prominent Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 129 | [C₅H₇NO₃]•⁺ | Molecular Ion (M•⁺) |
| 87 | [C₃H₅NO₂]•⁺ | M•⁺ - CH₂CO (Loss of Ketene) |
| 70 | [C₃H₄NO]⁺ | M•⁺ - •OCOCH₃ (Loss of Acetoxy Radical) |
| 44 | [C₂H₄N]⁺ | Fragmentation of the m/z 87 ion |
| 43 | [C₂H₃O]⁺ | Acetyl Cation (CH₃CO⁺) |
Diagram: Proposed EI Fragmentation Pathway
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Acetoxy-2-azetidinone and 4-Chloro-2-azetidinone in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of β-lactam antibiotics, the selection of appropriate starting materials and intermediates is paramount to achieving high yields and desired stereochemistry. Among the key building blocks, 4-substituted-2-azetidinones play a pivotal role, serving as versatile precursors to a wide array of potent therapeutic agents, including carbapenems and penems.[1][2][3] This guide provides an in-depth technical comparison of the reactivity of two common intermediates: 4-acetoxy-2-azetidinone and 4-chloro-2-azetidinone, with a focus on their susceptibility to nucleophilic substitution at the C4 position. Understanding the nuances of their reactivity is crucial for optimizing synthetic routes and developing novel β-lactam derivatives.
Introduction to the Contenders: Key Intermediates in β-Lactam Synthesis
Both this compound and 4-chloro-2-azetidinone are valued for their ability to introduce a variety of substituents at the C4 position of the β-lactam ring through nucleophilic displacement of the acetoxy or chloro group, respectively. This functionality is a cornerstone in the construction of the diverse side chains that fine-tune the antibacterial spectrum and pharmacokinetic properties of the final drug molecules.[4][5]
This compound is a widely used intermediate, often synthesized via methods such as the reaction of vinyl acetate with chlorosulfonyl isocyanate.[6] Its utility is demonstrated in the synthesis of various carbapenem antibiotics.[1][2][3]
4-Chloro-2-azetidinone is another critical precursor, typically prepared through the Staudinger cycloaddition of a ketene with an imine.[7] It serves as a key starting material for the synthesis of compounds like loracarbef.
The core of their utility lies in the electrophilic nature of the C4 carbon, which is attached to a good leaving group, making it susceptible to attack by a wide range of nucleophiles.
The Decisive Factor: Leaving Group Ability
The fundamental difference in the reactivity of this compound and 4-chloro-2-azetidinone stems from the inherent properties of their respective leaving groups: the acetate anion (AcO⁻) and the chloride anion (Cl⁻). In nucleophilic substitution reactions, a better leaving group is a species that is more stable on its own after detaching from the substrate.
Generally, the conjugate bases of strong acids are excellent leaving groups. Comparing the acidity of the conjugate acids, hydrochloric acid (HCl, pKa ≈ -7) is a much stronger acid than acetic acid (CH₃COOH, pKa ≈ 4.76). This indicates that the chloride ion is a significantly weaker base and, therefore, a much better leaving group than the acetate ion.
This difference in leaving group ability directly translates to a higher reactivity for 4-chloro-2-azetidinone in nucleophilic substitution reactions. The C-Cl bond is more readily cleaved upon nucleophilic attack than the C-O bond of the acetoxy group.
Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
Nucleophilic substitution at a saturated carbon can proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).
-
Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism leads to an inversion of stereochemistry at the reaction center.[8][9]
-
Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. This mechanism typically results in a racemic mixture of products if the starting material is chiral.[9]
For reactions at the C4 position of 2-azetidinones, the Sₙ2 mechanism is generally favored. The strained four-membered ring disfavors the formation of a planar carbocation intermediate required for an Sₙ1 pathway. Furthermore, the backside attack characteristic of the Sₙ2 mechanism is sterically accessible.[10] The stereochemical outcome of these reactions is a critical consideration in the synthesis of chiral antibiotics, and the prevalence of the Sₙ2 pathway allows for a high degree of stereocontrol.[8][10]
Experimental Evidence: A Comparative Overview
Table 1: Qualitative Comparison of Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Substrate | Typical Reaction Conditions | Product Type | Reference |
| Amines | 4-Chloro-2-azetidinone | Triethylamine, CH₂Cl₂, rt | 4-Amino-2-azetidinone | [11][12] |
| Amines | This compound | Lewis acid catalysis may be required | 4-Amino-2-azetidinone | [6] |
| Thiols | 4-Chloro-2-azetidinone | Base (e.g., NaH), THF, 0 °C to rt | 4-Thio-2-azetidinone | [7] |
| Thiols | This compound | Base, often requires heating | 4-Thio-2-azetidinone | [13] |
| Azide | 4-Chloro-2-azetidinone | NaN₃, DMF, rt to 60 °C | 4-Azido-2-azetidinone | [14] |
| Azide | This compound | NaN₃, DMF, often requires higher temperatures | 4-Azido-2-azetidinone | [15][16] |
| Phthalimide | 4-Chloro-2-azetidinone | Potassium phthalimide, DMF | 4-Phthalimido-2-azetidinone | [17] |
| Phthalimide | This compound | Potassium phthalimide, DMF, may require longer reaction times or higher temperatures | 4-Phthalimido-2-azetidinone | [18] |
Note: This table provides a general overview. Specific reaction conditions can vary depending on the exact substrates and desired products.
The data in Table 1 qualitatively supports the higher reactivity of 4-chloro-2-azetidinone, as reactions with this substrate can often be carried out at room temperature, while similar transformations with this compound may necessitate heating or the use of a catalyst to proceed at a reasonable rate.
Experimental Protocols
To provide a practical context for this comparison, the following are representative, step-by-step methodologies for nucleophilic substitution reactions on both substrates.
Protocol 1: Synthesis of a 4-Amino-2-azetidinone from 4-Chloro-2-azetidinone
This protocol describes a typical procedure for the reaction of a 4-chloro-2-azetidinone with an amine.[12]
Materials:
-
4-Chloro-2-azetidinone derivative (1.0 eq)
-
Substituted amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 4-chloro-2-azetidinone derivative in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted amine in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-2-azetidinone.
Protocol 2: Synthesis of a 4-Thio-2-azetidinone from this compound
This protocol outlines a general procedure for the displacement of the acetoxy group with a thiol nucleophile.[13]
Materials:
-
This compound (1.0 eq)
-
Thiol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add the thiol dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound in anhydrous THF to the thiolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the 4-thio-2-azetidinone.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the generalized nucleophilic substitution on both azetidinone substrates and a typical experimental workflow.
Figure 1: Reactivity comparison of 4-acetoxy- vs. 4-chloro-2-azetidinone.
Figure 2: General experimental workflow for nucleophilic substitution.
Conclusion and Future Outlook
The choice between these two intermediates will depend on several factors, including the desired final product, the nature of the nucleophile, and the overall synthetic strategy. For highly reactive nucleophiles or when milder conditions are preferred, 4-chloro-2-azetidinone is often the substrate of choice. However, this compound remains a valuable and widely used intermediate, particularly in well-established synthetic routes to important carbapenem antibiotics.
Future research in this area may focus on the development of more efficient catalytic systems for the activation of the less reactive this compound, potentially expanding its utility and providing more sustainable synthetic pathways. Furthermore, detailed kinetic and computational studies directly comparing these two substrates would provide valuable quantitative data to further refine our understanding of their reactivity profiles.
References
- Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics. (URL not available)
- A Catalytic Asymmetric Route to Carbapenems. (URL: [Link])
- Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. (URL: [Link])
- A theoretical proposal for the synthesis of carbapenems from 4-(2-propynyl)azetidinones promoted by [W(CO)5] as an alternative to the Ag+-assisted process. (URL: [Link])
- Carbapenem Antibiotics: Recent Update on Synthesis and Pharmacological Activities. (URL: [Link])
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (URL: [Link])
- Stereospecific nucleophilic substitution at tertiary and qu
- Synthesis and anti-HIV activity of 4'-substituted 4'-thiothymidines: a new entry based on nucleophilic substitution of the 4'-acetoxy group. (URL: [Link])
- Stereochemistry Sₙ2 Reactions. (URL: [Link])
- Chapter 8: Nucleophilic substitutions. (URL: [Link])
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (URL: [Link])
- Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives
- Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. (URL: [Link])
- Thiol alkylations via nucleophilic substitution reactions. (A) Thiol... (URL: [Link])
- Azetidinone: Different methods of synthesis and its biological profile. (URL: [Link])
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (URL: [Link])
- Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (URL: not available)
- N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO C
- Potassium phthalimide-catalysed one-pot multi-component reaction for efficient synthesis of amino-benzochromenes in aqueous media. (URL: [Link])
- Synthesis and Antimicrobial Evaluation of some novel 4-[4-(3-chloro-2oxo-4- substituted-phenylazetidin-1-yl)phenylamino]. (URL: [Link])
- Nucleophilic Substitutions in Synthesis: Amines. (URL: [Link])
- Stereochemistry in Nucleophilic Substitution. (URL: [Link])
- Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (URL: [Link])
- Synthesis of Novel N-(4-Ethoxyphenyl)
- Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. (URL: [Link])
- Reaction of various epoxides with sodium azide in the presence of the representative catalyst in w
- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (URL: [Link])
- Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. (URL: [Link])
- Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene. (URL: [Link])
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (URL: [Link])
- Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase. (URL: [Link])
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]
- 4. A theoretical proposal for the synthesis of carbapenems from 4-(2-propynyl)azetidinones promoted by [W(CO)5] as an alternative to the Ag+-assisted process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbapenem Antibiotics: Recent Update on Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 10. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones | MDPI [mdpi.com]
- 12. zenodo.org [zenodo.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. egrove.olemiss.edu [egrove.olemiss.edu]
- 16. researchgate.net [researchgate.net]
- 17. Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Virtuous Catalyst: Unveiling the Superiority of Enzymatic Synthesis for Chiral Azetidinones
A Comparative Guide for Pharmaceutical and Chemical Research Professionals
Chiral azetidin-2-ones, the core structural motif of β-lactam antibiotics, are indispensable building blocks in modern medicine.[1][2] The precise stereochemical control during their synthesis is not merely an academic challenge but a critical determinant of therapeutic efficacy and safety. While traditional chemical synthesis has long been the workhorse for producing these vital compounds, a paradigm shift towards biocatalysis is underway. This guide provides an in-depth comparison of enzymatic and chemical synthesis routes for chiral azetidinones, demonstrating the profound advantages offered by nature's catalysts.
At a Glance: Key Performance Indicators
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Stereoselectivity | Excellent (often >99% e.e.)[1] | Variable, often requires chiral auxiliaries or resolution[3] |
| Reaction Conditions | Mild (ambient temp., neutral pH, atmospheric pressure)[][5] | Often harsh (extreme temps., pressures, non-aqueous solvents)[6] |
| Process Simplicity | Fewer steps, reduced need for protection/deprotection[7] | Multi-step, often requires protection/deprotection of functional groups[6] |
| Environmental Impact | "Green," biodegradable catalysts, aqueous media, less waste[8][9] | Often relies on heavy metal catalysts and volatile organic solvents[10] |
| Byproduct Formation | Minimal due to high enzyme specificity | Can be significant, requiring extensive purification[11] |
| Catalyst Source | Renewable (microbial, plant, or animal sources)[12] | Often derived from finite, non-renewable resources |
I. The Decisive Advantage: Unparalleled Stereoselectivity
The quintessential challenge in synthesizing chiral azetidinones is controlling stereochemistry. Enzymes, particularly hydrolases like lipases, exhibit exquisite enantio- and regioselectivity, born from their precisely folded three-dimensional active sites.[7][12] This inherent chirality allows them to differentiate between enantiomers of a racemic substrate or prochiral faces of a molecule with a precision that is difficult and costly to replicate chemically.
Enzymatic Approach: A common and highly effective enzymatic strategy is the kinetic resolution of a racemic mixture. For instance, in the lipase-catalyzed hydrolysis of a racemic azetidinone ester, the enzyme will selectively acylate or deacylate one enantiomer, leaving the other untouched. This allows for the separation of two highly enantioenriched products. Recent advancements have even demonstrated the use of engineered enzymes, such as myoglobin variants, to catalyze intramolecular C-H amidation, yielding β-lactams in high yields (up to 93%) and outstanding enantioselectivity (99% e.e.).[1][13]
Chemical Approach: Achieving high enantioselectivity through chemical synthesis is often a more arduous journey. Methods like the Staudinger ketene-imine cycloaddition, a cornerstone of β-lactam synthesis, frequently yield mixtures of cis and trans diastereomers.[3][11] To induce chirality, chemists must employ chiral auxiliaries, which need to be attached and later removed, adding steps and cost to the overall process.[14] Other strategies involve asymmetric catalysis with chiral metal complexes, which can be effective but may introduce toxic heavy metal contaminants that require rigorous removal from the final pharmaceutical product.[7]
II. Process Elegance: Mild Conditions and Simplified Workflows
The operational conditions required for enzymatic and chemical syntheses stand in stark contrast, profoundly impacting process efficiency, cost, and safety.
Enzymatic Synthesis: Biocatalytic reactions are typically conducted in aqueous media (or benign organic solvents) under mild conditions—often at or near room temperature and atmospheric pressure.[][5] This operational simplicity translates to significant energy savings and reduces the need for specialized high-pressure or cryogenic equipment.[7] Furthermore, the high specificity of enzymes often obviates the need for protecting and deprotecting functional groups, streamlining the synthetic route and minimizing waste generation.[7][15]
Chemical Synthesis: Conversely, many classical chemical routes to azetidinones necessitate harsh reaction conditions. These can include the use of pyrophoric reagents, cryogenic temperatures (e.g., -78 °C for Staudinger reactions), high pressures, and aggressive reagents for the removal of protecting groups.[6][11] Such conditions not only increase energy consumption and equipment costs but also pose greater safety risks to manufacturing personnel.[10]
Workflow Comparison: Chemical vs. Enzymatic Synthesis
The following diagrams illustrate the streamlined nature of enzymatic synthesis compared to a typical chemical route requiring chiral auxiliaries.
DOT Code for Workflow Diagrams
Caption: Simplified workflows comparing a multi-step chemical synthesis with a more direct enzymatic resolution.
III. The Green Imperative: Sustainability and Environmental Impact
The pharmaceutical industry is increasingly embracing the principles of green chemistry, a framework that enzymatic synthesis fits into seamlessly.[8][10]
-
Benign Solvents: Biocatalysis predominantly uses water as a solvent, eliminating the reliance on volatile and often toxic organic solvents common in chemical synthesis.[16]
-
Biodegradable Catalysts: Enzymes are fully biodegradable, posing no long-term environmental hazard.[] This is a significant advantage over heavy metal catalysts, which can be toxic and require costly remediation procedures.
-
Waste Reduction: By minimizing the use of protecting groups and improving selectivity, enzymatic processes generate significantly less waste, aligning with the core principle of atom economy.[10]
-
Energy Efficiency: The mild operating conditions of biocatalysis lead to a substantially lower energy footprint compared to the energy-intensive heating and cooling cycles of many chemical processes.[7]
IV. Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Acetoxy-azetidin-2-one
This protocol describes a representative method for the enzymatic kinetic resolution of a racemic azetidinone intermediate, a valuable precursor for various β-lactam compounds.[17]
Objective: To separate the enantiomers of (±)-4-acetoxy-azetidin-2-one via enantioselective hydrolysis catalyzed by Pseudomonas fluorescens lipase.
Materials:
-
(±)-4-acetoxy-azetidin-2-one (Substrate)
-
Pseudomonas fluorescens Lipase (PFL) (Catalyst)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous Na₂SO₄)
-
Analytical equipment: Chiral HPLC, NMR
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve (±)-4-acetoxy-azetidin-2-one in the phosphate buffer to a defined concentration (e.g., 10 mg/mL). Causality: The buffer maintains the optimal pH for lipase activity, ensuring catalytic efficiency and stability.
-
Enzyme Addition: Add Pseudomonas fluorescens lipase to the solution (e.g., 20 mg/mL). Initiate gentle agitation at a constant temperature (e.g., 30°C). Causality: The enzyme is the catalyst that will selectively hydrolyze one of the enantiomers.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material. Causality: Over- or under-running the reaction will compromise the enantiopurity and yield of the separated enantiomers.
-
Reaction Quench & Extraction: Once ~50% conversion is reached, quench the reaction (e.g., by filtering off the enzyme or adding a water-miscible organic solvent like acetone). Extract the aqueous phase multiple times with ethyl acetate. Causality: Extraction separates the organic products (remaining ester and hydrolyzed alcohol) from the aqueous buffer and denatured enzyme.
-
Separation & Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄. The two products, the unreacted (S)-4-acetoxyazetidin-2-one and the hydrolyzed (R)-4-hydroxyazetidin-2-one, can now be separated using standard chromatographic techniques (e.g., column chromatography).
-
Characterization: Confirm the identity and determine the enantiomeric excess (e.e.) of the separated products using NMR and chiral HPLC, respectively.
Mechanism: Enzymatic Kinetic Resolution
This diagram illustrates the principle of lipase-catalyzed kinetic resolution where one enantiomer fits the enzyme's active site and reacts, while the other does not.
DOT Code for Mechanism Diagram
Caption: Lipase selectively hydrolyzes one ester enantiomer, enabling separation.
V. Challenges and Future Directions
While the advantages are compelling, it is important to acknowledge the challenges associated with biocatalysis. The cost and operational stability of enzymes can be a concern, although techniques like enzyme immobilization are providing robust solutions for catalyst recycling and reuse.[5] Furthermore, the substrate scope of a naturally occurring enzyme may be limited. However, the field of protein engineering and directed evolution is rapidly advancing, allowing scientists to tailor enzymes for specific non-natural substrates and reaction conditions, thereby expanding the synthetic utility of biocatalysis.[]
Conclusion
For the synthesis of chiral azetidinones, the evidence strongly favors the enzymatic approach. Biocatalysis offers unparalleled stereoselectivity, operates under mild and environmentally benign conditions, and simplifies complex synthetic workflows.[5][7] These advantages lead to more efficient, cost-effective, and sustainable manufacturing processes.[10] As the pharmaceutical industry continues to prioritize green chemistry and precision manufacturing, the adoption of enzymatic strategies is not just an alternative, but a superior pathway to producing the essential chiral intermediates that form the backbone of modern therapeutics.
References
- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Research Square.
- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. Research Square (Preprint).
- Chiral Intermediates in Drug Synthesis. BOC Sciences.
- Green Chemistry in Pharma: Sustainable Drug Manufacturing. Rondal.
- Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- Principles of green chemistry: Advancing pharma sustainability. C-Creations.
- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ChemRxiv.
- Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.
- GREEN CHEMISTRY IN PHARMACEUTICAL SYNTHESIS: SUSTAINABLE APPROACHES FOR DRUG MANUFACTURING. ResearchGate.
- Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality.
- What Are the Advantages of Enzyme Cascades in Synthesis? Patsnap Synapse.
- Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. ResearchGate.
- Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications. ResearchGate.
- Novel and Recent Synthesis and Applications of β-Lactams. Molecules.
- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie.
- Stereoselective Synthesis of β-Lactams with Polyaromatic Imines: Entry to New and Novel Anticancer Agents. Journal of Medicinal Chemistry.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.
- Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
- Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Catalysts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. What Are the Advantages of Enzyme Cascades in Synthesis? [synapse.patsnap.com]
- 16. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development [mdpi.com]
- 17. researchgate.net [researchgate.net]
alternative methods to the Staudinger reaction for azetidinone synthesis
The β-lactam core, a strained four-membered azetidinone ring, remains a cornerstone of medicinal chemistry, most notably as the reactive pharmacophore in a vast class of antibiotics.[1][2] For over a century, the [2+2] cycloaddition of a ketene and an imine, known as the Staudinger reaction, has been the workhorse for constructing this privileged scaffold.[3][4] While robust and versatile, the challenges associated with handling unstable ketenes and controlling stereoselectivity have spurred the development of powerful alternative methodologies.[4][5]
This guide provides a comparative analysis of key modern alternatives to the Staudinger reaction for the synthesis of azetidinones. We will delve into the mechanistic underpinnings, practical advantages and limitations, and stereochemical outcomes of each method, supported by experimental data and detailed protocols to empower researchers in drug discovery and chemical synthesis.
The Enduring Benchmark: The Staudinger Reaction
First reported in 1907, the Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to furnish a β-lactam.[3] The reaction typically proceeds through a stepwise mechanism involving a zwitterionic intermediate, and the stereochemical outcome—cis or trans—is highly dependent on the substituents, solvent, and reaction temperature.[6][7][8] Generally, (E)-imines favor the formation of cis-β-lactams, while (Z)-imines yield trans products.[3]
Mechanism of the Staudinger Reaction:
Caption: A simplified workflow of the Staudinger reaction.
While the Staudinger reaction is a powerful tool, the in situ generation of often unstable and reactive ketenes from acyl chlorides and a tertiary amine base can present challenges.[5] This has led to the exploration of alternative strategies that offer milder conditions, broader substrate scope, and improved stereocontrol.
The Kinugasa Reaction: A Copper-Catalyzed Cycloaddition
The Kinugasa reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrone to produce β-lactams.[9][10] This method is highly valued for its operational simplicity, use of readily available starting materials, and generally high cis-diastereoselectivity.[9]
Mechanism of the Kinugasa Reaction:
The reaction is believed to proceed through the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered ring intermediate.[10][11] This intermediate then rearranges to afford the β-lactam product.
Caption: The catalytic cycle of the Kinugasa reaction.
Advantages over Staudinger:
-
Avoids the use of highly reactive and often unstable ketenes.
-
Generally proceeds under milder reaction conditions.
-
Often exhibits high cis-diastereoselectivity.[9]
Limitations:
-
The reaction can sometimes be sensitive to the nature of the alkyne and nitrone substituents.
-
Achieving high enantioselectivity can require the use of specialized chiral ligands.[12][13]
Experimental Data: Kinugasa Reaction
| Entry | Alkyne | Nitrone | Catalyst/Ligand | Solvent | Yield (%) | dr (cis:trans) | ee (%) | Reference |
| 1 | Phenylacetylene | N,α-diphenylnitrone | CuI (10 mol%) | Pyridine | 50 | ~2:1 | 57 | [12] |
| 2 | Phenylacetylene | N-benzylidene-methylamine N-oxide | CuCl/Bis(azaferrocene) | Toluene | 91 | >95:5 | 94 | [12] |
| 3 | Ethyl propiolate | N,α-diphenylnitrone | Cu(ClO4)2/Trisoxazoline | CH2Cl2 | 75 | 15:85 | 82 (trans) | [13] |
Experimental Protocol: Enantioselective Kinugasa Reaction[12]
-
To a solution of CuCl (1.0 mg, 0.01 mmol, 1 mol %) and the bis(azaferrocene) ligand (6.3 mg, 0.011 mmol, 1.1 mol %) in toluene (1.0 mL) is added the nitrone (1.0 mmol) and the alkyne (1.2 mmol).
-
The reaction mixture is stirred at the specified temperature for the time indicated in the corresponding table.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired β-lactam.
The Gilman-Speeter Reaction: An Ester Enolate-Imine Condensation
The Gilman-Speeter reaction involves the condensation of an ester enolate with an imine to form a β-lactam.[14] This method offers a convergent approach to the azetidinone core and can be rendered stereoselective through the use of chiral auxiliaries or catalysts.
Mechanism of the Gilman-Speeter Reaction:
The reaction proceeds via the nucleophilic addition of a pre-formed ester enolate to an imine, forming a β-amino ester intermediate. Subsequent intramolecular cyclization of this intermediate furnishes the β-lactam.
Caption: The sequential steps of the Gilman-Speeter reaction.
Advantages over Staudinger:
-
Offers a modular approach, allowing for the independent variation of the ester and imine components.
-
Can be adapted for asymmetric synthesis using chiral auxiliaries on the ester or imine.[14]
Limitations:
-
Requires the use of strong bases to generate the ester enolate, which may not be compatible with all functional groups.
-
Controlling the diastereoselectivity can be challenging and is often dependent on the specific substrates and reaction conditions.[14]
Experimental Data: Gilman-Speeter Reaction
| Entry | Ester | Imine | Base | Additive | Yield (%) | dr (cis:trans) | Reference |
| 1 | Ethyl isobutyrate | N-benzylideneaniline | LDA | THF | 85 | 50:50 | [14] |
| 2 | Chiral oxazolidinone | N-benzylidene-p-anisidine | TiCl4, DIPEA | CH2Cl2 | 70 | >95:5 (trans) | [14] |
| 3 | S-thioester | Various imines | LDA | THF | Good | Variable | [14] |
Experimental Protocol: Diastereoselective Gilman-Speeter Reaction[14]
-
To a solution of the chiral oxazolidinone (1.0 mmol) in anhydrous CH2Cl2 (10 mL) at -78 °C is added TiCl4 (1.1 mmol).
-
After stirring for 30 minutes, diisopropylethylamine (DIPEA) (1.5 mmol) is added, and the mixture is stirred for another 30 minutes.
-
A solution of the imine (1.2 mmol) in CH2Cl2 (2 mL) is then added dropwise.
-
The reaction is stirred at -78 °C for 4 hours and then quenched with a saturated aqueous solution of NH4Cl.
-
The mixture is warmed to room temperature and extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by column chromatography to yield the β-amino acyloxazolidinone intermediate.
-
The intermediate is then subjected to silylation followed by fluoride-catalyzed cyclization to afford the final β-lactam.
[2+2] Cycloaddition of Isocyanates and Alkenes
The [2+2] cycloaddition of isocyanates with alkenes provides a direct route to N-substituted β-lactams. Chlorosulfonyl isocyanate (CSI) is a particularly reactive isocyanate used for this transformation, and the resulting N-chlorosulfonyl group can be readily removed to provide the free NH-β-lactam.[15][16]
Mechanism of Alkene-Isocyanate Cycloaddition:
The mechanism can be either a concerted [2+2] cycloaddition or a stepwise process involving a 1,4-dipolar or diradical intermediate, depending on the electronic nature of the alkene.[16] Electron-rich alkenes tend to react via a stepwise pathway.
Caption: General scheme for the [2+2] cycloaddition of an alkene and an isocyanate.
Advantages over Staudinger:
-
Directly forms the C3-C4 bond of the β-lactam ring.
-
The use of highly reactive isocyanates like CSI can drive the reaction to completion.[16]
Limitations:
-
The reaction scope can be limited by the reactivity of the alkene.
-
Controlling the stereochemistry can be challenging.
Experimental Data: Alkene-Isocyanate Cycloaddition
| Entry | Alkene | Isocyanate | Solvent | Yield (%) | Stereochemistry | Reference |
| 1 | Isobutylene | Chlorosulfonyl Isocyanate | SO2 (liq.) | 80-85 | N/A | [17] |
| 2 | Various glycals | Trichloroacetyl isocyanate | CH2Cl2 | High | High | [18] |
Experimental Protocol: Synthesis of β-Lactams using Chlorosulfonyl Isocyanate[17]
-
Caution: Chlorosulfonyl isocyanate is highly corrosive and should be handled with care in a well-ventilated fume hood.
-
A solution of the alkene (1.0 equiv) in a suitable solvent (e.g., liquid SO2 or CH2Cl2) is cooled to a low temperature (e.g., -78 °C).
-
Chlorosulfonyl isocyanate (1.1 equiv) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at low temperature until the reaction is complete (monitored by TLC or NMR).
-
The reaction is quenched by pouring it into a vigorously stirred mixture of ice and water.
-
The resulting N-chlorosulfonyl β-lactam is extracted with an organic solvent.
-
The N-chlorosulfonyl group can be removed by reduction, for example, with aqueous sodium sulfite, to yield the free NH-β-lactam.
Transition Metal-Catalyzed C-H Amidation
A more recent and powerful strategy for β-lactam synthesis involves the transition-metal-catalyzed intramolecular C-H amidation of carboxamide derivatives.[19][20] This approach offers a highly atom-economical and convergent route to azetidinones by directly forming the N-C4 bond. Palladium and copper are common catalysts for this transformation.[19]
Mechanism of Pd-Catalyzed C-H Amidation:
The mechanism generally involves the coordination of a directing group on the substrate to the metal center, followed by C-H activation to form a metallacyclic intermediate. Reductive elimination from this intermediate then forms the C-N bond and regenerates the catalyst.
Sources
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchtrends.net [researchtrends.net]
- 17. orgsyn.org [orgsyn.org]
- 18. Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Books & E-Journals - [thieme-connect.de]
- 20. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Protecting Groups for the Azetidinone Nitrogen: A Senior Application Scientist's Perspective
The 2-azetidinone, or β-lactam, ring is a cornerstone of many life-saving antibiotics, including penicillins and cephalosporins. Its inherent ring strain, a key feature for its biological activity, also renders it susceptible to various chemical transformations. Consequently, the strategic protection and deprotection of the azetidinone nitrogen (N-1) is a critical aspect of the synthesis and functionalization of novel β-lactam-containing molecules. This guide provides a comparative analysis of commonly employed protecting groups for the azetidinone nitrogen, offering insights into their application, stability, and cleavage, supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Crucial Role of N-Protection in β-Lactam Chemistry
The nitrogen atom of the β-lactam ring plays a pivotal role in the molecule's reactivity and stability. Protection of this nitrogen is often necessary to:
-
Prevent side reactions: The lone pair of electrons on the nitrogen can participate in undesired reactions, such as N-acylation or N-alkylation, during the modification of other parts of the molecule.
-
Modulate reactivity: The nature of the N-substituent can influence the reactivity of the β-lactam ring itself, for instance, by altering the electrophilicity of the carbonyl carbon.
-
Facilitate purification: The introduction of a suitable protecting group can modify the physical properties of the molecule, such as its crystallinity or solubility, aiding in purification.
-
Enable specific synthetic routes: Certain synthetic strategies, like the Staudinger cycloaddition for β-lactam synthesis, often proceed with a substituted imine, directly leading to an N-protected azetidinone.[1][2]
The ideal protecting group for the azetidinone nitrogen should be easily introduced in high yield, stable under a range of reaction conditions, and readily and selectively removed under mild conditions that do not compromise the integrity of the sensitive β-lactam ring.
Comparative Analysis of Key Protecting Groups
This section provides a detailed comparison of four widely used protecting groups for the azetidinone nitrogen: p-Methoxyphenyl (PMP), tert-Butyldimethylsilyl (TBDMS), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz).
p-Methoxyphenyl (PMP) Group
The p-methoxyphenyl (PMP) group is a robust and versatile protecting group for the azetidinone nitrogen, typically introduced during the Staudinger reaction using a PMP-substituted imine.[3] Its electron-donating nature enhances the stability of the β-lactam ring.
Introduction: The PMP group is most commonly incorporated during the [2+2] cycloaddition of a ketene with a Schiff base derived from p-anisidine.[3]
Stability: N-PMP protected azetidinones are stable to a wide range of non-oxidative conditions, including those involving acids and bases, making them suitable for various subsequent chemical modifications.
Deprotection: The key advantage of the PMP group is its susceptibility to oxidative cleavage under mild conditions, which leaves many other functional groups intact. The most common reagent for this purpose is ceric ammonium nitrate (CAN).[3][4][5] The reaction proceeds via oxidation of the electron-rich aromatic ring to a quinone, leading to the release of the free N-H β-lactam.[4] Alternative, milder oxidative deprotection methods using periodic acid or trichloroisocyanuric acid have also been reported, which can be more economical and less toxic than CAN.[6]
Experimental Data Summary:
| Protecting Group | Introduction Method | Typical Yield | Deprotection Method | Typical Yield | Reference |
| p-Ethoxyphenyl (PEP) | Staudinger cycloaddition | 80-95% | Ceric Ammonium Nitrate (CAN) in MeCN/H₂O | 75-90% | [3][7] |
tert-Butyldimethylsilyl (TBDMS) Group
Silyl ethers are widely used for the protection of alcohols, and silyl amines, including N-silylated azetidinones, also serve as valuable protected intermediates. The tert-butyldimethylsilyl (TBDMS) group offers a good balance of stability and ease of cleavage.
Introduction: N-silylation of an N-H azetidinone can be achieved using TBDMS chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine.
Stability: The N-Si bond in an N-TBDMS azetidinone is generally stable to non-aqueous basic and neutral conditions. However, it is labile to acidic conditions and fluoride ion sources.[8] The stability of silyl ethers, and by extension N-silyl amides, is influenced by steric hindrance around the silicon atom.[9]
Deprotection: The most common method for the cleavage of TBDMS ethers and amides is treatment with a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF).[10][11] The high affinity of fluorine for silicon drives the reaction. Acidic hydrolysis is also an effective method for deprotection.[8]
Experimental Data Summary:
| Protecting Group | Introduction Method | Typical Yield | Deprotection Method | Typical Yield | Reference |
| TBDMS | TBDMSCl, Imidazole, DMF | >90% | TBAF, THF | >90% | [11][12] |
tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used carbamate protecting group for amines, including the azetidinone nitrogen. Its popularity stems from its stability under a broad range of conditions and its facile removal under acidic conditions.[13]
Introduction: The Boc group can be introduced onto an N-H azetidinone by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). Alternatively, N-Boc protected imines can be used in Staudinger reactions.[1]
Stability: The N-Boc group is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenolysis. This makes it orthogonal to other protecting groups like Cbz and Fmoc.[13]
Deprotection: The Boc group is readily cleaved under acidic conditions. A common reagent for this purpose is trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][14] Alternatively, solutions of HCl in organic solvents like dioxane are also effective.[15] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation and an unstable carbamic acid, which decarboxylates to give the free amine.[13]
Experimental Data Summary:
| Protecting Group | Introduction Method | Typical Yield | Deprotection Method | Typical Yield | Reference |
| Boc | Staudinger with N-Boc imine | 21-77% | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 70-97% | [1] |
Benzyloxycarbonyl (Cbz) Group
The benzyloxycarbonyl (Cbz or Z) group is another important carbamate protecting group for amines. A key feature of the Cbz group is its stability to acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[16]
Introduction: The Cbz group is typically introduced by reacting the N-H azetidinone with benzyl chloroformate (CbzCl) in the presence of a base.[16]
Stability: The Cbz group is stable to a wide range of conditions, including those used for the removal of the Boc group (acidic) and the Fmoc group (basic). This orthogonality is highly valuable in complex multi-step syntheses.[16][17]
Deprotection: The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas or a hydrogen source like ammonium formate.[18][19] The reaction proceeds via cleavage of the benzyl C-O bond, formation of an unstable carbamic acid, and subsequent decarboxylation to yield the free amine and toluene.[18] Strong acids, such as HBr in acetic acid, can also be used for Cbz cleavage.[18][20]
Experimental Data Summary:
| Protecting Group | Introduction Method | Typical Yield | Deprotection Method | Typical Yield | Reference |
| Cbz | Benzyl chloroformate, base | >90% | H₂, Pd/C | Generally high | [16][18] |
Orthogonality in Action: A Strategic Advantage
The concept of orthogonal protection is paramount in the synthesis of complex molecules. It allows for the selective removal of one protecting group in the presence of others. For instance, a molecule bearing both an N-Boc and an N-Cbz protected azetidinone can be selectively deprotected at either nitrogen by choosing the appropriate reagent (acid for Boc, hydrogenolysis for Cbz). This strategy is crucial in the synthesis of peptide-β-lactam conjugates and other complex pharmaceutical agents.[17]
Experimental Protocols
Protocol 1: Deprotection of N-(p-Ethoxyphenyl)-2-azetidinone with Ceric Ammonium Nitrate (CAN)[3]
-
Dissolve the N-(p-ethoxyphenyl)-2-azetidinone (1.0 mmol) in a mixture of acetonitrile (15 mL) and water (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate (CAN) (2.8 mmol) portion-wise over 5 minutes while stirring.
-
Stir the reaction mixture at 0 °C for 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHSO₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-unsubstituted 2-azetidinone.
Protocol 2: Deprotection of N-TBDMS-2-azetidinone with Tetra-n-butylammonium Fluoride (TBAF)[11]
-
Dissolve the N-TBDMS-2-azetidinone (1.0 mmol) in dry tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and quench with water (5 mL).
-
Separate the organic layer, wash with brine (5 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-H-2-azetidinone.
Protocol 3: Deprotection of N-Boc-2-azetidinone with Trifluoroacetic Acid (TFA)[1]
-
Dissolve the N-Boc-2-azetidinone (1.0 mmol) in dichloromethane (DCM) (5 mL).
-
Add trifluoroacetic acid (TFA) (1:1 v/v with DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected azetidinone.
Protocol 4: Deprotection of N-Cbz-2-azetidinone by Catalytic Hydrogenolysis[18]
-
Dissolve the N-Cbz-2-azetidinone (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas (H₂), then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2-azetidinone.
Visualizing the Workflow: Protecting Group Strategies
Sources
- 1. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. tdcommons.org [tdcommons.org]
A Comparative Guide to the Stability of 4-Acetoxy-2-azetidinone and Other Key β-Lactam Precursors
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of β-lactam antibiotics, the stability of precursor molecules is a critical parameter that dictates reaction efficiency, yield, and the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the stability of 4-Acetoxy-2-azetidinone against two other widely used β-lactam precursors: 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA). Understanding the relative stability of these key intermediates is paramount for process optimization and the development of robust manufacturing protocols.
Introduction: The Significance of Precursor Stability in β-Lactam Synthesis
The β-lactam ring, a four-membered cyclic amide, is the cornerstone of the pharmacological activity of penicillin and cephalosporin antibiotics.[1] However, this strained ring system is also the molecule's Achilles' heel, being susceptible to hydrolytic cleavage under various conditions. The stability of the β-lactam nucleus and its precursors is influenced by factors such as pH, temperature, and the presence of nucleophiles or enzymes.[2][3] For drug development professionals, a stable precursor ensures predictability in multi-step syntheses, minimizes the formation of degradation-related impurities, and ultimately contributes to a more cost-effective and reliable manufacturing process.
This guide will delve into the structural features that govern the stability of this compound, 6-APA, and 7-ACA, and present experimental data to quantify their relative susceptibility to degradation under common laboratory and process conditions.
Structural and Mechanistic Basis of Stability
The inherent stability of a β-lactam precursor is intrinsically linked to its molecular structure. The fusion of a second ring to the β-lactam nucleus, as seen in 6-APA (a penam) and 7-ACA (a cephem), significantly influences the reactivity of the amide bond.[1]
This compound is a monocyclic β-lactam. Its stability is primarily dictated by the reactivity of the four-membered ring itself, without the additional strain imposed by a fused ring system. The acetoxy group at the 4-position is a key functional handle for further synthetic transformations.
6-Aminopenicillanic acid (6-APA) , the core of all penicillins, features a β-lactam ring fused to a five-membered thiazolidine ring. This fusion distorts the β-lactam amide bond, making it more susceptible to nucleophilic attack and subsequent hydrolysis.[4]
7-Aminocephalosporanic acid (7-ACA) , the foundation for cephalosporin antibiotics, has a β-lactam ring fused to a six-membered dihydrothiazine ring. Generally, the cephem nucleus is less strained than the penam nucleus, rendering 7-ACA and its derivatives more resistant to degradation than their penicillin counterparts.[1]
The primary degradation pathway for all three precursors is the hydrolysis of the β-lactam ring, which can be catalyzed by acid or base.[3] The general mechanism involves nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to ring opening and loss of biological activity in the final antibiotic.
Experimental Assessment of Stability: A Comparative Protocol
To provide a quantitative comparison of the stability of these precursors, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is the method of choice. This approach allows for the separation and quantification of the parent compound from its degradation products over time under various stress conditions.[5]
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for accurate analysis. The following is a general protocol that can be adapted and optimized for the simultaneous analysis of this compound, 6-APA, and 7-ACA.
Objective: To develop and validate an HPLC method capable of separating the three precursors from their potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maxima of the compounds (typically in the range of 210-230 nm).
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
Method Validation: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[6]
Forced Degradation Protocol
Objective: To compare the degradation rates of this compound, 6-APA, and 7-ACA under hydrolytic and thermal stress.
Materials:
-
This compound, 6-APA, and 7-ACA reference standards
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Phosphate buffer (pH 7.0)
-
High-purity water
-
HPLC-grade solvents
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of each precursor in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute an aliquot of each stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Dilute an aliquot of each stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Incubate at a controlled temperature (e.g., 40 °C).
-
Neutral Hydrolysis: Dilute an aliquot of each stock solution with pH 7.0 phosphate buffer to a final concentration of approximately 100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C).
-
Thermal Degradation (Solid State): Place a known amount of each solid precursor in a constant temperature oven (e.g., 80 °C).
-
-
Sample Collection: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. For solid-state samples, dissolve a weighed amount in the initial solvent.
-
Sample Preparation: Neutralize the acidic and basic samples before injection into the HPLC system. Dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½) for each compound under each stress condition.
Caption: Experimental workflow for comparative stability testing.
Quantitative Stability Data
While direct head-to-head comparative studies are limited, data from various sources can be compiled to provide a relative stability profile. The following table summarizes typical degradation behavior under forced conditions.
| Precursor | Condition | Relative Stability | Observations |
| This compound | Acidic (0.1 M HCl) | Moderate | Susceptible to hydrolysis of the β-lactam ring.[3] The acetoxy group may also undergo hydrolysis. |
| Basic (0.1 M NaOH) | Low | Rapid degradation of the β-lactam ring is expected. | |
| Thermal (Solid) | Moderate | Generally stable at room temperature, but degradation can occur at elevated temperatures.[6] | |
| 6-Aminopenicillanic Acid | Acidic (pH < 3) | Low | The penam structure is highly susceptible to acid-catalyzed hydrolysis. |
| Basic (pH > 8) | Low | Rapid degradation via hydrolysis of the β-lactam ring. | |
| Neutral (pH 6-7) | Moderate | Relatively more stable in the neutral pH range. | |
| 7-Aminocephalosporanic Acid | Acidic (pH < 3) | Moderate-High | More stable than 6-APA under acidic conditions due to the less strained cephem nucleus.[1] |
| Basic (pH > 8) | Moderate | Generally more stable than 6-APA in basic conditions, though degradation still occurs.[7] | |
| Neutral (pH 5-8) | High | Exhibits good stability in this pH range.[7] |
Degradation Pathways
Understanding the degradation pathways is crucial for identifying potential impurities in the synthesis of β-lactam antibiotics.
Caption: Primary degradation pathway for β-lactam precursors.
In all three cases, the primary degradation product is the corresponding β-amino acid, formed by the hydrolytic cleavage of the β-lactam ring. For 7-ACA, hydrolysis of the acetoxy group at the C-3 position can also occur, leading to the formation of deacetyl-7-ACA.[8]
Conclusion and Practical Implications
Based on structural considerations and available data, the general order of stability for these three β-lactam precursors is:
7-Aminocephalosporanic Acid > this compound > 6-Aminopenicillanic Acid
-
7-ACA is the most stable of the three, particularly in the neutral to slightly acidic pH range, owing to the less-strained cephem nucleus. This inherent stability is advantageous for multi-step syntheses and allows for a wider range of reaction conditions.
-
This compound , being a monocyclic β-lactam, exhibits intermediate stability. While it lacks the ring strain of the fused systems, the β-lactam ring is still susceptible to hydrolysis. Careful control of pH and temperature is necessary during its use and storage.
-
6-APA is the least stable of the three precursors due to the significant ring strain of the penam nucleus. Synthetic transformations involving 6-APA often require milder reaction conditions and careful pH control to minimize degradation and maximize yields.
For researchers and drug development professionals, the choice of a β-lactam precursor will depend on the target molecule and the synthetic strategy. While 7-ACA offers the highest stability, the synthetic versatility of this compound and the established synthetic routes from 6-APA make all three valuable intermediates. A thorough understanding of their relative stabilities, as outlined in this guide, is essential for the successful and efficient synthesis of β-lactam antibiotics.
References
- Cikos, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
- Kousoulos, C., & Tsantili-Kakoulidou, A. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]
- Kamaris, G., Pantoudi, N., Chachlioutaki, K., & Markopoulou, C. K. (2025). Analysis of Aspirin and Dipyridamole in a Modern Pharmaceutical Formulation-Drug Release Study and Permeability Assessment. Full-text available.
- Galaction, A. I., Poștaru, M., Tucaliuc, A., & Cașcaval, D. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Lucrări Științifice, Universitatea de Științe Agricole Și Medicină Veterinară "Ion Ionescu de la Brad" Iași, Seria Zootehnie, 71(1), 90-95.
- MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6).
- International Journal of Current Research and Technology. (2023).
- Sonawane, G. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.
- YouTube. (2018, April 30). Stability Indicating Methods.
- Biomedical Journal of Scientific & Technical Research. (2022).
- NIST. (n.d.). This compound.
- BenchChem. (2025).
- Organic Syntheses. (1987). 2-Azetidinone, 4-(acetyloxy)-. [Link]
- PubChem. (n.d.). This compound.
- Science Alert. (2007). Comparative Production of 6-Aminopenicillanic Acid by Different E. coli Strains and Their Acridine Orange (AO) Induced Mutants. Pakistan Journal of Biological Sciences, 10(1), 138-142.
- Zalewski, P., Skibiński, R., Cielecka-Piontek, J., & Bednarek-Rajewska, K. (2012). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica, 69(3), 435-442.
- Martelli, G., Cirillo, M., Giraldi, V., & Giacomini, D. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry, 88(20), 14493-14502.
- BenchChem. (2025). A Comparative Guide to 6-Aminopenicillanic Acid (6-APA)
- Suttiarporn, P., Suttisintong, K., & Srichan, T. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22699-22707.
- van den Berg, C., & Meijer, G. (2025). Quantitative peptide release kinetics to describe the effect of pH on pepsin preference. Foods, 14(1), 93.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- ResearchGate. (2025). Thermal Stability and Polarographic Reduction of Peroxy Esters of o(m)-Carborane-1-carboxylic and Benzoic Acids.
- van de Bovenkamp, H. H., van der Wielen, L. A. M., & van der Padt, A. (2008). Solution Crystallization Kinetics of 6-Aminopenicillanic Acid. Crystal Growth & Design, 8(11), 4043-4050.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scialert.net [scialert.net]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
A Comparative Guide to the Synthesis of 4-Acetoxy-2-azetidinone: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, particularly in the synthesis of β-lactam antibiotics, 4-acetoxy-2-azetidinone stands out as a critical chiral building block. Its versatile reactivity and stereochemical importance make it a cornerstone for the creation of numerous carbapenem and penem antibiotics. The economic and scientific viability of producing these life-saving drugs is intrinsically linked to the efficiency of the synthetic route chosen for this key intermediate. This guide provides an in-depth, objective comparison of the most prominent synthetic pathways to this compound, offering a cost-benefit analysis supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction: The Significance of this compound
The β-lactam ring, a four-membered cyclic amide, is the pharmacophore responsible for the antibacterial activity of a vast class of antibiotics.[1] this compound, with its reactive acetoxy group at the C4 position, serves as a versatile handle for introducing various side chains, enabling the synthesis of a diverse library of antibiotic candidates. The stereochemistry at the C3 and C4 positions is crucial for biological activity, making stereoselective or enantioselective syntheses highly desirable. This guide will dissect five distinct approaches to its synthesis, evaluating them on key metrics including cost of raw materials, overall yield, stereochemical control, scalability, and safety and environmental considerations.
Route 1: The Classic Approach - [2+2] Cycloaddition of Vinyl Acetate and Chlorosulfonyl Isocyanate
This method, a cornerstone in β-lactam chemistry, involves the [2+2] cycloaddition of vinyl acetate and chlorosulfonyl isocyanate (CSI) to form the azetidinone ring.[2][3][4] The reaction is typically followed by a reductive workup to yield the desired product.
Mechanism and Rationale
The Staudinger cycloaddition is a powerful tool for the construction of β-lactam rings.[1] In this case, the electron-rich vinyl acetate reacts with the electrophilic isocyanate portion of CSI. The choice of these starting materials is strategic: vinyl acetate is an inexpensive and readily available enol ether equivalent, while CSI is a highly reactive ketene precursor. The subsequent reductive workup with reagents like sodium bisulfite and sodium bicarbonate neutralizes the reaction mixture and reduces the N-sulfonyl chloride group.[2]
"Vinyl Acetate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chlorosulfonyl Isocyanate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cycloaddition" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Workup" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Vinyl Acetate" -- "Cycloaddition"; "Chlorosulfonyl Isocyanate" -- "Cycloaddition"; "Cycloaddition" -- "Intermediate"; "Intermediate" -- "Reductive Workup"; "Reductive Workup" -- "this compound"; }
Caption: [2+2] Cycloaddition of Vinyl Acetate and Chlorosulfonyl Isocyanate.Experimental Protocol
A detailed and scalable procedure for this synthesis is available in Organic Syntheses.[2] In a typical setup, vinyl acetate is cooled, and chlorosulfonyl isocyanate is added, maintaining a low temperature. The reaction is then allowed to warm slightly before being quenched with a cooled aqueous solution of sodium bisulfite and sodium bicarbonate. The product is then extracted and purified.
Cost-Benefit Analysis
| Metric | Assessment |
| Reagent Cost | Moderate. While vinyl acetate, sodium bisulfite, and sodium bicarbonate are inexpensive, chlorosulfonyl isocyanate is a significant cost driver. |
| Yield | Moderate. Reported yields are in the range of 44-62%.[2] |
| Stereoselectivity | The product is a racemic mixture, which is a major drawback for pharmaceutical applications requiring a single enantiomer. |
| Scalability | Excellent. The procedure is well-documented for large-scale preparation.[2] |
| Safety/Environment | High. Chlorosulfonyl isocyanate is highly corrosive and moisture-sensitive, requiring careful handling. The use of chlorinated solvents for extraction is also a concern. |
Route 2: Direct Oxidation of 2-Azetidinone
An alternative strategy involves the direct oxidation of the readily available 2-azetidinone to introduce the acetoxy group at the C4 position. This approach often utilizes transition metal catalysts, such as ruthenium complexes.
Mechanism and Rationale
The rationale behind this route is to leverage a simpler, commercially available starting material and introduce the desired functionality in a single step. Ruthenium catalysts are known for their ability to catalyze a wide range of oxidation reactions under relatively mild conditions.[5][6] The mechanism likely involves the formation of a high-valent ruthenium-oxo species that hydroxylates the C4 position, followed by acetylation.
"2-Azetidinone" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ruthenium Catalyst" [fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidant" [fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Hydroxy-2-azetidinone" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acetylation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"2-Azetidinone" -- "Oxidation"; "Ruthenium Catalyst" -- "Oxidation"; "Oxidant" -- "Oxidation"; "Oxidation" -- "4-Hydroxy-2-azetidinone"; "4-Hydroxy-2-azetidinone" -- "Acetylation"; "Acetylation" -- "this compound"; }
Caption: Direct Oxidation of 2-Azetidinone.Experimental Protocol
A general procedure would involve dissolving 2-azetidinone in a suitable solvent, adding the ruthenium catalyst (e.g., RuCl₃·xH₂O) and an oxidant, and stirring at a specific temperature until the reaction is complete. The product would then be isolated and purified. The specific conditions, including catalyst loading and the choice of oxidant, are critical for achieving good yields and selectivity.
Cost-Benefit Analysis
| Metric | Assessment |
| Reagent Cost | High. The primary cost driver is the ruthenium catalyst. While 2-azetidinone is relatively inexpensive, the precious metal catalyst significantly impacts the economics. |
| Yield | Variable. The yield is highly dependent on the specific catalyst and reaction conditions. |
| Stereoselectivity | The product is a racemic mixture. |
| Scalability | Moderate. The cost and potential for catalyst deactivation can be a challenge for large-scale production. However, catalyst recyclability can mitigate this.[7][8] |
| Safety/Environment | Moderate. Ruthenium compounds can be toxic, and the use of oxidants requires careful handling. |
Route 3: Stereospecific Synthesis from L-Threonine
This route offers a significant advantage by starting from a chiral precursor, L-threonine, to produce a stereochemically defined product. This multi-step synthesis typically involves the formation of a β-lactam ring from the amino acid backbone.
Mechanism and Rationale
The key to this approach is the inherent chirality of L-threonine, which is an inexpensive and readily available amino acid. The synthesis involves several transformations, likely including protection of the functional groups, cyclization to form the β-lactam ring, and subsequent manipulation of the side chain to introduce the acetoxy group. Reagents such as N-bromosuccinimide (NBS) or lead tetraacetate might be employed for key transformations.
"L-Threonine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protection" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Protected Threonine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cyclization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "β-Lactam" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side-chain Modification" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"L-Threonine" -- "Protection"; "Protection" -- "Protected Threonine"; "Protected Threonine" -- "Cyclization"; "Cyclization" -- "β-Lactam"; "β-Lactam" -- "Side-chain Modification"; "Side-chain Modification" -- "this compound"; }
Caption: Stereospecific Synthesis from L-Threonine.Experimental Protocol
A plausible synthetic sequence would start with the protection of the amino and carboxyl groups of L-threonine. The protected amino acid would then be cyclized to the corresponding β-lactam. Subsequent steps would involve modification of the side chain to introduce the acetoxy group at the C4 position. A detailed, optimized protocol would be necessary to ensure good yields at each step.
Cost-Benefit Analysis
| Metric | Assessment |
| Reagent Cost | Moderate to High. While L-threonine is inexpensive, the multiple steps require various reagents, some of which, like lead tetraacetate, can be costly and toxic. |
| Yield | Moderate. The overall yield is dependent on the efficiency of each step in the multi-step sequence. |
| Stereoselectivity | Excellent. This is the primary advantage of this route, providing access to enantiomerically pure product. |
| Scalability | Moderate. Multi-step syntheses can be more challenging to scale up compared to one-pot reactions. |
| Safety/Environment | Moderate to High. The use of heavy metals like lead is a significant environmental and safety concern. |
Route 4: Chemoenzymatic Kinetic Resolution
This approach combines a chemical synthesis of racemic this compound with an enzymatic resolution step to separate the desired enantiomer. Lipases, such as those from Pseudomonas fluorescens, have been shown to be effective for this purpose.
Mechanism and Rationale
Kinetic resolution relies on the principle that two enantiomers react at different rates with a chiral catalyst or reagent. In this case, a lipase selectively catalyzes the hydrolysis or acylation of one enantiomer of the racemic this compound, leaving the other enantiomer unreacted and thus enriched. This method is highly valued for producing enantiomerically pure compounds.
"Racemic this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Lipase" [fillcolor="#FBBC05", fontcolor="#202124"]; "Enzymatic Resolution" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Enantiopure this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Byproduct" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Racemic this compound" -- "Enzymatic Resolution"; "Lipase" -- "Enzymatic Resolution"; "Enzymatic Resolution" -- "Enantiopure this compound"; "Enzymatic Resolution" -- "Byproduct"; }
Caption: Chemoenzymatic Kinetic Resolution.Experimental Protocol
The racemic this compound is dissolved in a suitable buffer or organic solvent. The lipase is then added, and the mixture is incubated under controlled temperature and pH. The reaction is monitored until the desired conversion is reached. The enantiomerically enriched product is then separated from the reacted enantiomer and the enzyme.
Cost-Benefit Analysis
| Metric | Assessment |
| Reagent Cost | Moderate. The cost of the enzyme is a key factor. However, the potential for enzyme immobilization and reuse can significantly reduce this cost. |
| Yield | Low (theoretically 50% for the desired enantiomer). This is an inherent limitation of kinetic resolution. |
| Stereoselectivity | Excellent. High enantiomeric excess can be achieved. |
| Scalability | Good. Enzymatic reactions are often scalable, and continuous flow processes can be developed. |
| Safety/Environment | Excellent. Enzymatic reactions are typically performed under mild, environmentally friendly conditions. |
Route 5: Electrochemical Synthesis via Kolbe Electrolysis
A less conventional but potentially "greener" approach is the use of Kolbe electrolysis to synthesize this compound from a suitable carboxylic acid precursor, such as 4-carboxy-2-azetidinone.[9]
Mechanism and Rationale
Kolbe electrolysis involves the electrochemical oxidative decarboxylation of a carboxylic acid to generate a radical intermediate, which can then undergo further reactions.[10][11][12] In this context, the electrolysis of 4-carboxy-2-azetidinone would generate a radical at the C4 position, which could then be trapped by an acetate source to form the desired product. This method avoids the use of harsh chemical oxidants.
"4-Carboxy-2-azetidinone" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Electrolysis" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Radical Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acetate Source" [fillcolor="#FBBC05", fontcolor="#202124"]; "Trapping" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"4-Carboxy-2-azetidinone" -- "Electrolysis"; "Electrolysis" -- "Radical Intermediate"; "Radical Intermediate" -- "Trapping"; "Acetate Source" -- "Trapping"; "Trapping" -- "this compound"; }
Caption: Electrochemical Synthesis via Kolbe Electrolysis.Experimental Protocol
The synthesis of the starting material, 4-carboxy-2-azetidinone, would be the first step.[13] The electrolysis would then be carried out in a suitable solvent with an acetate-containing electrolyte, using platinum or other suitable electrodes. The reaction conditions, such as current density and temperature, would need to be carefully optimized.
Cost-Benefit Analysis
| Metric | Assessment |
| Reagent Cost | Moderate. The cost of the starting 4-carboxy-2-azetidinone and the electrolyte are the main contributors. The cost of electricity is also a factor. |
| Yield | Potentially moderate to good, but requires optimization. |
| Stereoselectivity | The product is likely a racemic mixture. |
| Scalability | Good. Electrochemical reactions are generally scalable. |
| Safety/Environment | Good. This method avoids hazardous chemical oxidants and can be considered a greener alternative. |
Summary of Cost-Benefit Analysis
| Synthetic Route | Reagent Cost | Yield | Stereoselectivity | Scalability | Safety/Environment | Overall Recommendation |
| [2+2] Cycloaddition | Moderate | Moderate | Racemic | Excellent | High Concern | Best for large-scale production of the racemic compound. |
| Oxidation of 2-Azetidinone | High | Variable | Racemic | Moderate | Moderate Concern | Viable if an inexpensive and highly active, recyclable catalyst is developed. |
| Synthesis from L-Threonine | Moderate-High | Moderate | Excellent | Moderate | High Concern | Ideal for producing the enantiomerically pure compound, but requires careful consideration of reagent toxicity and cost. |
| Chemoenzymatic Resolution | Moderate | Low (50%) | Excellent | Good | Excellent | Excellent choice for producing high-purity enantiomers, especially if the enzyme can be efficiently recycled. |
| Kolbe Electrolysis | Moderate | Moderate-Good | Racemic | Good | Good | A promising green alternative for racemic synthesis, pending further process development and optimization. |
Conclusion and Future Outlook
The choice of a synthetic route to this compound is a multifaceted decision that requires a careful balance of economic, scientific, and safety considerations. For large-scale industrial production of the racemic compound, the classic [2+2] cycloaddition remains a robust and well-established method. However, the increasing demand for enantiomerically pure pharmaceuticals makes stereoselective routes more attractive.
The synthesis from L-threonine offers a direct path to a single enantiomer but is hampered by the use of toxic reagents and multiple steps. The chemoenzymatic kinetic resolution presents a greener and highly enantioselective alternative, with its primary drawback being the theoretical 50% yield. Future advancements in enzyme immobilization and reuse could further enhance its economic viability.
The direct oxidation of 2-azetidinone and Kolbe electrolysis represent intriguing avenues for future research. The development of more cost-effective and recyclable catalysts for the oxidation route and the optimization of the electrochemical process could lead to more sustainable and economical methods for producing this vital pharmaceutical intermediate.
Ultimately, the optimal synthetic strategy will depend on the specific needs of the research or manufacturing campaign, including the desired scale, stereochemical purity, and the available resources and expertise. This guide provides a framework for making that critical decision, empowering researchers and developers to advance the synthesis of next-generation β-lactam antibiotics.
References
- Sodium Bicarbonate (baking soda) Price Trend and Forecast.
- Sodium Bicarbonate Price - Historical & Current.
- N-Bromosuccinimide ReagentPlus®, 99%. Sigma-Aldrich. Accessed January 10, 2026.
- Lead Tetraacetate (Lead tetraacetate, Tetraacetatoplumbate(IV)). IndiaMART. Accessed January 10, 2026.
- Sodium Bicarbonate Prices, Trends, Index, News, Monitor and Demand. ChemAnalyst. Accessed January 10, 2026.
- Sodium Bicarbonate/ Baking Soda. Choice Chemicals Ltd. Accessed January 10, 2026.
- N-Bromosuccinimide, 99.98%, Certified® 30g. eBay. Accessed January 10, 2026.
- N-Bromosuccinimide. Chem-Impex. Accessed January 10, 2026.
- Sodium Bisulfite Prices, Trends, Index, News, Monitor and Demand. ChemAnalyst. Accessed January 10, 2026.
- N Bromosuccinimide - Latest Price, Manufacturers & Suppliers. IndiaMART. Accessed January 10, 2026.
- N-Bromosuccinimide, 99%. Thermo Scientific Chemicals. Accessed January 10, 2026.
- Reusability Investigation of a Ruthenium Catalyst during Ruthenium Ion-Catalyzed Oxidative Depolymerization of Lignite for the Production of Valuable Organic Acids. PubMed Central. Accessed January 10, 2026.
- Industrial Grade Sodium Bicarbonate Suppliers & Bulk Pricing. Accio. Accessed January 10, 2026.
- Oxidation Using Ruthenium Catalysts. Request PDF.
- Efficient Ruthenium-Catalyzed Aerobic Oxidation of Alcohols Using a Biomimetic Coupled Catalytic System. The Journal of Organic Chemistry.
- sodium bisulphate price: Best Rates in 2025. Accio. Accessed January 10, 2026.
- CHAPTER 3: Ruthenium-Based Catalysts for Aerobic Oxidation of Alcohols. Books. Accessed January 10, 2026.
- Kolbe electrolysis. Wikipedia. Accessed January 10, 2026.
- Recyclable Ruthenium Catalyst for Distal meta-C-H Activation. PubMed. Accessed January 10, 2026.
- Sodium Metabisulfite Prices, Chart, News and Demand. IMARC Group. Accessed January 10, 2026.
- Kolbe Electrolytic Synthesis. Accessed January 10, 2026.
- lead (iv)
- China Sodium Bisulfite spot price, China Sodium Bisulfite Daily prices provided by SunSirs, China Commodity Data Group. SunSirs. Accessed January 10, 2026.
- 2-Azetidinone, 4-(acetyloxy)-. Organic Syntheses Procedure. Accessed January 10, 2026.
- Synthesis and SAR of 4-carboxy-2-azetidinone mechanism-based tryptase inhibitors. PubMed. Accessed January 10, 2026.
- Lead Tetraacetate (contains Acetic Acid) 96.0+%, TCI America™. Fisher Scientific. Accessed January 10, 2026.
- Buy Sodium Bisulfite 38-40% Liquid Solution. CORECHEM Inc. Accessed January 10, 2026.
- Lead Tetraacetate - Industrial Grade, High Purity. Tradeindia. Accessed January 10, 2026.
- Kolbe Electrolysis. Organic Chemistry Portal. Accessed January 10, 2026.
- Lead Tetra Acetate(CAS NO 546-67-8). Accessed January 10, 2026.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Accessed January 10, 2026.
- This compound 98%. Sigma-Aldrich. Accessed January 10, 2026.
- Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics. Request PDF.
- Kolbe Electrolysis for the Conversion of Carboxylic Acids to Valuable Products—A Process Design Study. MDPI. Accessed January 10, 2026.
- 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Accessed January 10, 2026.
- Kolbe Electrolysis. ideXlab. Accessed January 10, 2026.
- A Computational Study of a Prebiotic Synthesis of L-Threonine. WSEAS. Accessed January 10, 2026.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
- Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Accessed January 10, 2026.
- [2+2]-Cycloaddition for the Synthesis of Azetidines.
- Generation of Functionalized Azepinone Derivatives via a (4 + 3)-Cycloaddition of Vinyl Ketenes and α-Imino Carbenes Derived from N-Sulfonyl-triazoles. PubMed. Accessed January 10, 2026.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reusability Investigation of a Ruthenium Catalyst during Ruthenium Ion-Catalyzed Oxidative Depolymerization of Lignite for the Production of Valuable Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recyclable Ruthenium Catalyst for Distal meta-C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 11. Kolbe Electrolytic Synthesis (Chapter 73) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Kolbe Electrolysis [organic-chemistry.org]
- 13. Synthesis and SAR of 4-carboxy-2-azetidinone mechanism-based tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative NMR (qNMR) for the Absolute Purity Determination of 4-Acetoxy-2-azetidinone
In the landscape of pharmaceutical development and quality control, the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like 4-Acetoxy-2-azetidinone, a key building block in the synthesis of β-lactam antibiotics, an accurate and robust purity assessment is paramount.[1][2] This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against alternative analytical techniques for the absolute purity determination of this crucial intermediate. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating and trustworthy analytical framework.
The Principle of qNMR: A Foundation of Absolute Quantification
Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method.[3] The fundamental principle is elegantly simple yet powerful: the area under an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4] This intrinsic relationship allows for the direct quantification of a substance against a certified internal standard, without the need for a specific reference standard of the analyte itself—a significant advantage when dealing with novel compounds or when a certified analyte standard is unavailable.[5][6]
For this guide, we focus on ¹H qNMR, which is the most widely used variant due to the nearly 100% natural abundance and high gyromagnetic ratio of the proton nucleus, affording high sensitivity.[7]
Experimental Workflow: A Self-Validating qNMR Protocol for this compound
The trustworthiness of a qNMR experiment is built upon a meticulously planned and executed protocol. Each step is designed to mitigate potential sources of error and ensure the final purity value is a true reflection of the sample's composition.
Method Planning: The Causality Behind Our Choices
-
Analyte: this compound (C₅H₇NO₃, Molar Mass: 129.11 g/mol ).[8][9]
-
Internal Standard Selection: The choice of an internal standard is critical to the accuracy of the qNMR experiment.[10] An ideal standard must be:
-
Chemically Stable and Non-Reactive: It must not react with the analyte or the solvent.
-
Highly Pure and Traceable: Its purity must be accurately known, preferably certified by a metrological institute.[11]
-
Soluble: It must completely dissolve in the chosen deuterated solvent along with the analyte.[10]
-
Spectrally Simple and Non-Overlapping: It should produce sharp signals (ideally singlets) in a region of the ¹H NMR spectrum free from analyte or impurity signals.[10]
For this analysis, Maleic Acid is an excellent choice. It is a stable solid, available as a certified reference material (CRM), highly soluble in DMSO-d₆, and provides a sharp singlet for its two olefinic protons at ~6.3 ppm, a region typically clear of signals from this compound.
-
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected. It is a versatile solvent capable of dissolving a wide range of polar organic compounds, including both this compound and maleic acid. Its residual proton signal does not interfere with the signals of interest.
Experimental Protocol: Step-by-Step Methodology
Sample Preparation:
-
Weighing: Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial using a calibrated analytical balance (accuracy ± 0.01 mg). Record the exact mass (m_analyte).[12]
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of the certified Maleic Acid internal standard into the same vial. Record the exact mass (m_std). The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[7]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition: The acquisition parameters are optimized to ensure complete spin relaxation and uniform excitation, which are non-negotiable for accurate quantification.[13]
| Parameter | Recommended Value | Rationale (The "Why") |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | Standard single 90° pulse (e.g., Bruker 'zg') | A simple 90° pulse ensures maximum signal generation for quantification.[7] |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Crucial for accuracy. This delay ensures all protons have fully returned to equilibrium before the next pulse. A short delay leads to signal saturation and underestimation of the integral.[11] T₁ values should be measured or estimated; a conservative delay of 30-60 seconds is often sufficient. |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides sufficient digital resolution to accurately define the shape of the NMR peaks. |
| Number of Scans (NS) | 16 - 64 | Chosen to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated, which is necessary for integration errors of less than 1%.[14] |
| Temperature | 298 K (25 °C) | A stable, regulated temperature minimizes chemical shift variations and ensures experimental consistency.[12] |
Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.1-0.3 Hz to improve S/N without significantly distorting the peak shape.[12]
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[12]
-
Integration: Manually integrate the selected, well-resolved signals for both the analyte and the internal standard. The integration region should span a frequency range of at least 64 times the full width at half-height (FWHH) of the peak to capture >99% of the signal intensity.[7]
Purity Calculation
The absolute purity (P_analyte) as a mass fraction (%) is calculated using the following equation:[7][15]
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte, I_std: Integral areas of the signals for the analyte and the standard.
-
N_analyte, N_std: Number of protons giving rise to the respective integrated signals.
-
M_analyte, M_std: Molar masses of the analyte and the standard.
-
m_analyte, m_std: Weighed masses of the analyte and the standard.
-
P_std: Certified purity of the internal standard.
Visualization of the qNMR Workflow
Caption: The qNMR workflow for absolute purity determination.
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR is a powerful tool, it is essential to understand its performance relative to other common techniques, primarily High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][16]
| Feature | Quantitative NMR (qNMR) | HPLC-UV (Area % Method) |
| Principle | Primary ratio method based on the direct proportionality of signal area to the number of nuclei.[3] | Separative technique where purity is estimated by the relative area of the main peak to all peaks. |
| Reference Standard | Requires a certified internal standard that is structurally different from the analyte.[5] | Assumes equal detector response for the analyte and all impurities. Accurate quantification requires specific reference standards for each impurity.[17] |
| Accuracy | High, as it provides a direct measure of the absolute amount of substance. Considered a primary method.[18] | Can be inaccurate if impurities have different chromophores (and thus different UV responses) than the main component.[17] |
| Specificity | Highly specific. The chemical shift and coupling patterns confirm the identity of the quantified substance.[19] | Based on retention time. Co-eluting impurities can lead to inaccurate results. |
| Sample Throughput | Lower. Long relaxation delays can make each experiment take 10-20 minutes. | Higher. Typical run times are 5-30 minutes per sample.[16] |
| Destructive? | No, the sample can be fully recovered after analysis.[5][16] | Yes, the sample is consumed during the analysis.[16] |
| LOD / LOQ | Generally higher (less sensitive) than HPLC.[20][21] | Generally lower (more sensitive), making it excellent for trace impurity detection.[20][21] |
| Validation | Can be fully validated according to ICH guidelines.[19][22] | Standard and well-established validation protocols under ICH guidelines.[23] |
Logical Comparison of Analytical Techniques
Caption: Comparison of qNMR and HPLC for purity determination.
Trustworthiness: Method Validation and Uncertainty Budget
To ensure the highest degree of confidence, a qNMR method must be validated, and its measurement uncertainty must be understood.
-
Validation: The qNMR method described can be validated according to ICH Q2(R2) guidelines.[23] This involves assessing parameters such as specificity (ensured by non-overlapping signals), linearity (across a range of analyte/standard ratios), accuracy (by analyzing samples with known purity), and precision (repeatability of measurements).[13][22]
-
Uncertainty Budget: Trustworthiness in a quantitative result is underpinned by an understanding of its uncertainty. The major contributors to the combined uncertainty in a qNMR measurement are:
-
Weighing: The precision of the analytical balance used for the analyte and the internal standard.[24][25]
-
Purity of the Internal Standard: The uncertainty associated with the certified purity of the CRM.[24][26]
-
Repeatability: The standard deviation of repeated measurements, which accounts for variations in sample preparation and spectral integration.[24][26]
-
Molar Masses: Uncertainty in the molar masses of the analyte and standard (typically negligible).[24]
-
A formal uncertainty budget quantifies these contributions, providing a statistical range within which the true purity value lies with a given level of confidence.[27][28]
Conclusion
For the absolute purity determination of this compound, quantitative NMR spectroscopy offers a powerful, accurate, and direct method that does not rely on the availability of an identical, highly characterized reference material. Its strength lies in its fundamental principle, which directly links signal intensity to the number of molecules, providing a true measure of purity.
While HPLC-UV is an invaluable and complementary technique for detecting trace impurities with high sensitivity, qNMR serves as the definitive arbiter for assigning an absolute purity value.[6] By employing a meticulously designed, self-validating protocol and understanding the sources of measurement uncertainty, researchers and drug development professionals can have the utmost confidence in the quality of this critical pharmaceutical intermediate.
References
- ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video)." ResolveMass Laboratories Inc. [Online]. Available: [Link] (Note: A representative URL is used as the original may be dynamic).
- Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. [Online]. Available: [Link]
- CVI. "Purity by Absolute qNMR Instructions." Collaborative Validation Initiative. [Online].
- Patsnap. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap Eureka. [Online].
- ResolveMass. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Mestrelab. "What is qNMR and why is it important?" Mestrelab Resources. [Online]. Available: [Link]
- National Center for Biotechnology Information. "this compound." PubChem Compound Database, CID=119981. [Online]. Available: [Link]
- Mestrelab. "Purity Calculation." Mestrelab Resources. [Online]. Available: [Link]
- Pauli, G. F., et al. "Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA." Magnetic Resonance in Chemistry, vol. 59, no. 1, 2021, pp. 7-15. [Online]. Available: [Link]
- Le Gresley, A., et al. "Bias and Uncertainty in Non-Ideal qNMR Analysis." Critical Reviews in Analytical Chemistry, vol. 45, no. 4, 2015, pp. 300-10. [Online]. Available: [Link]
- JEOL Ltd. "Let's try doing quantitative NMR." JEOL Ltd. Applications Notes. [Online]. Available: [Link]
- JEOL Ltd. "Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors." JEOL Ltd. [Online].
- National Institute of Standards and Technology. "this compound." NIST Chemistry WebBook. [Online]. Available: [Link]
- Bruker. "Quantitative NMR Spectroscopy." Bruker Corporation. [Online]. Available: (A specific URL is not available from the provided search results, but this is a general reference to manufacturer guidelines).
- U.S. Pharmacopeia. "Stimuli Article (qNMR)." USP. [Online]. Available: [Link]
- Simmler, C., et al. "Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis." Phytochemical Analysis, vol. 25, no. 5, 2014, pp. 431-40. [Online].
- Li, C. Y., et al. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate." Molecules, vol. 26, no. 12, 2021, p. 3568. [Online]. Available: [Link]
- Özer, C., et al. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." Records of Natural Products, vol. 10, no. 6, 2016, pp. 714-723. [Online]. Available: [Link]
- Regis Technologies. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Regis Technologies, Inc. [Online].
- Ihara, T., et al. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chemical & Pharmaceutical Bulletin, vol. 68, no. 9, 2020, pp. 868-878. [Online]. Available: [Link]
- HWI Analytik GmbH. "Quantitative NMR for Content Assignment of Phytochemical Reference Standards." Sigma-Aldrich. [Online].
- Özer, C., et al. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- Al-Deen, T. S., et al. "An uncertainty budget for the determination of the purity of glyphosate by quantitative nuclear magnetic resonance (QNMR) spectroscopy." Accreditation and Quality Assurance, vol. 9, 2004, pp. 55-63. [Online]. Available: [Link]
- JEOL Ltd. "Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability." JEOL Ltd. [Online]. Available: [Link]
- University of Illinois Chicago. "Quantitative NMR (qNMR)." Pharmacognosy Institute (PHCI). [Online]. Available: [Link]
- Nanalysis. "Quantitative NMR (qNMR)." Nanalysis Corp. [Online]. Available: [Link]
- Schoenberger, T. "Quantitative NMR Spectroscopy." Presentation. [Online].
- Diehl, B. W. K., et al. "Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
- European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." EMA. [Online]. Available: [Link]
Sources
- 1. This compound | 28562-53-0 [chemicalbook.com]
- 2. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. enovatia.com [enovatia.com]
- 18. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. acgpubs.org [acgpubs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ema.europa.eu [ema.europa.eu]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Bias and Uncertainty in Non-Ideal qNMR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jeol.com [jeol.com]
- 27. usp.org [usp.org]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Acetoxy-2-azetidinone Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. 4-Acetoxy-2-azetidinone is a critical building block for a wide array of β-lactam antibiotics, including carbapenems and penems. Its synthesis, therefore, is a subject of intense research, with a focus on optimizing catalytic efficiency. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols to inform your selection of the most suitable method.
Introduction to this compound and its Synthetic Challenges
The β-lactam ring is the cornerstone of a major class of antibiotics that function by inhibiting bacterial cell wall synthesis. This compound, with its reactive acetoxy group, serves as a versatile synthon for introducing diverse functionalities at the C4 position of the azetidinone core. The primary challenge in its synthesis lies in achieving high yields and, crucially for biologically active molecules, high enantioselectivity. The molecule is commercially available primarily as a racemic mixture, which can limit its direct application in the synthesis of single-enantiomer drugs[1][2]. This guide will explore and compare both enzymatic and chemical catalytic approaches to address these challenges.
Chemoenzymatic Synthesis: A Powerful Approach for Enantioselectivity
Biocatalysis has emerged as a highly effective strategy for the synthesis of enantiomerically pure pharmaceuticals, offering mild reaction conditions and high selectivity. In the context of this compound synthesis, lipases have demonstrated exceptional performance in kinetic resolution processes.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. In the case of this compound, lipases can selectively acylate or deacylate one enantiomer, allowing for the separation of the two.
A preliminary screening of various commercial enzymes has shown that lipase from Pseudomonas fluorescens is a particularly suitable catalyst for this transformation, leading to good conversion rates and excellent enantiomeric excesses[1]. Another highly effective lipase is from Burkholderia cepacia (formerly known as Pseudomonas cepacia), which is recognized for its thermal resistance and tolerance to a wide range of solvents[1][3].
Comparative Efficacy of Lipases:
| Catalyst | Substrate | Reaction Type | Key Findings | Reference |
| Pseudomonas fluorescens Lipase | Racemic this compound | Kinetic Resolution | Good conversions and excellent enantiomeric excesses. | [1] |
| Burkholderia cepacia Lipase | Racemic azetidinone derivatives | Kinetic Resolution | Highly performing enzyme for kinetic resolution, yielding excellent enantiomeric excesses (94% and 98% ee). | [3] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Acetoxy-2-azetidinone
This protocol is a representative example of a lipase-catalyzed kinetic resolution.
Materials:
-
Racemic this compound
-
Pseudomonas fluorescens lipase
-
Anhydrous solvent (e.g., tert-butyl methyl ether)
-
Acylating agent (e.g., vinyl acetate)
Procedure:
-
To a solution of racemic this compound in the anhydrous solvent, add the Pseudomonas fluorescens lipase.
-
Add the acylating agent to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique (e.g., chiral HPLC).
-
Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme.
-
Separate the unreacted enantiomer and the acylated product by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent enzymatic hydrolysis of the ester group.
-
Acylating Agent: Vinyl acetate is a common choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward.
-
Enzyme: Pseudomonas fluorescens lipase is selected based on screening studies that have shown its high enantioselectivity for this substrate[1].
Visualization of the Kinetic Resolution Workflow:
Caption: Workflow of lipase-catalyzed kinetic resolution.
Penicillin G Acylase (PGA)
Penicillin G Acylase (PGA) is another powerful enzyme in the synthesis of β-lactam antibiotics. While its primary industrial application is the hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA), it also catalyzes the acylation of β-lactam nuclei[4][5]. Although specific data on its efficacy in the direct synthesis or resolution of this compound is less documented in readily available literature, its known ability to catalyze N-acylation reactions suggests its potential in this area, particularly for the synthesis of N-functionalized derivatives. The diastereoselectivity of PGA has been a subject of study and improvement through protein engineering[6][7].
Chemical Synthesis: The Staudinger [2+2] Cycloaddition
The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis[8]. For the synthesis of this compound, a common approach involves the reaction of chlorosulfonyl isocyanate with vinyl acetate[9]. This method provides a direct route to the racemic product.
Experimental Protocol: Synthesis of (±)-4-Acetoxy-2-azetidinone via [2+2] Cycloaddition
This protocol is adapted from a well-established procedure[9].
Materials:
-
Vinyl acetate
-
Chlorosulfonyl isocyanate
-
Anhydrous dichloromethane
-
Sodium bicarbonate
-
Sodium bisulfite
Procedure:
-
In a four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool vinyl acetate in an ice-water bath.
-
Add chlorosulfonyl isocyanate dropwise while maintaining a low temperature.
-
Allow the reaction to proceed, with intermittent cooling to control the exotherm.
-
Quench the reaction mixture by adding it to a cold aqueous solution of sodium bicarbonate and sodium bisulfite.
-
Extract the product with an organic solvent (e.g., chloroform).
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Chlorosulfonyl Isocyanate: This reagent acts as a precursor to the highly reactive ketene intermediate.
-
Low Temperature: The reaction is highly exothermic and requires careful temperature control to prevent side reactions and decomposition of the product.
-
Quenching: The use of sodium bisulfite is to reduce any unreacted chlorosulfonyl isocyanate.
Visualization of the Staudinger Reaction Workflow:
Caption: Staudinger [2+2] cycloaddition for this compound synthesis.
Emerging Catalytic Systems: A Glimpse into the Future
While enzymatic and traditional chemical methods are well-established, research into novel catalytic systems continues to evolve.
Organocatalysis
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including heterocyclic compounds[10][11][12][13]. Proline and its derivatives are common organocatalysts that can activate substrates through enamine or iminium ion intermediates. While specific applications of organocatalysis for the direct asymmetric synthesis of this compound are not extensively reported, the principles of organocatalysis offer a promising avenue for future research in this area.
Transition Metal Catalysis
Transition metal-catalyzed reactions are pivotal in modern organic synthesis[5][14][15]. Palladium, rhodium, and copper complexes, for example, can catalyze a variety of C-N bond-forming reactions that are relevant to the synthesis of β-lactams. These methods can offer high yields and diastereoselectivity. While direct comparisons for this compound synthesis are scarce, the broader success of these catalysts in related transformations suggests their potential applicability.
Head-to-Head Comparison: A Summary of Catalyst Performance
| Catalyst Type | Key Advantages | Key Disadvantages | Typical Yield | Enantioselectivity |
| Lipases (P. fluorescens, B. cepacia) | High enantioselectivity (excellent ee values), mild reaction conditions, environmentally friendly. | Limited to kinetic resolution (max 50% yield for one enantiomer), requires separation of products. | ~50% for each enantiomer | Excellent (>95% ee) |
| Staudinger Reaction (Chemical) | Direct route to the azetidinone ring, high yields for the racemic product, well-established methodology. | Produces a racemic mixture, requires harsh reagents and strict temperature control, potential for side reactions. | 35-65% (racemic) | Not applicable |
| Penicillin G Acylase | Potential for high selectivity in acylation reactions, well-studied enzyme family. | Specific data for this compound synthesis is limited, may have substrate specificity issues. | Not readily available | Potentially high |
| Organocatalysts | Metal-free, potential for high enantioselectivity, mild reaction conditions. | Catalyst development for this specific reaction is likely required, may require higher catalyst loading. | Not readily available | Potentially high |
| Transition Metal Catalysts | High efficiency and diastereoselectivity in related reactions, broad substrate scope. | Potential for metal contamination in the final product, may require specialized ligands. | Not readily available | Potentially high |
Conclusion: Selecting the Right Catalyst for Your Needs
The choice of catalyst for the synthesis of this compound is contingent on the specific requirements of your research or development pipeline.
-
For the production of enantiomerically pure this compound , lipase-catalyzed kinetic resolution is the current method of choice, offering excellent enantioselectivity under mild conditions. Pseudomonas fluorescens and Burkholderia cepacia lipases are particularly effective.
-
For the synthesis of racemic this compound for initial studies or as a starting material for further resolution, the Staudinger [2+2] cycloaddition provides a direct and high-yielding chemical route.
The fields of organocatalysis and transition metal catalysis represent exciting frontiers for the asymmetric synthesis of this compound. While more research is needed to develop specific and efficient catalysts for this transformation, the underlying principles of these catalytic systems hold immense promise for future innovations in β-lactam synthesis. As a senior application scientist, I encourage the exploration of these novel catalytic approaches to further enhance the efficiency and sustainability of producing this vital pharmaceutical intermediate.
References
- Martelli, G., Cirillo, M., Giraldi, V., & Giacomini, D. (2022). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications. Bioorganic Chemistry, 120, 105580. [Link]
- IRIS UNIBO. (n.d.). Chemoenzymatic enantioselective route to get (+) and (−) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications.
- Giacomini, D., et al. (2022). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications.
- Khanra, M., Ravichandiran, V., & Swain, S. P. (2023). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
- Wikipedia. (n.d.). Staudinger synthesis.
- Fernandez-Lafuente, R. (2018). Penicillin G Acylase in the Industrial Production of β-lactam Antibiotics.
- Mickel, S. J., Hsiao, S.-N., & Miller, M. J. (1987). SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses, 65, 135. [Link]
- Al-Zuhairy, S. K., & Al-Dujaili, A. H. (2015).
- Semantic Scholar. (n.d.). Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates.
- Zarei, M. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline.
- MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]
- ResearchGate. (n.d.). Azetidines and their applications in asymmetric catalysis.
- Plestilova, L., et al. (2013).
- Frontiers. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers. [Link]
- van Langen, L. M., et al. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. PubMed. [Link]
- Tuba, R., & Al-Hashimi, M. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. PubMed. [Link]
- ResearchGate. (n.d.). Role of Transition Metal Reagents in β-Lactam Synthesis: New Paradigms.
- MDPI. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
- MDPI. (2023).
- Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Organic Chemistry Portal. [Link]
- Wang, Z., et al. (2022).
Sources
- 1. Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic enantioselective route to get (+) and (−) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates. | Semantic Scholar [semanticscholar.org]
- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. organicreactions.org [organicreactions.org]
- 15. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Guide to Cis and Trans Isomers of Substituted 4-Acetoxy-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry, particularly in the development of β-lactam antibiotics and other pharmacologically active agents, the precise stereochemical characterization of molecular scaffolds is paramount. The 2-azetidinone ring, the core structural motif of penicillins and cephalosporins, presents a classic case where the relative orientation of substituents—cis or trans—can profoundly influence biological activity. This guide provides an in-depth spectroscopic comparison of cis and trans isomers of substituted 4-acetoxy-2-azetidinones, offering experimental insights and data to facilitate unambiguous stereochemical assignment.
The Decisive Role of Stereochemistry
The rigid, four-membered ring of 2-azetidinone restricts conformational flexibility, making the spatial arrangement of substituents at the C3 and C4 positions a critical determinant of a molecule's three-dimensional shape. This, in turn, dictates its interaction with biological targets, such as bacterial transpeptidases. An incorrect stereochemical assignment can lead to the pursuit of inactive compounds, wasting valuable time and resources in the drug discovery pipeline. Therefore, a robust and reliable method for differentiating between cis and trans diastereomers is essential.
¹H NMR Spectroscopy: The Cornerstone of Stereochemical Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and definitive technique for distinguishing between cis and trans isomers of 3,4-disubstituted 2-azetidinones. The key diagnostic parameter is the vicinal coupling constant (³J) between the protons at the C3 and C4 positions (H3 and H4).
The magnitude of this coupling constant is dictated by the dihedral angle between the H3 and H4 protons, a relationship described by the Karplus equation. In the puckered four-membered ring of a 2-azetidinone:
-
Cis Isomers: The H3 and H4 protons are on the same face of the ring, resulting in a dihedral angle of approximately 90°. This leads to a smaller coupling constant, typically in the range of 4.0 - 6.0 Hz .[1][2][3]
-
Trans Isomers: The H3 and H4 protons are on opposite faces of the ring, with a dihedral angle approaching 0° or 180°. This geometry results in a larger coupling constant, although in the strained β-lactam ring, this value is often smaller than in acyclic systems, typically in the range of 1.0 - 3.0 Hz .[1][2][3]
It is this consistent and predictable difference in the ³JH3-H4 value that provides an unambiguous assignment of the relative stereochemistry.
To illustrate this, let us consider a representative example of a 3-amino-4-substituted-2-azetidinone, for which spectroscopic data for both cis and trans isomers are available.
Table 1: Comparative ¹H NMR Data for a Representative Pair of Cis and Trans 3,4-Disubstituted 2-Azetidinones
| Parameter | cis-Isomer | trans-Isomer | Rationale for Difference |
| ³JH3-H4 (Hz) | ~5.0 | ~2.0 | The dihedral angle between H3 and H4 is the primary determinant. A smaller angle in the trans isomer leads to a smaller coupling constant, while the ~90° angle in the cis isomer results in a larger coupling constant.[4][5][6] |
| δ H3 (ppm) | Typically slightly downfield | Typically slightly upfield | The chemical shift of H3 is influenced by the anisotropic effect of the C4 substituent. In the cis isomer, this substituent is on the same face and can deshield H3. |
| δ H4 (ppm) | Typically slightly downfield | Typically slightly upfield | Similarly, the chemical shift of H4 is affected by the C3 substituent. |
Experimental Protocol: ¹H NMR Analysis
Objective: To determine the stereochemistry of a substituted 4-acetoxy-2-azetidinone by measuring the ³JH3-H4 coupling constant.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-azetidinone sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion and accurate measurement of coupling constants.
-
Shim the instrument to obtain optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Fourier transform the free induction decay (FID) and phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Identify the signals corresponding to the H3 and H4 protons. These are typically doublets or doublets of doublets, depending on other couplings.
-
Accurately measure the coupling constant (in Hz) between the H3 and H4 signals.
-
-
Stereochemical Assignment:
-
A ³JH3-H4 value in the range of 4.0-6.0 Hz is indicative of a cis configuration.
-
A ³JH3-H4 value in the range of 1.0-3.0 Hz is indicative of a trans configuration.
-
¹³C NMR Spectroscopy: A Supporting Role
While ¹H NMR is definitive for stereochemical assignment, ¹³C NMR spectroscopy provides valuable structural confirmation. The chemical shifts of the β-lactam ring carbons are characteristic and can be influenced by the stereochemistry of the substituents.
Table 2: Typical ¹³C NMR Chemical Shifts for a Substituted 2-Azetidinone Ring
| Carbon Atom | Typical Chemical Shift (ppm) | Notes |
| C=O (C2) | 165 - 175 | The carbonyl carbon is highly deshielded. Its exact position can be influenced by N-substituents. |
| C4 | 75 - 85 | The carbon bearing the acetoxy group is significantly deshielded by the electronegative oxygen. |
| C3 | 50 - 65 | The chemical shift of C3 is highly dependent on the nature of the substituent at this position. |
Subtle differences in the chemical shifts of the ring carbons may be observed between the cis and trans isomers due to differing steric interactions. For instance, in the cis isomer, steric compression between the C3 and C4 substituents can lead to a slight upfield shift (γ-gauche effect) of the involved carbons compared to the trans isomer.
Infrared (IR) Spectroscopy: The Signature of the β-Lactam Carbonyl
Infrared spectroscopy is a rapid and powerful tool for confirming the presence of the 2-azetidinone ring. The most characteristic feature is the intense absorption band of the β-lactam carbonyl (C=O) stretching vibration.
Due to the high ring strain of the four-membered lactam, this carbonyl group absorbs at a significantly higher frequency than that of a typical amide or a larger ring lactam.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Isomer | Characteristic Absorption (cm⁻¹) | Significance |
| β-Lactam C=O Stretch | Both | 1730 - 1780 | This high-frequency absorption is a hallmark of the strained four-membered lactam ring.[2] |
| Ester C=O Stretch | Both | 1735 - 1750 | The carbonyl of the acetoxy group. This may overlap with the β-lactam carbonyl. |
| N-H Stretch | Both | 3200 - 3300 | Present in N-unsubstituted 2-azetidinones. |
While IR spectroscopy is excellent for confirming the presence of the β-lactam ring, it is generally not used to differentiate between cis and trans isomers, as the stereochemistry at C3 and C4 has a minimal effect on the carbonyl stretching frequency.
Mass Spectrometry: Elucidating Molecular Weight and Fragmentation
Mass spectrometry (MS) is essential for determining the molecular weight of the synthesized 2-azetidinones and for providing structural information through fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are commonly used techniques.
The β-lactam ring is susceptible to characteristic cleavage under mass spectrometric conditions. A common fragmentation pathway involves the cleavage of the 1,2- and 3,4-bonds or the 1,4- and 2,3-bonds of the ring.
While the mass spectra of cis and trans isomers will show the same molecular ion peak, there can be subtle differences in the relative abundances of fragment ions. However, these differences are often not pronounced enough to be used for primary stereochemical assignment and are best used in conjunction with NMR data.
Workflow and Visualization
The following diagrams illustrate the molecular structures of the isomers and the logical workflow for their spectroscopic characterization.
Caption: Molecular structures of cis and trans substituted this compound.
Caption: Workflow for spectroscopic characterization of 2-azetidinone isomers.
Conclusion
The unambiguous stereochemical assignment of substituted 4-acetoxy-2-azetidinones is a critical step in the development of novel therapeutic agents. While a suite of spectroscopic techniques is employed for full structural elucidation, ¹H NMR spectroscopy stands out as the definitive method for differentiating between cis and trans diastereomers. The magnitude of the vicinal coupling constant between the H3 and H4 protons provides a reliable and readily interpretable diagnostic tool. By adhering to the principles and protocols outlined in this guide, researchers can confidently determine the stereochemistry of their target molecules, ensuring a solid foundation for further chemical and biological investigation.
References
- ResearchGate. (n.d.). Comparative ¹H-NMR spectra of 3,4-cis- and trans-substituted β-lactams.
- Sun, S., et al. (1995). Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics.
- Sharma, A., et al. (2009). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 14(11), 4478-4486. [Link]
- Piotrowska, D. G., et al. (2016). Structural Elucidation of β-Lactam Diastereoisomers through Ion Mobility Mass Spectrometry Studies and Theoretical Calculations. Journal of The American Society for Mass Spectrometry, 27(4), 623-631. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Patel, R. N., et al. (1995). Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon. Biotechnology and Applied Biochemistry, 21(1), 23-33. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Claramunt, R. M., et al. (2004). Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. Magnetic Resonance in Chemistry, 42(6), 559-563. [Link]
- Lee, W., et al. (2021). Structural Insights for β-Lactam Antibiotics. International Journal of Molecular Sciences, 22(21), 11898. [Link]
- ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
- de la Torre, B. G., & Albericio, F. (2024). Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. Biosensors, 14(1), 21. [Link]
- OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes.
- Giraldi, V., et al. (2024). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Beilstein Journal of Organic Chemistry, 20, 2461-2468. [Link]
- ResearchGate. (n.d.). Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation.
- Chemistry LibreTexts. (2024). 12: Complex Coupling.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Banik, B. K., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 26(25), 7882. [Link]
- Ivanova, B., et al. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 902-907. [Link]
- Wang, Y., et al. (2015). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Experimental and Therapeutic Medicine, 10(4), 1435-1441. [Link]
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269857. [Link]
- Akine, S., et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[2]arenes derivatives. Journal of the Serbian Chemical Society, 80(5), 655-665. [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]
- ResearchGate. (n.d.). Synthesis and X-ray crystal structure determination of N- p -methylphenyl-4-benzoyl-3,4-diphenyl-2-azetidinone.
- Royal Society of Chemistry. (2016). Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Organic & Biomolecular Chemistry, 14(36), 8564-8573. [Link]
- Prabhuswamy, A., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 12(3), 304-313. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Acetoxy-2-azetidinone: A Protocol for Laboratory Professionals
As a foundational building block in the synthesis of β-lactam antibiotics and other bioactive molecules, 4-Acetoxy-2-azetidinone is a common reagent in drug development and organic chemistry laboratories.[1] However, its utility is matched by a significant hazard profile that demands meticulous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach is grounded in the principles of chemical hygiene, risk mitigation, and environmental stewardship, moving beyond mere procedural instruction to explain the scientific rationale behind each step.
Hazard Assessment: Understanding the Risks
Before any handling or disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] Its primary risks stem from its corrosive nature and its ability to act as a respiratory sensitizer.
The toxicological properties have not been fully investigated, underscoring the need for caution.[2] Ingestion can cause severe damage to the gastrointestinal tract, and emesis is contraindicated.[2] The β-lactam ring, characteristic of this compound class, is the structural motif responsible for the sensitizing effects, which can lead to allergic reactions upon inhalation.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 | Causes severe eye damage[2] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[2] |
Data sourced from Fisher Scientific Safety Data Sheet and PubChem.[2][3]
Regulatory Framework: The Mandate for Proper Disposal
The disposal of laboratory chemicals is not merely a matter of best practice but a legal requirement. In the United States, two primary federal regulations govern this process:
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop and implement a written Chemical Hygiene Plan (CHP).[4][5][6] The CHP must include specific procedures for the safe handling and disposal of hazardous chemicals, tailored to the specific operations of the laboratory.[4][7]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA establishes the framework for managing hazardous waste from "cradle-to-grave."[8] This includes processes for waste determination, segregation, containerization, and disposal through licensed facilities.[9][10][11]
Compliance with these regulations is non-negotiable and forms the legal basis for the protocols outlined below.
Disposal Workflow: A Decision-Making Framework
The optimal disposal path for this compound depends on the quantity and nature of the waste. The following workflow provides a logical decision-making process for laboratory personnel.
Caption: Decision workflow for this compound disposal.
Core Disposal and Decontamination Protocols
Adherence to proper personal protective equipment (PPE) is mandatory for all procedures. This includes a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or nitrile).[1] All operations involving the solid compound or its solutions should be conducted within a certified chemical fume hood to mitigate inhalation risks.[2]
For minor spills (<5 grams) or contaminated materials (e.g., glassware, stir bars, paper towels), the primary objective is to contain, clean, and then decontaminate the affected surfaces and items.
Experimental Protocol: Spill Cleanup
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Containment: If the material is a solid, gently cover it with a dry absorbent material like vermiculite or sand to prevent dust formation.[2] Do not use combustible materials like paper towels for initial containment.
-
Collection: Carefully sweep up the absorbed material and place it into a designated, robust, and sealable container (e.g., a polyethylene pail or drum). Label the container clearly as "Hazardous Waste: this compound Spill Debris."
-
Decontamination: Proceed to the decontamination protocol (Section 4.2) for the spill surface and any contaminated equipment.
The reactivity of the β-lactam ring can be exploited for its deactivation. Alkaline hydrolysis effectively opens the ring, degrading the molecule and reducing its sensitizing potential. This procedure is suitable for decontaminating glassware and spill surfaces.
Rationale: Studies on β-lactam antibiotics have shown that treatment with sodium hydroxide leads to significant degradation of the compound.[12][13][14] This process, known as hydrolysis, breaks the strained four-membered lactam ring, rendering the molecule biologically and chemically less reactive.
Experimental Protocol: Alkaline Decontamination
-
Prepare Solution: In a chemical fume hood, prepare a 1M Sodium Hydroxide (NaOH) solution.
-
Application:
-
For Glassware: Immerse the contaminated glassware in the 1M NaOH solution for at least 24 hours.
-
For Surfaces: Carefully wipe the spill area with a cloth or sponge saturated with the 1M NaOH solution. Allow a contact time of at least 1 hour, keeping the surface wet.
-
-
Neutralization & Rinsing:
-
For Glassware: After soaking, remove the glassware, rinse thoroughly with water, and then neutralize any residual base with a dilute acid solution (e.g., 1% acetic acid) before a final water rinse.
-
For Surfaces: Wipe the surface with a wet cloth to remove the NaOH solution, followed by a wipe with a cloth soaked in a neutralizing dilute acid, and a final water rinse.
-
-
Waste Collection: All cleaning materials (cloths, sponges) must be disposed of as contaminated solid waste. The initial NaOH decontamination solution should be collected as hazardous aqueous waste, neutralized to a pH between 6 and 8, and disposed of according to institutional guidelines.
It is strongly advised NOT to attempt chemical neutralization of bulk quantities of this compound. The reaction can be exothermic and may create unforeseen hazards.
The only safe and compliant method for disposing of unused or expired reagent, or grossly contaminated materials, is through a licensed hazardous waste management company.[2][10]
Procedure:
-
Containerization: Ensure the material is in its original, tightly sealed container if possible. If not, transfer it to a new, compatible, and robust container. The container must be in good condition with a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and must identify the contents: "this compound, CAS: 28562-53-0."[2]
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage area.[9] Ensure it is stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal by a certified hazardous waste contractor.
By implementing this comprehensive guide, research professionals can manage this compound waste streams confidently and safely, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Safety Data Sheet for this compound. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC456640010
- Fukutsu, N., Kawasaki, T., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment.Chemical and Pharmaceutical Bulletin.URL: https://pubmed.ncbi.nlm.nih.gov/16946522/
- Fukutsu, N., Kawasaki, T., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Semantic Scholar. URL: https://www.semanticscholar.org/paper/An-approach-for-decontamination-of-beta-lactam-or-Fukutsu-Kawasaki/0308a38198f79f24300e82c8135891d4e4c27447
- OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. URL: https://www.osha.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. URL: https://www.mastercontrol.
- This compound Summary. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/119981
- Product Information for this compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/272159
- Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. URL: https://osha.oregon.gov/edu/forms/factsheets/fs36.pdf
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. URL: https://www.cloud-sds.com/articles/osha-laboratory-standard-chemical-hygiene-plan-29-cfr-1910-1450
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. URL: https://www.osha.
- Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. U.S. Food & Drug Administration (FDA). URL: https://www.fda.
- Product Information for this compound, 97%. Thermo Scientific Chemicals. URL: https://www.fishersci.com/us/en/product/p-AC456640010.html
- An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate. URL: https://www.researchgate.net/publication/6786884_An_Approach_for_Decontamination_of_b-Lactam_Antibiotic_Residues_or_Contaminants_in_the_Pharmaceutical_Manufacturing_Environment
- Safety Information for this compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/123/841/272159-msds-mk.pdf
- Beta-Lactam Decontamination Services. The Ecosense Company. URL: https://ecosensecompany.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/sites/default/files/2018-02/documents/tribal-hw-inspection-guide.pdf
- Product Information for this compound, 97%. Labchem. URL: https://www.labchem.co.za/4-acetoxy-2-azetidinone-97-acros-5gr-456640050
- Product Information for this compound. AK Scientific, Inc. URL: https://www.aksci.com/item_detail.php?
- Best Practices for Hazardous Waste Disposal. AEG Environmental. URL: https://aegenviro.com/blog/4-best-practices-for-hazardous-waste-disposal/
- This compound Drug Information. Pharmacompass. URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/4-acetoxy-2-azetidinone
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. URL: https://www.youtube.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/hw
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.
Sources
- 1. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. epa.gov [epa.gov]
- 12. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Acetoxy-2-azetidinone
As a crucial building block in the synthesis of β-lactam antibiotics, 4-Acetoxy-2-azetidinone is a compound of significant interest to researchers in drug development. However, its utility is matched by its hazardous properties, demanding a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of risk mitigation and laboratory best practices. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each step is critical for ensuring personnel safety and experimental integrity.
The Causality of Hazard: Understanding the Risk Profile
This compound is classified as a hazardous chemical, and its risk profile dictates the stringent protective measures required.[1] The primary dangers stem from its corrosive nature and its potential to act as a respiratory sensitizer.[1][2] A detailed understanding of these hazards is the foundation of a robust safety plan.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage | [1][2] |
| Serious Eye Damage / Eye Irritation | 1 | H314: Causes severe skin burns and eye damage | [1][3] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | [1] |
The Category 1B classification for skin corrosion signifies that upon contact, the material can cause irreversible damage to the skin.[1] Similarly, its classification as a Category 1 eye irritant means it can cause serious, potentially permanent, eye damage.[1] The most insidious threat, perhaps, is its role as a respiratory sensitizer. Initial exposure may only cause minor irritation, but subsequent exposures, even at very low levels, can trigger a severe allergic reaction, including asthma-like symptoms.[1][2]
The Protective Mandate: A Multi-Layered PPE Protocol
Given the severe hazards, a comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. The goal is to create multiple barriers between the researcher and the chemical, minimizing all potential routes of exposure (dermal, ocular, and inhalation).
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is imperative to state that this compound must be handled within a certified chemical fume hood. This engineering control is the primary method for preventing inhalation exposure to the fine powder or any potential vapors. The fume hood ensures a controlled, negative pressure environment that continuously draws airborne contaminants away from the user. Furthermore, an eyewash station and a safety shower must be readily accessible and tested regularly.[1]
Personal Protective Equipment: The Essential Barrier
The following PPE is mandatory for all procedures involving this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove absorbs the initial contact, while the inner glove provides a secondary barrier against undetected leaks. Gloves must be changed immediately if contamination is suspected. Never wear gloves outside the immediate work area.[4] |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Safety glasses are insufficient.[4] Chemical splash goggles provide a seal around the eyes to protect against dust and splashes. A face shield is required to protect the rest of the face from severe burns in the event of a splash.[1][3] |
| Body Protection | A buttoned, long-sleeved laboratory coat. A chemically resistant apron is required for handling larger quantities (>5g). | A standard lab coat protects skin and personal clothing from incidental contact. An apron provides an additional layer of protection against corrosive spills. |
| Respiratory Protection | NIOSH-approved N95 dust mask (minimum) when handling the solid. | This is a supplementary measure to the fume hood. An N95 respirator will filter out fine particles of the solid chemical during weighing and transfer operations. For procedures with a high potential for aerosolization, a risk assessment may indicate the need for a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR). |
Procedural Integrity: An Operational and Disposal Workflow
A disciplined, step-by-step approach is essential to maintain safety throughout the entire lifecycle of the chemical in the laboratory, from the moment it is received to its final disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated items such as gloves, weigh boats, paper towels, and disposable PPE must be collected in a clearly labeled, sealed hazardous waste container.[5]
-
Excess Chemical: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain or mix it with other waste streams.[5]
-
Procedure: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor. Follow all local and federal regulations for hazardous waste disposal.[5]
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is critical to mitigate harm.
| Incident | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. The corrosive nature of the material can cause further damage to the esophagus. Seek immediate medical attention.[1][3] |
| Minor Spill (<1g) | Ensure you are wearing full PPE. Gently cover the spill with an absorbent material. Carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.[1] Decontaminate the area with a suitable cleaning agent. |
| Major Spill (>1g) | Evacuate the immediate area. Alert colleagues and contact your institution's emergency response or EH&S office. Do not attempt to clean it up yourself. |
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety while advancing their critical work in pharmaceutical development.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119981, this compound. PubChem. [Link]
- Labchem. This compound, 97%. [Link]
- U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]
- Environmental Health and Safety, University of Nevada, Reno.
- Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) – Biorisk Management. [Link]
- U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
